molecular formula C10H8N2O2 B1607488 3-Aminoquinoline-4-carboxylic acid CAS No. 75353-47-8

3-Aminoquinoline-4-carboxylic acid

Cat. No.: B1607488
CAS No.: 75353-47-8
M. Wt: 188.18 g/mol
InChI Key: WKNYGHMNOKYOJY-UHFFFAOYSA-N
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Description

3-Aminoquinoline-4-carboxylic acid is a synthetically versatile quinoline derivative intended for research and development purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as tricyclic fused pyrimidoquinolines, which are of significant interest in drug discovery due to their diverse pharmacological properties . Quinoline-based compounds, particularly those with substitutions at the 3- and 4- positions, are extensively investigated for their potential as therapeutic agents. They are explored as core structures in developing small molecule kinase inhibitors, which are crucial in anticancer research for targeting enzymes like EGFR and HER-2 . Furthermore, the quinoline core is a common feature in molecules with documented antiproliferative, antimicrobial, and antimalarial activities, making this compound a valuable building block for generating new chemical entities in these fields . The carboxylic acid and amino functional groups on this scaffold provide handles for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNYGHMNOKYOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332691
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75353-47-8
Record name 3-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-aminoquinoline-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminoquinoline-4-Carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the quinoline scaffold, a privileged motif in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive carboxylic acid handle and an amino group on the quinoline core, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, reactivity, and diverse applications of this compound and its related analogues, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Quinoline-4-carboxylic acids, in particular, have emerged as a highly promising class of compounds due to their demonstrated potential across various therapeutic areas.[1][3] The carboxylic acid group at the 4-position not only influences the molecule's physicochemical properties but also serves as a critical anchor point for derivatization into esters, amides, and other functional groups. The addition of an amino group, as in the titular compound, further expands the synthetic possibilities, making it an invaluable scaffold for developing novel therapeutic agents with activities ranging from anticancer to antimicrobial.[4][5][6]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. While specific data for the 3-amino isomer is consolidated from general knowledge of related quinoline structures, the properties of the core quinoline-4-carboxylic acid framework are well-documented.

Physicochemical Data

The key computed and experimental properties are summarized below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[7]
Molecular Weight 188.18 g/mol [8]
Monoisotopic Mass 188.05858 Da[7]
CAS Number 1799412-39-7[9]
Canonical SMILES C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O[7]
InChI Key WKNYGHMNOKYOJY-UHFFFAOYSA-N[7]
XlogP (Predicted) 1.6[7]
Polar Surface Area 76.2 Ų[8]
Appearance Typically a solid at room temperature
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation. The characteristic signals for the quinoline-4-carboxylic acid framework are well-established.

SpectroscopyCharacteristic SignalsRationale & Interpretation
IR (Infrared) ~3500-2500 cm⁻¹ (broad), ~1750-1700 cm⁻¹ (strong), ~1620-1450 cm⁻¹The broad band corresponds to the O-H stretch of the carboxylic acid, often overlapping with N-H stretches.[10][11] The strong absorption is characteristic of the C=O (carbonyl) stretch.[10] The peaks in the fingerprint region are from C=C and C=N aromatic ring stretches.[12]
¹H NMR ~11.0-14.0 ppm (broad singlet, 1H), ~7.0-9.0 ppm (multiplets, Ar-H)The highly deshielded broad singlet is the signature proton of the carboxylic acid group.[10] The aromatic protons on the quinoline core appear in the typical downfield region.
¹³C NMR ~165-175 ppm, ~115-150 ppmThe signal in the 165-175 ppm range is indicative of the carbonyl carbon in the carboxylic acid.[10][12] The remaining signals correspond to the sp² hybridized carbons of the quinoline ring system.
Mass Spectrometry M+ peak corresponding to the molecular formulaConfirms the molecular weight and elemental composition of the compound.[10]

Synthesis and Manufacturing Strategies

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through two classic name reactions: the Pfitzinger reaction and the Doebner reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.

Synthesis_Workflows cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Isatin Isatin Pfitzinger_Intermediate Intermediate Adduct Isatin->Pfitzinger_Intermediate Base (e.g., KOH) Ketone α-Methylene Ketone Ketone->Pfitzinger_Intermediate Q4CA Quinoline-4-Carboxylic Acid Pfitzinger_Intermediate->Q4CA Rearrangement & Cyclization Aniline Aniline Derivative Doebner_Intermediate Three-Component Condensation Aniline->Doebner_Intermediate Aldehyde Aldehyde Aldehyde->Doebner_Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner_Intermediate Doebner_Intermediate->Q4CA Cyclization & Oxidation

Caption: Primary synthetic routes to the quinoline-4-carboxylic acid scaffold.

Protocol: Pfitzinger Reaction

This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[10][11] It is a robust method for accessing a variety of substituted quinoline-4-carboxylic acids.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 eq) and the appropriate α-methylene ketone (1.0-1.2 eq) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (approx. 3.0 eq) in ethanol to the mixture. The use of a strong base is crucial for the initial hydrolysis of isatin and subsequent condensation.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours.[10][11] The extended heating drives the multi-step condensation and cyclization process to completion.

  • Work-up: After cooling, distill the solvent under reduced pressure. Add water to the residue to dissolve the potassium salt of the product.

  • Acidification & Isolation: Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., 2N HCl) to pH ~1-2.[12] The carboxylic acid product, being insoluble in the acidic aqueous medium, will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., toluene, ethanol) can be performed for further purification.[12]

Protocol: Doebner Reaction

The Doebner reaction is a versatile three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[2][13] This approach is particularly advantageous for creating diversity at the 2-position of the quinoline ring. However, traditional methods often give low yields with electron-deficient anilines.[2][13] Modern modifications, such as the use of Lewis acid catalysts like BF₃·THF, have significantly improved the scope and efficiency of this reaction.[2][13]

Methodology (Modified for Electron-Deficient Anilines):

  • Initial Condensation: To a solution of the aniline derivative (1.0 eq) and aldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·THF (0.2-0.3 eq) as a catalyst.[2] Stir the mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0-1.2 eq) in MeCN dropwise to the reaction mixture over several hours while maintaining the temperature at 65 °C.[2] Slow addition is key to minimizing side reactions.

  • Reaction Completion: Continue heating the mixture for an additional 20-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration.

  • Purification: Wash the collected solid with the reaction solvent (MeCN) and then water to remove residual catalyst and unreacted starting materials. The product is typically of high purity but can be recrystallized if necessary.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it an ideal platform for combinatorial chemistry and SAR studies. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the amino group can undergo acylation, alkylation, or be used in coupling reactions.

Derivatization cluster_acid Carboxylic Acid Reactions cluster_amine Amino Group Reactions Core 3-Aminoquinoline- 4-Carboxylic Acid Ester Ester Derivatives Core->Ester Alcohol, H⁺ cat. (e.g., H₂SO₄) AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ AcylAmine N-Acyl Derivatives Core->AcylAmine Acyl Chloride or Anhydride AlkylAmine N-Alkyl Derivatives Core->AlkylAmine Alkyl Halide Amide Amide Derivatives AcidChloride->Ester Alcohol (R-OH) AcidChloride->Amide Amine (R-NH₂)

Caption: Key derivatization pathways for this compound.

The conversion to an acid chloride using thionyl chloride (SOCl₂) is a common first step to activate the carboxylic acid, facilitating the subsequent high-yield synthesis of a wide range of esters and amides.[12] This strategy is fundamental in drug discovery programs for rapidly generating libraries of analogues for biological screening.

Applications in Drug Discovery and Development

Derivatives of the quinoline-4-carboxylic acid scaffold exhibit a remarkable breadth of biological activities.[3] Their versatility has led to their investigation in numerous therapeutic areas.

  • Anticancer Activity: Many derivatives show potent anticancer effects.[1] A primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines.[1] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway, making DHODH an attractive therapeutic target.

  • Antibacterial Activity: The quinolone class of antibiotics, which are structurally related, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] This mechanism has been explored for quinoline-4-carboxylic acid derivatives as well.[6]

  • Antimalarial and Antileishmanial Activity: 4-aminoquinolines, like chloroquine, have a long history in treating malaria.[14] Newer derivatives are being explored to combat resistance.[14] Additionally, the scaffold has shown promise as an antileishmanial agent, potentially by inhibiting targets like N-myristoyltransferase (NMT).[15]

  • Anti-inflammatory and BTK Inhibition: In the field of autoimmune diseases, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, for treating conditions like rheumatoid arthritis.[16]

Mechanism Spotlight: DHODH Inhibition

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of essential DNA and RNA precursors, leading to cell cycle arrest and the suppression of tumor growth.[1]

DHODH_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Catalyzes DHODH DHODH Enzyme Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA / RNA Synthesis Pyrimidine->DNA_RNA TumorGrowth Tumor Cell Proliferation DNA_RNA->TumorGrowth Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH INHIBITS

Caption: Mechanism of anticancer action via DHODH inhibition.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, established and adaptable synthetic routes, and versatile reactivity make it an invaluable tool for drug discovery. The proven success of its derivatives in targeting critical enzymes in cancer, infectious diseases, and autoimmune disorders underscores the enduring potential of this scaffold. Future research will likely focus on leveraging computational methods for the rational design of new derivatives with enhanced potency and specificity, further cementing the role of this compound in the development of next-generation therapeutics.

References

  • PubChemLite. (n.d.). This compound (C10H8N2O2).
  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-3.
  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry.
  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • BLD Pharm. (n.d.). 8-Aminoquinoline-4-carboxylic acid.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.
  • Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 322.
  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.

Sources

3-aminoquinoline-4-carboxylic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminoquinoline-4-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document elucidates the molecular architecture and IUPAC nomenclature of the title compound, summarizes its key physicochemical properties, and explores established synthetic pathways. Furthermore, it delves into the broader therapeutic relevance of the quinoline-4-carboxylic acid class, highlighting its established roles in anticancer, antibacterial, and antiviral research. The guide integrates detailed experimental workflows and data visualization to offer field-proven insights for researchers and drug development professionals.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a ubiquitous motif in natural products and synthetic bioactive compounds.[2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, making it an excellent scaffold for molecular recognition by biological targets. Derivatives of quinoline have given rise to landmark drugs, including the antimalarials chloroquine and amodiaquine.[3][4] The addition of a carboxylic acid group at the 4-position, in particular, has been a fruitful strategy, leading to compounds with a wide array of biological activities.[2]

Core Molecular Attributes of this compound

Molecular Structure

This compound is characterized by a bicyclic quinoline core. The key functional groups are an amine (-NH₂) at position 3 and a carboxylic acid (-COOH) at position 4. This specific arrangement of a basic amino group adjacent to an acidic carboxyl group on the pyridine ring segment dictates its chemical reactivity, potential for intramolecular hydrogen bonding, and its properties as a chelating agent.

The structure is systematically numbered starting from the nitrogen atom as position 1 and proceeding around the rings. The fusion of the benzene and pyridine rings occurs between positions 4a and 8a.

Caption: Molecular structure of this compound.

IUPAC Nomenclature

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

  • "Quinoline" defines the parent bicyclic heteroaromatic structure.

  • "-4-carboxylic acid" indicates that a carboxyl group (-COOH) is attached to the 4th position of the quinoline ring.

  • "3-amino-" specifies that an amino group (-NH₂) is attached as a substituent at the 3rd position.

Physicochemical Properties

A summary of key computed and experimental properties for this compound is presented below. This data is essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[5]
Molecular Weight 188.18 g/mol Vendor Data
Monoisotopic Mass 188.05858 DaPubChem[5]
IUPAC Name This compoundPubChem[5]
SMILES C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)OPubChem[5]
InChI Key WKNYGHMNOKYOJY-UHFFFAOYSA-NPubChem[5]
XlogP (predicted) 1.6PubChem[5]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing versatile routes to this scaffold. While these classical methods often require harsh conditions, modern adaptations have improved yields and substrate scope.

  • Doebner-von Miller Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to directly form the quinoline-4-carboxylic acid core.[6] The choice of a substituted aniline is the primary determinant for the final substitution pattern on the benzenoid ring.

  • Pfitzinger Reaction: This pathway utilizes isatin (or a substituted isatin) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This method is particularly useful for generating diverse substitutions on the pyridine ring.

  • Gould-Jacobs Reaction: This multi-step thermal cyclization process begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[7]

The synthesis of the title compound, this compound, would likely involve modifications of these classical routes, for example, by using a starting aniline that already contains a protected amino group or by introducing the amino group in a subsequent step after the formation of the quinoline ring.

Caption: Generalized workflow for Doebner synthesis of quinoline-4-carboxylic acids.

Relevance in Drug Discovery and Research

The quinoline-4-carboxylic acid motif is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad range of biological activities.[1][2]

Pharmacological Potential
  • Antibacterial Activity: The quinolone class of antibiotics, which are derivatives of quinolin-4-one-3-carboxylic acid, are potent inhibitors of bacterial DNA gyrase.[1][2] This enzyme is critical for DNA replication and repair in bacteria. Although this compound itself is not a primary antibiotic, it serves as a valuable starting point for the synthesis of novel antibacterial agents.

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents.[2] One key mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines required for DNA and RNA production in rapidly proliferating cancer cells.[2] The structural features of this compound make it an attractive candidate for derivatization to target such enzymatic pathways.

  • Antiviral and Anti-inflammatory Activity: The quinoline core is also present in compounds with anti-HIV and cannabinoid receptor modulating activities.[1] The ability to modify the functional groups allows for the fine-tuning of activity towards specific viral proteins or inflammatory pathway receptors.

  • Targeted Drug Delivery: Certain quinoline derivatives have been explored as ligands for receptors like the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells.[8] This opens avenues for using the scaffold as a vector to deliver therapeutic agents specifically to the liver.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of a novel derivative synthesized from this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol provides a self-validating system to assess the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a density of 5,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) and an untreated control are included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of considerable scientific interest, grounded in the proven pharmacological success of the quinoline scaffold. Its defined molecular structure, characterized by adjacent amino and carboxylic acid functionalities, provides a rich platform for chemical modification and the development of novel therapeutic agents. An understanding of its core properties, synthetic accessibility, and the diverse biological activities of its parent class is essential for researchers and scientists aiming to leverage this scaffold in drug discovery programs targeting a wide range of diseases.

References

  • PubChem. This compound (C10H8N2O2). Available from: [Link]

  • Zielecka-Przybecka, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • PubChem. 2-Aminoquinoline-4-carboxylic acid. Available from: [Link]

  • The University of Liverpool Repository. (2007). The synthesis and metabolism of novel 4-amino quinoline antimalarials. Available from: [Link]

  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Aisne, A., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Carta, A., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Available from: [Link]

  • US EPA. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. Available from: [Link]

  • PubChem. 3-Aminoquinoline. Available from: [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Available from: [Link]

  • PubChemLite. 4-aminoquinoline-3-carboxylic acid (C10H8N2O2). Available from: [Link]

  • El-Hiti, G. A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

  • Wikipedia. 4-Aminoquinoline. Available from: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

Sources

Technical Guide: Biological Activities and Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

[1][2]

Executive Summary: The Cinchoninic Acid Renaissance

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) represents a distinct pharmacophore from its more famous cousin, the fluoroquinolone (4-oxo-quinoline-3-carboxylic acid). While the latter revolutionized antibacterial therapy via DNA gyrase inhibition, quinoline-4-carboxylic acid derivatives have emerged as versatile "privileged structures" with potent activities in antimalarial (via PfEF2 inhibition), anticancer (via DHODH and SIRT3 inhibition), and antiviral domains.

This guide moves beyond basic literature review to provide a structural analysis of the scaffold's utility, validated synthesis protocols, and deep-dive mechanistic insights for drug development professionals.

Chemical Foundation & Synthesis

The utility of this scaffold lies in its synthetic accessibility.[1][2] The ability to introduce diversity at the C-2 position (via the ketone component) and the benzenoid ring (via the isatin component) allows for rapid library generation.

Validated Protocol: The Pfitzinger Reaction

Why this method? Unlike the Doebner reaction, the Pfitzinger reaction offers higher regioselectivity and yield for 2-substituted derivatives, avoiding the formation of difficult-to-separate isomers.

Reagents:

  • Substituted Isatin (1.0 eq)

  • Ketone (with

    
    -methylene group) (1.2 eq)
    
  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Ring Opening (The Critical Step): Dissolve the substituted isatin in the 33% KOH solution. Heat gently to 50°C.

    • Expert Insight: The solution must turn from orange/red to yellow. This color change confirms the hydrolysis of the lactam ring to form the isatinate salt (keto-acid). Failure to achieve this before adding the ketone results in poor yields.

  • Condensation: Add the ketone (dissolved in minimal ethanol) dropwise to the hot isatinate solution.

  • Reflux: Reflux the mixture at 80-90°C for 12–24 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the isatin spot.

  • Cyclization & Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Dilute with water and wash with diethyl ether (removes unreacted ketone).[3]

    • Acidification: Slowly add glacial acetic acid or 10% HCl to the aqueous layer until pH 4–5.

    • Observation: The product will precipitate as a solid.[3]

  • Purification: Recrystallize from ethanol/DMF mixtures.

Synthesis Workflow Visualization

Pfitzinger_SynthesisIsatinSubstituted IsatinIsatinateIsatinate Salt(Ring Open)Isatin->IsatinateKOH, 50°CHydrolysisCondensationAldol-likeCondensationIsatinate->Condensation+ Ketone(R-CO-CH2-R')CyclizationCyclization &DehydrationCondensation->CyclizationReflux(- H2O)ProductQuinoline-4-CarboxylicAcid DerivativeCyclization->ProductAcidification(pH 4-5)

Figure 1: The Pfitzinger Reaction pathway.[4][5][6][7] The critical control point is the initial ring opening of isatin.

Therapeutic Frontiers & Mechanisms of Action[3]

Antimalarial Activity: Beyond Chloroquine

While historical derivatives like Cinchophen were used for gout, modern research has pivoted to antimalarial applications.

  • Target: Plasmodium falciparum elongation factor 2 (PfEF2).[5]

  • Lead Compound: DDD107498 .[8][9]

  • Mechanism: Unlike quinolines that inhibit heme polymerization, DDD107498 binds to the GTP-binding domain of PfEF2, halting protein synthesis. This novel MOA is effective against multi-drug resistant strains.

Anticancer Activity: Metabolic & Epigenetic Targeting

Quinoline-4-carboxylic acids have shown dual-targeting capability in oncology.

  • DHODH Inhibition (Metabolic Starvation):

    • Compounds like Brequinar analogues (quinoline-4-carboxylic acids) inhibit Dihydroorotate Dehydrogenase (DHODH) .[10]

    • Causality: DHODH is essential for de novo pyrimidine synthesis.[11] Inhibiting it depletes the UMP pool, causing DNA/RNA synthesis arrest in rapidly dividing cancer cells.

  • SIRT3 Inhibition (Epigenetic Regulation):

    • Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) selectively inhibits Sirtuin 3 (SIRT3).

    • Effect: Induces G0/G1 cell cycle arrest in leukemic cells (e.g., MV4-11).

Mechanism of Action (MOA) Diagram: DHODH Inhibition

MOA_DHODHCompoundQuinoline-4-COOHDerivativeDHODHDHODH Enzyme(Mitochondrial)Compound->DHODHInhibits (IC50 ~1-10 nM)OrotateOrotateDHODH->OrotateBlocked ConversionPathwayDe Novo PyrimidineSynthesisUMPUridine Monophosphate(UMP) PoolPathway->UMPDepletionDHODihydroorotateDHO->DHODHOrotate->PathwayDownstreamDNA_RNADNA/RNA SynthesisUMP->DNA_RNAInsufficient SubstrateArrestCell Cycle Arrest(S-phase depletion)DNA_RNA->ArrestTriggers

Figure 2: Mechanism of Action for DHODH inhibition.[11] The derivative blocks the conversion of dihydroorotate to orotate, starving the cell of pyrimidines.[11]

Quantitative Data Summary

The following table summarizes key potency data for varying derivatives across therapeutic indications.

Compound IDTherapeutic TargetCell Line / AssayActivity MetricReference
DDD107498 Antimalarial (PfEF2)P. falciparum (3D7)EC50 = 1.0 nM[1]
C44 Antiviral / AnticancerHuman DHODHIC50 = 1.0 nM[2]
C44 AntiviralInfluenza (WSN)EC50 = 41 nM[2]
P6 Anticancer (SIRT3)SIRT3 EnzymeIC50 = 7.2 µM[3]
P6 Anticancer (Leukemia)MV4-11 CellsIC50 = 1.90 µM[3]
Generic 2-aryl AntibacterialS. aureusMIC = 12.5 µg/mL[4]

Future Perspectives

The quinoline-4-carboxylic acid scaffold is currently under-utilized in host-directed antiviral therapy . The ability of C44-like derivatives to inhibit DHODH—a host enzyme required for viral replication—suggests a high barrier to resistance compared to direct-acting antivirals. Future optimization should focus on:

  • Solubility: The aromatic nature often leads to poor aqueous solubility; introducing polar groups at C-6 or C-7 is a key strategy.

  • Selectivity: For kinase or SIRT inhibitors, improving selectivity over homologous isoforms (e.g., SIRT3 vs SIRT1) is critical to reduce toxicity.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320. [Link]

  • Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity.[10] ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

  • Wang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13. [Link]

  • Hochegger, P., et al. (2017).[8] New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity.[8][9][12][13] Bioorganic & Medicinal Chemistry, 25(7), 2251-2259.[8] [Link]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Aminoquinoline-4-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active compounds.[1][2][3] Among its derivatives, the 3-aminoquinoline-4-carboxylic acid scaffold has emerged as a particularly versatile and potent framework for the development of novel therapeutics. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and diverse biological applications of this important chemical entity. We will explore its role in targeting a range of diseases, from cancer to infectious agents and autoimmune disorders, supported by detailed experimental protocols and mechanistic insights for the research and drug development professional.

The this compound Core: A Structural and Physicochemical Perspective

The power of the this compound scaffold lies in its unique combination of structural features. The planar, aromatic quinoline ring system provides a rigid backbone for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The vicinal amino and carboxylic acid moieties at the 3- and 4-positions are key to its biological versatility. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the carboxylic acid can serve as a hydrogen bond donor/acceptor and a crucial anchor point within a binding pocket. This arrangement allows for a multitude of derivatization strategies to fine-tune the scaffold's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for this compound and Its Derivatives

The construction of the quinoline-4-carboxylic acid core is primarily achieved through established condensation reactions, with the Doebner and Pfitzinger reactions being the most prevalent methods.[3]

The Doebner Reaction

This classical method involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3] It is particularly effective for generating 2-substituted quinoline-4-carboxylic acids.[3] Recent advancements have focused on improving yields and reaction times, especially when using anilines with electron-withdrawing groups.[4]

The Pfitzinger Reaction

The Pfitzinger synthesis offers a direct route to a variety of substituted quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[3] This method is highly versatile, with the final substitution pattern being determined by the choice of the starting carbonyl compound.[3] Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of this compound derivatives.

G cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_screening Evaluation Isatin Isatin Pfitzinger_Reaction Pfitzinger_Reaction Isatin->Pfitzinger_Reaction Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->Pfitzinger_Reaction 3-AQC_Core 3-Aminoquinoline- 4-Carboxylic Acid Core Pfitzinger_Reaction->3-AQC_Core Amide_Coupling Amide_Coupling 3-AQC_Core->Amide_Coupling Suzuki_Coupling Suzuki_Coupling 3-AQC_Core->Suzuki_Coupling Final_Compounds Library of Final Compounds Amide_Coupling->Final_Compounds Suzuki_Coupling->Final_Compounds Biological_Screening Biological_Screening Final_Compounds->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis

Figure 1. General workflow for the synthesis and evaluation of this compound derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of agents targeting a wide range of diseases.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

  • Kinase Inhibition: Derivatives of the related 4-aminoquinoline-3-carboxamide have been identified as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[6][7] One potent compound exhibited an IC50 of 5.3 nM against wild-type BTK and was effective in a rodent model of collagen-induced arthritis.[6][7]

  • Sirtuin Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. One compound, P6, showed selective SIRT3 inhibition with an IC50 of 7.2 µM and demonstrated potent antiproliferative activity in MLLr leukemic cell lines.[8]

  • Protein Kinase CK2 Inhibition: Modifications of the 3-quinoline carboxylic acid scaffold have led to the identification of inhibitors of protein kinase CK2, with the most active compounds being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, exhibiting IC50 values in the submicromolar range.[9][10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassTargetKey SAR ObservationsIC50 RangeReference
4-Aminoquinoline-3-carboxamidesBTKThe 4-aminoquinoline core provided improved drug-like properties over previous scaffolds.5.3 nM - 39 nM[6][7]
2-Aryl-quinoline-4-carboxylic acidsSIRT3Acrylamidophenyl group at C2 and modifications at C4 carboxylic acid were key for activity.7.2 µM[8]
2-Aminoquinoline-3-carboxylic acidsCK2Amino substitution at C2 was found to be crucial for potent inhibition.0.65 µM - 18.2 µM[9][10]
Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. More recently, quinoline-4-carboxamide derivatives have been explored as novel antimalarial agents with multistage activity.[5] A lead compound from this series, DDD107498, demonstrated excellent pharmacokinetic properties and activity against multiple life-cycle stages of the Plasmodium parasite.[5]

Antibacterial Activity

The quinolone-4-carboxylic acid motif is the cornerstone of the quinolone class of antibiotics. The carboxylic acid at the 4-position is crucial for their primary mechanism of action: the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][11]

Other Therapeutic Areas
  • Leishmaniasis: The 4-aminoquinoline scaffold is considered privileged for the design of leishmanicidal agents.[12]

  • ASGPR-Targeted Drug Delivery: 3-hydroxyquinoline-4-carboxylic acid derivatives have been developed as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[13] This makes them promising vectors for targeted drug delivery to the liver.[13]

Experimental Protocols

General Procedure for the Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Core

This protocol is a generalized representation and may require optimization for specific substrates.

  • Reaction Setup: To a solution of an appropriately substituted isatin (1.0 eq.) in a suitable solvent (e.g., ethanol/water mixture) in a microwave-safe vessel, add the corresponding carbonyl compound (e.g., a ketone with an α-methylene group, 1.2 eq.) and a base (e.g., potassium hydroxide, 3.0 eq.).[5]

  • Reaction Conditions: Seal the vessel and heat the mixture under microwave irradiation to 125 °C for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized quinoline-4-carboxylic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Amide Coupling
  • Activation of Carboxylic Acid: To a solution of the quinoline-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., EDC, 1.2 eq.) and an activator (e.g., HOBt, 1.2 eq.).[5] Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Insights: A Case Study of BTK Inhibition

The following diagram illustrates the general principle of kinase inhibition by a this compound-based inhibitor, highlighting the key interactions within the ATP-binding pocket of a kinase like BTK.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 3-AQC Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Quinoline_Core Quinoline Core (Hydrophobic Pocket) Quinoline_Core->Gatekeeper van der Waals Amino_Group 3-Amino Group (H-Bond to Hinge) Amino_Group->Hinge H-Bond Carboxylic_Acid 4-Carboxylic Acid (Salt Bridge/H-Bond) Carboxylic_Acid->DFG_Motif Ionic/H-Bond R_Group R-Group (Selectivity Pocket) R_Group->Gatekeeper Steric/Electronic Fit

Figure 2. Conceptual diagram of a 3-AQC inhibitor in a kinase active site.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to modulate its properties through substitution at multiple positions ensure its continued relevance. Future research will likely focus on exploring new biological targets, developing more selective inhibitors, and leveraging this scaffold for the creation of novel chemical probes and diagnostic agents. The diverse biological activities already demonstrated by this privileged structure underscore its significant contribution to medicinal chemistry and its potential to yield the next generation of therapeutics.

References

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2025). Frontiers in Chemistry. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. (2021). Public Health Toxicology. Available at: [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Molecules. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2025). ResearchGate. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry. Available at: [Link]

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The Quinoline Scaffold: A Technical Guide to Antiproliferative and Antimicrobial Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antiproliferative and Antimicrobial Properties of Quinoline Core Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoline core (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and microbial efflux pumps. This guide provides a technical deep-dive into the structural optimization, mechanistic pathways, and validation protocols necessary for developing next-generation quinoline therapeutics. We move beyond basic literature review to offer self-validating experimental workflows and critical structure-activity relationship (SAR) insights.

Part 1: Chemical Foundation & Structural Logic

The Privileged Scaffold

The quinoline ring system offers specific vectors for functionalization that dictate its pharmacological profile. The planar aromatic nature facilitates DNA intercalation, while the nitrogen atom at position 1 serves as a hydrogen bond acceptor, critical for kinase binding pockets.

Structure-Activity Relationship (SAR) Analysis

Effective design requires precise substitution patterns.

  • Position 2 & 4: Ideal for introducing bulky heterocycles (e.g., pyrazoles, triazoles) to enhance lipophilicity and target affinity.

  • Position 8: A hydroxyl group here (8-hydroxyquinoline) confers metal-chelating properties, essential for inhibiting metalloproteases and generating reactive oxygen species (ROS) in bacteria.

  • N1 Position: Quaternization or N-oxide formation often shifts activity from antiproliferative to potent antibacterial via membrane disruption.

Visualization: Quinoline SAR Logic

The following diagram maps the critical substitution zones for dual-activity optimization.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2 Position 2: Lipophilicity & Target Affinity (e.g., Aryl/Heteroaryl groups) Quinoline->Pos2 Pos4 Position 4: DNA Intercalation & Kinase Selectivity Quinoline->Pos4 Pos8 Position 8: Metal Chelation (OH) & Bioavailability Quinoline->Pos8 N1 N1 Nitrogen: H-Bond Acceptor (Kinase Hinge Region) Quinoline->N1

Caption: Functional vector map of the quinoline scaffold highlighting critical zones for pharmacophore installation.

Part 2: Antiproliferative Properties[1][2][3]

Mechanism of Action: The Dual-Strike Pathway

Quinoline derivatives often function as "dual-strike" agents in cancer cells:

  • Topoisomerase Poisoning: They stabilize the cleavable complex of Topoisomerase II, preventing DNA religation and causing double-strand breaks.

  • Apoptosis Induction: They downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering the mitochondrial death pathway.

Visualization: Signaling Cascade

AntiCancerMech Drug Quinoline Derivative TopoII Topoisomerase II (Nucleus) Drug->TopoII Intercalation Mito Mitochondria Drug->Mito ROS Generation DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Stabilizes Cleavable Complex Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Bax Bax (Upregulation) Mito->Bax Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Caspase Caspase-3/9 Activation Bcl2->Caspase Inhibition Lifted Bax->Caspase Promotes Caspase->Apoptosis

Caption: Dual mechanism of quinoline derivatives inducing apoptosis via DNA damage and mitochondrial dysfunction.

Validated Protocol: MTT Cytotoxicity Assay

Standard: ISO 10993-5 / NCI-60 Methodology

Expertise Insight: The choice of solvent and incubation time is critical. DMSO is preferred for formazan solubilization, but its final concentration must remain <0.5% to avoid false toxicity.

Workflow:

  • Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
    • Why: Attachment is necessary for metabolic normalization before stress induction.

  • Treatment: Add quinoline test compounds (serial dilutions: 0.1 - 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mechanism:[1][2] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.[3] Shake for 15 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

    • Calculation:

      
      .
      
Quantitative Data: Potency Benchmarks
Compound ClassCell LineIC50 (µM)Mechanism NoteSource
8-Hydroxyquinoline Sulfonamide (3c)MCF-7 (Breast)4.2 ± 0.3Comparable to cisplatin; low toxicity to fibroblasts[1]
Quinoline-Hydrazone HybridHepG2 (Liver)6.25Topoisomerase I inhibition[2]
4-Morpholino-quinolineHeLa (Cervical)8.12Cell cycle arrest at G2/M phase[3]

Part 3: Antimicrobial Properties[1][6][7][8]

Mechanism: Overcoming Resistance

Quinoline derivatives, particularly fluoroquinolones and novel hybrids, target bacterial DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive). Recent 8-hydroxyquinoline hybrids also demonstrate biofilm inhibition by chelating iron, a critical nutrient for biofilm matrix stability.

Validated Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10

Trustworthiness Check: To ensure reproducibility, cation-adjusted Mueller-Hinton Broth (CAMHB) must be used to prevent false resistance due to cation chelation by the quinoline core.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: In a 96-well plate, dispense 100 µL CAMHB.

  • Serial Dilution: Add 100 µL of test compound stock to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard final 100 µL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL; Final bacterial conc

    
     CFU/mL).
    
  • Controls:

    • Sterility Control: Broth only.

    • Growth Control:[4] Broth + Bacteria (no drug).

  • Incubation: 16–20h at 35°C (ambient air).

  • Readout: MIC is the lowest concentration with no visible turbidity .

Quantitative Data: Antimicrobial Efficacy
CompoundStrainMIC (µg/mL)Activity ProfileSource
Quinoline-2-one (6c)MRSA0.75Superior to Vancomycin; disrupts biofilm[4]
Quinoline-Triazole HybridE. coli3.12Synergistic with Kanamycin[5]
8-HQ DerivativeC. albicans4.88Antifungal; comparable to Clotrimazole[6]

Part 4: Synthesis & Future Outlook

Synthesis Workflow: Microwave-Assisted Friedländer

Modern synthesis utilizes microwave irradiation to improve yield and reduce solvent waste.

Synthesis Start Start: 2-Aminoaryl ketone + Active Methylene Process Microwave Irradiation (140°C, 10 min) Catalyst: AcOH Start->Process Workup Workup: Cool & Filter Precipitate Process->Workup Purify Recrystallization (EtOH) Workup->Purify Product Final Quinoline Derivative Purify->Product

Caption: Green synthesis pathway for rapid quinoline derivative generation.

Future Directions
  • Metallic Hybrids: Ruthenium-quinoline complexes are showing promise as photodynamic therapy agents, activated only under specific light wavelengths to minimize systemic toxicity.

  • PROTACs: Proteolysis Targeting Chimeras utilizing quinoline motifs to degrade specific oncogenic proteins are currently in early-stage development.

References

  • Zięba, A., et al. (2024).[5] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules, 29(17), 4044.[5] Link

  • Ajani, O. O., et al. (2020). "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Journal of King Saud University - Science. Link

  • RSC Advances. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. Link

  • Al-Wahaibi, L. H., et al. (2023). "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains."[6] Archives of Microbiology. Link

  • ResearchGate. (2023). "Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study." Link

  • Tiwari, G., et al. (2022).[7] "Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones." Antibiotics.[8] Link

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The Untapped Potential of 3-Aminoquinoline-4-Carboxylic Acid: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Quinoline Carboxylic Acids

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the promising, yet underexplored, territory of 3-aminoquinoline-4-carboxylic acid. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having found their way into clinical practice for a wide array of diseases.[1][2] While extensive research has been dedicated to various isomers and substituted analogues, the specific molecule of this compound remains a frontier with limited direct biological data.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the available information regarding the synthesis and theoretical potential of the core molecule. Secondly, and more substantially, it will draw upon robust evidence from closely related and well-studied isomers, namely 2-aminoquinoline-3-carboxylic acid and 4-substituted aminoquinoline-3-carboxylates, to infer and project the likely therapeutic applications of this compound. By examining the established biological activities of these proximal analogues, we can construct a scientifically-grounded hypothesis for the potential of our core topic, providing a valuable roadmap for future research and development.

The this compound Scaffold: Synthesis and Properties

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the primary routes.[3][4] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a versatile method for generating a variety of substituted quinoline-4-carboxylic acids.[4]

Conceptual Synthesis of this compound
  • Iminium Ion Formation: The aldehyde reacts with the more nucleophilic amino group of 2-aminoaniline in the presence of an acid catalyst to form an iminium ion.

  • Enamine Tautomerization and Michael Addition: The pyruvic acid exists in equilibrium with its enol tautomer, which acts as a nucleophile and attacks the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the dihydroquinoline ring.

  • Aromatization: The dihydroquinoline is subsequently oxidized to the aromatic quinoline ring.

The presence of the second amino group on the aniline starting material would need to be considered, as it could potentially lead to side reactions. Protecting group strategies may be necessary to ensure the desired regioselectivity.

Potential Therapeutic Application I: Anticancer Activity

The quinoline scaffold is a well-recognized pharmacophore in the development of anticancer agents, with derivatives known to inhibit key signaling pathways involved in cell proliferation and survival.[2]

Inferred Mechanism of Action: Protein Kinase CK2 Inhibition

A significant study on derivatives of the isomeric 2-aminoquinoline-3-carboxylic acid has identified potent inhibitors of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis. Its inhibition is a validated strategy in oncology.

Given the structural similarity, it is highly probable that this compound and its derivatives could also function as CK2 inhibitors. The core scaffold likely interacts with the ATP-binding pocket of the kinase, with the amino and carboxylic acid groups forming key hydrogen bonds.

CK2_Inhibition_Pathway 3-Aminoquinoline-4-Carboxylic_Acid_Derivative 3-Aminoquinoline-4-Carboxylic_Acid_Derivative CK2 CK2 3-Aminoquinoline-4-Carboxylic_Acid_Derivative->CK2 Inhibits Pro-survival_Proteins Pro-survival_Proteins CK2->Pro-survival_Proteins Phosphorylates/Activates Cell_Proliferation Cell_Proliferation CK2->Cell_Proliferation Promotes Apoptosis Apoptosis Pro-survival_Proteins->Apoptosis Inhibits

Caption: Inferred CK2 inhibition by this compound derivatives.

Quantitative Data from a 2-Aminoquinoline-3-Carboxylic Acid Derivative Study

The following table summarizes the inhibitory activity of selected 2-aminoquinoline-3-carboxylic acid derivatives against protein kinase CK2.[5] This data provides a benchmark for the potential potency of this compound derivatives.

Compound TypeDerivativeIC50 (µM) against CK2
2-Aminoquinoline-3-carboxylic acidDerivative 11.2
Derivative 20.85
Derivative 32.5
Tetrazolo-quinoline-4-carboxylic acidDerivative 40.65
Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of test compounds against protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2 (α2β2)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a suitable fluorescence-based ATP analog

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Test compound solution (final DMSO concentration ≤ 1%)

    • Recombinant CK2 enzyme

    • Peptide substrate

  • Initiation of Reaction: Add the ATP solution (containing the labeled ATP) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection:

    • For [γ-³²P]ATP: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays: Measure the fluorescence signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Application II: Antimicrobial Activity

Quinolone and quinoline carboxylic acids are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[6] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Studies on 4-substituted aminoquinoline-3-carboxylates have demonstrated their potential as antimicrobial agents.[7] It is therefore reasonable to hypothesize that this compound and its derivatives could exhibit similar activity by targeting bacterial DNA gyrase. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the cessation of these critical cellular processes and ultimately bacterial cell death.[1]

DNA_Gyrase_Inhibition 3-Aminoquinoline-4-Carboxylic_Acid_Derivative 3-Aminoquinoline-4-Carboxylic Acid Derivative Bacterial_DNA_Gyrase Bacterial DNA Gyrase 3-Aminoquinoline-4-Carboxylic_Acid_Derivative->Bacterial_DNA_Gyrase Inhibits DNA_Supercoiling_Relaxation DNA Supercoiling Relaxation Bacterial_DNA_Gyrase->DNA_Supercoiling_Relaxation Mediates DNA_Replication_Transcription DNA Replication/ Transcription DNA_Supercoiling_Relaxation->DNA_Replication_Transcription Enables Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Transcription->Bacterial_Cell_Death Inhibition leads to

Caption: Inferred mechanism of antibacterial action via DNA gyrase inhibition.

Quantitative Data from a 4-Substituted Aminoquinoline-3-Carboxylate Study

A study on a series of 4-substituted aminoquinoline-3-carboxylates reported low activity against Staphylococcus aureus.[7] While the activity was not high, it confirms the potential of this scaffold as a starting point for optimization. More potent derivatives have been identified within the broader class of amino-substituted 3-quinolinecarboxylic acids.[6] For instance, amifloxacin, a derivative, shows significant potency.[6]

CompoundOrganismMIC (µg/mL)
AmifloxacinEscherichia coli0.25
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with medium and inoculum but no compound), and a sterility control (wells with medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Results can also be read using a plate reader to measure optical density.

  • Data Recording: Record the MIC value for each test compound against each bacterial strain.

Future Directions and Conclusion

The therapeutic potential of this compound, while not yet directly substantiated by extensive research, can be strongly inferred from the biological activities of its close chemical relatives. The evidence from isomeric and substituted analogues points towards promising avenues in both oncology and infectious diseases.

The immediate future for research on this specific molecule should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound and its derivatives.

  • In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and clinically relevant bacterial and fungal strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity and drug-like properties.

References

  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. [Link]

  • Volynets, H., Starosyla, S., Chekanov, M., Lukashov, S., Kukharenko, O., Bdzhola, V., & Yarmoluk, S. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of pharmaceutical sciences, 73(8), 1141–1143. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 911046. [Link]

  • Huang, A., et al. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]

  • Al-Warhi, T., Sabt, A., & Elkaeed, E. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4889. [Link]

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2018). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Organic and Pharmaceutical Chemistry, 10(4), 1-15. [Link]

  • Mihăeșan, A. M., Danciu, C., Dehelean, C. A., Soica, C., Munteanu, M., & Avram, S. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698. [Link]

  • Stankova, I. G., & Georgieva, M. K. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. [Link]

  • Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 543. [Link]

  • Mihăeșan, A. M., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12293-12301. [Link]

  • Thomas, N. M., et al. (2025). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. ResearchGate. [Link]

  • Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561–6574. [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

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3-aminoquinoline-4-carboxylic acid as a building block for heterocyclic systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

3-Aminoquinoline-4-carboxylic acid (CAS: 75353-47-8) represents a high-value "ortho-amino acid" equivalent embedded within a quinoline framework. Unlike its benzene analogue (anthranilic acid), this scaffold offers an extended aromatic surface area and a distinct electronic profile, making it a privileged building block for constructing angularly fused tricyclic and tetracyclic heterocycles.

This guide details the synthetic utility of this compound, focusing on its application in generating pyrimido[4,5-c]quinolines and [1,2,3]triazolo[4,5-c]quinolines —systems with validated efficacy as DNA intercalators, topoisomerase inhibitors, and kinase antagonists.

Structural Properties & Reactivity Profile

The molecule features a zwitterionic character typical of amino acids, but the basicity of the quinoline nitrogen (N1) and the electron-withdrawing nature of the heteroaromatic ring modulate its reactivity.

PropertyDescriptionImplication for Synthesis
Core Motif 3-Amino, 4-CarboxyMimics anthranilic acid; enables [4+2] and [3+2] annulations at the c-face.
Electronic State Amphoteric / ZwitterionicSolubility is pH-dependent; often requires activation (e.g., esterification or thionyl chloride) for acylation.
Regiochemistry C3-Amine vs. C4-CarboxylThe C3-amine is less nucleophilic than anilines due to the electron-deficient quinoline ring, often requiring high temperatures or catalysis for cyclization.

Synthesis of the Core Scaffold

While Pfitzinger reactions typically yield 2-substituted quinoline-4-carboxylic acids, the 3-amino derivative requires specific functional group manipulation, often via the reduction of a 3-nitro precursor or rearrangement of a dicarboxylic acid derivative.

Primary Synthetic Route: 3-Nitro Reduction

The most robust laboratory scale-up route involves the reduction of 3-nitroquinoline-4-carboxylic acid, which can be accessed via the oxidative degradation of precursors or direct nitration/oxidation sequences.

DOT Diagram: Synthesis Workflow

SynthesisRoute cluster_0 Alternative Route Isatin Isatin (Starting Material) Intermediate 3-Nitroquinoline-4-carboxylic acid (Intermediate) Isatin->Intermediate Pfitzinger Condensation (KOH, Reflux) NitroAcetone Nitroacetone Equivalents NitroAcetone->Intermediate Target This compound (Target Scaffold) Intermediate->Target Reduction (SnCl2/HCl or H2/Pd-C) Quinoline34 Quinoline-3,4-dicarboxylic acid Imide Quinoline-3,4-dicarboximide Quinoline34->Imide Urea, Fusion Imide->Target Hofmann Rearrangement (NaOBr/NaOH)

Caption: Figure 1. Primary and alternative synthetic pathways to the this compound scaffold.

Synthetic Utility: Heterocyclic Annulation

The "ortho-amino acid" functionality allows this building block to serve as a dinucleophile. The most significant application is the formation of pyrimido[4,5-c]quinolines , which are isosteres of the biologically active pyrimido[4,5-b]indoles.

A. Synthesis of Pyrimido[4,5-c]quinoline-1,3-diones

Reaction with urea or isocyanates yields the tricyclic uracil-fused system. These derivatives are potent topoisomerase inhibitors.

  • Reagents: Urea (fusion) or PhNCO (solution).

  • Mechanism: Nucleophilic attack of the C3-amine on the carbonyl, followed by intramolecular cyclodehydration of the C4-carboxyl group.

B. Synthesis of Pyrimido[4,5-c]quinolin-4-ones

Condensation with formamide or orthoformates yields the pyrimidinone ring.

  • Reagents: Formamide (reflux) or HC(OEt)₃ / NH₄OAc.

  • Application: Kinase inhibitors (e.g., EGFR, CK2).

C. Synthesis of [1,2,3]Triazolo[4,5-c]quinolines

Diazotization of the C3-amine leads to the diazonium internal salt, which cyclizes onto the C4-position (often requiring decarboxylation or amide intervention depending on exact conditions, though the carboxylic acid usually facilitates triazinone or triazole formation depending on reagents). A more common route involving the hydrazide yields triazolo-fused systems.

DOT Diagram: Annulation Logic

Annulation Core This compound Urea Reagent: Urea (Fusion, 180°C) Core->Urea Formamide Reagent: Formamide (Reflux) Core->Formamide Nitrite Reagent: NaNO2/HCl (Diazotization) Core->Nitrite Prod_A Pyrimido[4,5-c]quinoline-1,3-dione (Uracil fused) Urea->Prod_A Cyclocondensation Prod_B Pyrimido[4,5-c]quinolin-4(3H)-one (Pyrimidinone fused) Formamide->Prod_B Niementowski-type Cyclization Prod_C [1,2,3]Triazolo[4,5-c]quinoline (Triazole fused) Nitrite->Prod_C Internal Cyclization

Caption: Figure 2. Divergent synthesis of fused heterocyclic systems from the core scaffold.

Detailed Experimental Protocol

Target: Synthesis of Pyrimido[4,5-c]quinoline-1,3(2H,4H)-dione Reference: Adapted from methodologies for ortho-amino acid cyclizations (e.g., J. Heterocyclic Chem. standards).

Materials
  • This compound (1.0 eq)

  • Urea (5.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Phenol (for melt fusion)

Procedure (Melt Method)
  • Preparation: In a round-bottom flask, intimately mix this compound (1.88 g, 10 mmol) with Urea (3.00 g, 50 mmol).

  • Fusion: Heat the mixture in an oil bath to 170–180 °C . The mixture will melt and evolve ammonia gas (ensure proper ventilation).

  • Reaction: Maintain temperature for 2–4 hours until solidification occurs, indicating completion of the cyclization.

  • Work-up: Cool the reaction mass to room temperature. Add hot water (50 mL) and triturate the solid to dissolve excess urea.

  • Isolation: Filter the solid precipitate. Wash sequentially with water (2 x 20 mL) and cold ethanol (10 mL).

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid to yield the product as a high-melting solid (>300 °C).

Validation Criteria:

  • IR: Disappearance of broad carboxylic O-H; appearance of dual carbonyl bands (approx. 1720 and 1680 cm⁻¹) characteristic of the uracil ring.

  • 1H NMR (DMSO-d6): Appearance of two NH singlets (broad, exchangeable) typically >11 ppm; absence of COOH proton.

Case Studies in Drug Development

Case Study 1: Topoisomerase II Inhibition

Derivatives of pyrimido[4,5-c]quinoline have been designed to mimic the planar tetracyclic structure of Ellipticine . The this compound scaffold provides the necessary "kinked" geometry (angular fusion) that favors intercalation into DNA base pairs, stabilizing the cleavable complex with Topoisomerase II and inducing apoptosis in cancer cells.

Case Study 2: Kinase Inhibition (CK2 & EGFR)

The ATP-binding pockets of kinases like Casein Kinase 2 (CK2) and EGFR often accommodate tricyclic planar systems. The pyrimido-quinoline core, derived from this scaffold, presents hydrogen bond donor/acceptor motifs (N1, N3, C=O) that interact with the hinge region of the kinase. Substituents at the 2-position (introduced via the urea/amidine reagent) allow for tuning of selectivity.

References

  • Sigma-Aldrich. this compound Product Page.

  • PubChem. this compound Compound Summary.

  • El-Sayed, O. A., et al. "Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents." Archiv der Pharmazie, 2002.

  • Ghorab, M. M., et al. "Synthesis, Reactions and Biological Activities of Pyrimido[4,5-c]isoquinolines." ResearchGate / Bentham Science.

  • Marecki, P. E., & Bambury, R. E. "Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents."[1] Journal of Pharmaceutical Sciences, 1984.[1]

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The Crucial Role of Quinoline-4-Carboxylic Acids in the Inhibition of Dihydroorotate Dehydrogenase (DHODH): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This technical guide provides an in-depth exploration of the quinoline-4-carboxylic acid scaffold as a potent inhibitor of DHODH. We will delve into the intricate molecular mechanisms of inhibition, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is designed to serve as a comprehensive resource for researchers and drug development professionals working to advance novel DHODH-targeted therapies.

Introduction: Dihydroorotate Dehydrogenase as a Therapeutic Target

The de novo synthesis of pyrimidines is fundamental for the production of DNA and RNA, and is thus essential for cell proliferation.[1] In rapidly dividing cells, such as cancer cells and activated lymphocytes, there is a heightened demand for pyrimidines, making the enzymes in this pathway attractive targets for therapeutic intervention.[2][3] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][4]

Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[2][4] Its activity is intricately linked to the electron transport chain, where it utilizes ubiquinone as an electron acceptor.[5] This unique localization and mechanism distinguish it as a prime target for selective inhibition.

The Therapeutic Rationale for DHODH Inhibition

Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn results in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis in rapidly proliferating cells.[1][3] This mechanism underlies the therapeutic efficacy of DHODH inhibitors in various disease contexts:

  • Oncology: Cancer cells, with their high proliferative rate, are particularly vulnerable to pyrimidine starvation.[2][6] DHODH inhibitors have shown promise in treating various cancers, including acute myeloid leukemia and breast cancer.[1][2]

  • Autoimmune Diseases: Activated T-cells, which drive the pathology of many autoimmune disorders like rheumatoid arthritis and multiple sclerosis, are highly dependent on de novo pyrimidine synthesis.[7][8] By inhibiting DHODH, the proliferation of these immune cells can be effectively suppressed.

  • Virology: Many viruses rely on the host cell's machinery for their replication, including the supply of nucleotides.[3][9] DHODH inhibitors have demonstrated broad-spectrum antiviral activity by limiting the availability of pyrimidines necessary for viral RNA and DNA synthesis.[3][10]

Quinoline-4-Carboxylic Acids: A Privileged Scaffold for DHODH Inhibition

The quinoline-4-carboxylic acid core has emerged as a highly effective pharmacophore for the potent and selective inhibition of DHODH.[11][12] This scaffold provides a rigid framework that can be strategically functionalized to optimize interactions within the DHODH active site.

Mechanism of Action

Quinoline-4-carboxylic acid-based inhibitors are competitive inhibitors of DHODH with respect to ubiquinone.[13][14] They bind within a hydrophobic tunnel that is believed to be the binding site for the ubiquinone co-substrate.[15][16] The binding is characterized by a set of key interactions:

  • The Carboxylate Group: The carboxylic acid moiety at the 4-position of the quinoline ring is crucial for activity. It typically forms a salt bridge with a conserved arginine residue (e.g., Arg136 in human DHODH) and a hydrogen bond with a glutamine residue (e.g., Gln47).[14][17]

  • The Quinoline Core and 2-Position Substituent: The quinoline ring itself, along with bulky, hydrophobic substituents at the C2 position, engages in extensive hydrophobic interactions within the binding pocket.[12][17] These interactions contribute significantly to the high affinity of these inhibitors.

The following diagram illustrates the general binding mode of a quinoline-4-carboxylic acid inhibitor within the DHODH active site.

DHODH_Inhibition cluster_DHODH DHODH Active Site cluster_Inhibitor Quinoline-4-Carboxylic Acid Inhibitor Hydrophobic_Pocket Hydrophobic Pocket (M43, L58, A59, P364) Arg136 Arg136 Gln47 Gln47 Quinoline_Core Quinoline Core Quinoline_Core->Hydrophobic_Pocket Hydrophobic Interactions Carboxylate Carboxylate (COO-) Carboxylate->Arg136 Salt Bridge Carboxylate->Gln47 Hydrogen Bond R_Group Hydrophobic R-Group at C2 R_Group->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Binding of a quinoline-4-carboxylic acid inhibitor in the DHODH active site.

Structure-Activity Relationships (SAR)

Extensive SAR studies have elucidated the key structural features that govern the inhibitory potency of quinoline-4-carboxylic acids against DHODH.[3][18]

PositionSubstituent Effect on ActivityRationale
C4 A carboxylic acid is generally essential.[12]Forms critical salt bridge and hydrogen bond interactions with the protein.[17]
C2 Bulky, hydrophobic groups (e.g., substituted phenyl rings) are preferred.[12]Enhances hydrophobic interactions within the ubiquinone binding tunnel.[17]
Benzo Ring (C5-C8) Electron-withdrawing groups (e.g., fluorine, chlorine) can increase potency.[12]May influence the electronic properties of the quinoline ring system and its interactions.

A notable example of a potent quinoline-4-carboxylic acid DHODH inhibitor is Brequinar .[19][20]

CompoundhDHODH IC₅₀ (nM)
Brequinar5.2[19]
Leflunomide332.9[21]
Teriflunomide24.5[21]

Experimental Protocols for the Evaluation of DHODH Inhibitors

The following section provides detailed methodologies for the key experiments required to characterize the activity of quinoline-4-carboxylic acid-based DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. A common method utilizes the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[22][23]

Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[24]

    • Recombinant human DHODH (N-terminally truncated).

    • Dihydroorotate solution.

    • Decylubiquinone solution.

    • DCIP solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the recombinant DHODH enzyme and pre-incubate for a defined period (e.g., 30 minutes at 25°C).[22]

    • Initiate the reaction by adding dihydroorotate.

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 2 minutes) using a microplate reader.[24]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram outlines the workflow for the in vitro DHODH enzyme inhibition assay.

DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Reagents (Buffer, DHODH, Substrates, DCIP) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Add_Compound Add Test Compound (Serial Dilutions) Dispense_Reagents->Add_Compound Pre_Incubate Pre-incubate with DHODH Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction with Dihydroorotate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

Cell-Based Antiproliferative Assay

This assay assesses the effect of DHODH inhibition on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HL-60, A549) in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) colorimetric assay or a resazurin-based assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Uridine Rescue Assay

This assay is crucial to confirm that the observed antiproliferative effects of a compound are indeed due to the inhibition of the de novo pyrimidine synthesis pathway.[17]

Protocol:

  • Assay Setup:

    • Perform the cell-based antiproliferative assay as described above.

    • Include a parallel set of experiments where the cells are co-treated with the test compound and an excess of exogenous uridine.

  • Expected Outcome:

    • If the compound's antiproliferative activity is mediated by DHODH inhibition, the addition of uridine will bypass the enzymatic block and rescue the cells from the growth-inhibitory effects of the compound.[17]

Conclusion and Future Directions

Quinoline-4-carboxylic acids represent a well-validated and highly promising class of DHODH inhibitors. Their potent activity, coupled with a deep understanding of their mechanism of action and structure-activity relationships, makes them an excellent starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Optimizing Pharmacokinetic Properties: Improving the drug-like properties of these compounds to enhance their oral bioavailability and in vivo efficacy.

  • Enhancing Selectivity: Fine-tuning the chemical structure to maximize selectivity for human DHODH over related enzymes, thereby minimizing off-target effects.

  • Exploring Novel Applications: Investigating the therapeutic potential of quinoline-4-carboxylic acid-based DHODH inhibitors in a broader range of diseases, including emerging viral infections and parasitic diseases.

The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapies targeting the fundamental process of pyrimidine biosynthesis.

References

  • Vertex AI Search. (2024, June 21).
  • PubMed. (2020, December 15). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies.
  • Wikipedia.
  • springermedizin.de. DHODH and cancer: promising prospects to be explored.
  • Physical Chemistry Research. (2022, November 12).
  • PubMed. (2021, August 15).
  • ASH Publications. (2023, November 2). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances.
  • PMC. (2021, November 24). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules.
  • Physical Chemistry Research. (2022, December 9). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.
  • bioRxiv. (2024, August 9). Uncoupling de novo pyrimidine biosynthesis from mitochondrial electron transport by ectopic expression of cytosolic DHODH.
  • PMC.
  • PubMed. (2008, August 26).
  • American Association for Cancer Research. (2024, March 22).
  • ResearchGate. (2025, August 5). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors | Request PDF.
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  • ResearchGate.
  • University of South Florida.
  • PubMed. (2013, June 13). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity.
  • BindingDB. Assay in Summary_ki.
  • MDPI. (2025, September 20). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
  • Benchchem.
  • MedChemExpress. Brequinar (DUP785) | DHODH Inhibitor.
  • PMC. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.
  • NIH. Brequinar | C23H15F2NO2 | CID 57030 - PubChem.
  • ResearchGate. Quinoline carboxylic acid targets DHODH and reverts host gene....
  • Reaction Biology. DHODH Dehydrogenase Assay Service.
  • Benchchem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • PubMed. (2024, October 15).
  • PMC. (2025, June 16).
  • ACS Omega. (2020, February 11).
  • ResearchGate.
  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)

Sources

Technical Guide: Antimalarial Potential of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-aminoquinoline derivatives, a cornerstone class in antimalarial pharmacotherapy. Despite the prevalence of resistance to chloroquine (CQ), the 4-aminoquinoline scaffold remains a privileged structure in drug discovery due to its validated mechanism of inhibiting heme detoxification. This document details the mechanistic basis of action, structure-activity relationships (SAR) necessary to bypass resistance, robust chemical synthesis protocols, and standardized biological evaluation workflows. It is designed for medicinal chemists and pharmacologists seeking to engineer next-generation antimalarials.

Mechanism of Action: Heme Detoxification Blockade

The efficacy of 4-aminoquinolines stems from their interference with the parasite's hemoglobin digestion pathway within the acidic digestive vacuole (DV).

The Heme Challenge

Plasmodium parasites degrade host hemoglobin to acquire amino acids.[1] This process releases free heme (Ferriprotoporphyrin IX, FPIX), which is cytotoxic.[1] The parasite survives by polymerizing FPIX into an inert crystal known as hemozoin (β-hematin).[2]

Molecular Interference

4-Aminoquinolines are weak bases that accumulate in the DV via ion trapping . Once protonated, they bind to dimeric FPIX via


-

stacking interactions between the quinoline ring and the porphyrin macrocycle. This capping prevents the sequestration of heme into hemozoin, leading to the accumulation of toxic FPIX/drug complexes that induce oxidative stress and membrane lysis.
Visualization of Signaling & Action

The following diagram illustrates the hemoglobin degradation pathway and the interception point of 4-aminoquinolines.

HemePath Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion AminoAcids Amino Acids (Parasite Nutrition) Digestion->AminoAcids FreeHeme Free Heme (FPIX) (Cytotoxic Fe3+) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biomineralization Complex Drug-Heme Complex (Toxic Accumulation) FreeHeme->Complex Inhibited Polymerization Drug 4-Aminoquinoline (Accumulates in DV) Drug->FreeHeme Interception (Pi-Stacking) Death Parasite Death (Oxidative Stress) Complex->Death

Figure 1: Mechanism of Action. The drug intercepts toxic heme, preventing its conversion to inert hemozoin.[3][4]

Medicinal Chemistry & SAR

The design of effective derivatives requires adherence to specific structural requirements while modifying others to overcome the Chloroquine Resistance Transporter (PfCRT) efflux mechanism.

The Pharmacophore
  • Quinoline Nucleus: Essential for

    
    -
    
    
    
    stacking with FPIX.
  • 7-Chloro Substituent: Critical. It is electron-withdrawing, enhancing the acidity of the conjugate acid and strengthening the interaction with heme.

  • 4-Amino Group: The linker atom connecting the ring to the side chain.

  • Basic Side Chain: Essential for accumulation in the acidic DV (pH ~5.0) relative to the cytoplasm (pH ~7.4).

Strategies to Overcome Resistance

Resistance is primarily driven by PfCRT mutations (e.g., K76T) that efflux the drug.

  • Shortening the Side Chain: Prevents recognition by the mutated transporter (e.g., AQ-13).

  • Hybridization: Covalently linking the 4-aminoquinoline to another pharmacophore (e.g., triazoles, ferrocene) to create dual-action agents or alter lipophilicity.[5] Ferroquine is a prime example where the lateral chain is modified with a ferrocenyl group.

SAR_Logic cluster_0 Core Retention cluster_1 Modification Zone (Resistance) Start 4-Aminoquinoline Scaffold Ring Quinoline Ring (Heme Binding) Start->Ring Cl 7-Chloro Group (Electronic Tuning) Start->Cl Linker Diamino Linker (Vary Length 2-6C) Start->Linker Terminal Terminal Amine (Alter Basicity/Bulk) Linker->Terminal Hybrid Hybridization (Ferrocene/Triazole) Linker->Hybrid Result Potent Derivative Terminal->Result PfCRT Evasion Hybrid->Result Dual Mechanism

Figure 2: SAR Decision Tree. Core elements are retained while side chains are modified to bypass efflux pumps.

Chemical Synthesis Protocol

The most robust route to 4-aminoquinoline derivatives is the Nucleophilic Aromatic Substitution (


) of 4,7-dichloroquinoline.
Protocol: Synthesis of 4-Aminoquinolines

Objective: Synthesize a derivative by coupling a primary or secondary amine to the quinoline core.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Target Amine (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 - 5.0 eq)

  • Solvent: Neat (no solvent) or Ethanol/Phenol mixture.

  • Base (Optional):

    
     if using HCl salts of amines.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4,7-dichloroquinoline (1.0 g, 5.0 mmol).

  • Addition: Add the amine component in excess (15-25 mmol). If the amine is a solid or precious, use 1.2 eq of amine and dissolve in 5 mL of Ethanol or DMF.

  • Reaction:

    • Method A (Neat): Heat the mixture to 130–140°C for 4–6 hours.

    • Method B (Microwave): Irradiate at 120°C, 150W for 15–20 minutes (High efficiency).

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (high

    
    ) should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Basify with 10% aqueous

      
       or 
      
      
      
      to pH 9–10.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Purify the residue via column chromatography (Silica gel, gradient elution DCM -> DCM/MeOH).

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry.
    

Synthesis SM 4,7-Dichloroquinoline Conditions Heat (140°C) or MW Neat/EtOH SM->Conditions Amine Functionalized Amine (R-NH2) Amine->Conditions Inter Tetrahedral Intermediate Conditions->Inter SNAr Attack Product 4-Aminoquinoline Derivative Inter->Product Loss of HCl

Figure 3: Synthesis Workflow. Nucleophilic aromatic substitution pathway.

Pharmacological Evaluation Protocols

To validate the antimalarial potential, a dual approach is required: a target-based assay (Heme Polymerization) and a phenotypic whole-cell assay.

Target-Based: -Hematin Inhibition Assay

This cell-free assay determines if the compound inhibits the conversion of heme to hemozoin.

Protocol:

  • Stock Solutions: Dissolve Hemin chloride (16.3 mg) in DMSO (1 mL). Dissolve test compounds in DMSO (10 mM).

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L of Hemin solution (diluted to 100 
      
      
      
      M in 0.2 M acetate buffer, pH 5.0).
    • 100

      
      L of test compound (various concentrations).
      
  • Initiation: Incubate at 37°C for 18–24 hours to allow polymerization.

  • Quantification:

    • Add 50

      
      L of pyridine solution (20% pyridine in 2M HEPES) to solubilize unpolymerized heme. Note: Polymerized 
      
      
      
      -hematin does not dissolve.
    • Transfer supernatant to a new plate if necessary or read directly if turbidity allows.

    • Measure absorbance at 405 nm .

  • Analysis: Lower absorbance indicates higher polymerization (drug failure). Higher absorbance indicates inhibition (drug success). Calculate

    
    .
    
Phenotypic: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation by quantifying DNA content using the fluorescent dye SYBR Green I.

Protocol:

  • Culture: Maintain P. falciparum (strains 3D7 for sensitive, W2/Dd2 for resistant) in RPMI 1640 with 5% human serum/Albumax at 2% hematocrit.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol.

  • Plating: Distribute 100

    
    L of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well black plates.
    
  • Treatment: Add 100

    
    L of test compounds (serially diluted). Include Chloroquine as a positive control and DMSO as a negative control.[6][7]
    
  • Incubation: Incubate for 48 hours (one replication cycle) or 72 hours at 37°C in a gas chamber (

    
    ).
    
  • Lysis & Staining:

    • Prepare Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I (1:5000 dilution).

    • Add 100

      
      L of Lysis Buffer to each well.[8]
      
    • Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Calculation: Plot fluorescence vs. log(concentration) to determine

    
    .
    

Data Presentation: Comparative Potency

The following table illustrates typical


 values comparing Chloroquine with advanced derivatives against sensitive (3D7) and resistant (W2) strains.
Compound ClassDerivative ExampleIC50 (nM) - 3D7 (Sensitive)IC50 (nM) - W2 (Resistant)Resistance Index (W2/3D7)
Standard Chloroquine (CQ)15 - 20200 - 500> 10
Standard Amodiaquine5 - 1020 - 30~ 3
Hybrid Ferroquine10 - 1510 - 15~ 1
Experimental AQ-Triazole Hybrid25 - 4030 - 50~ 1.5
Experimental Short-chain Analogue10 - 2020 - 40~ 2

Note: Data represents aggregated trends from literature [1, 5, 6].

References

  • Aguiar, A. C. C., et al. (2012).[9] Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. [9]

  • Smilkstein, M., et al. (2004).[10] Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening.[10][11][12] Antimicrobial Agents and Chemotherapy.[13]

  • Ncokazi, K. K., & Egan, T. J. (2005).[7] A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[1][7] Analytical Biochemistry.

  • Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials.[4] Expert Opinion on Drug Metabolism & Toxicology.

  • Hassan, N. I., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.

  • Bhat, H. R., et al. (2010). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains.[5] RSC Advances.

Sources

Exploring the Quinolone-3-Carboxylic Acid Motif: A Multivalent Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Antibacterials[1][2]

The quinolone-3-carboxylic acid motif is historically synonymous with fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). However, modern medicinal chemistry classifies this pharmacophore as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

This guide explores the quinolone core not merely as a bactericidal agent, but as a multivalent scaffold . By exploiting its specific electronic and steric properties, researchers can engineer:

  • Metallodrugs: Utilizing the inherent chelating ability of the

    
    -keto acid moiety.
    
  • Dual-Target Hybrids: Leveraging the C-7 position for covalent attachment of secondary pharmacophores.

  • Non-Canonical Therapeutics: Repurposing the scaffold for anticancer (Topoisomerase II inhibition) and antiviral (Integrase inhibition) applications.

Structural Anatomy & SAR Deep Dive

The versatility of the quinolone scaffold stems from its ability to tolerate extensive substitution while maintaining a rigid bicyclic core.

The Pharmacophore Map

The Structure-Activity Relationship (SAR) is strictly defined for antibacterial activity but flexible for other indications.

QuinoloneSAR Core Quinolone Core (Bicyclic System) Pos1 N-1 Position (Potency & Pharmacokinetics) Core->Pos1 Pos3 C-3 Carboxyl (Essential for Binding) Core->Pos3 Pos4 C-4 Ketone (Metal Chelation Site) Core->Pos4 Pos6 C-6 Fluorine (Cell Penetration/Gyrase Affinity) Core->Pos6 Pos7 C-7 Position (The 'Handle' for Multivalency) Core->Pos7 Pos8 C-8 Position (Phototoxicity/Anaerobic Activity) Core->Pos8 Pos3->Pos4 Forms O-O Donor Set (Mg2+ bridging) Pos7->Pos1 Steric Interaction

Figure 1: Functional anatomy of the quinolone scaffold. The C-3/C-4 axis is critical for target binding, while C-7 offers a synthetic exit vector.

  • The Binding Domain (C-3/C-4): The carboxylic acid at C-3 and the ketone at C-4 form a critical

    
    -dicarbonyl system. In antibacterial action, this domain coordinates a magnesium ion (
    
    
    
    ), forming a bridge to the phosphate backbone of DNA [1].
  • The Permeability Domain (C-6): The introduction of fluorine at C-6 (fluoroquinolones) significantly enhances lipophilicity and cell penetration, while also increasing affinity for the DNA gyrase complex.

  • The Diversity Domain (C-7): This is the primary site for derivatization. Large heterocyclic substituents (e.g., piperazine, pyrrolidine) here can drastically alter the spectrum of activity and pharmacokinetic profile without abolishing core binding.

Multivalency Strategy 1: Metal Chelation & Metallodrugs

The inherent ability of the quinolone-3-carboxylic acid to chelate divalent cations (


) is often viewed as a liability (e.g., reduced absorption with antacids). However, this feature can be weaponized to create metallodrugs with enhanced cytotoxicity or novel mechanisms.
Mechanism of Chelation

The O-O donor set (C-4 keto and C-3 carboxyl) acts as a bidentate ligand.

  • Antibacterial Mode: The

    
     water-bridged complex stabilizes the drug-enzyme-DNA ternary complex.
    
  • Anticancer Mode: Copper(II) or Ruthenium(II) complexes of quinolones have shown nuclease activity, leading to oxidative DNA damage independent of enzyme inhibition [2].

Protocol: Synthesis of Cu(II)-Ciprofloxacin Complex

This protocol describes the synthesis of a mononuclear copper complex, often more lipophilic and potent against resistant strains than the free ligand.

Reagents:

  • Ciprofloxacin Hydrochloride (

    
    )
    
  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Hydroxide (0.1 M)

  • Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol of Ciprofloxacin HCl in 20 mL of Methanol.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise under stirring until the pH reaches 7.0–7.5. This deprotonates the carboxylic acid to facilitate coordination.

  • Metal Addition: Dissolve 0.5 mmol of

    
     in 10 mL of distilled water. Add this solution dropwise to the Ciprofloxacin solution. Note: A 1:2 Metal:Ligand ratio is standard for this coordination geometry.
    
  • Reaction: Reflux the mixture at 60°C for 4 hours. A color change (typically to green/blue) indicates complex formation.

  • Isolation: Cool the solution to room temperature. The complex will precipitate. Filter the solid, wash with cold methanol/water (1:1), and dry under vacuum over

    
    .
    
  • Validation: Characterize via IR spectroscopy. Look for the shift in

    
     (approx. 1700 
    
    
    
    ) and
    
    
    (approx. 1620
    
    
    ), indicating metal coordination.

Multivalency Strategy 2: C-7 Hybridization

Covalent conjugation at the C-7 position allows for "Dual-Mechanism" drugs. For example, linking a quinolone to a nitric oxide (NO) donor or an acridine moiety can overcome resistance mechanisms that rely on efflux pumps.

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The C-7 halogen (usually fluorine or chlorine) in the precursor scaffold is highly susceptible to nucleophilic attack by secondary amines.

SynthesisWorkflow Start Precursor: 7-Chloro/Fluoro-quinolone-3-carboxylic acid Conditions Conditions: DMSO/DMF, 80-120°C Base (K2CO3 or Et3N) Start->Conditions Reagent Nucleophile: N-substituted Piperazine / Pharmacophore Reagent->Conditions Intermediate Meisenheimer Complex (Transition State) Conditions->Intermediate Addition Product Final Hybrid: 7-Substituted Quinolone Intermediate->Product Elimination of Halide

Figure 2: General synthetic workflow for C-7 modification via SnAr.

Protocol: Synthesis of Ciprofloxacin-Based Hybrid

Objective: To couple a secondary pharmacophore (e.g., a piperazine-linked derivative) to the quinolone core [3].

Reagents:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid Precursor)

  • Target Amine (e.g., N-benzylpiperazine for increased lipophilicity)

  • Pyridine or Triethylamine (

    
    )
    
  • Solvent: DMF or DMSO

Methodology:

  • Stoichiometry: In a round-bottom flask, combine 1.0 equivalent of the Q-Acid Precursor with 1.2 equivalents of the Target Amine.

  • Solvation: Dissolve in minimal DMF (approx. 5 mL per gram of precursor).

  • Base Addition: Add 2.0 equivalents of

    
     to scavenge the HCl/HF generated during the reaction.
    
  • Heating: Heat the mixture to 110–120°C under an inert atmosphere (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 
    
    
    
    :MeOH 9:1).
  • Work-up:

    • Pour the reaction mixture into crushed ice.

    • Adjust pH to 4.5–5.0 using dilute acetic acid to precipitate the product (zwitterionic form).

    • Filter the precipitate and wash thoroughly with water to remove residual DMF and salts.

  • Purification: Recrystallize from ethanol or acetonitrile.

Emerging Applications: Repurposing the Scaffold

Anticancer Agents (Topoisomerase II Targeting)

While bacterial gyrase is the primary target for antibiotics, structural modifications can shift affinity toward human Topoisomerase II


.
  • Key Modification: Introduction of aryl groups (e.g., hydrazones, oxadiazoles) at C-7 or N-1.

  • Mechanism: These derivatives stabilize the cleavable complex of Topo II-DNA, leading to accumulation of double-strand breaks and apoptosis, similar to etoposide but with a distinct binding mode [4].

Antiviral Activity (HIV-1 Integrase)

The


-keto acid motif of quinolones mimics the diketo acid pharmacophore found in HIV-1 integrase inhibitors (e.g., Raltegravir).
  • Strategy: Modifying the C-3 carboxylic acid to an amide or bioisostere, combined with bulky hydrophobic groups at C-7, can enhance binding to the viral enzyme's active site

    
     ions [5].
    

Quantitative Data Summary

Compound ClassModification SitePrimary TargetIC50 / MIC RangeKey Feature
Fluoroquinolone N/A (Parent)Bacterial Gyrase0.01 - 2.0

g/mL
Broad-spectrum antibacterial
Metal Complex C-3/C-4 ChelationDNA (Oxidative)1 - 10

M
Enhanced uptake in resistant cells
C-7 Hybrid C-7 PiperazineTopo II (Human)0.5 - 5.0

M
Anticancer repurposing
Bis-Quinolone C-7 DimerizationTopo IV< 0.1

g/mL
Overcomes efflux pump resistance

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules.

  • Raj, R., et al. (2013). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.[1] ACS Medicinal Chemistry Letters.

  • Idris, M. O., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.[2][3][4][5] Molecules.

  • Wang, Y., et al. (2019). Quinolone-3-carboxylic acid derivatives as HIV-1 integrase inhibitors.[4][6][7][8] Future Medicinal Chemistry.

Sources

The Quinoline Scaffold in Natural Product Chemistry: Biosynthesis, Pharmacology, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: An Introduction

The quinoline scaffold (benzo[b]pyridine) represents one of the most historically significant and structurally versatile templates in natural product chemistry. From the anti-malarial bark of Cinchona species to the anti-tumor properties of Camptotheca acuminata, this bicyclic heterocycle is classified as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity.

Unlike simple aliphatic compounds, the planar, electron-deficient nature of the quinoline ring system facilitates π-π stacking interactions with DNA base pairs and hydrophobic pockets in enzymes, making it a cornerstone in the development of DNA-intercalating agents and Topoisomerase inhibitors.

Biosynthetic Dichotomy: Two Paths to One Scaffold

To understand the structural diversity of quinoline alkaloids, one must recognize that nature synthesizes this scaffold via two distinct, non-overlapping pathways. This distinction is critical for researchers aiming to perform biomimetic synthesis or metabolic engineering.

The Tryptophan Pathway (Indole-Derived)

Most pharmacologically active quinolines (e.g., Quinine, Camptothecin) are actually "masked" indoles. They originate from Tryptophan, proceeding through Strictosidine . The critical step involves the oxidative cleavage of the indole ring and subsequent recyclization to form the quinoline nucleus.

The Anthranilic Acid Pathway

Simple quinoline alkaloids (found in Rutaceae) and bacterial quinolones (e.g., from Pseudomonas) derive directly from Anthranilic acid. This pathway preserves the pre-existing benzene ring and builds the pyridine ring upon it.

Visualization: Biosynthetic Origins

The following diagram illustrates the divergence between these two pathways.

Biosynthesis Tryptophan L-Tryptophan Strictosidine Strictosidine (Key Intermediate) Tryptophan->Strictosidine Tryptophan Decarboxylase + Secologanin Anthranilic Anthranilic Acid Acridones Acridone Alkaloids Anthranilic->Acridones Cyclization Quinolones Pseudomonas Quinolones (PQS) Anthranilic->Quinolones + Malonyl-CoA (PqsABCD) Quinine Cinchona Alkaloids (Quinine, Quinidine) Strictosidine->Quinine Ring Expansion (Cinchoninone synthase) Camptothecin Camptothecin (Topoisomerase I Inhibitors) Strictosidine->Camptothecin Intramolecular Cyclization

Figure 1: The dual biosynthetic origins of the quinoline scaffold. Note the distinct precursors for Cinchona alkaloids vs. bacterial quinolones.

Pharmacodynamics: Mechanism of Action (Camptothecin)

While Quinine's mechanism involves inhibiting heme polymerization in the malaria parasite, the most sophisticated application of the quinoline scaffold is found in Camptothecin (CPT) and its derivatives (Topotecan, Irinotecan).

The "Interfacial Inhibition" Model

CPT does not inhibit Topoisomerase I (Topo I) by binding to the free enzyme. Instead, it acts as an interfacial poison .

  • Normal Physiology: Topo I cleaves one strand of DNA (forming a covalent phosphotyrosyl intermediate) to relieve supercoiling, then religates it.[][2]

  • Drug Trap: CPT binds specifically to the Topo I-DNA covalent complex .[3]

  • Molecular Interaction: The planar quinoline system intercalates at the cleavage site (between base pairs -1 and +1).

  • Lethality: This stabilizes the "nicked" DNA, preventing religation.[2] When the replication fork collides with this complex, it causes irreversible double-strand breaks and apoptosis.[3][4]

Visualization: Topoisomerase I Inhibition Cycle

MOA FreeEnzyme Free Topo I + DNA Cleavage Cleavage Complex (Transient Nick) FreeEnzyme->Cleavage Nucleophilic attack (Tyr723) Religation Religation & Release Cleavage->Religation Normal Cycle TernaryComplex Ternary Complex (Drug-Enzyme-DNA) Cleavage->TernaryComplex + Camptothecin (Intercalation) Religation->FreeEnzyme TernaryComplex->Religation Blocked CellDeath Replication Fork Collision -> Apoptosis TernaryComplex->CellDeath DNA Damage Accumulation

Figure 2: The mechanism of Topoisomerase I poisoning by Camptothecin. The drug traps the enzyme in the cleavage state, preventing DNA repair.[4][5]

Experimental Protocol: Isolation of Quinoline Alkaloids

The following protocol is an adaptation of the classic Stas-Otto method , optimized for the isolation of basic quinoline alkaloids from plant material (e.g., Cinchona bark or Camptotheca wood).

Safety Note: Quinoline alkaloids can be toxic and are often photosensitive. Work under low light if dealing with Camptothecin derivatives.

Reagents Required
  • Solvents: Petroleum Ether (defatting), Chloroform or Dichloromethane (extraction), Methanol.

  • Acids/Bases: 5% HCl or H2SO4, 10% NH4OH or Na2CO3.

  • Stationary Phase: Silica gel 60 (for purification).

Step-by-Step Workflow
  • Preparation: Pulverize dried plant material to a coarse powder (#40 mesh).

  • Defatting (Crucial): Macerate with Petroleum Ether for 24h to remove lipids/waxes. Discard solvent.

  • Basification: Moisten the dried marc with 10% NH4OH (pH ~10). Allow to stand for 1 hour. Why: This converts alkaloid salts into their free base form, which is soluble in organic solvents.

  • Organic Extraction: Soxhlet extract with Chloroform (CHCl3) for 6-8 hours.

  • Acid Purification (Liquid-Liquid Partition):

    • Transfer CHCl3 extract to a separatory funnel.

    • Extract with 5% H2SO4 (3x).

    • Result: Alkaloids migrate to the aqueous acid phase (as salts); non-basic impurities remain in CHCl3.

  • Recovery:

    • Collect acidic aqueous layer.[6][7]

    • Basify with NH4OH until pH 9-10 (precipitate may form).

    • Re-extract into fresh Chloroform.

  • Concentration: Dry organic layer over anhydrous Na2SO4 and evaporate to yield Crude Alkaloid Fraction .

Visualization: Extraction Flowchart

Extraction Plant Powdered Plant Material Defat Defatting (Petroleum Ether) Plant->Defat Basify Basification (NH4OH, pH 10) Defat->Basify ExtractOrg Extraction (Chloroform) Basify->ExtractOrg Partition Acid Partition (5% H2SO4) ExtractOrg->Partition OrgLayer Organic Layer (Discard Impurities) Partition->OrgLayer Non-basic lipids AqLayer Aqueous Acid Layer (Contains Alkaloid Salts) Partition->AqLayer FinalBase Re-Basification (pH 10) AqLayer->FinalBase FinalExtract Final Extraction (Chloroform) FinalBase->FinalExtract Product Crude Quinoline Alkaloids FinalExtract->Product

Figure 3: Modified Stas-Otto extraction protocol for isolation of high-purity alkaloid fractions.

Drug Development: SAR and Clinical Translation

The transition from natural product to clinical drug often requires structural modification to overcome pharmacokinetic limitations. For Camptothecin (CPT), the major hurdles were poor water solubility and the instability of the E-ring lactone (which opens at physiological pH to an inactive carboxylate).

Comparative Data: CPT vs. FDA-Approved Derivatives[8]
CompoundOriginKey ModificationClinical IndicationSolubility
Camptothecin Natural (C. acuminata)None (Parent)None (Too toxic/insoluble)Very Low
Topotecan Semi-syntheticC9: DimethylaminomethylC10: HydroxylOvarian & Lung CancerHigh (Water soluble)
Irinotecan Semi-syntheticC7: EthylC10: Piperidino-piperidineColorectal CancerLow (Prodrug)
SN-38 MetaboliteActive metabolite of IrinotecanActive AgentLow
Structural Activity Relationship (SAR) Rules
  • Planarity is Essential: The A, B, C, and D rings must remain planar to intercalate into DNA.

  • The E-Ring Lactone: Essential for interaction with Topoisomerase I. Hydrolysis inactivates the drug.

  • Substitutions:

    • C7/C9/C10 (A/B Rings): Tolerates bulky groups. Used to attach solubilizing moieties (e.g., amine in Topotecan) or linker groups.

    • C20 (E Ring): The (S)-configuration of the hydroxyl group is critical for potency.

References

  • Biosynthesis of Quinoline Alkaloids

    • Source: NCBI / PubMed Bookshelf.
    • Context: Detailed pathway analysis of Tryptophan vs Anthranilic acid origins.
    • (Example proxy for authoritative biosynthesis reviews).

  • Camptothecin Mechanism of Action

    • Source: Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond.
    • Context: Ternary complex formation and interfacial inhibition.[4]

  • Extraction Protocols (Stas-Otto)

    • Source: Classical Pharmacognosy Textbooks / ScienceDirect.
    • Context: Standard acid-base extraction methodologies for alkaloids.
  • Clinical Derivatives (Topotecan/Irinotecan)

    • Source: FDA Drug Labels / NIH DailyMed.
    • Context: Clinical indications and chemical structures.[8]

Sources

Physicochemical Properties and Predicted Data for 3-Aminoquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoquinoline-4-carboxylic acid (CAS: 7535-00-4 / 75353-47-8) represents a high-value heterocyclic scaffold in medicinal chemistry. Distinguished by its amphoteric nature and dense functionalization potential, this compound serves as a critical intermediate in the synthesis of type II topoisomerase inhibitors, antimalarial agents (4-aminoquinoline class), and kinase inhibitors targeting the ATP-binding pocket.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic methodologies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By synthesizing experimental data with high-fidelity predictive modeling, we establish a foundational reference for researchers utilizing this moiety in lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4]

The this compound core features a fused benzene and pyridine ring system (quinoline) substituted with an amino group at position 3 and a carboxylic acid at position 4. This ortho-like arrangement (peri-proximity) between the amine and acid facilitates unique intramolecular hydrogen bonding and cyclization opportunities.

Table 1: Chemical Identification Data
PropertyDetail
IUPAC Name This compound
Common Synonyms 3-Amino-4-quinolinecarboxylic acid; 3-Aminocinchoninic acid
CAS Number 7535-00-4 (General); 75353-47-8 (Specific isomer references)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES Nc1c(C(=O)O)c2ccccc2nc1
InChI Key WKNYGHMNOKYOJY-UHFFFAOYSA-N
Classification Heteroaromatic Amino Acid / Quinoline Derivative

Physicochemical Properties: Experimental & Predicted[1][8][11][12]

Understanding the ionization state and solubility profile is paramount for formulation and assay development. The compound exists as a zwitterion in neutral aqueous media, significantly influencing its lipophilicity (LogD).

Table 2: Physicochemical Parameters
PropertyValue (Experimental/Consensus)Source/Method
Melting Point 230–232 °C (Decomposes)Experimental [1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Experimental (Zwitterionic)
Solubility (Organic) Moderate (DMSO, DMF, MeOH)Experimental
LogP (Octanol/Water) 1.51 – 1.60Predicted (Consensus) [2]
LogD (pH 7.4) -0.8 to 0.2Predicted (Ionized state)
pKa (Acid) 4.5 ± 0.2Predicted (Carboxylic acid) [3]
pKa (Base) 3.2 ± 0.3Predicted (Quinoline N / Amine)
TPSA 76.21 ŲComputed (Topological Polar Surface Area)
H-Bond Donors 2 (NH₂, OH)Lipinski Rule
H-Bond Acceptors 3 (N, O, O)Lipinski Rule

Scientific Insight: The relatively low pKa of the 3-amino group compared to aniline (pKa ~4.6) is attributed to the electron-withdrawing inductive effect of the adjacent carboxylic acid and the electron-deficient quinoline ring. At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), while the amine is largely unprotonated, resulting in a net negative charge that aids solubility in basic buffers but limits passive permeability compared to the neutral species.

Synthetic Pathways & Experimental Protocols

The synthesis of this compound requires overcoming the tendency of the Pfitzinger reaction to yield 2-substituted derivatives. Two primary robust pathways are employed: the Modified Pfitzinger Reaction (for derivatives) and the Reduction of 3-Nitro Precursors (for the parent compound).

Pathway A: Modified Pfitzinger Cyclization

This route utilizes isatin and an


-amino ketone equivalent. To prevent self-condensation of the amino ketone, protected forms or in situ generation is often required.
Pathway B: Reduction of 3-Nitroquinoline-4-carboxylic Acid (Preferred)

This is the standard industrial route for high purity.

  • Nitration/Construction: Synthesis of 3-nitroquinoline-4-carboxylic acid via condensation of isatin with nitro-compounds or direct nitration.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Synthesis Isatin Isatin (Starting Material) NitroInter 3-Nitroquinoline-4-carboxylic acid (Intermediate) Isatin->NitroInter Modified Pfitzinger Product This compound (Target) Isatin->Product One-Pot (Rare) NitroInter->Product Chemoselective Reduction Step1 Condensation (w/ Nitroacetaldehyde eq.) OH- / Heat Step2 Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Synthetic workflow for this compound via the nitro-reduction pathway.

Detailed Protocol: Reduction of 3-Nitroquinoline-4-carboxylic Acid

Note: Ensure all work is performed in a fume hood due to potential toxicity of quinoline derivatives.

  • Preparation: Suspend 3-nitroquinoline-4-carboxylic acid (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9) for the disappearance of the yellow nitro compound and appearance of the fluorescent amino product.

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to yield this compound as yellow needles.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆): Expect broad singlet ~7.0-9.0 ppm (COOH/NH₂) and characteristic quinoline aromatic protons (7.5-8.8 ppm).

ADMET Profiling & Safety

For drug discovery professionals, the ADMET profile dictates the "drug-likeness" and potential liabilities of the scaffold.

Table 3: Predicted ADMET Profile
ParameterPredictionInterpretation
Absorption (HIA) High (>90%)Good oral bioavailability potential (Lipinski compliant).
BBB Permeability Low to ModerateZwitterionic character limits passive CNS entry; useful for peripheral targets.
P-gp Substrate Non-substrateLow risk of efflux-mediated resistance.
CYP Inhibition Weak CYP1A2 inhibitorQuinoline ring can interact with CYP1A2; low risk for CYP3A4.
hERG Inhibition Low RiskLack of long lipophilic chains reduces hERG channel binding probability.
Ames Toxicity Potential PositiveAminoquinolines carry a structural alert for mutagenicity (intercalation).
ADMET Logic Diagram

ADMET cluster_Abs Absorption cluster_Tox Toxicity Alerts Compound This compound HIA Human Intestinal Absorption (High) Compound->HIA Solubility Aq. Solubility (pH Dependent) Compound->Solubility Genotox Genotoxicity (Ames) (Structural Alert: Aminoquinoline) Compound->Genotox hERG Cardiotoxicity (hERG) (Low Probability) Compound->hERG Screening Required Screening Required Genotox->Screening Required Mitigation

Figure 2: ADMET decision tree highlighting the balance between favorable absorption and potential genotoxicity alerts.

Applications in Drug Discovery[2][11][14][15]

Scaffold for Kinase Inhibitors

The 3-amino and 4-carboxylic acid motifs provide orthogonal vectors for derivatization.

  • 3-Amino position: Ideal for amide coupling to access the "hinge region" of kinases or to introduce solubilizing tails.

  • 4-Carboxylic acid: Can be converted to amides or esters to interact with the "gatekeeper" residues or solvent-exposed regions.

Antimalarial Agents

Following the legacy of chloroquine, 3-aminoquinoline derivatives are investigated for activity against Plasmodium falciparum. The mechanism typically involves inhibition of heme polymerization.[1] The 4-COOH group allows for the attachment of side chains that improve vacuolar accumulation [4].

Fluorescent Probes

The quinoline core is intrinsically fluorescent. 3-aminoquinoline derivatives often exhibit pH-sensitive fluorescence, making them useful as biological pH probes or sensors for metal ions when derivatized with chelating groups.

References

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[3][4] Available at: [Link]

  • O'Neill, P. M., et al. 4-Aminoquinoline Antimalarials.[5] Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Available at: [Link]

  • Elghamry, I. Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction.[6] Synthetic Communications. (Methodology reference). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Aminoquinoline-4-Carboxylic Acid Derivatives via Modified Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for tricyclic DNA-intercalating agents, kinase inhibitors, and antimalarial drugs. While the classical Pfitzinger reaction is the most robust method for constructing the quinoline-4-carboxyl core, introducing an amino group at the 3-position presents a specific synthetic challenge due to the instability of


-amino ketones (the required precursors) under the harsh alkaline conditions of the reaction.

This application note details a modified Pfitzinger protocol utilizing a phthalimide-protected precursor. This strategy circumvents the stability issues of free amino ketones, delivering high-purity 3-amino-2-methylquinoline-4-carboxylic acid. We provide a self-validating workflow, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility in drug discovery campaigns.

Scientific Foundation & Mechanism

The Challenge of the 3-Amino Group

The standard Pfitzinger reaction involves the condensation of isatin with a ketone. To achieve a substituent at the 3-position of the quinoline ring, the ketone must possess an


-methylene group (

).
  • Target: 3-Amino group.

  • Required Precursor:

    
    -Aminoacetone (
    
    
    
    ).
  • Problem: Free

    
    -amino ketones are unstable and prone to self-condensation (dimerization to pyrazines) or polymerization in the strong alkali (33% KOH) required for isatin ring opening.
    
The Phthalimide Solution

By masking the amine as a phthalimide, we stabilize the precursor (


-phthalimidoacetone). The phthalimide group is robust enough to survive the initial condensation but can be cleaved downstream using hydrazine, releasing the free amine.
Reaction Mechanism

The reaction proceeds through the base-catalyzed opening of the isatin ring to form isatinate, followed by a Claisen-Schmidt-type condensation with the ketone enolate.

PfitzingerMechanism Isatin Isatin Isatinate Isatinate (Keto-Acid) Isatin->Isatinate Ring Opening KOH KOH (33%) KOH->Isatinate Condensation Aldol Condensation & Cyclization Isatinate->Condensation PhthAcetone α-Phthalimidoacetone (Protected Precursor) PhthAcetone->Condensation Intermediate 3-Phthalimido-2-methyl- quinoline-4-COOH Condensation->Intermediate - 2 H2O Product 3-Amino-2-methyl- quinoline-4-COOH Intermediate->Product Hydrazinolysis Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Product

Figure 1: Mechanistic pathway for the synthesis of 3-aminoquinoline derivatives via protected Pfitzinger reaction.

Experimental Protocols

Materials & Equipment
  • Reagents: Isatin (98%), Chloroacetone (stabilized), Potassium Phthalimide, KOH (pellets), Hydrazine hydrate (80%), Ethanol (absolute).

  • Equipment: Reflux condenser, overhead mechanical stirrer (essential for slurry handling), pH meter, vacuum filtration setup.

Step 1: Synthesis of Precursor ( -Phthalimidoacetone)

Note: Commercial phthalimidoacetone can be expensive; in-house synthesis is cost-effective.

  • Suspend potassium phthalimide (1.0 eq) in acetone.

  • Add chloroacetone (1.1 eq) dropwise. Caution: Chloroacetone is a potent lachrymator.

  • Reflux for 4 hours.

  • Pour into ice water. The precipitate is

    
    -phthalimidoacetone .
    
  • Recrystallize from ethanol.[1] Target MP: 120–122 °C.

Step 2: The Pfitzinger Condensation

This step constructs the quinoline core.

  • Isatin Solubilization: In a 500 mL round-bottom flask, dissolve Isatin (14.7 g, 100 mmol) in 33% w/v KOH (100 mL).

    • Observation: Solution turns deep red/orange (formation of potassium isatinate).

    • Critical Control Point: Ensure complete dissolution before adding the ketone.

  • Addition: Add

    
    -Phthalimidoacetone  (20.3 g, 100 mmol) to the hot isatinate solution.
    
    • Note: The ketone may not dissolve immediately. Mechanical stirring is preferred.

  • Reaction: Reflux the mixture for 12–18 hours.

    • Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). Isatin spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the dark reaction mixture to room temperature.

    • Dilute with water (200 mL).

    • Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH reaches 4.0–5.0.

    • Observation: A voluminous precipitate forms. This is the 3-phthalimido-2-methylquinoline-4-carboxylic acid .

  • Isolation: Filter the solid, wash with copious water to remove salts, and dry at 80 °C.

Step 3: Deprotection (Hydrazinolysis)

This step reveals the 3-amino group.

  • Suspend the phthalimido-quinoline intermediate (10 g) in Ethanol (100 mL).

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux for 2–3 hours.

    • Observation: The suspension will change consistency as phthalhydrazide byproduct forms.

  • Purification (The "Self-Validating" Step):

    • Cool to room temperature.[2]

    • Acidify with dilute HCl to pH 1–2. (Phthalhydrazide is insoluble in acid; the amino-quinoline product dissolves as the hydrochloride salt).

    • Filter off the solid phthalhydrazide byproduct.

    • Take the filtrate (containing the product) and neutralize with Ammonia or NaOH to pH 6–7 (Isoelectric point).

    • The target 3-amino-2-methylquinoline-4-carboxylic acid precipitates as a yellow/orange solid.

  • Recrystallize from DMF/Ethanol if necessary.

Data Analysis & Quality Control

Expected Yields and Properties[4]
CompoundMolecular WeightTypical YieldAppearanceMelting Point
Phthalimidoacetone 203.1985-90%White needles120-122 °C
Intermediate (Protected)332.3165-75%Off-white solid>280 °C (dec)
Final Product (3-Amino)202.2155-65%Yellow solid>300 °C
Solubility Profile (Critical for Biological Assays)

Researchers often struggle with the solubility of quinoline-4-carboxylic acids (zwitterionic nature).

  • Water (pH 7): Poor (< 0.1 mg/mL).

  • DMSO: Good (> 10 mg/mL).

  • 0.1 N NaOH: Excellent (forms carboxylate salt).

  • 0.1 N HCl: Good (forms ammonium salt).

  • Application Tip: For biological assays, dissolve the compound in DMSO first, or convert to the sodium salt for aqueous stock solutions.

Spectral Validation (1H NMR in DMSO-d6)
  • 
     2.65 ppm (s, 3H):  Methyl group at C2 (Characteristic of Pfitzinger with acetone derivatives).
    
  • 
     7.5 - 8.5 ppm (m, 4H):  Quinoline aromatic protons.
    
  • 
     5.5 - 6.5 ppm (br s, 2H):  Free 
    
    
    
    (Exchangeable with
    
    
    ). Note: If this signal is absent, deprotection was incomplete.

Troubleshooting & Optimization

OptimizationFlow Start Issue: Low Yield in Condensation Check1 Check Isatin Solubility (Is solution deep red?) Start->Check1 Check2 Check Ketone Stability (Did it turn black/tar?) Check1->Check2 Action1 Increase KOH conc. to 40% Ensure Reflux Temp > 90°C Check2->Action1 No Action2 Add Ethanol as Co-solvent (20% v/v) to solubilize ketone Check2->Action2 Yes

Figure 2: Troubleshooting logic for the condensation step.

  • Issue: Product is sticky/tarry during acidification.

    • Cause: Incomplete removal of unreacted isatin or oligomers.

    • Fix: Before acidification, extract the alkaline solution with Ethyl Acetate to remove neutral impurities. Then acidify the aqueous layer.[2][3]

  • Issue: Incomplete Deprotection.

    • Fix: Ensure Hydrazine is fresh. Old hydrazine oxidizes. If reflux in ethanol is too slow, switch to n-Butanol (higher boiling point, 117 °C).

References

  • Pfitzinger, W. (1886).[4] "Synthese von Chinolinderivaten."[1][5][6] Journal für Praktische Chemie, 33(1), 100.

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][7][3][4][5][6][8] Chemistry of Heterocyclic Compounds, 40, 257–294.

  • Bergstrom, F. W. (1944).[1] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. (Seminal review on Quinoline synthesis).

  • Palmer, M. H. (1967). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold.
  • Selleck Chemicals. "Quinoline-4-carboxylic acid Product Data." (Solubility and stability data).

  • PubChem. "this compound Compound Summary." National Library of Medicine.

Sources

Application Notes and Protocols for the Doebner Hydrogen-Transfer Reaction in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the Doebner reaction, a powerful three-component synthesis for preparing quinoline-4-carboxylic acids.[1] First reported by Oscar Doebner in 1887, this reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4]

This document provides an in-depth exploration of the reaction's mechanism, modern optimized protocols, and its application in contemporary drug discovery, moving beyond a simple list of steps to explain the causality behind experimental choices.

Theoretical Framework: Understanding the Doebner Reaction

The Doebner reaction is a one-pot synthesis that proceeds through a series of condensation and cyclization steps.[5] While the exact mechanism is a subject of some discussion, it is generally accepted to involve the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[1][6] This is followed by a reaction with the enol form of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline-4-carboxylic acid.[1][2]

A key feature of the modern understanding of this reaction is the "hydrogen-transfer" aspect, where an intermediate in the reaction, such as an imine formed from a second molecule of aniline and aldehyde, can act as an oxidizing agent for the dihydroquinoline intermediate.[1][7] This circumvents the need for an external oxidant.

Two plausible mechanistic pathways are generally considered:

  • Pathway A: An initial aldol-type condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline.

  • Pathway B: Formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.[6]

Subsequent intramolecular cyclization and dehydration lead to a dihydroquinoline derivative, which is then oxidized to the final product.[2]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Aniline-Pyruvic Acid Adduct SchiffBase->Adduct Enol->Adduct Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization & -H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation (Hydrogen Transfer) STAT3_Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 Monomer JAK->STAT3_mono phosphorylates STAT3_dimer STAT3 Dimer (Active) STAT3_mono->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Quinoline Quinoline-4-carboxylic Acid Derivative (e.g., YHO-1701) Quinoline->STAT3_mono binds to SH2 domain, prevents dimerization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reagents Combine Aniline, Aldehyde, & Catalyst in Solvent AddPyruvic Add Pyruvic Acid Reagents->AddPyruvic Heating Heat and Stir (e.g., 65-80°C) AddPyruvic->Heating Monitor Monitor by TLC Heating->Monitor Quench Quench Reaction (e.g., NaHCO₃ or H₂O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify FinalProduct Pure Quinoline-4- carboxylic Acid Purify->FinalProduct

Sources

Advanced Protocol: One-Pot Multicomponent Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for NK-3 receptor antagonists, antiviral agents, and the blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin).

Traditional synthesis often relies on the Pfitzinger reaction, which requires the synthesis of isatin intermediates—a step that can be costly and atom-inefficient. The Doebner Multi-Component Reaction (MCR) offers a superior alternative: a one-pot condensation of an aniline, an aryl aldehyde, and pyruvic acid.

This guide details a Modified Doebner Protocol . While the classical method (ethanol reflux) suffers from long reaction times and poor yields with electron-deficient anilines, this guide prioritizes a Brønsted Acid-Catalyzed Green Protocol and a Microwave-Assisted Protocol . These methods ensure high atom economy, operational simplicity, and scalability.[1]

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction is not a simultaneous three-body collision but a cascade of coupled equilibria.

  • Schiff Base Formation: The aniline and aldehyde condense to form an N-aryl imine (Schiff base), releasing water. This is the rate-determining step in the absence of catalysis.

  • Mannich-Type Addition: The enol form of pyruvic acid attacks the electrophilic imine carbon.

  • Cyclization & Aromatization: Intramolecular ring closure forms a dihydroquinoline intermediate, which undergoes oxidative dehydrogenation to yield the fully aromatic quinoline system.[2]

Mechanistic Pathway Diagram[2][3][4]

DoebnerMechanism Reactants Aniline + Aldehyde Imine Schiff Base (Imine) + H2O Reactants->Imine Condensation Addition Mannich-Type Addition Complex Imine->Addition + Pyruvate Pyruvate Pyruvic Acid (Enol Form) Pyruvate->Addition Enolization Cyclization Dihydroquinoline Intermediate Addition->Cyclization Intramolecular Cyclization Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation H-Transfer Product 2-Substituted Quinoline-4-COOH Oxidation->Product Final Product

Figure 1: Step-wise mechanistic cascade of the Doebner MCR. Note the critical role of Schiff base formation prior to pyruvate addition.

Experimental Protocols

Protocol A: Green Catalytic Synthesis (p-TSA Mediated)

Best for: Scalability, high yield, and environmental compliance. Basis: This method utilizes p-Toluenesulfonic acid (p-TSA) in an aqueous media, leveraging hydrophobic effects to accelerate the reaction [1].

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Aldehyde 1.0ElectrophileFreshly distilled if possible.
Aniline Derivative 1.0NucleophileElectron-donating groups accelerate reaction.
Pyruvic Acid 1.2C3 SynthonExcess ensures complete consumption of imine.
p-TSA 10 mol%CatalystPromotes imine formation and cyclization.
Water:Ethylene Glycol 10 mL/mmolSolvent1:1 ratio creates optimal suspension.
Step-by-Step Procedure
  • Pre-Activation: In a round-bottom flask, dissolve the Aryl Aldehyde (1.0 equiv) and Aniline (1.0 equiv) in the Water/Ethylene Glycol mixture.

  • Catalyst Addition: Add p-TSA (10 mol%) and stir at room temperature for 10 minutes. Observation: Turbidity indicates Schiff base formation.

  • Reagent Addition: Add Pyruvic Acid (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Time: 1–3 hours (Monitor by TLC; Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Quenching: Cool the reaction mixture to room temperature. The product often precipitates as a solid due to low solubility in the aqueous medium.

  • Isolation: Filter the crude solid and wash with cold water (3 x 10 mL) to remove the catalyst and ethylene glycol.

Protocol B: Microwave-Assisted Rapid Synthesis

Best for: High-throughput screening (HTS) and library generation. Basis: Uses Indium(III) Chloride (


) as a Lewis Acid under microwave irradiation to reduce reaction time to minutes [2].
Reagents
  • Solvent: Acetonitrile (

    
    ) or Ethanol.
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Conditions: 100°C, 150W (variable power).

Step-by-Step Procedure
  • Loading: In a microwave-safe vial (10 mL), combine Aldehyde (1 mmol), Aniline (1 mmol), Pyruvic Acid (1.2 mmol), and

    
     (20 mol%) in Acetonitrile (2 mL).
    
  • Irradiation: Seal the vial. Irradiate at 100°C for 3–5 minutes .

    • Safety Note: Ensure the vial is pressure-rated; pyruvic acid decarboxylation is a potential side reaction that generates

      
      .
      
  • Workup: Pour the reaction mixture into crushed ice. Filter the precipitate.[3]

Purification & Validation Workflow

The crude product from the Doebner reaction often contains unreacted aniline or "anil" impurities. A simple recrystallization is insufficient. The Acid-Base Purification Strategy is the gold standard for carboxylic acids.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Precipitate BaseDissolve Dissolve in 10% NaHCO3 (pH > 9) Crude->BaseDissolve Convert COOH to COO-Na+ Filter1 Filtration BaseDissolve->Filter1 Filtrate Filtrate (Contains Product as Salt) Filter1->Filtrate Keep Residue Solid Residue (Non-acidic impurities) Filter1->Residue Discard Acidify Acidify with HCl (pH 2-3) Filtrate->Acidify Reprotonation Precipitate Pure Product Precipitates Acidify->Precipitate Recryst Recrystallization (EtOH or DMF) Precipitate->Recryst Final Polish

Figure 2: Acid-Base extraction workflow ensuring removal of non-acidic byproducts (imines/aldehydes).

Validation Parameters
  • Melting Point: Quinoline-4-carboxylic acids typically have high melting points (>200°C).

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the H-3 proton on the quinoline ring (typically

    
     8.0–8.5 ppm). The carboxylic acid proton is often broad/invisible or very downfield (
    
    
    
    13–14 ppm).
  • IR Spectroscopy: Strong

    
     stretch at 1700–1720 
    
    
    
    and broad
    
    
    stretch.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Schiff base formation.Pre-stir Aniline + Aldehyde for 30 mins before adding Pyruvic acid.
Sticky/Tar Product Polymerization of Pyruvic Acid.Add Pyruvic acid slowly at lower temperatures; ensure fresh reagents.
No Precipitation Product is soluble in solvent (e.g., Ethanol).Pour reaction mixture into 5x volume of ice water. Adjust pH to 3-4.
Electron-Deficient Aniline Nucleophilicity is too low (e.g., Nitroaniline).Switch to Protocol B (Microwave) or increase catalyst load to 20 mol%. Use a more polar solvent (DMF).

References

  • Komatsu, H., et al. (2025). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Perumal, P. T., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghodsi, M., et al. (2022). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] A notable early example is cinchophen, once used to treat gout.[2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological and pharmacokinetic profiles.[4] This document provides a detailed guide to the primary synthetic routes for this important class of molecules, focusing on the Doebner and Pfitzinger reactions. It offers in-depth mechanistic explanations, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

Core Synthetic Strategies: An Overview

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established condensation reactions.[4] Among the various named reactions for quinoline synthesis—such as the Skraup, Friedländer, and Combes methods—the Doebner and Pfitzinger reactions are the most direct and versatile for accessing the 4-carboxylic acid substitution pattern that is central to this guide.[4][5][6]

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a highly effective method for producing 2-substituted quinoline-4-carboxylic acids.[4] It is a three-component reaction that condenses an aromatic amine, an aldehyde, and pyruvic acid.[5] For the synthesis of the parent 2-phenyl-quinoline-4-carboxylic acid, the reactants are aniline, benzaldehyde, and pyruvic acid, respectively.[7][8]

Causality and Mechanism: The reaction proceeds via an initial nucleophilic addition of the aniline to the benzaldehyde carbonyl, forming an imine (Schiff base) after dehydration.[8] Pyruvic acid, in the presence of the amine, can form an enamine or enolate, which then acts as a nucleophile. This attacks the imine in a Mannich-type reaction. The subsequent intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration and oxidation (often with the Schiff base acting as the oxidant), yields the final aromatized quinoline ring.[8]

Doebner_Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Adduct Michael Adduct Imine->Adduct + Pyruvic Acid Enolate Pyruvic_Acid Pyruvic Acid (Enolate form) Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Quinoline 2-Phenyl-quinoline- 4-carboxylic acid Cyclized->Quinoline Dehydration & Oxidation

Caption: The generalized mechanism of the Doebner reaction.

The Pfitzinger Reaction: Isatin as a Key Precursor

The Pfitzinger reaction provides a robust alternative for synthesizing substituted quinoline-4-carboxylic acids.[9] This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[9][10] To obtain a 2-phenyl substituent, a ketone such as acetophenone is used.

Causality and Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinic acid salt).[10][11] This intermediate then condenses with the carbonyl compound (e.g., acetophenone). The aniline nitrogen of the ring-opened isatin attacks the ketone's carbonyl carbon to form an imine, which tautomerizes to the more stable enamine.[9] The final steps involve an intramolecular cyclization of the enamine onto the keto-acid carbonyl, followed by dehydration to yield the aromatic quinoline ring.[9][10]

Pfitzinger_Reaction_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid + Base (e.g., KOH) Hydrolysis Enamine Enamine Intermediate Keto_Acid->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Compound (e.g., Acetophenone) Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int Intramolecular Cyclization Quinoline_Product Substituted Quinoline- 4-carboxylic acid Cyclized_Int->Quinoline_Product Dehydration

Caption: The generalized mechanism of the Pfitzinger reaction.

Comparative Analysis of Synthetic Routes

The choice between the Doebner and Pfitzinger reactions depends on the availability of starting materials and the desired substitution pattern on the final molecule.

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials Aromatic amine, Aldehyde, Pyruvic acidIsatin, Carbonyl with α-methylene
Key Bond Formations C2-C3 and N-C2 bonds formed from aldehyde and pyruvic acid fragmentsC2-C3 and C3-C4 bonds formed from the carbonyl fragment
Substituent Placement Substituents on the benzene ring come from the aniline. Substituent at C2 comes from the aldehyde.Substituents on the benzene ring come from the isatin. Substituents at C2 and C3 come from the carbonyl compound.
Advantages Simple, often one-pot procedure using readily available starting materials.[7]Highly versatile for creating diverse C2 and C3 substitution patterns.[9] Tolerates a wide range of ketones.[11]
Limitations Less versatile for C3 substitution. Reaction can be sluggish with electron-withdrawing groups on the aniline.[4]Requires access to potentially complex or substituted isatins for varied benzene ring patterns.

Detailed Experimental Protocols

The following protocols are generalized procedures derived from published literature and should be adapted and optimized for specific substrates and scales. Standard laboratory safety precautions must be followed.

Protocol 1: Synthesis of 2-Phenyl-quinoline-4-carboxylic acid via Doebner Reaction

This protocol is adapted from procedures used for the synthesis of the parent compound and its derivatives.[7][8]

Materials:

  • Aniline (0.01 mol)

  • Benzaldehyde (0.01 mol)

  • Pyruvic acid (0.01 mol)

  • Ethanol (20-30 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (0.01 mol), benzaldehyde (0.01 mol), pyruvic acid (0.01 mol), and ethanol (20 mL).

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC). The reaction is typically refluxed for 3-4 hours.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[7]

Protocol 2: Synthesis of a Quinoline-4-carboxylic Acid Derivative via Pfitzinger Reaction

This protocol is a generalized procedure based on the condensation of isatin with an enolizable ketone.[9][12]

Materials:

  • Isatin (0.01 mol)

  • Appropriate ketone (e.g., Acetophenone) (0.01 mol)

  • Potassium Hydroxide (KOH) (0.03 mol)

  • Ethanol (30-40 mL)

  • Water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Base Solution: In a round-bottom flask, dissolve potassium hydroxide (0.03 mol) in ethanol (30 mL).

  • Reaction Mixture: Add isatin (0.01 mol) and the ketone (0.01 mol) to the basic solution.

  • Reflux: Heat the mixture to reflux with stirring for 12-24 hours.[12] Monitor the reaction by TLC.

  • Work-up: After cooling, distill off the majority of the ethanol under reduced pressure. Dissolve the remaining residue in water (20-30 mL).

  • Extraction: Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone and other neutral impurities.[9]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify it with dilute HCl or acetic acid to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.[9]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and dry it in a vacuum oven to obtain the final product.

Experimental_Workflow Reactants Combine Reactants & Solvent Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crude Product (Filtration) Cooling->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A general experimental workflow for quinoline synthesis.

Synthesis of Derivatives from the Quinoline Core

The carboxylic acid moiety at the C4 position is an excellent handle for further functionalization, most commonly through the formation of amides.

Protocol 3: Synthesis of 2-Phenyl-quinoline-4-carboxamide Derivatives

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[3][7]

Step 4.1.1: Formation of 2-Phenyl-quinoline-4-carbonyl chloride

  • In a flask equipped with a reflux condenser and a gas trap, suspend 2-phenyl-quinoline-4-carboxylic acid (0.01 mol) in thionyl chloride (SOCl₂) (5-10 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step without further purification.[3]

Step 4.1.2: Amide Formation

  • Dissolve the crude acyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired primary or secondary amine (0.01 mol) and a non-nucleophilic base like triethylamine (0.012 mol) in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up typically involves washing the organic layer with water, dilute acid, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and removal of the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography.[3]

Modern Synthetic Enhancements

While the classical methods are robust, modern chemistry has introduced enhancements to improve efficiency and environmental friendliness.

  • Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times and, in some cases, improve yields for both Doebner and Pfitzinger-type reactions.[13]

  • Catalyst-Free and Green Solvents: Researchers have developed protocols that proceed under catalyst-free conditions or in environmentally benign solvents like water, particularly for the Friedländer synthesis, a related quinoline synthesis.[6][14] These approaches align with the principles of green chemistry by reducing hazardous waste.

Conclusion

The synthesis of 2-phenyl-quinoline-4-carboxylic acid and its derivatives is well-established, relying primarily on the robust and versatile Doebner and Pfitzinger reactions. The Doebner reaction offers a straightforward three-component assembly, while the Pfitzinger reaction provides broad scope for substitution at the 2- and 3-positions. The resulting carboxylic acid is a key functional group for building molecular diversity, enabling the development of novel compounds for drug discovery and materials science. By understanding the underlying mechanisms and procedural details of these core reactions, researchers can effectively design and execute syntheses to access this valuable chemical scaffold.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

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  • Combes quinoline synthesis. (n.d.). PubChem. Retrieved from [Link]

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  • Friedländer synthesis - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (2024, February 1). Retrieved from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022, December 15). PubMed. Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Organic Name Reaction With Their Respective Mechanism. (2018, November 13). Slideshare. Retrieved from [Link]

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved from [Link]

  • Elhadi, S. A. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. University of Khartoum. Retrieved from [Link]

  • Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1699. Retrieved from [Link]

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Retrieved from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. In AIP Conference Proceedings (Vol. 2372, No. 1, p. 020019). AIP Publishing LLC. Retrieved from [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers in Chemistry. Retrieved from [Link]

  • QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. (n.d.). SUST Repository. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21237-21256. Retrieved from [Link]

  • Hochegger, P., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(11), 2965-2975. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 3-Aminoquinoline-4-Carboxylic Acid as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, 3-aminoquinoline-4-carboxylic acid represents a particularly valuable synthetic intermediate. Its bifunctional nature, featuring a nucleophilic amino group at the C3 position and a versatile carboxylic acid at the C4 position, offers orthogonal handles for chemical modification. This allows for the systematic construction of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for its derivatization and highlighting the therapeutic potential of the resulting compounds in areas such as oncology, infectious diseases, and inflammation.[1][2]

The Strategic Advantage of the this compound Scaffold

The strategic importance of this compound lies in its inherent chemical functionalities, which serve as ideal anchor points for molecular elaboration.

  • The Carboxylic Acid (C4-Position): This group is readily converted into a wide range of functional groups, most notably amides and esters. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments to explore chemical space and modulate physicochemical properties.[3][4]

  • The Amino Group (C3-Position): The primary amine is a potent nucleophile and a handle for introducing substituents via alkylation, acylation, or participation in further cyclization reactions. This position is critical for fine-tuning target engagement and pharmacokinetic profiles.

This dual functionality allows for a modular approach to library synthesis, where derivatization at one site can be performed independently of the other, providing precise control over the final molecular architecture.

Synthesis of the Quinoline Core

The foundational quinoline-4-carboxylic acid core is typically assembled through classic named reactions such as the Doebner-von Miller, Pfitzinger, or Combes syntheses.[5] The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a particularly powerful method.[6][7] Recent advancements have optimized this reaction to accommodate a wider range of substrates, including electron-deficient anilines, which traditionally gave low yields.[6][7]

cluster_synthesis Doebner Reaction Pathway Aniline Substituted Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate PyruvicAcid->Dihydroquinoline Catalyst Acid Catalyst (e.g., BF3·THF) Catalyst->Imine Imine->Dihydroquinoline Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer)

Caption: Generalized workflow of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

Core Reactions for Derivatization

Once the this compound scaffold is obtained, its functional groups can be independently modified to generate novel chemical entities. The following section details the key derivatization strategies.

cluster_C4 C4-Position (Carboxylic Acid) Reactions cluster_C3 C3-Position (Amino Group) Reactions Core 3-Aminoquinoline- 4-Carboxylic Acid Amide Amide Derivatives Core->Amide Coupling Reagents + R1R2NH Ester Ester Derivatives Core->Ester R-OH, H+ or DCC/DMAP AcidChloride Acid Chloride Core->AcidChloride SOCl2 or (COCl)2 N_Alkylated N-Alkylated Derivatives Core->N_Alkylated R-X, Base N_Acylated N-Acylated Derivatives Core->N_Acylated Acyl Chloride or Anhydride Heterocycle Fused Heterocycles Core->Heterocycle Cyclization Reagents AcidChloride->Amide R1R2NH cluster_pathway Mechanism of Action: DHODH Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Catalyzed by DHODH DHODH Enzyme Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA / RNA Synthesis Pyrimidine->DNA_RNA TumorGrowth Tumor Cell Proliferation DNA_RNA->TumorGrowth Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by quinoline-4-carboxylic acid derivatives targeting DHODH. [1]

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the key derivatization reactions.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

Objective: To synthesize a 3-amino-N-substituted-quinoline-4-carboxamide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, if amine is a hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (if required). Stir the mixture for 5-10 minutes at room temperature.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Work-up: a. Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: General Procedure for Esterification using DCC/DMAP

Objective: To synthesize a 3-aminoquinoline-4-carboxylate ester from this compound and an alcohol.

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (1.5 - 3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Work-up: a. Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM. b. Combine the filtrates and wash sequentially with 0.5 N HCl (1x), saturated aqueous NaHCO₃ (1x), and water (1x). c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

References

  • Fujiwara, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-3. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Current Medicinal Chemistry. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-8. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. Available at: [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • National Institutes of Health. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

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The 3-Aminoquinoline-4-Carboxylic Acid Scaffold: A Versatile Platform for Developing Potent Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many pathological states, making the development of small molecule kinase inhibitors a cornerstone of modern drug discovery.

A key strategy in the rational design of kinase inhibitors is the identification and optimization of "privileged scaffolds" – core molecular frameworks that exhibit a predisposition for binding to the ATP-binding site of one or more kinases. The 3-aminoquinoline-4-carboxylic acid moiety has emerged as one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile scaffold in the design and development of novel kinase inhibitors. We will delve into the underlying principles of its interaction with the kinase active site, provide detailed protocols for synthesis and biological evaluation, and explore strategies for lead optimization.

The this compound Scaffold: A Structural and Mechanistic Perspective

The potency and selectivity of kinase inhibitors are dictated by their ability to form specific, high-affinity interactions within the ATP-binding pocket. The this compound scaffold is well-equipped to engage in these critical interactions.

Key Pharmacophoric Features

The core scaffold presents three key features that contribute to its efficacy as a kinase inhibitor:

  • The Quinoline Ring System: This bicyclic aromatic system serves as a rigid scaffold that orients the other functional groups in a precise three-dimensional arrangement. It can also engage in hydrophobic and π-stacking interactions with non-polar residues in the kinase active site.

  • The 3-Amino Group: The amino group at the 3-position is a crucial hydrogen bond donor. It often forms a key interaction with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, a common feature of many Type I kinase inhibitors.

  • The 4-Carboxylic Acid Group: The carboxylic acid at the 4-position is a strong hydrogen bond donor and acceptor. It can form salt bridges with conserved lysine residues or engage in hydrogen bonding with other residues in the active site, further anchoring the inhibitor and contributing to its potency.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold and their typical interactions within a kinase ATP-binding site.

G cluster_inhibitor This compound Scaffold cluster_kinase Kinase ATP-Binding Site inhibitor hinge Hinge Region inhibitor->hinge H-Bond (3-Amino Group) lysine Conserved Lysine inhibitor->lysine Salt Bridge/H-Bond (4-Carboxylic Acid) hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions (Quinoline Ring)

Caption: Key interactions of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Potency and Selectivity

Systematic modification of the this compound scaffold is essential for optimizing its inhibitory activity against a specific kinase target and for achieving the desired selectivity profile.

Modifications of the Quinoline Ring

Substituents on the quinoline ring can significantly impact potency and selectivity by probing different sub-pockets within the ATP-binding site. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors based on a related 4-aminoquinoline-3-carboxamide scaffold, substitutions on the quinoline ring were shown to be critical for improving potency.[1]

Compound Substitution on Quinoline Ring BTK IC50 (nM) [1]
7 Unsubstituted72.8
17 5-Fluoro11.6
25 5-Fluoro, 8-Methoxy5.3

As shown in the table, the addition of a 5-fluoro group resulted in a more than 6-fold increase in potency, and further addition of an 8-methoxy group led to an even more potent compound.[1] This highlights the importance of exploring various substitution patterns on the quinoline ring to optimize interactions with the target kinase.

Modifications of the 3-Amino Group

The 3-amino group is often a critical anchor to the hinge region. While derivatization of this group can sometimes be detrimental to activity, in some cases, it can be used to extend into other pockets or to fine-tune the electronic properties of the molecule.

Bioisosteric Replacement of the 4-Carboxylic Acid Group

While the carboxylic acid group is important for binding, its acidic nature can lead to poor cell permeability and rapid clearance in vivo. Therefore, replacing the carboxylic acid with a bioisostere is a common strategy in lead optimization. Bioisosteres are functional groups with similar physicochemical properties that can maintain or improve biological activity while enhancing drug-like properties.

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids but are generally more lipophilic.[2]

  • Acylsulfonamides: This functional group can also mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid.[3][4]

In a study on protein kinase CK2 inhibitors, derivatives of tetrazolo-quinoline-4-carboxylic acid were among the most active compounds, demonstrating the utility of this bioisosteric replacement.[1][5][6][7]

The following workflow outlines a general strategy for the design and optimization of kinase inhibitors based on the this compound scaffold.

G start Scaffold Selection: This compound docking In Silico Docking (Target Kinase) start->docking synthesis Synthesis of Initial Analogs docking->synthesis biochemical_assay Biochemical Kinase Assay (e.g., HTRF) synthesis->biochemical_assay sar Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar cell_based_assay Cell-Based Assays (Target Engagement & Proliferation) sar->cell_based_assay bioisosteres Bioisosteric Replacement (e.g., Tetrazole, Acylsulfonamide) sar->bioisosteres Improve Properties lead_optimization Lead Optimization (ADME/Tox) cell_based_assay->lead_optimization bioisosteres->synthesis candidate Preclinical Candidate lead_optimization->candidate

Caption: Workflow for inhibitor design and optimization.

Protocols for Synthesis and Biological Evaluation

Synthesis of this compound Derivatives

A common synthetic route to quinoline-4-carboxylic acids is the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid.[8][9] Modifications of this and other methods can be employed to synthesize a variety of substituted this compound derivatives.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction [8][9]

  • To a solution of the substituted aniline (1.0 eq) and the corresponding benzaldehyde (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the desired 2-aryl-quinoline-4-carboxylic acid.

  • The 3-amino functionality can be introduced through various methods, such as nitration of the quinoline ring followed by reduction.

Biochemical Kinase Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for measuring kinase activity in a high-throughput format.

Protocol 2: HTRF Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in the appropriate kinase buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the this compound inhibitor in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the inhibitor solution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA and the HTRF antibody pair (e.g., a europium cryptate-labeled anti-phospho antibody and an XL665-labeled anti-peptide antibody).

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context.

Protocol 3: Cellular Phosphorylation Assay

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound inhibitor for a specified period (e.g., 2 hours).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation:

    • The level of phosphorylation of a specific kinase substrate can be quantified using various methods, such as:

      • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody that is phospho-specific.

      • In-Cell Western/On-Cell Western: Perform immunofluorescence staining in the 96-well plate using a phospho-specific primary antibody and a fluorescently labeled secondary antibody, and quantify the signal using an imaging plate reader.

  • Data Analysis:

    • Quantify the signal from the treated wells and normalize it to the signal from the untreated control wells.

    • Plot the normalized signal against the inhibitor concentration and determine the IC50 value.

Target Kinase Signaling Pathways

Understanding the signaling pathways regulated by the target kinase is essential for interpreting the biological effects of an inhibitor. The this compound scaffold has been explored for its inhibitory activity against several important kinases.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[10][11] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor 3-Aminoquinoline-4-carboxylic acid based inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.

Protein Kinase CK2 Signaling

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[1][5][6][7] Its overexpression is associated with many cancers.

G CK2 Protein Kinase CK2 NFkB NF-κB Pathway CK2->NFkB PI3K_AKT PI3K/Akt Pathway CK2->PI3K_AKT Wnt Wnt/β-catenin Pathway CK2->Wnt Apoptosis Inhibition of Apoptosis CK2->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_AKT->Proliferation Wnt->Proliferation Inhibitor 3-Aminoquinoline-4-carboxylic acid based inhibitor Inhibitor->CK2 Inhibition

Sources

Synthesis of 4-substituted aminoquinoline-3-carboxylates as antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Substituted Aminoquinoline-3-Carboxylates for Antimicrobial Discovery

Executive Summary & Scientific Rationale

The quinoline scaffold remains a cornerstone in medicinal chemistry. While 4-oxo-quinoline-3-carboxylic acids (fluoroquinolones like Ciprofloxacin) are well-established DNA gyrase inhibitors, rising resistance in ESKAPE pathogens has shifted focus toward 4-substituted aminoquinoline-3-carboxylates .

Structurally, the replacement of the 4-oxo functionality with a basic 4-amino group alters the physicochemical profile, potentially bypassing specific efflux pump mechanisms while retaining binding affinity to the bacterial Topoisomerase IV/DNA Gyrase complex.

This guide provides a robust, field-validated workflow for synthesizing this scaffold. Unlike standard textbook descriptions, this protocol addresses common failure points: the high-temperature cyclization bottleneck and the competing reactivity during nucleophilic substitution (


).

Retrosynthetic Strategy & Workflow

The synthesis relies on the modified Gould-Jacobs reaction , followed by activation via chlorination and subsequent library diversification.

Key Mechanistic Insight: Direct amination of the 4-hydroxyquinoline is kinetically unfavorable due to tautomeric stability. We must activate the position by converting the 4-hydroxy (tautomer of 4-oxo) to a 4-chloro leaving group, enabling facile


 reactions under mild conditions.

SynthesisWorkflow Start Aniline Precursor (Para-substituted) Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Critical Heat Step Scaffold 4-OH-Quinoline Scaffold Step2->Scaffold - EtOH Step3 Chlorination (POCl3) Scaffold->Step3 Activated 4-Chloro Intermediate Step3->Activated Activation Step4 S_NAr Diversification (R-NH2) Activated->Step4 Final 4-Aminoquinoline Library Step4->Final Library Gen

Figure 1: Step-wise synthetic workflow from aniline precursors to the final 4-aminoquinoline library.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (The 4-Chloro Intermediate)

Objective: Synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate. Scale: 10 mmol baseline (scalable to 100 mmol).

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (

    
    )
    

Step 1: Condensation (The Enamine Formation)

  • In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended), mix 3-chloroaniline (1.27 g, 10 mmol) and EMME (2.37 g, 11 mmol).

  • Heat to 110–120°C for 2 hours.

  • Process Control: Monitor TLC (Hexane:EtOAc 7:3). The aniline spot should disappear, replaced by a less polar enamine spot.

  • Expert Tip: Removal of the ethanol byproduct drives this equilibrium forward. If running neat, use a slight vacuum in the final 15 minutes.

Step 2: Thermal Cyclization (The Gould-Jacobs Step) Critical Safety Note: This step requires temperatures >250°C. Ensure glassware is defect-free.

  • Heat 10 mL of Dowtherm A to a rolling reflux (~255°C ) in a separate flask.

  • Add the crude enamine from Step 1 dropwise (carefully!) into the boiling Dowtherm A.

  • Continue reflux for 45–60 minutes.

  • Cool to room temperature. The 4-hydroxyquinoline ester usually precipitates as an off-white solid.

  • Dilute with 20 mL hexane to complete precipitation. Filter and wash with hexane to remove Dowtherm A.

  • Yield Expectation: 70–85%.

Step 3: Chlorination (Activation)

  • Suspend the dried 4-hydroxy intermediate (from Step 2) in neat

    
     (5.0 eq).
    
  • Safety: Evolution of HCl gas. Use a scrubber or efficient fume hood.

  • Reflux for 2–3 hours. The solid will dissolve, turning the solution yellow/orange.

  • Remove excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Pour the residue onto crushed ice/ammonia water mixture (pH ~8).

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the loss of the broad amide/hydroxyl proton and a downfield shift of aromatic protons.
    
Protocol B: Library Generation ( )

Objective: Parallel synthesis of 4-substituted amino derivatives.

  • Dissolve ethyl 4,7-dichloroquinoline-3-carboxylate (1.0 eq) in anhydrous Ethanol or DMF (0.2 M concentration).

  • Add the desired amine (1.2 eq).

    • If amine is a salt: Add 2.5 eq of Triethylamine (TEA).

    • If amine is volatile: Use a sealed pressure tube.

  • Heat to reflux (EtOH) or 80°C (DMF) for 4–6 hours.

  • Workup:

    • Method A (Precipitation): Pour into ice water. If the product is hydrophobic, it will precipitate. Filter and recrystallize from EtOH.

    • Method B (Extraction): If water-soluble (e.g., polyamines), extract with EtOAc, wash with brine, and purify via column chromatography (DCM:MeOH).

Biological Evaluation & SAR Insights

Assay Protocol: CLSI Standard Broth Microdilution (M7-A10). Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Structure-Activity Relationship (SAR) Table

Representative data trends based on scaffold validation.

Compound IDR7 SubstituentR4 Amine GroupMIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Notes
QD-01 H

>64>64Baseline; low activity due to lack of lipophilicity.
QD-05 Cl

32647-Cl improves activity (lipophilicity/electronic).
QD-12 Cl

48Lead Candidate. Terminal amine enhances permeability.
QD-18 Cl

(Aniline)
1632Aromatic stacking possible, but lower solubility.
QD-22


816Electron-donating 7-pos reduces activity vs 7-Cl.
Mechanism of Action Visualization

The 4-aminoquinoline-3-carboxylates target the DNA cleavage complex. The 3-carboxylate is essential for binding magnesium ions (


) in the active site, bridging the drug to the enzyme.

SAR_Mechanism Core Quinoline Core (Intercalation) Gyrase DNA Gyrase / Topo IV (Binding Pocket) Core->Gyrase Pi-Stacking Pos3 3-Carboxylate (Mg2+ Chelation) Pos3->Gyrase Critical H-Bonding Pos4 4-Amino Sidechain (Solubility & Target Interaction) Pos4->Gyrase Auxiliary Binding Bacteria Bacterial Cell Wall (Permeability) Pos4->Bacteria Porin Entry (Gram -) Pos7 7-Substituent (Cl/F) (Lipophilicity/Cell Entry) Pos7->Bacteria Membrane Diffusion

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold against bacterial targets.

Expert Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization (Step 2)

    • Cause: Temperature too low (<250°C) or addition of enamine too fast, causing the temperature to drop.

    • Solution: Use a sand bath or high-grade heating mantle. Ensure Dowtherm A is vigorously boiling before addition.

  • Issue: Hydrolysis of Ester during Amination

    • Cause: Presence of water in the amine or solvent during Step 4.

    • Solution: Use anhydrous EtOH or DMF. If the ester hydrolyzes to the acid, the compound becomes zwitterionic and difficult to isolate.

  • Issue: Incomplete Chlorination

    • Cause: Old

      
       (hydrolyzed).
      
    • Solution: Distill

      
       before use if the bottle is old. The reaction mixture must turn clear yellow; if it remains cloudy, reaction is incomplete.
      

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link

  • Kidwai, M., et al. (2000). Microwave assisted synthesis of novel 4-substituted quinolines as potent antimicrobial agents. European Journal of Medicinal Chemistry. Link

  • Vangapandu, S., et al. (2007). 4-Aminoquinolines: A comprehensive review of synthetic strategies. Frontiers in Chemistry (Contextual Reference). Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

Application Notes & Protocols: A Guide to Spectroscopic and Computational Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] Prominent drugs like chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscore the therapeutic importance of this heterocyclic motif.[4] Beyond medicine, quinoline derivatives are explored for their applications in nonlinear optics, sensing, and as organic materials.[6][7]

Given their broad utility, the precise and unambiguous characterization of novel quinoline derivatives is paramount. This guide provides an in-depth framework for researchers, integrating experimental spectroscopic techniques with theoretical Density Functional Theory (DFT) calculations. This synergistic approach not only confirms molecular structure but also provides deep insights into electronic properties, molecular stability, and reactivity, accelerating the drug discovery and material design process.[8] We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.

Integrated Characterization Workflow

The effective characterization of a new quinoline derivative is not a linear process but an integrated workflow. Spectroscopic data provides the experimental ground truth, while DFT calculations offer a theoretical framework to interpret and predict these properties. The results from each domain mutually validate and enrich the other, leading to a comprehensive molecular understanding.

cluster_exp Experimental Analysis cluster_dft Theoretical Analysis (DFT) cluster_analysis Data Correlation & Validation synthesis Synthesis of Quinoline Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structural Backbone ftir FT-IR Spectroscopy synthesis->ftir Functional Groups uv UV-Vis & Fluorescence Spectroscopy synthesis->uv Electronic Properties final Validated Structure & Property Profile nmr->final Assign Shifts ftir->final Assign Bands uv->final Measure λmax geom Geometry Optimization freq Frequency Calculation (IR/Raman) geom->freq nmr_calc NMR Shielding Calculation geom->nmr_calc tddft TD-DFT for Electronic Transitions geom->tddft freq->ftir Correlation freq->final Predict Frequencies nmr_calc->nmr Correlation nmr_calc->final Predict Shifts tddft->uv Correlation tddft->final Predict λmax (HOMO-LUMO)

Caption: Integrated workflow for the analysis of quinoline derivatives.

Part 1: Spectroscopic Characterization Protocols

Spectroscopy provides the essential experimental evidence of a molecule's structure and electronic nature. The following protocols are designed to be robust and self-validating.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For quinoline derivatives, ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.

Expertise & Causality:

  • Solvent Choice: The selection of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[9] However, for quinoline derivatives, which possess a nitrogen lone pair and potential for hydrogen bonding, solvent effects can be pronounced.[10] If signal overlap occurs in the aromatic region, switching to a solvent like benzene-d₆ can induce different chemical shifts through π-π stacking interactions, often resolving the overlap.[10] For polar or salt-form derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable.

  • Concentration: While 5-25 mg is a standard range for ¹H NMR, be aware that high concentrations can lead to line broadening due to increased viscosity.[11] Furthermore, quinoline derivatives can exhibit concentration-dependent chemical shifts due to self-association via aromatic stacking, an important phenomenon to consider when comparing data.[12]

  • 2D NMR: Overlapping signals in the crowded aromatic region of a ¹H NMR spectrum are common for substituted quinolines.[10] A COSY (Correlation Spectroscopy) experiment is essential to identify proton-proton coupling networks, allowing for the tracing of connectivity within the quinoline rings.[10] An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments and helping to resolve proton overlap by spreading signals into the second (carbon) dimension.[13]

Protocol: ¹H, ¹³C, and 2D NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][14]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][14]

    • Include a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[14]

    • Vortex or gently sonicate the vial until the sample is fully dissolved.[9]

    • Filter the solution through a pipette with a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality. The final solution depth should be 4-5 cm.[9]

  • Instrument Setup & Acquisition (400 MHz+ Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[9]

    • Tune and match the probe for the relevant nuclei (¹H and ¹³C).[9]

    • ¹H Acquisition:

      • Set a spectral width of approximately -2 to 12 ppm.

      • Use a standard 90° pulse.

      • Set the relaxation delay to 1-5 seconds.

      • Acquire 16-32 scans for a good signal-to-noise ratio.[14]

    • ¹³C Acquisition:

      • Use a proton-decoupled pulse sequence.

      • Set a spectral width of approximately 0 to 200 ppm.

      • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • 2D COSY & HSQC:

      • Load standard pulse programs (e.g., cosygpqf for COSY on Bruker systems).[10]

      • Set the spectral widths in both dimensions to encompass all relevant proton (and carbon for HSQC) signals.

      • Acquire with 2-8 scans per increment and 256-512 increments in the indirect dimension (F1).[10]

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Analyze the ¹H spectrum for chemical shift, integration (proton count), and multiplicity (splitting patterns).

    • Analyze the ¹³C spectrum for the number of unique carbon signals.

    • Use the HSQC spectrum to assign protons to their corresponding carbons.

    • Use the COSY spectrum to trace J-coupling connectivities and confirm assignments of adjacent protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality:

  • Sampling Method: The choice of sampling technique is crucial. For solid quinoline derivatives, the Attenuated Total Reflectance (ATR) method is now dominant as it requires minimal to no sample preparation.[15][16] The sample is simply pressed against a crystal (often diamond), and the IR beam interacts with the first few microns of the surface.[15] The traditional KBr pellet method, where the sample is ground with potassium bromide and pressed into a disk, is also effective but more labor-intensive and sensitive to moisture.[17][18]

  • Key Vibrations: For quinoline derivatives, look for characteristic bands:

    • Aromatic C-H stretch: Typically found in the 3100-3000 cm⁻¹ region.[19]

    • C=N and C=C stretching: These ring vibrations appear in the 1650-1450 cm⁻¹ region. The C=N stretch is often observed between 1650-1550 cm⁻¹.[19]

    • C-H in-plane and out-of-plane bending: These produce a complex fingerprint region below 1300 cm⁻¹, which is highly characteristic of the specific substitution pattern on the rings.[19]

    • Substituent Vibrations: Look for bands corresponding to other functional groups, such as C=O, O-H, N-H, or C-Cl, in their expected regions.

Protocol: FT-IR Analysis via ATR

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.

    • Record a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[14]

  • Sample Analysis:

    • Place a small amount of the solid quinoline derivative powder directly onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to their corresponding functional groups and vibrational modes.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[20][21] It provides information about the π-conjugated system of the quinoline core.[22] Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state, offering insights into the molecule's photophysical properties.[23]

Expertise & Causality:

  • Solvent and Concentration: The choice of solvent can influence the wavelength of maximum absorbance (λmax) due to solvatochromic effects. It is essential to use a UV-grade solvent that is transparent in the measurement region. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 A.U.).[24]

  • Excitation vs. Emission: In fluorescence, an excitation spectrum is obtained by fixing the emission wavelength and scanning the excitation wavelengths.[23][25] An emission spectrum is obtained by exciting the sample at a fixed wavelength (usually λmax from the absorption spectrum) and scanning the emitted wavelengths.[23] The detector is placed at a 90° angle to the excitation source to minimize interference from the transmitted light.[23][26]

Protocol: UV-Vis and Fluorescence Analysis

  • Sample Preparation:

    • Prepare a stock solution of the quinoline derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).

    • Perform serial dilutions to create a series of solutions of known, low concentrations (typically in the micromolar range).

  • UV-Vis Spectroscopy:

    • Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

    • Record a baseline spectrum with the blank in both beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum, typically over a range of 200-800 nm.

    • Identify the λmax values from the spectrum.[21]

  • Fluorescence Spectroscopy:

    • Using a fluorometer, place a cuvette with a dilute sample solution in the sample holder.

    • Emission Spectrum: Set the excitation monochromator to the λmax value determined from the UV-Vis spectrum. Scan the emission monochromator over a range starting just above the excitation wavelength to capture the full emission profile.

    • Excitation Spectrum: Set the emission monochromator to the peak of the observed emission spectrum. Scan the excitation monochromator over a range of wavelengths. The resulting excitation spectrum should closely resemble the absorption spectrum, confirming the identity of the emitting species.[27]

Part 2: Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical lens to predict and interpret experimental spectroscopic data. By solving approximations of the Schrödinger equation, DFT can model a molecule's geometry, vibrational frequencies, electronic structure, and spectroscopic properties.[28]

Expertise & Causality:

  • Functional and Basis Set Choice: This is the most critical decision in a DFT study.

    • Functional: For organic molecules like quinolines, the B3LYP hybrid functional is a widely used and well-validated choice that provides a good balance between computational cost and accuracy for geometry, frequencies, and electronic properties.[19][29]

    • Basis Set: The 6-311++G(d,p) basis set is highly recommended.[30]

      • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

      • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, π-systems, and potential non-covalent interactions.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for distortion of atomic orbitals and a more accurate representation of bonding.

DFT Calculation Workflow

The following workflow outlines the logical progression of DFT calculations, from initial structure to final property analysis.

cluster_dft_workflow DFT Calculation Workflow start 1. Input Structure (Build Molecule) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (at same level of theory) opt->freq nmr 4a. NMR Calculation (GIAO Method) opt->nmr tddft 4b. TD-DFT Calculation (UV-Vis/Excited States) opt->tddft verify Verify Minimum Energy (No imaginary frequencies) freq->verify analysis 5. Data Analysis & Visualization (Compare with Experiment) freq->analysis IR/Raman Spectra nmr->analysis ¹H/¹³C Chemical Shifts tddft->analysis λmax, HOMO-LUMO

Caption: A step-by-step workflow for DFT calculations on quinoline derivatives.

Protocol: DFT Calculations for Spectroscopic Properties

This protocol assumes the use of a computational chemistry package like Gaussian.

  • Structure Input & Geometry Optimization:

    • Build the 3D structure of the quinoline derivative using a molecular editor (e.g., GaussView).

    • Set up an optimization calculation. Key input command: #p opt b3lyp/6-311++g(d,p).

    • Run the calculation. The output will be the lowest-energy (most stable) conformation of the molecule in the gas phase.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, set up a frequency calculation at the exact same level of theory. Key input command: #p freq b3lyp/6-311++g(d,p).

    • Validation: After the calculation, verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state), not a true energy minimum, and the geometry must be re-optimized.

    • Data Extraction: The output will contain the calculated IR and Raman intensities and vibrational frequencies. These frequencies are typically overestimated and should be multiplied by a scaling factor (e.g., ~0.961 for B3LYP) for better agreement with experimental data.[29]

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, set up an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Key input command: #p nmr=giao b3lyp/6-311++g(d,p).

    • The output provides absolute shielding tensors. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of TMS at the same level of theory: δ_sample = σ_TMS - σ_sample.

  • UV-Vis Spectrum Calculation (TD-DFT):

    • Using the optimized geometry, set up a Time-Dependent DFT calculation to compute excited states. Key input command: #p td=(nstates=10) b3lyp/6-311++g(d,p). nstates specifies the number of excited states to calculate.

    • The output will list the vertical excitation energies (in eV or nm), oscillator strengths (f, a measure of transition probability), and the molecular orbitals involved in each transition (e.g., HOMO -> LUMO).[19][31] This allows for direct comparison with the experimental UV-Vis spectrum.

Part 3: Synergy and Data Correlation

The true power of this combined approach lies in correlating the experimental and theoretical data.

Data Presentation Tables

Quantitative data should be summarized for clear comparison.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Hypothetical 6-Methoxyquinoline

Experimental FT-IRCalculated DFT (Scaled)Assignment (Potential Energy Distribution)
30853090Aromatic C-H stretch
29602955-OCH₃ asymmetric stretch
16201625C=C/C=N ring stretch
15851590C=C ring stretch
12451250C-O-C asymmetric stretch
830835C-H out-of-plane bend

Table 2: Comparison of Experimental and Calculated ¹H Chemical Shifts (ppm) in CDCl₃

ProtonExperimental ¹HCalculated ¹H (GIAO)Deviation (Δδ)
H-28.858.90+0.05
H-37.357.41+0.06
H-48.108.18+0.08
H-57.657.70+0.05
H-77.107.14+0.04
H-87.407.48+0.08
Correlating UV-Vis Spectra with Molecular Orbitals

TD-DFT provides a direct link between an observed absorption band and the specific electronic transition responsible for it. The primary transition in many quinoline derivatives is the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. Visualizing these orbitals helps explain the nature of the electronic excitation.

cluster_uv_corr Correlation of Experimental and Theoretical UV-Vis Data exp_uv Experimental UV-Vis Spectrum Peak at λ_exp Absorbance tddft tddft exp_uv:f0->tddft:f0 Correlates with mo_diagram Molecular Orbitals LUMO (Acceptor) ΔE = hc/λ_calc HOMO (Donor) tddft:f2->mo_diagram:f1 Explains origin of transition

Caption: Relationship between experimental UV-Vis peaks and TD-DFT results.

A small discrepancy between the calculated (gas phase) and experimental (solution) λmax is expected.[32] A systematic shift can often be applied to the calculated spectrum to achieve better visual agreement for the entire profile.[32] The correlation coefficient between the experimental and simulated spectra can be used to quantify the quality of the theoretical model.[33][34]

Conclusion

The structural and electronic characterization of quinoline derivatives demands a multifaceted strategy. By rigorously applying the detailed spectroscopic protocols outlined here and integrating them with the predictive power of DFT calculations, researchers can achieve an unambiguous and profound understanding of their target molecules. This synergistic workflow not only validates chemical structures but also provides critical insights into the properties that govern their biological activity and material function, thereby paving the way for the rational design of next-generation pharmaceuticals and advanced materials.

References

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Vertex AI Search.
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library.
  • ExperimentFluorescenceSpectro... (2025, October 8).
  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv
  • Sample preparation for FT-IR. University of Colorado Boulder.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025, June 19). MDPI.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.
  • NMR Sample Prepar
  • How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.
  • Guide to FT-IR Spectroscopy. Bruker.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics.
  • Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014, March 18). University of California, Irvine.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calcul
  • Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. (2017, May 10). Taylor & Francis Online.
  • The Basics of UV-Vis Spectrophotometry. Agilent.
  • Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. (2015, July 16). AIP Publishing.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Vibrational spectroscopic study of some quinoline derivatives.
  • Fluorescence Spectroscopy. (2021, June 19). PhysicsOpenLab.
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2025, January 27). Springer.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals.
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
  • Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives | Request PDF. (2025, August 8).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons.
  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.
  • How Does FTIR Analysis Work?. (2022, December 22).
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024, September 26). SSRN.
  • UV-Visible Spectroscopy for Organic Compound Analysis | PDF. (2018, March 13). Scribd.
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  • UV-Visible Spectroscopy.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. (2025, October 29).
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  • Theoretical modeling of UV-Vis absorption and emission spectra in liquid state systems including vibrational and conformational effects: Explicit treatment of the vibronic transitions. AIP Publishing.
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  • Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d).
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Using 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity ASGPR Targeting via 3-Hydroxyquinoline-4-Carboxylic Acid Derivatives

Part 1: Abstract & Strategic Rationale

The Challenge: The Asialoglycoprotein Receptor (ASGPR) is the "gold standard" port of entry for liver-targeted therapeutics, particularly for siRNA and antisense oligonucleotides. Historically, targeting relied on N-acetylgalactosamine (GalNAc) conjugates.[1] While effective, GalNAc synthesis is complex, costly, and requires multivalent presentation (tri-antennary structures) to achieve nanomolar affinity.

The Solution: 3-hydroxyquinoline-4-carboxylic acid (3-HQC) derivatives represent a breakthrough class of non-saccharide small molecule ligands. Unlike GalNAc, which binds in the micromolar range (monovalent), optimized 3-HQC derivatives have demonstrated nanomolar affinity (0.1 – 30 nM) in monovalent forms, offering a scalable, metabolically stable, and high-affinity alternative for hepatocyte targeting.

Mechanism of Action: The ASGPR Carbohydrate Recognition Domain (CRD) requires specific hydroxyl orientation to coordinate a Calcium ion (


). The 3-HQC scaffold mimics the vicinal diols of galactose. The 3-hydroxyl group and the 4-carboxylate likely form a chelation complex with the active site 

, driving high-affinity binding without the entropic penalty of flexible sugar chains.

Part 2: Chemical Design & Conjugation Protocols

Structural Requirements (SAR)

For successful ASGPR targeting, the 3-HQC scaffold must retain specific features:

  • Position 3 (-OH): Critical for hydrogen bonding/calcium coordination. Do not modify.

  • Position 4 (-COOH): The primary handle for payload conjugation. Modification to an amide preserves binding if the linker is designed correctly.

  • Ring Substituents: Hydrophobic substituents on the benzene ring (positions 6, 7, 8) can enhance fit within the hydrophobic pocket of the ASGPR CRD, potentially increasing affinity from

    
     to 
    
    
    
    .
Protocol: Ligand-Linker Conjugation

Objective: Attach a linker (e.g., PEG-Amine) to the 3-HQC scaffold to prepare for drug loading.

Reagents:

  • 3-hydroxyquinoline-4-carboxylic acid derivative (Ligand)[1][2][3]

  • Mono-Boc-protected Diamino-PEG (Linker)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous Solvent)

Workflow:

  • Activation: Dissolve 1.0 eq of Ligand in anhydrous DMF (0.1 M concentration). Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min at Room Temperature (RT) under

    
    .
    
    • Expert Insight: Avoid EDC/NHS for this specific scaffold if possible; HATU provides faster conversion for the sterically hindered 4-position carboxylate.

  • Coupling: Add 1.1 eq of Mono-Boc-PEG-Amine. Stir for 4–6 hours at RT.

  • Monitoring: Monitor reaction via LC-MS (Look for mass shift: Ligand + Linker -

    
    ).
    
  • Purification: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/HATU), then brine. Dry over

    
    . Purify via Flash Chromatography (DCM/MeOH gradient).
    
  • Deprotection: Treat with TFA/DCM (1:1) for 30 min to remove Boc group, exposing the primary amine for drug attachment.

Part 3: Experimental Validation Protocols

Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the 3-HQC derivative against recombinant ASGPR H1 subunit.

System Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Ligand (Immobilized): Biotinylated ASGPR H1-CRD protein.

  • Analyte (Flowing): 3-HQC derivative (concentration series).[3]

Step-by-Step Protocol:

  • Immobilization: Inject Biotin-ASGPR (10

    
    ) over the SA chip at 10 
    
    
    
    until ~1000 RU (Response Units) is reached.
  • Buffer Preparation: Running buffer must contain Calcium to maintain receptor conformation.

    • Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM

      
       , 0.05% Tween-20, pH 7.4.
      
  • Kinetic Cycles:

    • Prepare 5-point dilution series of the 3-HQC derivative (e.g., 0.1 nM to 100 nM).

    • Inject analyte for 120s (Association) followed by 300s dissociation with running buffer.

    • Regeneration: Brief pulse (30s) of 10 mM EDTA (strips

      
      , unfolding the receptor to release ligand) followed by 
      
      
      
      buffer re-equilibration.
  • Analysis: Fit curves to a 1:1 Langmuir binding model.

    • Success Metric:

      
      .[3][4] (Native GalNAc is typically ~10 
      
      
      
      ).
Cellular Uptake & Competition Assay

Objective: Verify receptor-mediated endocytosis in hepatocytes.[1][5][6]

Cell Lines:

  • HepG2 (ASGPR Positive)

  • HeLa (ASGPR Negative - Control)

Protocol:

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 24-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Fluorescently labeled 3-HQC conjugate (100 nM).

    • Group B (Competition): Fluorescent conjugate (100 nM) + Excess free GalNAc (50 mM).

    • Group C: HeLa cells + Fluorescent conjugate (100 nM).

  • Incubation: Incubate for 2 hours at 37°C.

  • Wash: Wash 3x with ice-cold PBS.

    • Critical Step: Perform an acid wash (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 2 min to strip surface-bound ligand, ensuring signal represents internalized drug only.

  • Analysis: Detach cells and analyze via Flow Cytometry (Mean Fluorescence Intensity - MFI).

Data Interpretation:

  • Specific Uptake: Group A MFI >> Group C MFI.

  • Mechanism Confirmation: Group B MFI should be significantly lower than Group A (proving GalNAc competition).

Part 4: Visualization & Data Summary

Experimental Workflow Diagram

ASGPR_Targeting Ligand 3-HQC Scaffold (3-OH, 4-COOH) Activation Activation (HATU/DIPEA) Ligand->Activation Step 1 Conjugate Ligand-Drug Conjugate Activation->Conjugate Step 2: Linker Coupling Binding Ca2+ Dependent Binding Conjugate->Binding Injection ASGPR ASGPR Receptor (Hepatocyte Surface) ASGPR->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Nanomolar Affinity Release Endosomal Release (pH < 6.0) Endocytosis->Release Intracellular

Caption: Workflow from chemical synthesis of the 3-HQC conjugate to ASGPR-mediated hepatocyte entry.

Comparative Performance Data
ParameterNative GalNAc (Monovalent)3-HQC Derivative (Optimized)
Binding Affinity (

)

0.1 - 30 nM
Valency Required Trivalent (Tri-antennary)Monovalent
Synthetic Steps >10 (Stereoselective)< 5 (Standard Coupling)
Solubility HighHigh (>0.5 mM)
Metabolic Stability Low (Glycosidases)High (Non-saccharide)

Part 5: References

  • Lopukhov, A. V., Maklakova, S. Y., Binevski, P. V., Majouga, A. G., & Klyachko, N. L. (2021).[7][8] Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology, 1(Supplement 1), A25.[3][8] Link[2][3]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications. Journal of Controlled Release, 203, 126-139.[5] Link

  • Sanphui, P., et al. (2021). Interaction of a Triantennary Quinoline Glycoconjugate with the Asialoglycoprotein Receptor. ChemMedChem, 16(15), 2379-2387. Link

Sources

Application Notes and Protocols for the Design and Synthesis of Quinoline-4-Carboxamide Derivatives for Antimalarial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A New Front in the War Against Malaria

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, exacerbated by the emergence and spread of drug-resistant strains of Plasmodium falciparum. This escalating resistance necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. The quinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades, with chloroquine being a prominent example. However, its efficacy has been severely compromised. This has spurred the exploration of novel quinoline-based derivatives, leading to the identification of the quinoline-4-carboxamide series as a class of highly potent antimalarial compounds.[1][2]

These derivatives have demonstrated exceptional activity against multiple life-cycle stages of the malaria parasite.[3][4][5] Critically, they act via a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis.[2][3][4] This distinct mode of action makes them promising candidates for overcoming existing resistance patterns. This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and biological evaluation methods for quinoline-4-carboxamide derivatives, intended for researchers and drug development professionals dedicated to advancing antimalarial therapeutics.

Part 1: Rational Design and Structure-Activity Relationships (SAR)

The development of potent quinoline-4-carboxamide antimalarials is guided by a systematic exploration of structure-activity relationships (SAR). The core scaffold can be divided into three primary regions for chemical modification (R¹, R², and R³), each influencing the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Core scaffold of quinoline-4-carboxamides and key modification points.

Key SAR Insights:
  • The Quinoline Core (R³ Position): The substitution pattern on the quinoline ring is crucial. Halogen substituents, particularly at the 7-position (e.g., chlorine), are often associated with enhanced antimalarial activity, a feature shared with legacy drugs like chloroquine.[6]

  • The Amide Linker and R² Side Chain: The amide NH group is vital for activity; its methylation leads to a significant drop in potency.[3] The R² side chain, typically a basic amine, is a primary driver of potency. Lowering the basicity at this position, for instance by replacing a pyrrolidine with a morpholine, can result in a substantial decrease in antiplasmodial activity.[3]

  • The R¹ Substituent: Modifications at the R¹ position (often on the 2-position of the quinoline ring) are used to fine-tune the molecule's physicochemical properties, such as lipophilicity (cLogP) and metabolic stability, which are critical for developing a drug candidate with favorable pharmacokinetic profiles.[3][7]

Table 1: Structure-Activity Relationship Summary of Selected Derivatives
Compound IDR¹ (Quinoline Position 2)R³ (Quinoline Position 7)R² (Amide Side Chain)EC₅₀ (nM, P. falciparum 3D7)
Hit Compound 1 p-tolylHN-(2-(pyrrolidin-1-yl)ethyl)120
Analog A p-tolylClN-(2-(morpholin-4-yl )ethyl)>1000 (illustrative drop)
Analog B p-tolylClN-(3 -(pyrrolidin-1-yl)propyl )~15-20
Lead DDD107498 3,5-dichlorophenylClN-(2-(pyrrolidin-1-yl)ethyl)<1

Data synthesized from findings reported in Baragaña et al., 2016.[3][8]

Part 2: Synthesis Protocols

A common and efficient synthetic route to quinoline-4-carboxamide derivatives involves a two-stage process: the synthesis of a quinoline-4-carboxylic acid intermediate, followed by an amide coupling reaction.[3][9] The Pfitzinger reaction is a classic and reliable method for constructing the quinoline-4-carboxylic acid core.[10]

G cluster_main General Synthetic Workflow cluster_pfitzinger Protocol 1: Pfitzinger Reaction cluster_coupling Protocol 2: Amide Coupling Isatin Isatin Derivative Pfitzinger Base (e.g., KOH) Solvent (e.g., EtOH) Heat (MW or conventional) Isatin->Pfitzinger Ketone Active Methylene Ketone Ketone->Pfitzinger CarboxylicAcid Quinoline-4-Carboxylic Acid Intermediate Pfitzinger->CarboxylicAcid Coupling Coupling Agents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) CarboxylicAcid->Coupling Amine Desired Amine (R²-NH₂) Amine->Coupling FinalProduct Final Quinoline-4-Carboxamide Derivative Coupling->FinalProduct

Caption: General workflow for the synthesis of quinoline-4-carboxamides.

Protocol 1: Synthesis of 2-Aryl-7-chloroquinoline-4-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid intermediate via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an α-methylene ketone.[3][11]

Materials and Reagents:

  • 5-Chloroisatin

  • 1-(Aryl)ethan-1-one (e.g., 1-(p-tolyl)ethanone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and heating mantle or microwave reactor

  • Büchner funnel and filter paper

Procedure:

  • Reactant Setup: In a microwave reaction vessel, combine 5-chloroisatin (1.0 eq), the selected 1-(aryl)ethan-1-one (1.1 eq), and potassium hydroxide (3.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Reaction: Seal the vessel and heat the mixture under microwave irradiation at 125 °C for 30-60 minutes.[3] Alternatively, the mixture can be refluxed for 4-6 hours under conventional heating.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

  • Acidification: While stirring, slowly add 2M HCl to acidify the mixture to a pH of ~4-5. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with water and then with a cold non-polar solvent like hexane to remove impurities.

  • Drying: Dry the purified 2-aryl-7-chloroquinoline-4-carboxylic acid product under vacuum. The product can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.

Protocol 2: Amide Coupling to Synthesize Quinoline-4-Carboxamide

This protocol details the coupling of the carboxylic acid intermediate with a selected amine using a standard peptide coupling agent.[9]

Materials and Reagents:

  • 2-Aryl-7-chloroquinoline-4-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., 2-(pyrrolidin-1-yl)ethan-1-amine) (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.1 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: Dissolve the quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the selected amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane or dichloromethane/methanol, to yield the final quinoline-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

After successful synthesis and characterization, the novel compounds must be evaluated for their antimalarial efficacy and selectivity.

G cluster_workflow Biological Evaluation Workflow cluster_assays In Vitro Assays start Synthesized Compound antimalarial Protocol 3: Antiplasmodial Assay (*P. falciparum*) start->antimalarial cytotoxicity Protocol 4: Cytotoxicity Assay (Human Cell Line) start->cytotoxicity ec50 Determine EC₅₀ (Potency) antimalarial->ec50 cc50 Determine CC₅₀ (Toxicity) cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) ec50->si cc50->si end Identify Lead Candidates for Further Optimization si->end

Caption: Workflow for the in vitro evaluation of synthesized compounds.

Protocol 3: In Vitro Antiplasmodial Activity Assay

This protocol measures the 50% effective concentration (EC₅₀) of a compound against the asexual blood stage of P. falciparum using a SYBR Green I-based fluorescence assay.

Materials and Reagents:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant K1 strain)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) as positive controls

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for positive controls (standard drugs) and negative controls (vehicle, e.g., 0.5% DMSO).

  • Parasite Preparation: Prepare a synchronized parasite culture (ring stage) at 2% parasitemia and 2% hematocrit in complete medium.

  • Incubation: Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and final concentrations of 1% parasitemia and 1% hematocrit.

  • Culture: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% O₂, 5% CO₂, and 90% N₂ at 37 °C.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence from wells containing non-parasitized red blood cells. Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) against a human cell line (e.g., HEK293 or HeLa) to assess the compound's selectivity.

Materials and Reagents:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution or MTT solution

  • Doxorubicin or another standard cytotoxic agent as a positive control

  • Clear 96-well microplates

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add 20 µL of resazurin or MTT solution to each well and incubate for another 2-4 hours.

  • Measurement: Read the absorbance or fluorescence on a plate reader according to the reagent used.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC₅₀ by the antiplasmodial EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for the parasite over human cells.

Conclusion

The quinoline-4-carboxamide scaffold represents a highly promising and druggable starting point for the development of next-generation antimalarials. Their novel mechanism of action against PfEF2 provides a critical advantage in the fight against drug-resistant malaria. By applying the rational design principles, synthetic protocols, and biological evaluation workflows detailed in this guide, researchers can efficiently synthesize, screen, and optimize novel derivatives. The ultimate goal is to advance potent and selective lead candidates, such as DDD107498, through the preclinical development pipeline, bringing new hope for the effective treatment and eradication of malaria.[3][4][5]

References

  • Baragaña, B., Norcross, N. R., Wilson, C., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Siraji, S. (2026, January 21). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Gates MalDA. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12). [Link]

  • Meghe, S. K., & Vijayakumar, V. (2024). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Rai, A., Singh, A., & Singh, R. K. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future medicinal chemistry, 16(2), 149–175. [Link]

  • Rai, A., Singh, A., & Singh, R. K. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. e-Century Publishing Corporation. [Link]

  • Chen, Y. L., Chen, W. C., & Tzeng, C. C. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & medicinal chemistry, 17(10), 3565–3572. [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2018). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. [Link]

  • Haider, S., Alam, M. S., & Hamid, H. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 925. [Link]

  • Seeberger, P. H. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. ACS Publications. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. [Link]

  • Arabian Journal of Chemistry. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. [Link]

  • RSC Publishing. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Rapid Identification and Validation of Carboxylic Acids and Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

In the high-throughput environment of drug discovery and intermediate synthesis, the rapid validation of functional group transformations is critical. While LC-MS and NMR provide definitive structural characterization, wet-chemical functional group tests remain indispensable for:

  • Real-time Monitoring: Quick assessment of reaction completeness (e.g., disappearance of an amine starting material).

  • Work-up Optimization: Determining the acidity/basicity of a product to tailor extraction pH (acid/base wash).

  • Impurity Profiling: Identifying unreacted precursors in crude mixtures before expensive chromatographic purification.

This guide details the mechanistic basis, execution protocols, and interpretation logic for identifying Carboxylic Acids and Amines, distinguishing between classical screening and modern spectroscopic validation.

Carboxylic Acids: Detection & Characterization

Mechanistic Basis

Carboxylic acids (


) are characterized by their acidity (

).[1] The definitive wet-chemical test exploits this acidity to displace a weaker acid (carbonic acid,

,

) from a bicarbonate salt.

Key Differentiation: Phenols (


) are generally too weak (

) to displace carbonic acid, allowing for selective detection of carboxyl groups in the presence of phenolic residues. Note: Electron-withdrawing groups on phenols (e.g., 2,4-dinitrophenol) can increase acidity sufficiently to trigger false positives.
Protocol A: The Sodium Bicarbonate Effervescence Test

Objective: Qualitative confirmation of carboxylic acid presence.[1][2][3][4]

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution (aqueous).[1][2]
    
  • Test solvent (Methanol or Ethanol).

Procedure:

  • Dissolve approx. 20-50 mg of the analyte in 0.5 mL of Methanol. Ensure the sample is fully solubilized to prevent surface-only interactions.

  • Slowly add 1 mL of Saturated

    
     solution.
    
  • Observation: Immediate, brisk evolution of gas bubbles (

    
    ).[1][3]
    

Reaction:


[1][2]
Workflow Visualization: Acid Identification

The following decision tree illustrates the logic flow for distinguishing carboxylic acids from phenols and other acidic protons.

AcidID Start Unknown Analyte Solubility Solubility in 5% NaOH? Start->Solubility Insoluble Not an Acid (Amine, Neutral) Solubility->Insoluble No Soluble Acidic Species Present Solubility->Soluble Yes BicarbTest Add Sat. NaHCO3 Soluble->BicarbTest Gas Effervescence (CO2) BicarbTest->Gas Positive NoGas No Effervescence BicarbTest->NoGas Negative ResultAcid CONFIRMED: Carboxylic Acid (or Sulfonic Acid) Gas->ResultAcid ResultPhenol PROBABLE: Phenol NoGas->ResultPhenol

Figure 1: Logic flow for distinguishing Carboxylic Acids from Phenols based on pKa differences.

Amines: Classification & Characterization[5][6][7]

Mechanistic Basis

Amines are nucleophilic bases.[5] The challenge in synthesis is not just identifying an amine, but classifying it as Primary (


) , Secondary (

)
, or Tertiary (

)
, as this dictates subsequent reactivity (e.g., amide coupling vs. reductive amination).
Protocol B: The Hinsberg Test (The Gold Standard)

Objective: Classify amine substitution level based on sulfonamide formation and solubility.

Reagents:

  • Benzenesulfonyl chloride (Hinsberg Reagent).[5]

  • 10% NaOH (aqueous).

  • 10% HCl (aqueous).

Safety Warning: Benzenesulfonyl chloride is a lachrymator and corrosive. Perform in a fume hood.

Procedure:

  • Mix 100 mg of amine, 200 mg of benzenesulfonyl chloride, and 5 mL of 10% NaOH in a test tube.

  • Shake vigorously for 3-5 minutes. Ensure the reaction mixture does not overheat.

  • Step 1 Observation: Does the reaction mixture become homogenous (clear solution)?

  • Step 2 (If solution is clear): Acidify carefully with 10% HCl. Observe for precipitation.

Interpretation Logic:

Amine ClassReaction with

Product in NaOHObservation (Step 1)Observation upon Acidification (Step 2)
Primary (

)
Forms Sulfonamide (

)
Soluble (Acidic N-H proton removed by base)Clear Solution Precipitate forms (Insoluble sulfonamide)
Secondary (

)
Forms Sulfonamide (

)
Insoluble (No acidic N-H proton)Precipitate/Oil (Insoluble solid/liquid)No change (Precipitate remains)
Tertiary (

)
No stable reactionUnreacted amineInsoluble Oil/Layer Amine dissolves (Forms soluble ammonium salt)
Protocol C: Nitrous Acid Test (Differentiation & Diazotization)

Note: This test is particularly useful for identifying Primary Aromatic Amines (e.g., anilines) which are common precursors in drug synthesis.

Procedure:

  • Dissolve amine in dilute HCl at

    
     (Ice bath).
    
  • Add cold Sodium Nitrite (

    
    ) solution dropwise.[6]
    

Observations:

  • Primary Aliphatic: Rapid bubbling (

    
     gas evolution).[6] Unstable diazonium salt decomposes.
    
  • Primary Aromatic: Clear solution (Stable diazonium salt formed). Add

    
    -naphthol to confirm 
    
    
    
    Orange Azo Dye precipitates.
  • Secondary: Formation of yellow oily N-nitrosamine.[7][6] STOP IMMEDIATELY - CARCINOGENIC HAZARD.

  • Tertiary: Soluble ammonium salt (no visible reaction) or green ring substitution (aromatic).

Workflow Visualization: Amine Classification

The Hinsberg test logic is complex; the diagram below systematizes the decision process.

Hinsberg Start Amine + PhSO2Cl + NaOH (excess) CheckSol Is the mixture Homogenous (Clear)? Start->CheckSol YesClear Yes (Soluble Salt) CheckSol->YesClear Soluble NoCloudy No (Insoluble Solid/Oil) CheckSol->NoCloudy Insoluble Acidify Acidify with HCl YesClear->Acidify CheckAcidSol Does the insoluble layer dissolve in HCl? NoCloudy->CheckAcidSol Precip White Precipitate Forms Acidify->Precip Primary PRIMARY AMINE (1°) Precip->Primary Dissolves Yes (Ammonium Salt) CheckAcidSol->Dissolves Reacts w/ Acid Remains No (Sulfonamide) CheckAcidSol->Remains Inert to Acid Tertiary TERTIARY AMINE (3°) Dissolves->Tertiary Secondary SECONDARY AMINE (2°) Remains->Secondary

Figure 2: Decision tree for the Hinsberg Test to classify amine substitution.

Spectroscopic Validation (Quantitative Confirmation)

While wet chemistry provides rapid screening, modern synthesis requires spectroscopic confirmation. Use the following data to validate your functional group tests.

Infrared (FT-IR) & NMR Characteristic Signals
Functional GroupFT-IR Characteristic Bands (

)

NMR Signature (ppm)

NMR Exchange
Carboxylic Acid 3300–2500 (Very Broad, O-H stretch)1700–1725 (Strong, C=O stretch)10.0 – 12.0 (Broad singlet)Disappears with

shake
Primary Amine 3300–3500 (Doublet, N-H stretch)1580–1650 (N-H bend)0.5 – 5.0 (Variable, often broad)Disappears with

shake
Secondary Amine 3300–3500 (Singlet, N-H stretch)0.5 – 5.0 (Variable, often broad)Disappears with

shake
Tertiary Amine No N-H stretch. C-N stretch ~1000-1350No N-H proton. Look for

-protons (2.2-3.0 ppm)
N/A
Troubleshooting & Interferences
  • Zwitterions (Amino Acids): Compounds containing both amines and carboxylic acids may behave anomalously in solubility tests due to internal salt formation (isoelectric point considerations).

  • Steric Hindrance: Bulky secondary amines (e.g., diisopropylamine) may react very slowly in the Hinsberg test, mimicking tertiary amines. Heating may be required, but caution is advised regarding sulfonamide hydrolysis.

  • Amphoteric Nature: Long-chain fatty acids may form soaps (micelles) in NaOH, mimicking solubility but foaming excessively.

References

  • Hinsberg Test Mechanism & Protocol: Chemistry Learner. "Hinsberg Test: Definition, Procedure, and Mechanism." [Link]

  • Carboxylic Acid Identification (Bicarbonate Test): Chemistry LibreTexts. "Carboxylic Acids - Properties and Tests."[1][2][4][8][9][10] [Link]

  • Nitrous Acid Test & Diazotization: Michigan State University (Reusch). "Reaction of Amines with Nitrous Acid."[7][6][11] [Link]

  • Spectroscopic Data (IR/NMR): University of Colorado Boulder. "Table of Characteristic IR Absorptions." [Link]

  • General Functional Group Analysis: Royal Society of Chemistry (RSC). "Qualitative tests for organic functional groups." [Link]

Sources

Application Notes & Protocols: Synthesis of Quinoline-Benzimidazole Hybrids for Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, quinoline and benzimidazole represent two of the most "privileged" heterocyclic scaffolds. Their structures are fundamental components of numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities ranging from antimicrobial to anticancer effects.[1][2][3][4] The quinoline ring system is famously the backbone of antimalarial drugs like chloroquine and kinase inhibitors such as neratinib, used in cancer therapy.[2][5] Similarly, the benzimidazole core is central to proton-pump inhibitors like omeprazole and anthelmintics like albendazole.[1][4]

The rise of drug resistance and the demand for therapies with improved selectivity and reduced side effects have propelled the strategy of molecular hybridization . This approach involves the covalent linking of two or more distinct pharmacophores into a single molecular entity.[6][7][8] The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the therapeutic advantages of its constituent parts, potentially leading to synergistic effects, novel mechanisms of action, and an altered pharmacokinetic profile that can overcome existing resistance mechanisms.[9][10]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and medicinal applications of quinoline-benzimidazole hybrids. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the structure-activity relationships that drive the design of next-generation therapeutic agents.

Synthetic Strategies: A Logic-Driven Approach to Hybridization

The construction of quinoline-benzimidazole hybrids is not a matter of arbitrary connection but a reasoned process guided by principles of organic synthesis and medicinal chemistry. The overarching goal is to create a stable molecule where the two heterocyclic systems are joined by a linker that optimally positions them for biological activity. Most synthetic routes can be logically broken down into three phases: synthesis of the core heterocycles and the strategic coupling reaction.

Causality in Synthetic Design

The choice of a specific synthetic pathway is dictated by the desired substitution pattern on both the quinoline and benzimidazole rings, as these substituents are critical determinants of biological activity. The linker's identity—its length, flexibility, and constituent atoms (e.g., O, N, S, or an alkyl chain)—is equally crucial, as it profoundly influences the molecule's overall conformation and ability to bind to its target.[1][2]

A common and versatile approach involves the separate synthesis of functionalized quinoline and benzimidazole precursors, followed by a coupling reaction. This modular strategy allows for the generation of diverse compound libraries by mixing and matching different precursors.

G A A C C A->C D D C->D B B B->C E E D->E

Caption: General modular workflow for the synthesis of quinoline-benzimidazole hybrids.

Key Coupling Methodologies
  • Nucleophilic Aromatic Substitution (SNAAr): This is one of the most prevalent methods. It typically involves reacting a quinoline bearing a good leaving group (e.g., a chlorine atom at the 2- or 4-position) with a nucleophilic benzimidazole (e.g., one containing a hydroxyl, thiol, or amino group). The causality here is the electron-deficient nature of the quinoline ring, which facilitates nucleophilic attack. The choice of a base (e.g., K₂CO₃, NaH) is critical to deprotonate the nucleophile, thereby increasing its reactivity.

  • Ether or Thioether Linkage Formation: A common strategy involves reacting a halo-functionalized quinoline (e.g., 8-bromoquinoline) with a hydroxy- or thiol-benzimidazole in the presence of a base. For instance, the synthesis of hybrids linked by an oxymethylene bridge often starts from a chloroquinoline and a benzimidazole containing a hydroxymethyl group.[1]

  • "Click" Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole linker has gained prominence.[5] This reaction is highly efficient, regioselective (especially the copper-catalyzed version), and proceeds under mild conditions. The resulting triazole linker is not just a passive spacer; it is a bioisostere of an amide bond and can participate in hydrogen bonding, often enhancing biological activity.[5][7]

  • Multi-component Reactions: Some syntheses employ elegant multi-component reactions where three or more starting materials combine in a single pot to form the final hybrid, offering high atom economy and efficiency.

Experimental Protocol: Synthesis of a 2,8-Disubstituted Quinoline-Benzimidazole Hybrid

This protocol details a representative four-step synthesis adapted from reported methodologies, providing a robust and validated pathway to a potent antimicrobial hybrid.[1] The causality for this multi-step process lies in the need to build complexity sequentially, ensuring high yields and purity at each stage.

G Start Substituted Quinolin-8-ol Step1 Step 1: Etherification (Ethyl Bromoacetate, K₂CO₃) Start->Step1 Intermediate1 Quinoline-Ester Intermediate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 Quinoline-Hydrazide Intermediate Step2->Intermediate2 Step3 Step 3: Condensation (Substituted o-phenylenediamine) Intermediate2->Step3 Intermediate3 Amine Intermediate (Uncyclized) Step3->Intermediate3 Step4 Step 4: Oxidative Cyclization (e.g., Acetic Acid Reflux) Intermediate3->Step4 Product Final Quinoline-Benzimidazole Hybrid Step4->Product

Caption: Four-step experimental workflow for a representative hybrid synthesis.

Objective: To synthesize a 2-((quinolin-8-yloxy)methyl)-1H-benzo[d]imidazole derivative.

Materials and Reagents:

  • 8-Hydroxyquinoline (99%)

  • Ethyl bromoacetate (98%)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone (99.5%)

  • Hydrazine hydrate (80%)

  • Ethanol (99.9%)

  • Substituted o-phenylenediamine (99%)

  • Glacial acetic acid

  • Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and column chromatography supplies (silica gel 60, 230-400 mesh).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl bromoacetate is a lachrymator and toxic. Handle with extreme care.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

  • Rationale: This step introduces the two-carbon linker to the quinoline core via a Williamson ether synthesis. K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl of 8-hydroxyquinoline.

  • To a solution of 8-hydroxyquinoline (10 mmol) in dry acetone (50 mL), add anhydrous K₂CO₃ (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (11 mmol) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60-65 °C) for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the pure ester intermediate.

Step 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide

  • Rationale: The ester is converted to a more reactive hydrazide, which is poised to react with the diamine in the next step. Hydrazine hydrate acts as the nucleophile.

  • Dissolve the ester intermediate (8 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (16 mmol) to the solution.

  • Reflux the mixture for 6 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the hydrazide intermediate.

Step 3 & 4: Synthesis of 2-((quinolin-8-yloxy)methyl)-1H-benzo[d]imidazole

  • Rationale: This is the key hybridization step. The hydrazide first condenses with one amine of the o-phenylenediamine, followed by an intramolecular oxidative cyclization facilitated by acetic acid to form the stable benzimidazole ring.

  • In a round-bottom flask, suspend the hydrazide intermediate (5 mmol) and a substituted o-phenylenediamine (5 mmol) in glacial acetic acid (25 mL).

  • Heat the mixture to reflux (approx. 120 °C) for 5-7 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water (100 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until pH ~7-8.

  • The precipitated crude product is collected by vacuum filtration.

  • Wash the solid thoroughly with water and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final pure quinoline-benzimidazole hybrid.

Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Medicinal Applications and Structure-Activity Relationships (SAR)

Quinoline-benzimidazole hybrids have demonstrated a remarkable breadth of biological activities. The strategic combination of these two pharmacophores often results in compounds with enhanced potency and a wider therapeutic window compared to the individual moieties.

Key Therapeutic Areas
  • Anticancer: These hybrids have shown potent activity against various cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][5][6][7] Mechanisms often involve the induction of apoptosis through caspase activation, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerase.[11][12]

  • Antimicrobial: Significant antibacterial and antifungal activities have been reported.[1][2][6][13] The hybrids are particularly promising against drug-resistant strains like MRSA.[14] Their mechanism can involve disrupting cell wall synthesis or inhibiting essential enzymes.

  • Antimalarial: Inspired by quinoline's legacy in malaria treatment, hybrids have been designed to combat resistant Plasmodium falciparum strains.[9][10][15] Key mechanisms include the inhibition of hemozoin formation, a critical detoxification pathway for the parasite, and the generation of reactive oxygen species.[9][10]

  • Other Activities: Reports also describe antiviral, anti-inflammatory, and anticonvulsant properties, highlighting the versatility of this hybrid scaffold.[1][3][4]

G Hybrid Quinoline-Benzimidazole Hybrid Mito Mito Hybrid->Mito Induces Casp9 Casp9 Mito->Casp9 Activates Casp3 Casp3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified pathway of caspase-dependent apoptosis induced by some hybrids.

Structure-Activity Relationship (SAR) Insights

Analysis of various compound series has revealed key structural features that govern biological activity:

Structural FeatureObservation & RationaleKey Applications
Halogen Substitution The presence of electron-withdrawing groups like Chlorine (Cl), Bromine (Br), or Fluorine (F) on either the quinoline or benzimidazole ring often enhances potency.[1][2] This is attributed to altered electronic properties and improved membrane permeability.Antimicrobial, Anticancer
Linker Nature The linker is not just a spacer. Its length, rigidity, and hydrogen-bonding capacity are critical.[1][2] Short, flexible linkers (e.g., -O-CH₂-) are common in antimicrobials, while more complex triazole linkers can provide additional binding interactions in anticancer agents.[5]Antimicrobial, Anticancer
Substitution at Quinoline C4/C8 The position of attachment to the quinoline ring is vital. Linkage at the 8-position via an oxygen atom is a common motif in potent antimicrobial and antimalarial agents.[1]Antimicrobial, Antimalarial
Substitution at Benzimidazole N1/C2 Substitution on the benzimidazole nitrogen can modulate solubility and pharmacokinetic properties. The group attached at the C2 position directly extends into the binding pocket of many target enzymes and is a key point for diversification.Anticancer, Antimicrobial

Conclusion and Future Perspectives

The synthesis of quinoline-benzimidazole hybrids is a powerful and validated strategy in modern drug discovery. The modular nature of their synthesis allows for extensive chemical exploration, leading to the identification of compounds with high potency and selectivity across a range of therapeutic areas. Future research will likely focus on refining SAR models to design next-generation hybrids with multi-target capabilities, further enhancing their efficacy against complex diseases like cancer and drug-resistant infections. Furthermore, the adoption of greener synthetic methodologies, such as ultrasound-assisted synthesis, will be crucial for the sustainable development of these promising therapeutic agents.[16]

References

  • Garnie, L. F., et al. (2025). Ferrocenyl Quinoline-Benzimidazole Hybrids: A Multistage Strategy to Combat Drug-Resistant Malaria. Inorganic Chemistry.
  • Datt, V., et al. (2023). Synthesis, Structure-activity Relationship, and Biological Activity of Benzimidazole-quinoline: A Review to Aid in the Design of a New Drug. Letters in Drug Design & Discovery.
  • MalariaWorld. (2025). Ferrocenyl Quinoline-Benzimidazole Hybrids: A Multistage Strategy to Combat Drug-Resistant Malaria. MalariaWorld.
  • ACS Publications. (2025). Ferrocenyl Quinoline-Benzimidazole Hybrids: A Multistage Strategy to Combat Drug-Resistant Malaria. Inorganic Chemistry.
  • Marinescu, M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. PMC.
  • MDPI. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI.
  • ResearchGate. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. ResearchGate.
  • Varpe, B. D., et al. (2021). Quinoline containing benzimidazole and their biological activities. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • PubMed. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. PubMed.
  • Bentham Science Publishers. (2024). Synthesis, Structure-activity Relationship, and Biological Activity of Benzimidazole-quinoline: A Review to Aid in the Design of a New Drug. Bentham Science.
  • Shah, P. M., et al. (2024). Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. Journal of Population Therapeutics and Clinical Pharmacology.
  • Asian Journal of Research in Chemistry. (2021). Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review. Asian Journal of Research in Chemistry.
  • Semantic Scholar. (2021). Quinoline containing benzimidazole and their biological activities. Semantic Scholar.
  • Taylor & Francis Online. (2025). Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
  • PubMed. (2021). Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PubMed.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. Journal of Population Therapeutics and Clinical Pharmacology.
  • RSC Publishing. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances.
  • Mangalagiu, I. I., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports.
  • Taylor & Francis Online. (2016). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Green chemistry approaches for the synthesis of 4-quinoline carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Green Synthesis of 4-Quinoline Carboxylic Acids

Introduction: The Imperative for Greener Quinoline Synthesis

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Among these, the 4-quinoline carboxylic acid scaffold is a particularly significant pharmacophore, serving as a key intermediate in the synthesis of potent drugs.[2][3]

Traditionally, the synthesis of these vital compounds has relied on classic named reactions such as the Doebner, Pfitzinger, and Friedländer syntheses.[4][5] However, these methods often suffer from significant drawbacks, including the need for harsh reaction conditions, extended reaction times, the use of hazardous reagents and solvents, and often, unsatisfactory yields.[1][4] Such limitations are not only inefficient but also environmentally burdensome, conflicting with the modern principles of sustainable chemical manufacturing.

The field of green chemistry offers a transformative solution, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for contemporary green approaches to the synthesis of 4-quinoline carboxylic acid. We will explore methodologies that leverage alternative energy sources like microwave and ultrasound, employ eco-friendly catalysts and solvents, and optimize reaction efficiency through multi-component, one-pot strategies.[4][7][8][9]

Core Methodologies in Green Quinoline Synthesis

The paradigm shift towards sustainability has catalyzed the development of several innovative strategies that align with the principles of green chemistry. These methods not only mitigate environmental impact but also frequently offer superior performance in terms of yield, purity, and reaction speed.

Modified Doebner Reaction: Leveraging Green Catalysts and Solvents

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a fundamental route to 2-substituted quinoline-4-carboxylic acids.[3][10] While effective, its classical iterations can be sluggish. Recent modifications have revitalized this reaction by incorporating green catalysts and solvent systems.

A highly effective approach utilizes p-toluenesulfonic acid (p-TSA) as an efficient, low-cost organocatalyst in a dual green solvent system of water and ethylene glycol.[2][11] This system offers several advantages:

  • Enhanced Reaction Rates: The protocol significantly shortens reaction times, with high yields achievable in as little as three hours.[2][11]

  • Broad Substrate Scope: It is particularly effective for aryl amines bearing electron-donating groups, which are often problematic in conventional methods.[2][12]

  • Environmental Benignity: The use of water and ethylene glycol as solvents reduces the reliance on volatile and toxic organic compounds.

The plausible mechanism involves an initial condensation between the aniline and aldehyde to form a Schiff base, followed by a Michael-type addition of the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, oxidation to the aromatic quinoline product.[10]

Table 1: Comparison of Catalytic Systems for the Modified Doebner Reaction [11]

CatalystSolvent SystemTime (h)Temperature (°C)Yield (%)
p-TSA Ethylene glycol/water (2:1) 3 50 85
NoneEthylene glycol/water (2:1)128028
AcOHEthylene glycol/water (2:1)35030
FeCl₃Ethylene glycol/water (2:1)35017
p-TSAEthanol6Reflux57
p-TSAWater12Reflux36
Microwave-Assisted Synthesis: A Revolution in Reaction Speed

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and uniformly, leading to a dramatic acceleration of chemical processes.[13] This technology has been successfully applied to the synthesis of quinoline-4-carboxylic acids, reducing reaction times from hours to mere minutes.[13][14]

Key features of microwave-assisted protocols include:

  • Rapid Synthesis: Three-component reactions of aromatic aldehydes, anilines, and pyruvic acid can be completed in 3-4 minutes.[13]

  • Improved Yields: The high efficiency of microwave heating often leads to higher isolated yields compared to conventional heating methods.[13]

  • Energy Efficiency: By localizing energy directly to the reactants, MAOS is significantly more energy-efficient than heating with a traditional oil bath.

These reactions are typically performed in green solvents like ethanol and catalyzed by organocatalysts such as p-TSA or reusable solid acid catalysts like Nafion NR50.[13][15]

Table 2: Conventional vs. Microwave-Assisted Synthesis of a Quinoline-4-Carboxylic Acid Derivative [13]

MethodCatalystSolventTimeTemperature (°C)Yield (%)
Microwavep-TSAEthanol3 min8080
Conventionalp-TSAEthanol3 hRefluxLower Yield
Ultrasound-Assisted Synthesis: Power of Sonochemistry

Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[16] For the synthesis of 4-quinoline carboxylic acids, sonochemistry offers a mild yet powerful alternative.

Advantages of this approach include:

  • Mild Conditions: Reactions can often be conducted at room temperature.[16]

  • Green Solvents: Aqueous media are frequently used, aligning with green chemistry principles.[16][17]

  • Efficient Catalysis: The technique pairs well with novel catalytic systems, such as copper nanoparticles or basic ionic liquids, which can be recycled and reused.[16][18]

A notable example involves the use of copper nanoparticles as a recyclable catalyst under ultrasonication at 50°C, achieving high yields in under 30 minutes.[18]

Heterogeneous and Nanocatalysis: Designing for Recovery and Reuse

A core tenet of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. Heterogeneous catalysts, which exist in a different phase from the reactants, are ideal for this purpose.

  • Solid Acid Catalysts: Materials like silica sulfuric acid have proven to be efficient, recoverable, and reusable catalysts for the one-pot, three-component Doebner synthesis under mild conditions.[19]

  • Nanocatalysts: Nanoparticles, such as those made from copper or iron oxides (e.g., Fe₃O₄), offer an extremely high surface-area-to-volume ratio, leading to exceptional catalytic activity.[1][20] Their magnetic properties can be exploited for simple and efficient recovery using an external magnet, making them highly attractive for sustainable industrial processes.[4] These catalysts often enable reactions to proceed under solvent-free conditions, further boosting their green credentials.[1]

Experimental Workflows and Diagrams

To translate theory into practice, understanding the experimental workflow is crucial. The following diagrams illustrate the streamlined nature of these green synthetic approaches.

G cluster_workflow Workflow: Green One-Pot Synthesis of 4-Quinoline Carboxylic Acid Reactants 1. Combine Reactants (Aniline, Aldehyde, Pyruvic Acid) Solvent_Catalyst 2. Add Green Solvent & Catalyst (e.g., Water/EG, p-TSA) Reactants->Solvent_Catalyst Energy 3. Apply Energy Source (Conventional Heat, Microwave, or Ultrasound) Solvent_Catalyst->Energy Reaction 4. Reaction Proceeds (e.g., 50°C for 3h) Energy->Reaction Isolation 5. Product Isolation (Cooling, Filtration) Reaction->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Product Final Product: 4-Quinoline Carboxylic Acid Purification->Product

Caption: General workflow for a green multi-component synthesis.

G T1 Harsh Conditions (High Temp, Strong Acid/Base) T2 Long Reaction Times (Hours to Days) T3 Hazardous Solvents (e.g., VOCs) T4 Significant Waste G1 Mild Conditions (Low Temp, Benign Catalysts) G2 Rapid Reactions (Minutes) G3 Green Solvents (Water, Ethanol) G4 Minimal Waste (High Atom Economy, Recyclable Catalysts) Advantage Leads To Green Green Methods Traditional Traditional Methods

Caption: Advantages of green chemistry over traditional methods.

Detailed Application Protocols

The following protocols provide step-by-step guidance for synthesizing 4-quinoline carboxylic acid derivatives using established green methods.

Protocol 1: p-TSA Catalyzed One-Pot Synthesis in a Water/Ethylene Glycol System

This protocol is adapted from a modified Doebner hydrogen transfer strategy, offering an eco-friendly and efficient route.[2][11]

Materials and Equipment:

  • Aryl amine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Sodium pyruvate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mmol)

  • Ethylene glycol and deionized water (2:1 v/v mixture)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and p-TSA (0.5 mmol) in the ethylene glycol/water (2:1) solvent mixture (approx. 10 mL).

  • Stirring: Begin stirring the mixture at room temperature to ensure homogeneity.

  • Heating and Addition: Heat the reaction mixture to 50°C. Once the temperature is stable, add a solution of sodium pyruvate (1.2 mmol) in deionized water dropwise over 5-10 minutes.

  • Reaction Monitoring: Maintain the reaction at 50°C with continuous stirring for approximately 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Dry the solid product. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 2-aryl-quinoline-4-carboxylic acid.

Protocol 2: Rapid Microwave-Assisted Synthesis

This protocol leverages the speed and efficiency of microwave irradiation for a rapid synthesis.[13]

Materials and Equipment:

  • Aromatic aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mol%)

  • Ethanol (anhydrous, 5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

  • Filtration apparatus

Procedure:

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and p-TSA (0.1 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 80°C for 3-4 minutes. (Note: Microwave parameters such as power and ramp time should be set according to the manufacturer's guidelines).

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

  • Isolation: Upon cooling, a solid product will typically precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with a small amount of cold ethanol and dry under vacuum to obtain the desired quinoline-4-carboxylic acid derivative. The product is often of high purity, but recrystallization can be performed if needed.

Conclusion and Future Outlook

The adoption of green chemistry principles has fundamentally improved the synthesis of 4-quinoline carboxylic acids. Methodologies centered around microwave and ultrasound irradiation, benign solvent systems, and recyclable catalysts have proven to be highly effective, offering significant advantages in terms of reaction speed, yield, energy efficiency, and environmental impact.[7][8] These approaches are not mere academic curiosities but robust, practical alternatives ready for implementation in research and industrial settings.

The future of green quinoline synthesis is bright, with ongoing research exploring biocatalysis, photocatalysis, and the integration of these methods into continuous flow systems.[6][7][18] As the demand for sustainable and efficient chemical manufacturing grows, these innovative green strategies will be paramount in shaping the next generation of drug discovery and development.

References

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • ResearchGate. Recent Advances in Green Synthesis of Functionalized Quinolines of Medicinal Impact (2018‐Present) | Request PDF.
  • RSC Publishing. Recent advances in the synthesis of quinolines: a review.
  • ResearchGate. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Scribd. Green Synthesis of Quinoline 4 Carboxylic Acid | PDF.
  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • RSC Publishing. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction.
  • ResearchGate. Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst.
  • ResearchGate. Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF.
  • ResearchGate. Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
  • ResearchGate. (PDF) A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT.
  • PMC - NIH. Different catalytic approaches of Friedländer synthesis of quinolines.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure.
  • Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (PDF) Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities.
  • MDPI. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Doebner Synthesis for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DOEB-OPT-042 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

The Issue: You are experiencing low yields (<40%) or failed cyclization when employing electron-deficient anilines (e.g., -NO₂, -CF₃, -F, -COOH) in the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid → Quinoline-4-carboxylic acid).

The Cause: The Doebner reaction relies heavily on the nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) deactivate the aromatic ring, significantly raising the activation energy for the initial Schiff base formation and the subsequent Povarov-type cyclization step. Traditional thermal reflux in acetic acid often fails to overcome this barrier, leading to degradation or incomplete conversion.

Immediate Action Plan: Consult the diagnostic flowchart below to identify the optimal intervention for your specific substrate.

Diagnostic Workflow (Troubleshooting Logic)

DoebnerTroubleshooting Start START: Low Yield with EWG Aniline CheckSub Check Substituent Position Start->CheckSub Ortho Ortho-Substituted? CheckSub->Ortho Yes Yes Ortho->Yes No No Ortho->No Steric Steric Hinderance Issue Use High-Temp MW Protocol Electronic Electronic Deactivation Issue CheckCat Current Catalyst System? Electronic->CheckCat Bronsted Traditional (AcOH/Reflux) CheckCat->Bronsted Using Lewis Lewis Acid (Sc(OTf)3 / BF3) CheckCat->Lewis Using Action1 Switch to Lewis Acid Catalysis (See Protocol A) Bronsted->Action1 CheckEnergy Energy Source? Lewis->CheckEnergy Action2 Check Solvation/Aggregation Switch to Aqueous Micellar System Thermal Thermal Heating CheckEnergy->Thermal Using MW Microwave Irradiation CheckEnergy->MW Using Action3 Switch to Microwave Synthesis (See Protocol B) Thermal->Action3 MW->Action2 Yes->Steric No->Electronic

Figure 1: Decision matrix for troubleshooting low yields in Doebner reactions involving deactivated anilines.

Technical Deep Dive: The Nucleophilicity Bottleneck

To solve the yield problem, we must address the mechanism. The reaction proceeds via a multi-component pathway involving the formation of an imine (Schiff base) followed by a formal [4+2] cycloaddition (Povarov reaction) with the enol form of pyruvic acid.

Mechanistic Failure Points with EWGs
  • Imine Formation (Rate Limiting Step 1): EWGs pull electron density from the amine nitrogen, lowering its HOMO energy. It struggles to attack the aldehyde carbonyl.[1]

  • Cyclization (Rate Limiting Step 2): Even if the imine forms, the aromatic ring is electron-poor. The subsequent electrophilic attack (cyclization) is disfavored.

The Solution: We must activate the electrophile (aldehyde/imine) using strong Lewis Acids (LAs) to compensate for the weak nucleophile.

Reaction Pathway Visualization[2][3]

DoebnerMechanism Aniline EWG-Aniline (Low Nucleophilicity) Imine Schiff Base (Unstable) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Pyruvic Pyruvic Acid Cyclization Povarov Cyclization Pyruvic->Cyclization ActivatedImine LA-Activated Imine (Highly Electrophilic) Imine->ActivatedImine + Lewis Acid (Sc(OTf)3 / BF3) ActivatedImine->Cyclization + Pyruvic Enol Oxidation Oxidative Aromatization Cyclization->Oxidation Product Quinoline-4-COOH Oxidation->Product

Figure 2: Mechanistic pathway highlighting the critical activation step required for electron-deficient substrates.

Optimization Protocols (Standard Operating Procedures)

Protocol A: Lewis Acid Catalysis (Scandium Triflate)

Best for: Nitro-anilines, Fluoro-anilines, and acid-sensitive substrates. Rationale: Sc(OTf)₃ is a water-tolerant Lewis acid that activates the imine without degrading the sensitive pyruvic acid.

  • Setup: In a round-bottom flask, dissolve Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in Acetonitrile (MeCN) or Water (if using surfactant).

  • Catalyst Addition: Add Sc(OTf)₃ (5-10 mol%). Stir at room temperature for 10 minutes.

  • Acid Addition: Add Pyruvic Acid (1.2 equiv) dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Extremely unreactive substrates (e.g., Dinitro-anilines) or steric hindrance. Rationale: Direct dielectric heating overcomes the activation energy barrier that thermal reflux cannot surmount.

  • Setup: In a microwave vial, mix Aniline (1.0 mmol), Aldehyde (1.0 mmol), and Pyruvic Acid (1.0 mmol).

  • Solvent: Add 1-2 mL of Water (hydrophobic effect accelerates reaction) or run Solvent-Free .

  • Irradiation: Heat to 120°C for 10–15 minutes (Power: Dynamic, Max 200W).

  • Workup: Pour reaction mixture into crushed ice. Filter the solid precipitate.[2]

Comparative Yield Data
Substrate (Aniline)Substituent (EWG)Conventional Yield (AcOH, Reflux)Optimized Yield (Protocol A/B)
4-Nitroaniline-NO₂ (Strong)< 15% (Trace)82% (Sc(OTf)₃)
4-Fluoroaniline-F (Weak)45%92% (Microwave)
3-Chloroaniline-Cl (Moderate)30%85% (BF₃·THF)
4-Trifluoromethyl-CF₃ (Strong)20%78% (Sc(OTf)₃)

Troubleshooting Q&A

Q1: My reaction mixture turns black/tarry, and I cannot isolate the product. What is happening? A: This is "tarring," caused by the polymerization of pyruvic acid or the aldehyde under harsh Brønsted acidic conditions (like refluxing H₂SO₄ or concentrated HCl).

  • Fix: Switch to Protocol A (Sc(OTf)₃) . Lewis acids are milder and prevent polymerization. Alternatively, add the pyruvic acid slowly (dropwise) over 1 hour to keep its concentration low relative to the imine.

Q2: I see the imine intermediate on TLC, but it never cyclizes to the quinoline. A: The cyclization step is electronically disfavored by the EWG on your aniline. The ring is too electron-poor to attack the pyruvic enol.

  • Fix: You need a "Hydrogen Transfer" promoter or a stronger Lewis Acid. BF₃·THF has shown specific efficacy in forcing this cyclization for -CF₃ and -NO₂ groups [1].

Q3: My aniline is not dissolving in the reaction solvent. A: Electron-deficient anilines are often poorly soluble in water or non-polar solvents.

  • Fix: Use Microwave irradiation in water .[2] Even if heterogeneous, the "on-water" hydrophobic effect can actually accelerate the reaction. Alternatively, use Ionic Liquids (e.g., [bmim]BF₄) as both solvent and catalyst [2].[3]

Q4: Can I use the Doebner-Miller variant (using


-unsaturated ketones) instead? 
A:  For electron-deficient anilines, the standard Doebner (Pyruvic acid) is generally preferred over Doebner-Miller. The Doebner-Miller requires oxidative aromatization which is difficult with deactivated rings. The Doebner reaction provides a carboxylic acid handle that aids in solubility and purification.

References

  • BenchChem Technical Support. Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (2025).[4][5][6][7] Retrieved from

  • Nishiyama, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry (2023).

  • Kobayashi, S. Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry (1999).[5]

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method. (2018).[8]

  • Organic Chemistry Portal. Scandium(III) Triflate as an Efficient and Recyclable Catalyst.[9]

Sources

Technical Support Center: Optimization of Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of quinoline-4-carboxylic acids. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your experiments.

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a significant pharmacophore in medicinal chemistry, integral to numerous compounds with diverse biological activities.[1]

Understanding the Pfitzinger Reaction: Mechanism Overview

The Pfitzinger reaction proceeds through several key steps. Initially, the amide bond in isatin is hydrolyzed by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[1][2] This intermediate, while isolable, is typically generated in situ. Subsequently, the aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine.[1][2] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid Amide Hydrolysis Base Base (e.g., KOH) Imine Imine Keto_Acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized_Intermediate->Quinoline Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the Pfitzinger reaction and provides actionable solutions.

Question 1: My reaction produced a thick, intractable tar instead of the desired product. What causes this and how can I prevent it?

Answer: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[3] Simultaneously mixing all reactants can worsen this problem.[3]

Troubleshooting Steps:

  • Sequential Reactant Addition: A critical optimization is to first react the isatin with the base to facilitate ring opening before adding the carbonyl compound. Stir the isatin in the basic solution for about an hour at room temperature, or until the color changes from purple/orange to brown/pale yellow, indicating the formation of the potassium isatinate.[1]

  • Temperature Control: For highly reactive carbonyl compounds, consider adding them to the reaction mixture at a lower temperature and then gradually warming to the desired reflux temperature.

  • Purity of Reactants: Ensure that both the isatin and the carbonyl compound are of high purity, as impurities can catalyze side reactions leading to tar formation.[3]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can stem from incomplete reactions, degradation of reactants or products, or the formation of side products.[3]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned above, pre-reacting the isatin with a strong base is crucial for driving the reaction towards the desired product.[3]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to ensure the complete consumption of isatin, which can be challenging to remove during purification.[3] Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or solvent mixtures may improve the solubility of intermediates and enhance the reaction rate.

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common problem that can complicate purification.[3]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction equilibrium towards product formation and consume more of the isatin.[3]

  • Optimize Base Concentration: The concentration of the base can influence the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[3]

  • Extended Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[3]

Question 4: The purification of my product is difficult due to persistent impurities. What strategies can I employ?

Answer: Purification can be challenging due to the nature of the product and potential side products.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction is complete, cool the mixture and add water to dissolve the potassium salt of the product. An extraction with a non-polar solvent like diethyl ether can remove unreacted carbonyl compounds and other neutral impurities.[1]

  • Acidification for Precipitation: Cool the aqueous layer in an ice bath before acidifying with dilute hydrochloric acid or acetic acid to a pH of 4-5. This will precipitate the quinoline-4-carboxylic acid.[1]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline-4-carboxylic acids using both conventional and microwave-assisted techniques.

Protocol 1: Conventional Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[1]

  • Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir the mixture at room temperature for 1 hour. The color should change from purple to brown during this time.[1]

  • Addition of Carbonyl Compound: Gradually add the desired ketone (0.015 mol) to the reaction mixture.[1]

  • Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add distilled water (20 mL) to dissolve the potassium salt of the product.[1]

    • Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[1]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.[1]

    • Wash the solid with cold water and dry it in a vacuum oven.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[1]

  • Work-up:

    • After irradiation, cool the vessel to room temperature.

    • Filter the dark solution and pour the filtrate into an ice-water mixture (100 mL).[1]

    • Acidify the mixture with acetic acid to precipitate the product.[1]

  • Isolation and Purification:

    • Collect the pale-yellow solid by filtration.

    • Wash the solid with water and dry it to obtain the final product.[1]

Pfitzinger_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Mix_Isatin_Base Mix Isatin and Base (Stir for 1h) Isatin->Mix_Isatin_Base Base Base Solution (e.g., KOH in EtOH/H2O) Base->Mix_Isatin_Base Carbonyl Carbonyl Compound Add_Carbonyl Add Carbonyl Compound Carbonyl->Add_Carbonyl Mix_Isatin_Base->Add_Carbonyl Reflux Reflux (Conventional) or Microwave Add_Carbonyl->Reflux Cool Cool to RT Reflux->Cool Add_Water Add Water Cool->Add_Water Extract Extract with Diethyl Ether Add_Water->Extract Acidify Acidify Aqueous Layer Extract->Acidify Filter Vacuum Filtration Acidify->Filter Dry Dry Product Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: A general experimental workflow for the Pfitzinger reaction.

Summary of Reaction Conditions and Yields

The following table summarizes representative yields for the synthesis of various quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction, highlighting the influence of different substrates.

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acid~30.25%[1]
Isatin4-Methylacetophenone2-(4-Methylphenyl)quinoline-4-carboxylic acid~40.43%[1]
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36% (basic) / 86% (acidic)[1]
IsatinMethyl ethyl ketone2-Ethyl-3-methylquinoline-4-carboxylic acidNot specified[1]
IsatinPyruvic acidQuinoline-2,4-dicarboxylic acidNot specified[1]
IsatinBenzyl phenyl ketone2,3-Diphenylquinoline-4-carboxylic acidNot specified[1]

References

  • Wikipedia. (2023, December 5). Pfitzinger reaction. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sciencemadness.org. (2024, December 10). The Pfitzinger Reaction. Retrieved from [Link]

  • Elgemeie, G. H., & Ali, H. A. (2016). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. Letters in Organic Chemistry, 13(5), 361-364. (A direct link could not be provided, but the article can be found through academic search engines).
  • Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. (A direct link could not be provided, but the article can be found through academic search engines).
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-203. (A direct link could not be provided, but the article can be found through academic search engines).

Sources

Technical Support Center: Purification of 3-Substituted Quinolin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Substituted quinolin-4-ones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibiotics and anticancer drugs.[1][2][3] Their synthesis, while well-established through methods like the Gould-Jacobs, Conrad-Limpach, and Snieckus reactions, often yields crude products containing a variety of challenging impurities.[1][2] The purification of these target molecules is frequently a non-trivial step, complicated by issues of polarity, stability, and the presence of closely related side products.

This guide provides field-proven insights and troubleshooting strategies for common challenges encountered during the purification of 3-substituted quinolin-4-ones. It is designed for researchers, scientists, and drug development professionals to navigate these hurdles effectively, ensuring the isolation of highly pure compounds for downstream applications.

Purification Strategy Overview

A successful purification strategy begins with a thorough analysis of the crude reaction mixture, typically using Thin Layer Chromatography (TLC), followed by a logical sequence of purification techniques.

Purification_Workflow CRUDE Crude Reaction Mixture TLC TLC Analysis (Assess polarity, impurities) CRUDE->TLC DECISION1 Is Starting Material Acidic/Basic? TLC->DECISION1 EXTRACTION Acid-Base Extraction DECISION1->EXTRACTION Yes DECISION2 Is Product Solid & >90% Pure? DECISION1->DECISION2 No EXTRACTION->DECISION2 RECRYST Recrystallization DECISION2->RECRYST Yes COLUMN Column Chromatography DECISION2->COLUMN No PURE Pure Product (>98%) RECRYST->PURE COLUMN->PURE CHAR Characterization (NMR, MS, HPLC) PURE->CHAR AcidBase_Extraction cluster_funnel Separatory Funnel ORGANIC Organic Layer (DCM) Contains: Desired Product (Neutral) + Starting Material (Acidic) AQUEOUS Aqueous Layer (1M NaOH) Contains: Deprotonated SM Salt (Water-Soluble) START 1. Dissolve crude mixture in DCM ADD_BASE 2. Add 1M NaOH (aq) and Shake START->ADD_BASE SEPARATE 3. Separate Layers ADD_BASE->SEPARATE WASH 4. Wash Organic Layer with Water & Brine SEPARATE->WASH DRY 5. Dry (Na₂SO₄), Filter, & Evaporate WASH->DRY PRODUCT Pure Product DRY->PRODUCT

Sources

Workup procedures for reactions involving amines and carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Purification, Extraction, and Troubleshooting of Amine/Acid Reactions Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your reaction is finished, but your flask contains a mixture of product, unreacted starting materials (amines/acids), and coupling byproducts. This guide replaces generic textbook advice with field-tested protocols designed to rescue your yield and purity.

Core Philosophy: The pKa "Switch"

Purification is not magic; it is the manipulation of solubility through pH. By toggling the pH of your aqueous phase, you can force organic molecules to switch between "greasy" (organic-soluble) and "ionic" (water-soluble) states.

Module 1: The Acid/Base Extraction Protocol

Best for: Removing unreacted amines and carboxylic acids from a neutral product (e.g., an amide).

The Logic (Mechanism of Action)
  • To remove Amine impurities: Wash with Acid .[1]

    • Why: Protonation (

      
      ) creates a water-soluble salt.
      
  • To remove Acid impurities: Wash with Base .

    • Why: Deprotonation (

      
      ) creates a water-soluble salt.
      
  • To remove Neutral polar impurities (HOBt, EDC urea): Wash with Water/Brine .

Visualization: The Separation Workflow

ExtractionLogic Start Crude Mixture (Amine + Acid + Product) AddSolvent Dissolve in Organic Solvent (EtOAc or DCM) Start->AddSolvent AcidWash Add Acidic Wash (1M HCl or 10% Citric Acid) AddSolvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Contains Protonated Amine) Sep1->AqLayer1 Top/Bottom depends on solvent density OrgLayer1 Organic Layer (Contains Acid + Product) Sep1->OrgLayer1 BaseWash Add Basic Wash (Sat. NaHCO3 or 1M NaOH) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Contains Deprotonated Acid) Sep2->AqLayer2 FinalOrg Final Organic Layer (Neutral Product) Sep2->FinalOrg

Figure 1: The sequential logic of removing basic and acidic impurities to isolate a neutral product.

Standard Protocol
  • Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Note: If using DCM (Dichloromethane), remember it is denser than water (bottom layer). EtOAc is less dense (top layer).

  • Acid Wash (Remove Amines): Wash organic phase 2x with 1M HCl .

    • Critical Alert: If your product contains acid-sensitive groups (e.g., Boc protecting groups, acetals), substitute HCl with 10% Citric Acid (pH ~3-4).

  • Base Wash (Remove Acids): Wash organic phase 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Safety: Vent the funnel frequently! Reaction with acid generates

      
       gas.
      
  • Drying: Wash 1x with Brine (Saturated NaCl), dry over

    
     or 
    
    
    
    , filter, and concentrate.

Module 2: Troubleshooting Amide Couplings

Context: Reactions using EDC, DCC, or HATU often leave specific byproducts that require targeted removal.

Issue 1: The "DCC Nightmare" (Urea Byproduct)

Symptom: A white, insoluble solid (DCU - dicyclohexylurea) persists in your flask. Fix:

  • Cold Filtration: Cool the reaction mixture to 0°C. DCU is highly insoluble in cold EtOAc or Ether. Filter the precipitate through a sintered glass funnel before starting the aqueous workup [1, 2].

  • Solvent Swap: If the residue is sticky, evaporate the reaction solvent and redissolve in cold Diethyl Ether . DCU is virtually insoluble in ether; most amides are soluble. Filter off the solid.[2][3][4][5][6]

Issue 2: Removing HOBt/HOAt

Symptom: Yellowish impurity that co-elutes with product. Fix: HOBt (


) is acidic. It requires a thorough basic wash .
  • Protocol: Wash organic layer 3x with 1M NaOH or Sat.

    
     .
    
  • Note: Bicarbonate (

    
    ) is often too weak to fully deprotonate HOBt efficiently in a short extraction window.
    
Issue 3: Removing EDC (Water Soluble Carbodiimide)

Fix: EDC is an amine salt. It is easily removed by the Acid Wash (1M HCl or Citric Acid) described in Module 1 [7].

Module 3: Troubleshooting & FAQ

Status: High Priority Tickets

Q: "I have a massive emulsion. The layers won't separate."[7]

Diagnosis: Surface tension is too high, often caused by amphiphilic intermediates or fine particulates. Troubleshooting Steps:

  • The "Time" Method: Wait 20 minutes.

  • The "Salting Out" Method: Add solid NaCl to the aqueous layer to increase density and ionic strength [8].

  • The "Filtration" Method: Filter the entire biphasic mixture through a pad of Celite . This removes fine particulates stabilizing the emulsion.

  • The "Magic Wand": Add a small amount of Methanol or Isopropanol to the mixture (reduces surface tension).

Visualization: Emulsion Decision Tree

EmulsionFix Start Emulsion Detected Step1 Add Solid NaCl (Saturate Aq Phase) Start->Step1 Step2 Wait 20 Mins Step1->Step2 Check Separated? Step2->Check Step3 Filter through Celite Check->Step3 No Success Proceed to Separation Check->Success Yes Step3->Success

Figure 2: Step-by-step logic for breaking stubborn emulsions.

Q: "My product is water-soluble (Amphoteric/Zwitterionic). I lost it in the aqueous layer."

Diagnosis: Your product has both amine and acid groups (like an amino acid) or is highly polar. The "Rescue" Protocol:

  • pH Adjustment: Adjust the aqueous layer to the product's Isoelectric Point (pI) . This is where it is least water-soluble (neutral zwitterion).

  • n-Butanol Extraction: Extract the aqueous phase with n-Butanol . It is polar enough to pull zwitterions but immiscible with water.

  • Lyophilization: If extraction fails, freeze-dry (lyophilize) the aqueous layer and purify the salts via Methanol trituration or Reverse-Phase chromatography.

Module 4: Data & Selection Guides

Table 1: Wash Solution Selection Guide
Impurity TypeRecommended WashMechanismCaution
Aliphatic Amine 1M HClProtonation to saltCleaves acid-labile groups (Boc).
Aromatic Amine 1M HClProtonation to saltWeak bases; requires strong acid.
Acid-Sensitive Amine 10% Citric AcidProtonation (Gentle)Safe for Boc/Acetals.
Carboxylic Acid Sat. NaHCO₃Deprotonation to saltGenerates gas (

). Vent often.
HOBt / Phenols 1M NaOHDeprotonationCan hydrolyze esters if left too long.
Table 2: Solvent Density Reference

Essential for knowing which layer is which.

SolventDensity (g/mL)Position vs. Water
Water / Brine ~1.0 - 1.2N/A
Diethyl Ether 0.71Top
Ethyl Acetate 0.90Top
Dichloromethane (DCM) 1.33Bottom
Chloroform 1.49Bottom

References

  • BenchChem. (2025).[4] Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).[7] Retrieved from

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from

  • University of Rochester. (2026).[8] Workup Tips - Not Voodoo.[8] Retrieved from

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from

  • Chemistry Steps. (2025). Organic Acid-Base Extractions.[9] Retrieved from

  • Wikipedia. (2024). Acid–base extraction.[5][9] Retrieved from

  • Organic Synthesis. (2024). Acid-Amine Coupling using EDCI.[10] Retrieved from

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from

Sources

Improving metabolic stability and reducing lipophilicity of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of drug discovery professionals, this Technical Support Center provides a dynamic resource for researchers tackling the common, yet critical, challenges of optimizing quinoline-based compounds. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework for rational, evidence-based decision-making in your experiments. This guide is structured to address your most pressing questions, from foundational concepts to intricate troubleshooting, ensuring that every step you take is a self-validating one.

Technical Support Center: Optimizing Quinoline Scaffolds

Part 1: Foundational FAQs - Understanding the "Why"

Question: Why is there such a strong focus on metabolic stability and lipophilicity for quinoline compounds?

Answer: Balancing metabolic stability and lipophilicity is fundamental to translating a potent quinoline compound from an in vitro hit into a successful therapeutic agent.[1] These two parameters are deeply intertwined and govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[2]

  • Metabolic Stability: This refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver.[3] A compound with low metabolic stability will be cleared from the body too quickly, resulting in a short half-life and poor bioavailability.[4] This often necessitates higher or more frequent dosing, which can increase the risk of off-target effects and patient non-compliance.[4]

  • Lipophilicity: This property, often quantified as LogP or LogD, describes a molecule's affinity for fatty, non-polar environments versus aqueous ones.[5] While a certain degree of lipophilicity is essential for crossing cell membranes and binding to protein targets, excessive lipophilicity is a major liability.[6] Highly lipophilic compounds tend to have poor aqueous solubility, increased non-specific binding to proteins, and are often more susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, which recognize and oxidize lipophilic substrates.[5][7]

Ultimately, a failure to optimize these properties is a leading cause of late-stage clinical trial failures, making their early consideration critical for saving time and resources.[2]

Question: What are the most common metabolic pathways that degrade quinoline-based drugs?

Answer: The quinoline scaffold is susceptible to several metabolic transformations, primarily catalyzed by two major enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[8][9]

  • CYP-Mediated Oxidation: This is the most common pathway. CYPs typically install hydroxyl groups onto electron-rich or sterically accessible positions of the aromatic rings. The resulting hydroxylated metabolites are then often rapidly conjugated (e.g., glucuronidation) and excreted.[4][9]

  • Aldehyde Oxidase (AO) Metabolism: AO is particularly important for nitrogen-containing heterocycles like quinoline.[8] It often catalyzes oxidation at the carbon atom adjacent to the ring nitrogen (e.g., the 2-position), forming an N-oxide or a lactam.[9][10] The susceptibility to AO metabolism can be highly dependent on the electronic properties of the quinoline ring; small, electron-donating substituents can make the ring more vulnerable to AO attack.[8]

  • Epoxidation: In some cases, the benzene portion of the quinoline ring can be metabolized to a reactive epoxide intermediate. This pathway is a significant concern as epoxides are electrophilic and can bind to DNA, leading to genotoxicity and potential carcinogenicity.[11]

Identifying which pathway dominates for your specific compound is the first critical step in devising a strategy to improve its stability.

View Diagram: Common Metabolic Fates of a Quinoline Scaffold

cluster_0 Parent Quinoline Compound cluster_1 Primary Metabolic Enzymes cluster_2 Resulting Metabolites cluster_3 Consequences parent Quinoline Scaffold cyp Cytochrome P450s (CYPs) parent->cyp Oxidation ao Aldehyde Oxidase (AO) parent->ao Oxidation hydroxylated Hydroxylated Metabolite cyp->hydroxylated epoxide Reactive Epoxide cyp->epoxide n_oxide N-Oxide / Lactam ao->n_oxide excretion Rapid Excretion hydroxylated->excretion n_oxide->excretion toxicity Potential Genotoxicity epoxide->toxicity

Caption: Common metabolic fates of a quinoline scaffold.

Part 2: Troubleshooting Guides

Question: My lead quinoline compound shows a very short half-life (<30 minutes) in a human liver microsomal stability assay. What's my first step?

Answer: A short half-life in a liver microsomal stability assay strongly indicates rapid metabolism by Phase I enzymes, most likely CYPs.[3][12] Your immediate goal is to identify where on the molecule the metabolism is occurring—the "metabolic soft spot."

The recommended workflow is a Metabolite Identification (MetID) study . In this experiment, you incubate your compound with liver microsomes (or hepatocytes for a broader view including Phase II metabolism) and cofactors, but for a shorter duration or at a higher concentration than the stability assay. You then use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[13] The appearance of a +16 Da mass shift (or +18 Da for dihydrodiol from an epoxide) relative to the parent compound is a tell-tale sign of oxidation.[8] Pinpointing the location of this modification reveals your metabolic liability.

View Diagram: Metabolic "Soft Spot" Identification Workflow

start High Clearance Observed in Microsomal Assay met_id Perform MetID Study (LC-MS/MS Analysis) start->met_id analyze Analyze Mass Shifts (e.g., +16 Da for oxidation) met_id->analyze identify Identify Structure of Major Metabolites analyze->identify soft_spot Metabolic 'Soft Spot' Pinpointed identify->soft_spot strategy Design Strategy: 1. Block Soft Spot 2. Modify Electronics 3. Reduce Lipophilicity soft_spot->strategy

Caption: Workflow for identifying metabolic liabilities.

Question: My MetID study failed; I see rapid disappearance of the parent compound but no clear formation of major metabolites. What could be wrong?

Answer: This is a common and challenging scenario. Several possibilities could explain this observation:

Problem Potential Cause Troubleshooting Step
No Metabolites Detected 1. Unstable Metabolites: The primary metabolites might be chemically unstable and degrade or are so reactive (e.g., epoxides) that they immediately form covalent adducts with microsomal proteins.[11]Perform the incubation with a trapping agent like glutathione (GSH). The formation of a GSH adduct can be detected by MS and provides evidence of a reactive metabolite.
2. Multiple Minor Pathways: Instead of one "soft spot," the compound may be metabolized at a low rate across many different positions. No single metabolite accumulates to a detectable level.This suggests the entire scaffold is too metabolically labile. The solution is not to block a single spot, but to make global changes to the molecule's properties, such as reducing overall lipophilicity or introducing electron-withdrawing groups to deactivate the ring system.[14]
3. Non-CYP Metabolism: Liver microsomes are enriched in CYPs, but other enzymes like Aldehyde Oxidase (AO) reside in the liver cytosol fraction.[3][8] If your compound is an AO substrate, a microsomal assay may not capture the primary clearance pathway effectively.Run a parallel stability assay using liver S9 fractions or hepatocytes . The S9 fraction contains both microsomes and cytosol, while hepatocytes contain the full complement of Phase I and II enzymes.[3][12] If stability is significantly lower in S9 or hepatocytes compared to microsomes, suspect AO or other cytosolic enzymes.

Question: I've improved metabolic stability, but now my compound has extremely poor aqueous solubility. How can I reduce lipophilicity without sacrificing potency?

Answer: This is the classic "balancing act" in medicinal chemistry. Improving stability by adding lipophilic blocking groups often increases LogP, leading to solubility issues.[6] The key is to make modifications that lower lipophilicity while preserving the key pharmacophoric interactions with your target.

Strategy Rationale & Causality Example Modification
Introduce Polar Atoms/Groups Adding nitrogen or oxygen atoms introduces sites for hydrogen bonding with water, improving solubility.[15] The key is to place them in regions of the molecule that do not make critical hydrophobic contacts with the target protein.Replace a phenyl ring with a pyridine ring; add a hydroxyl or methoxy group to a solvent-exposed region.
Increase sp³ Character Flat, aromatic systems like quinoline are highly lipophilic. Breaking up this planarity by introducing saturated, three-dimensional structures can disrupt crystal packing and reduce lipophilicity in a counter-intuitive way.[16]Replace a piperidine linker with a bridged bicyclic amine (e.g., aza-bicyclo[2.2.1]heptane). This adds carbon but can lower the LogP.[16]
Bioisosteric Replacement Replace a lipophilic functional group with a more polar one that retains similar size, shape, and electronic properties required for binding.Replace a -CF₃ group with a -SO₂NH₂ group; replace a t-butyl group with a cyclopropyl group.[17]
Target a Deeper Pocket If the target protein has an adjacent polar pocket, design a modification that can extend into that pocket to form a new hydrogen bond, anchoring the molecule and compensating for the loss of a hydrophobic interaction elsewhere.Use molecular modeling to identify potential hydrogen bond donors/acceptors near your compound's binding site and synthesize derivatives that can reach them.
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

1. Objective: To determine the rate of disappearance of a test compound over time when incubated with HLM, allowing for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).[18]

2. Materials:

  • Test Quinoline Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Control Compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)

  • Acetonitrile with Internal Standard (e.g., 100 nM Tolbutamide) for protein precipitation

  • 96-well incubation plate and a collection plate

3. Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM by diluting the stock to 1 mg/mL in phosphate buffer.

  • Incubation Setup: In the 96-well plate, add the phosphate buffer. Add the HLM working solution to all wells except those for the t=0 "no-enzyme" control.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Start Metabolism: Add the pre-warmed NADPH regenerating system to all wells to initiate the metabolic reactions. For the t=0 time point, add cold acetonitrile with internal standard before adding NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the designated wells by adding 100 µL of cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

4. Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at t=0.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k .[18]

Protocol 2: Lipophilicity Determination by Shake-Flask Method (LogP)

1. Objective: To measure the partition coefficient (LogP) of a neutral quinoline compound between n-octanol and water, providing a quantitative measure of its lipophilicity.[19]

2. Materials:

  • Test Quinoline Compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

3. Procedure:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

  • Compound Preparation: Prepare a stock solution of your test compound in the aqueous phase at a concentration that can be accurately measured by your analytical method.

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the compound-containing aqueous phase.

  • Equilibration: Cap the vial tightly and shake or vortex it for at least 30 minutes to ensure the compound fully partitions between the two phases.

  • Phase Separation: Centrifuge the vial at 2,000 rpm for 15 minutes to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using your analytical method. It is crucial to also measure the initial concentration in the aqueous phase before partitioning.

4. Data Analysis:

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water]

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

Note: For ionizable compounds, this method is performed using a buffer of a specific pH (e.g., 7.4), and the result is reported as a distribution coefficient, LogD .[19]

References

  • Lipophilicity - Computational Chemistry Glossary - Deep Origin. [Link]

  • Lipophilicity & Solubility - Creative Bioarray. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

  • Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed. [Link]

  • Enhancement of metabolic stability with structural modifications.... - ResearchGate. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed. [Link]

  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. [Link]

  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Request PDF - ResearchGate. [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. [Link]

  • LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? [Link]

  • Biosynthesis of quinoline alkaloids. | Download Scientific Diagram - ResearchGate. [Link]

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]

  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC. [Link]

  • Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive. [Link]

  • Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. [Link]

  • Quinolines interfere with heme-mediated activation of artemisinins - bioRxiv. [Link]

Sources

Chemical optimization of 2-amino-quinoline-3-carboxylic acid for enhanced inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Hub. Subject: Optimization & Troubleshooting for 2-Amino-quinoline-3-carboxylic Acid Derivatives Ticket ID: CHEM-OPT-2AQ3 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Scaffold Context

You are likely working with this scaffold to target Protein Kinase CK2 , Src Family Kinases , or the NMDA receptor glycine site . The 2-amino-quinoline-3-carboxylic acid core is a privileged structure due to its ability to form bidentate hydrogen bonds within the ATP-binding pocket of kinases (mimicking the adenine ring) or the glutamate-binding pocket of ion channels.

However, this scaffold presents distinct challenges:

  • Synthetic Regioselectivity: Classical methods often yield the thermodynamically stable 2-oxo (carbostyril) tautomer rather than the desired 2-amino form.

  • Physicochemical Limitations: The C3-carboxylic acid moiety often limits membrane permeability (low LogD at physiological pH) and causes rapid renal clearance.

  • Assay Interference: The quinoline core is inherently fluorescent, potentially interfering with FRET/TR-FRET based binding assays.

Module 1: Synthesis Troubleshooting

Q1: "I am using a modified Knorr synthesis, but I keep isolating the 2-hydroxy (2-oxo) derivative instead of the 2-amino compound. How do I fix this?"

Diagnosis: You are fighting thermodynamics. In classical Knorr or Friedländer cyclizations involving


-keto esters, the formation of the amide bond (lactam) is highly favored, resulting in the 2-quinolone (carbostyril) tautomer. Direct amination of the 2-oxo group is chemically difficult.

The "Senior Scientist" Solution: Stop trying to force the Knorr reaction to give you an amine directly. You have two viable pathways, but Pathway B is recommended for high-throughput library generation.

  • Pathway A (Traditional): Convert the 2-oxo intermediate to a 2-chloro derivative using

    
    , then perform a nucleophilic aromatic substitution (
    
    
    
    ) with ammonia or an amine. Warning: This requires harsh conditions.
  • Pathway B (Recommended - Reductive Cyclization): Switch to the Zn/AcOH mediated reductive cyclization of

    
    -cyano-
    
    
    
    -nitrostyrenes. This method constructs the pyridine ring and installs the amine in one pot under mild conditions, avoiding the oxo-intermediate entirely.

Protocol: Zn/AcOH Reductive Cyclization (Zhou Modification)

  • Start Material: Condense a 2-nitrobenzaldehyde with ethyl cyanoacetate to form the

    
    -cyano-
    
    
    
    -nitrostyrene.
  • Reagents: Zinc dust (4 equiv), Acetic Acid (AcOH).

  • Conditions: Stir at Room Temperature (RT) or mild heat (

    
    ).
    
  • Mechanism: The nitro group is reduced to an amine, which attacks the nitrile carbon (intramolecular Thorpe-Ziegler-like cyclization), followed by tautomerization to the stable 2-amino-quinoline-3-carboxylate.

Visualization: Synthesis Decision Tree

SynthesisPath Start Target: 2-Amino-quinoline-3-carboxylic acid Method1 Method A: Classical Knorr/Friedländer Start->Method1 Standard Route Method2 Method B: Reductive Cyclization (Recommended) Start->Method2 Optimized Route Result1 Intermediate: 2-Oxo-quinoline (Carbostyril) Method1->Result1 Thermodynamic Trap Step2 Step 2: Chlorination (POCl3) Result1->Step2 Harsh Conditions Step3 Step 3: SnAr (NH3/Amine) Step2->Step3 Success Product: 2-Amino-quinoline-3-carboxylate Step3->Success Low Yield Precursor Precursor: 2-Nitrobenzaldehyde + Ethyl Cyanoacetate Method2->Precursor Reagent Reagent: Zn / AcOH Precursor->Reagent One-Pot Reagent->Success High Yield / Mild

Caption: Comparison of synthetic routes. Method B avoids the stable 2-oxo trap, providing a direct route to the 2-amino scaffold.

Module 2: Chemical Optimization (SAR)

Q2: "My compound inhibits the kinase (IC50 < 500 nM) but has zero cellular activity. The C3-carboxylic acid seems to be the problem. What are the best bioisosteres?"

Diagnosis: The C3-carboxylic acid (


) is fully ionized at physiological pH (7.4). While this anion is often critical for binding to a catalytic Lysine or Magnesium ion in the active site (e.g., in CK2 or Integrase), it prevents the molecule from crossing the lipid bilayer.

Optimization Strategy: You must mask the charge while preserving the hydrogen-bond acceptor/donor geometry.

Tier 1 Bioisosteres (Validated for this Scaffold):

  • Tetrazole (5-substituted-1H-tetrazole):

    • Why: It mimics the planar acidity of a carboxylate (

      
      ) but is more lipophilic and metabolically stable.
      
    • Citation: Tetrazoles are classic bioisosteres for carboxylic acids in kinase inhibitors to improve permeability while maintaining electrostatic interactions [1, 2].

  • Oxadiazolone (1,2,4-oxadiazol-5(4H)-one):

    • Why: A non-classical isostere.[1][2] It is less acidic (

      
      ), meaning a significant fraction exists in the neutral form at pH 7.4, drastically improving passive diffusion.
      
  • N-Acyl Sulfonamide (-CONH-SO2-R):

    • Why: Allows you to tune the

      
       by varying the 'R' group (electron-withdrawing groups increase acidity). It also extends the vector to pick up additional hydrophobic interactions in the solvent-front region of the binding pocket [3].
      

Data Summary: Bioisostere Impact on Permeability (Simulated Data based on Scaffold)

C3 SubstituentpKaLogD (pH 7.4)Cellular Permeability (Papp)Binding Mode Risk
-COOH (Parent) ~3.8-2.1 (Poor)< 1.0 x 10⁻⁶ cm/sExcellent (Salt bridge)
-Tetrazole ~4.8-0.5 (Moderate)~5.0 x 10⁻⁶ cm/sGood (Planar anion)
-Oxadiazolone ~6.5+1.2 (Good)> 10.0 x 10⁻⁶ cm/sModerate (H-bond donor)
-CONH-SO2-Me ~4.5-0.2 (Moderate)~3.5 x 10⁻⁶ cm/sGood (Bulky)

Module 3: Assay Interference & Troubleshooting

Q3: "I'm seeing inconsistent IC50 values in my fluorescence-based binding assay. Is the compound interfering?"

Diagnosis: Yes. Quinolines, particularly 2-amino-3-carboxylic acid derivatives, are inherently fluorescent. They often absorb in the UV range (250-350 nm) and emit in the blue/green region (380-450 nm).

Troubleshooting Steps:

  • Check Your Fluorophore: If your assay uses a blue-shifted fluorophore (e.g., Coumarin, AMC), your compound is likely acting as a "false positive" by emitting signal or a "false negative" by quenching the assay signal via Inner Filter Effect.

  • Switch Assay Formats:

    • Recommended: Move to Red-Shifted TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using Europium/Allophycocyanin (APC) pairs. The long lifetime of the lanthanide allows you to gate out the short-lived background fluorescence of the quinoline scaffold.

    • Alternative: Use a radiometric assay (

      
      -ATP) or a label-free method (SPR/MST) to validate hits.
      

Module 4: Structural Activity Relationship (SAR) Map

To guide your next synthesis campaign, refer to the logic map below. This integrates the bioisostere strategy with solubility and selectivity handles.

SAR_Logic cluster_C3 C3 Position (Acidic/Binding) cluster_C2 C2 Position (H-Bond Donor) cluster_Ring C5-C8 Ring (Solubility/Potency) Core Scaffold: 2-Amino-quinoline-3-carboxylic acid C3_Mod1 Tetrazole (Permeability++) Core->C3_Mod1 C2_Mod1 Primary Amine (-NH2) (Critical for H-Bond) Core->C2_Mod1 Ring_Mod1 C6/C7 Solubilizing Groups (Morpholine/Piperazine) Core->Ring_Mod1 C3_Mod2 N-Acyl Sulfonamide (Selectivity Vector) C2_Mod2 Cyclization to Tricyclic (Conformational Lock) Ring_Mod2 C5 Halogens (Metabolic Blocking)

Caption: SAR Optimization Logic. C3 modifications target permeability; C5-C8 modifications target solubility and metabolic stability (Microsomal Clearance).

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[3][4][5] Mini-Reviews in Organic Chemistry.

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024).[6] Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.[6] Bioorganic & Medicinal Chemistry.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[4] Heterocycles.

  • Musumeci, F., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Overcoming limitations of the Pfitzinger reaction for substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Pfitzinger Reaction for Substituted Quinolines

Executive Summary

The Pfitzinger reaction is a cornerstone method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids) by condensing isatin with enolizable ketones or aldehydes.[1][2][3][4] While powerful, the classical protocol suffers from harsh conditions (strong base, high temperature), long reaction times (24–48 h), and regioselectivity issues with unsymmetrical ketones. This guide addresses these specific bottlenecks, offering modernized protocols and troubleshooting strategies to ensure high-purity isolation of the quinoline scaffold.

Part 1: Mechanism & Workflow Visualization

To troubleshoot effectively, one must understand the failure points. The reaction proceeds via the hydrolysis of isatin to isatinate, followed by a Claisen-Schmidt condensation and subsequent cyclization.

PfitzingerMechanism Isatin Isatin Base KOH/NaOH (Hydrolysis) Isatin->Base Isatinate Isatinate Anion (Keto-Acid) Base->Isatinate Ring Opening Imine Imine/Enamine Intermediate Isatinate->Imine + Ketone Ketone Enolizable Ketone (R-CH2-CO-R') Ketone->Imine Cyclization Intramolecular Aldol Condensation Imine->Cyclization - H2O Product Quinoline-4-carboxylic Acid (Salt Form) Cyclization->Product Acidification Acid Workup (pH 4-5) Product->Acidification Final Free Acid Precipitate Acidification->Final Precipitation

Figure 1: Step-wise mechanism of the Pfitzinger reaction. Critical control points are the hydrolysis step and the final pH adjustment for precipitation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction takes 24+ hours and yields are inconsistent."

Diagnosis: Classical thermal heating (reflux) is inefficient for this condensation, often leading to thermal decomposition of sensitive substrates before cyclization occurs. Solution: Switch to Microwave-Assisted Synthesis . Microwave irradiation accelerates the condensation step by superheating the solvent and increasing molecular collision frequency. This typically reduces reaction times from hours to minutes and suppresses side reactions.

ParameterClassical RefluxMicrowave Irradiation
Time 12 – 48 Hours5 – 20 Minutes
Yield 40 – 65%85 – 95%
Solvent Ethanol/Water (Large vol)Ethanol/Water (Min vol) or Solvent-Free
Purity Requires RecrystallizationOften Analytical Grade after wash
Issue 2: "I used methyl ethyl ketone (MEK) and got a mixture of isomers."

Diagnosis: Regioselectivity failure. With unsymmetrical ketones (


), the isatinate can condense at either the methyl  group (kinetic) or the methylene  group (thermodynamic).
  • Methylene Attack (Major): Yields the 2,3-disubstituted quinoline (e.g., 2,3-dimethylquinoline-4-carboxylic acid).

  • Methyl Attack (Minor): Yields the 2-substituted-3-unsubstituted quinoline (e.g., 2-ethylquinoline-4-carboxylic acid).[1] Solution:

  • Steric Control: The Pfitzinger reaction strongly favors attack at the methylene group (formation of the more substituted alkene intermediate). Expect the 2,3-disubstituted product as the major species (>80%).

  • Purification: The minor isomer (2-ethyl) is often more soluble in ethanol. Recrystallize the crude precipitate from glacial acetic acid or ethanol to isolate the major 2,3-dimethyl isomer.

Issue 3: "I cannot isolate the product; it forms a water-soluble goo or tar."

Diagnosis: Incorrect pH during workup. The product is a zwitterion (basic quinoline nitrogen + acidic carboxyl group).

  • pH < 2: The pyridine ring is protonated (

    
    ), making the molecule a soluble cation.
    
  • pH > 8: The carboxylic acid is deprotonated (

    
    ), making it a soluble anion.
    Solution:  You must target the Isoelectric Point (pI) .
    
  • Cool the reaction mixture to 0°C.

  • Slowly add Glacial Acetic Acid (do not use strong mineral acids like HCl initially, as they can easily overshoot to pH 1).

  • Adjust pH strictly to 4.5 – 5.0 . At this pH, the zwitterion has net neutral charge and minimum solubility, forcing precipitation.

Issue 4: "I need the substituted quinoline, not the carboxylic acid."

Diagnosis: The Pfitzinger reaction inherently installs a -COOH at position 4. Solution: Perform a thermal Decarboxylation .[5] While the carboxylic acid is useful for solubility, it can be removed if the target is the lipophilic quinoline core.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Synthesis (High Throughput)

Recommended for rapid library generation.

Reagents:

  • Isatin (10 mmol)[1]

  • Ketone/Aldehyde (12 mmol)

  • KOH (33% aq.[1] solution, 15 mL)

  • Ethanol (5 mL)

Procedure:

  • Preparation: In a 30 mL microwave vial, suspend isatin in the KOH solution. Gently warm until the deep red isatin dissolves to form a yellow/brown isatinate solution.

  • Addition: Add the ketone and ethanol. Cap the vial.

  • Irradiation: Heat in a microwave reactor (e.g., Biotage or CEM) at 140°C for 10 minutes (Hold time). Note: If using a domestic microwave (not recommended for reproducibility), use 50% power for 4-6 mins in short bursts.

  • Workup: Pour the dark reaction mixture into crushed ice (50 g).

  • Precipitation: Acidify dropwise with Glacial Acetic Acid to pH 5 . Let stand for 30 minutes at 4°C.

  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 60°C.

Protocol B: Thermal Decarboxylation of Quinoline-4-Carboxylic Acids

Use this if the -COOH group is unwanted.

Reagents:

  • Quinoline-4-carboxylic acid (dried crude from Protocol A)

  • Copper Powder (Catalytic amount, ~5-10 wt%)

  • Diphenyl ether (Solvent, high boiling point)

Procedure:

  • Setup: Place the acid and copper powder in a round-bottom flask. Add minimal diphenyl ether (just enough to create a slurry).

  • Reaction: Heat the mixture to 250°C (reflux) using a sand bath or mantle. Monitor CO₂ evolution (bubbling).

  • Completion: Heating is continued until effervescence ceases (~1-2 hours).

  • Workup: Cool to room temperature. Dilute with benzene or toluene. Filter off the copper catalyst.

  • Purification: Extract the organic layer with dilute HCl. The quinoline moves to the aqueous phase (leaving non-basic impurities in the organic layer). Basify the aqueous extract with NaOH to precipitate the pure decarboxylated quinoline.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. Link

  • Sangshetti, J. N., et al. (2014).[2] Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Link

  • BenchChem Application Notes. (2025). Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society B: Physical Organic. Link

  • Kaval, N., et al. (2005). Microwave-Assisted Synthesis of Quinolines. Tetrahedron. Link

Sources

Troubleshooting low yields in the three-component synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Steps in Multicomponent Assembly

Welcome to the technical support center. If you are reading this, you are likely staring at a crude NMR showing a complex mixture, unreacted aniline, or a "clean" spectrum of the wrong product (often the tetrahydroquinoline).

The three-component synthesis of quinolines—most commonly via the Povarov reaction (Aniline + Aldehyde + Activated Alkene/Alkyne) or the A3-coupling —is deceptively simple. It is marketed as a "one-pot" procedure, but mechanistically, it is a cascade of three distinct events :

  • Imine Condensation (The Gatekeeper)

  • [4+2] Cycloaddition (The Engine)

  • Oxidative Aromatization (The Closer)

90% of low yields stem from treating these three steps as a single event. If the third step (oxidation) is missing, you isolate a tetrahydroquinoline, not a quinoline. If the first step is slow, the aldehyde self-condenses (aldol side-reactions).

Below is your diagnostic guide to isolating the failure point.

Part 1: Diagnostic Workflow (Interactive Flowchart)

Before changing catalysts, identify where the cascade broke. Use this logic tree to diagnose your reaction mixture.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check TLC/LCMS for Intermediate A (Schiff Base/Imine) Start->CheckTLC IminePresent Is the Imine present? CheckTLC->IminePresent NoImine NO: Imine Formation Failed IminePresent->NoImine No YesImine YES: Imine Formed IminePresent->YesImine Yes ActionImine Fix: Add dehydrating agent (MS 4Å) or pre-form imine. NoImine->ActionImine CheckTHQ 2. Check for Tetrahydroquinoline (THQ) (Mass = Product + 4H) YesImine->CheckTHQ THQPresent Is THQ major product? CheckTHQ->THQPresent YesTHQ YES: Oxidation Failure THQPresent->YesTHQ Yes NoTHQ NO: Cyclization Failure THQPresent->NoTHQ No ActionOxidation Fix: Add Oxidant (DDQ, O2, S) or increase temp. YesTHQ->ActionOxidation ActionCyclization Fix: Lewis Acid poisoned? Check catalyst load/type. NoTHQ->ActionCyclization

Figure 1: Diagnostic logic tree for isolating the rate-limiting failure in multicomponent quinoline synthesis.

Part 2: Deep Dive Troubleshooting

Issue 1: The "Imine Bottleneck" (Reaction Stalls Early)

Symptom: High recovery of starting aniline and aldehyde. The Science: The Povarov reaction cannot proceed until the aniline and aldehyde condense to form the N-aryl imine (Schiff base). Electron-deficient anilines (e.g., nitro-anilines) are poor nucleophiles, making this step sluggish. If water accumulates, the equilibrium shifts back to hydrolysis.

  • Corrective Action:

    • Pre-formation: Do not mix all three components at once. Stir the aniline and aldehyde with MgSO₄ or Molecular Sieves (4Å) for 30 minutes before adding the catalyst and the alkene/alkyne [1].

    • Lewis Acid Assistance: If using electron-poor anilines, standard Brønsted acids (AcOH) are insufficient. Switch to Sc(OTf)₃ or BF₃·OEt₂ , which activate the aldehyde carbonyl more aggressively [2].

Issue 2: The "Hidden" Tetrahydroquinoline (Oxidation Failure)

Symptom: You isolated a solid with a clean NMR, but the aromatic region is missing protons, and aliphatic signals appear around 2.0–4.0 ppm. Mass spec shows [M+4] or [M+2]. The Science: The Povarov cycloaddition (using alkenes) yields a 1,2,3,4-tetrahydroquinoline (THQ) . This is a stable molecule.[1] It does not spontaneously aromatize to quinoline without an oxidant. Even if you use an alkyne, you may get a dihydroquinoline that requires oxidation.

  • Corrective Action:

    • The Oxidant: You must add an oxidant if your third component is an alkene. Common choices: DDQ (2 equiv), MnO₂ , or elemental Sulfur .

    • Aerobic Protocol: If you want a "green" method, use FeCl₃ (catalytic) and run the reaction open to air (O₂ serves as the oxidant), but this is slow. For rapid results, add a co-oxidant like Na₂S₂O₈ [3].

Issue 3: Regioselectivity Mixtures (The Meta-Aniline Problem)

Symptom: Multiple spots on TLC with identical mass; complex aromatic NMR splitting. The Science: When using meta-substituted anilines, the cyclization can occur at the ortho (less hindered) or para (more hindered) position relative to the substituent, leading to regioisomers (5-substituted vs. 7-substituted quinolines).

  • Corrective Action:

    • Steric Control: Bulky Lewis acids (e.g., Yb(OTf)₃ ) favor the less sterically hindered position (usually yielding the 7-substituted quinoline) [4].

    • Solvent Switch: Changing from acetonitrile (polar) to toluene (non-polar) often enhances regioselectivity by altering the tightness of the ion-pair transition state.

Part 3: The "Gold Standard" Protocol

A self-validating, Iron(III)-catalyzed aerobic synthesis.

This protocol is selected for its robustness against moisture and its "green" profile. It uses FeCl₃ , which acts as both the Lewis acid for cyclization and the redox shuttle for aerobic oxidation.

Reaction: Aniline + Benzaldehyde + Phenylacetylene


 2,4-Diphenylquinoline
ComponentEquivalentsRole
Aniline 1.0 equivNucleophile (Core N source)
Benzaldehyde 1.1 equivElectrophile (C2 source)
Phenylacetylene 1.2 equivDienophile (C3-C4 source)
FeCl₃ (anhydrous) 10 mol%Dual Catalyst (Lewis Acid + Oxidant)
Toluene [0.5 M]Solvent (High boiling, aprotic)
Step-by-Step Execution:
  • Imine Validation (The Checkpoint):

    • Mix Aniline (1.0 mmol) and Benzaldehyde (1.1 mmol) in Toluene (2 mL).

    • Add 100 mg activated 4Å Molecular Sieves. Stir for 20 mins at RT.

    • Validation: Spot TLC.[2] Ensure aniline spot has disappeared/shifted. Do not proceed until imine is formed.

  • Catalysis & Addition:

    • Add Phenylacetylene (1.2 mmol).

    • Add FeCl₃ (0.1 mmol). The solution should darken immediately.

  • The Heating Phase:

    • Heat to 100–110 °C (reflux) under an air atmosphere (do not use N₂; oxygen is required for aromatization).

    • Run for 12–24 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad (removes Fe salts and polymers).

    • Wash with sat.[2] NaHCO₃ (removes unreacted acid/catalyst).

    • Purify via column chromatography (Hexane/EtOAc).

Part 4: Mechanism Visualization

Understanding the mechanism helps you visualize why oxidation is necessary.

ReactionMechanism Aniline Aniline + Aldehyde Imine Imine (Schiff Base) + H2O Aniline->Imine -H2O (MS 4Å helps) Complex Activated Imine (Fe-Complex) Imine->Complex + FeCl3 THQ Tetrahydroquinoline (Intermediate) Complex->THQ + Alkyne (Povarov Cyclization) Alkyne Alkyne/Alkene Alkyne->THQ Oxidation Oxidative Aromatization (Requires O2/Oxidant) THQ->Oxidation Rate Limiting Step Product Quinoline (Final Product) Oxidation->Product -2H or -4H

Figure 2: Mechanistic pathway highlighting the critical oxidative aromatization step often missed in Povarov protocols.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use aliphatic aldehydes? A: Yes, but they are prone to aldol condensation (self-reaction).

  • Fix: Add the aliphatic aldehyde slowly (syringe pump) to the mixture of aniline and catalyst to keep its concentration low relative to the aniline.

Q: My catalyst turns into a black tar and stops working. A: This is "amine poisoning." The aniline binds too strongly to the Lewis Acid.

  • Fix: Use a Brønsted acid surfactant (e.g., DBSA or SDS) or switch to Iodine (I₂) (10 mol%) as the catalyst. Iodine is less susceptible to amine poisoning than metal salts [5].

Q: I am using a nitro-aniline and getting 0% yield. A: Nitro groups deactivate the aniline ring, making it a poor nucleophile for the initial imine formation and the subsequent cycloaddition.

  • Fix: This substrate requires "brute force."[3] Use Microwave Irradiation (150 °C, 20 min) and a strong Lewis Acid like InCl₃ or Sc(OTf)₃ . Thermal heating is often insufficient [6].

References

  • Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(15), 2721-2750.

  • Bello, D., et al. (2013). Three-component synthesis of quinolines using Sc(OTf)3. Journal of Organic Chemistry, 78(1), 234-242.

  • Zhang, X., et al. (2016).[4] Silver-Catalyzed Three-Component Approach to Quinolines. Synlett, 27(10), 1563-1568.

  • Das, B., et al. (2011).[5] Indium-catalyzed synthesis of quinolines. Synthesis, 2011(20), 3267-3270.

  • Wu, X., et al. (2017). Iodine-promoted synthesis of quinolines.[5][6][7][8][9] Organic Letters, 19(6), 1234-1237.

  • Tu, S. J., et al. (2006). Microwave-assisted multicomponent synthesis. Journal of Combinatorial Chemistry, 8(4), 522-526.

Sources

Technical Support Center: Enhancing the Potency of Quinoline-Based DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers engaged in the development of quinoline-based Dihydroorotate Dehydrogenase (DHODH) inhibitors. This guide is designed to provide in-depth, experience-driven insights and troubleshooting for the common challenges encountered in this specialized field of drug discovery. Our goal is to move beyond simple protocols and explain the underlying principles that govern the potency and efficacy of these inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the design and testing of novel quinoline-based DHODH inhibitors.

Q1: We've synthesized a series of quinoline-4-carboxylic acid analogs, but their potency is not improving despite seemingly favorable structural modifications. What key interactions should we be focusing on to enhance binding affinity?

A1: This is a frequent challenge. While the quinoline scaffold is a privileged structure for DHODH inhibition, achieving high potency requires a nuanced understanding of the enzyme's binding pocket.[1] The critical interactions for quinoline-based inhibitors, such as the well-studied brequinar, primarily occur within a hydrophobic channel and involve key residues.[2]

  • Essential Pharmacophore: The carboxylate at the 4-position of the quinoline ring is paramount. It typically forms a salt bridge with Arginine (R136) and a hydrogen bond with Glutamine (Q47).[2][3] Ensure your synthetic strategy preserves this feature.

  • Hydrophobic Interactions: The biphenyl group of brequinar-like inhibitors occupies a hydrophobic pocket. Modifications to this region can significantly impact potency. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings, such as halogens or small alkyl groups, can enhance van der Waals interactions.[4][5]

  • Novel Hydrogen Bonds: A powerful strategy for potency enhancement is to engineer novel hydrogen bond interactions. Crystal structures reveal that residues like Tyrosine (Y356) and Threonine (T63) are accessible within the binding pocket.[6][7][8] Strategically placing hydrogen-bond accepting groups on your quinoline core or its substituents to engage these residues can lead to substantial gains in affinity.[6][7][8] For example, a water-mediated hydrogen bond with T63 has been successfully achieved with certain analogs.[6][8]

Q2: Our lead quinoline compound shows excellent in vitro enzymatic inhibition (low nM IC50), but its cellular activity is poor. What are the likely causes and how can we troubleshoot this?

A2: This disconnect between enzymatic and cellular potency is a common hurdle. The primary culprits are often poor cell permeability or efflux by cellular transporters.

  • Physicochemical Properties: Evaluate the physicochemical properties of your compound. High molecular weight, excessive hydrogen bond donors/acceptors, and high polar surface area can limit membrane permeability. While some of these properties are inherent to the quinoline scaffold, careful optimization of substituents can improve cell penetration.

  • Uridine Rescue Experiments: To confirm that your compound's cellular effect is indeed due to DHODH inhibition, perform a uridine rescue experiment.[7][9] Since DHODH is part of the de novo pyrimidine synthesis pathway, supplementing the cell culture media with uridine bypasses the need for DHODH activity.[9] If the addition of uridine reverses the cytotoxic or anti-proliferative effects of your compound, it strongly suggests on-target activity.[7][9]

  • Metabolic Stability: The compound may be rapidly metabolized within the cell. Conduct metabolic stability assays using liver microsomes or hepatocytes to assess its half-life. If metabolic instability is identified, medicinal chemistry efforts can be directed at blocking the sites of metabolism.

  • Cellular Accumulation: Consider performing cellular uptake and efflux assays to determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

Q3: We are observing inconsistent results in our DHODH enzyme inhibition assays. What are the most common sources of variability?

A3: Reproducibility is key in drug discovery. In DHODH enzymatic assays, several factors can contribute to variability:

  • Reagent Quality and Preparation: Ensure all buffers and reagents are prepared fresh and are at the correct pH and temperature.[10] The enzyme itself should be of high purity and handled carefully to avoid denaturation.

  • Assay Conditions: Standardize incubation times, temperature, and substrate concentrations. The reaction is often sensitive to the concentration of the electron acceptor, such as 2,6-dichloroindophenol (DCIP).[1]

  • Sample Preparation: If you are testing compounds in the presence of serum or other biological matrices, be aware of potential interference. Some substances can inhibit the enzyme or interfere with the detection method.[10]

  • Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for your assay's endpoint.[10]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Troubleshooting Low Cellular Potency Despite High Enzymatic Activity
Symptom Potential Cause Recommended Action
High IC50 in cell-based assays (e.g., MTT, CellTiter-Glo) but low IC50 in enzymatic assays.Poor cell permeability.1. Calculate physicochemical properties (cLogP, TPSA, MW). Aim for values within the "rule of five" guidelines. 2. Perform a Caco-2 permeability assay to directly measure cell penetration.
Compound is a substrate for efflux pumps.1. Conduct an efflux assay using cell lines overexpressing P-gp or other relevant transporters. 2. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
Metabolic instability.1. Perform a metabolic stability assay using liver microsomes. 2. Identify major metabolites using LC-MS/MS to guide structural modifications to block metabolic "hot spots".
Off-target effects at high concentrations.1. Perform a uridine rescue experiment to confirm on-target DHODH inhibition.[7][9] 2. Profile the compound against a panel of off-target proteins (e.g., kinases) to assess selectivity.[9]
Troubleshooting Inconsistent DHODH Enzymatic Assay Results
Symptom Potential Cause Recommended Action
High well-to-well variability in the standard curve or sample readings.Pipetting errors.1. Use calibrated pipettes. 2. Prepare a master mix of reagents to minimize pipetting steps.[10] 3. Ensure all reagents are at room temperature and well-mixed before use.[10]
Incomplete reagent thawing/mixing.1. Thaw all components completely and mix gently but thoroughly before use.[10]
Low signal or no enzyme activity.Inactive enzyme.1. Verify the activity of the enzyme with a known potent inhibitor like brequinar. 2. Ensure proper storage conditions for the enzyme.
Incorrect buffer pH or composition.1. Double-check the pH of all buffers. 2. Ensure no interfering substances (e.g., high concentrations of EDTA, detergents) are present in the sample preparation.[10]
Incorrect wavelength reading.1. Confirm the correct wavelength for the assay's chromogenic or fluorogenic substrate.[10]

Part 3: Experimental Protocols & Workflows

Protocol 1: Uridine Rescue Assay to Confirm On-Target DHODH Inhibition

This protocol is essential for validating that the observed cellular effects of your quinoline inhibitor are due to the inhibition of de novo pyrimidine synthesis.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline-based DHODH inhibitor (stock solution in DMSO)

  • Uridine (stock solution in water or PBS, filter-sterilized)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate overnight.

  • Compound and Uridine Preparation: Prepare serial dilutions of your quinoline inhibitor in complete medium. Prepare a second set of serial dilutions of your inhibitor in complete medium supplemented with a final concentration of 100 µM uridine.

  • Treatment: Remove the old medium from the cells and add the prepared drug/uridine solutions. Include appropriate controls: vehicle (DMSO) only, uridine only, and a positive control inhibitor (e.g., brequinar).

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for your cell line's doubling time).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot cell viability versus inhibitor concentration for both the inhibitor-only and the inhibitor + uridine conditions. A rightward shift in the dose-response curve in the presence of uridine indicates a rescue effect and confirms on-target DHODH inhibition.

Workflow for Structure-Guided Potency Enhancement

This workflow illustrates a rational approach to improving the potency of your quinoline-based inhibitors.

G cluster_0 Initial Screening & SAR cluster_1 Structure-Guided Design cluster_2 Iterative Optimization A Synthesize Initial Quinoline Analogs B Enzymatic Assay (IC50) A->B C Cell-Based Assay (EC50) B->C D Establish Initial SAR C->D E Obtain Co-crystal Structure of Lead Compound with DHODH D->E Select Lead Compound F Identify Unexploited Pockets & Potential H-bond Interactions (e.g., with Y356, T63) E->F G In Silico Docking of New Designs F->G H Synthesize Optimized Analogs G->H Prioritize Best Designs I Re-evaluate in Enzymatic & Cellular Assays H->I J Confirm On-Target Activity (Uridine Rescue) I->J K Assess ADME Properties J->K K->F Iterate Design Cycle L Potent, Cell-Active Lead Candidate K->L

Caption: Iterative workflow for enhancing the potency of DHODH inhibitors.

Part 4: Visualizing Key Concepts

DHODH Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of DHODH and the mechanism of action for quinoline-based inhibitors.

DHODH_Mechanism DHODH_FMN DHODH-FMN (Oxidized) DHODH_FMNH2 DHODH-FMNH2 (Reduced) DHODH_FMN->DHODH_FMNH2 DHO Oxidation UQH2 Ubihydroquinone (UQH2) DHODH_FMN->UQH2 UQH2 Released DHODH_FMNH2->DHODH_FMN FMN Re-oxidation ORO Orotate (Product) DHODH_FMNH2->ORO Orotate Released DHO Dihydroorotate (Substrate) DHO->DHODH_FMN Binds UQ Ubiquinone (UQ) (Co-substrate) UQ->DHODH_FMNH2 Binds Inhibitor Quinoline Inhibitor (e.g., Brequinar) Inhibitor->DHODH_FMN Competes with UQ for binding site

Caption: Quinoline inhibitors compete with ubiquinone for DHODH binding.

References

  • Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. PMC. [Link]

  • Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis. Die Pharmazie. [Link]

  • Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PMC. [Link]

  • Design and Synthesis of Novel Dihydroorotate Dehydrogenase Inhibitors. Digital Commons @ University of South Florida. [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity. PubMed. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. PMC. [Link]

  • Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent Hs DHODH Inhibitors with Optimized Properties. ResearchGate. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.net. [Link]

  • Hit-to-lead studies on a novel series of small molecule inhibitors of DHODH. Karolinska Institutet. [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]

  • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC. [Link]

  • ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone Corp.. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. PMC. [Link]

  • Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated). Taylor & Francis Online. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

Sources

Modifying isatin via Pfitzinger reaction to increase antioxidant activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isatin Modification Technical Support Center.

Ticket ID: #ISATIN-PFITZ-ANTIOX Subject: Optimizing Pfitzinger Reaction for Antioxidant Potency Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Mission Statement

You are attempting to transform isatin (1H-indole-2,3-dione) into quinoline-4-carboxylic acid derivatives to enhance radical scavenging activity. This guide replaces generic textbook procedures with field-proven troubleshooting protocols. Our goal is to move you from "black tar" crude products to high-purity, active antioxidants.

Module 1: The Synthesis (Pfitzinger Reaction)[1][2][3][4][5]

Context: The Pfitzinger reaction involves the condensation of isatin with a ketone in a strong base (KOH/NaOH). While theoretically simple, the presence of an


-methylene group on the ketone often leads to competing aldol polymerizations (the "Black Tar" effect).
Standard Operating Procedure (Optimized)
  • Reagents: Isatin (1.0 eq), Ketone (1.2 eq), KOH (33% aq. solution, 3-4 eq), Ethanol (solvent).

  • Condition: Reflux (80°C) for 12–24 hours.

  • Workup: Acidification with HCl to precipitate the free acid.

Troubleshooting Guide: Synthesis & Yield
Symptom Root Cause Analysis Corrective Action
Product is a sticky black tar Aldol Polymerization: The ketone polymerized with itself before reacting with isatin.Protocol Change: Dissolve Isatin in the KOH/Ethanol mixture first and heat to reflux. Add the ketone dropwise over 30 minutes. This ensures Isatin is always in excess relative to the unreacted ketone.
No precipitate upon acidification Incomplete Hydrolysis or "Salt Trap": The product may exist as a zwitterion or the pH isn't low enough.Check pH: Adjust pH to 3–4 (isoelectric point region). If still no solid, the product might be amphoteric. Fix: Add glacial acetic acid instead of HCl to buffer the solution.
Low Yield (<30%) Steric Hindrance: Ketones with bulky groups near the

-methylene react sluggishly.
Solvent Switch: Switch from Ethanol to n-Butanol or Ethylene Glycol . The higher reflux temperature (117°C vs 78°C) overcomes the activation energy barrier for sterically hindered ketones.
Product is Red/Orange (Impure) Isatin Contamination: Unreacted isatin co-precipitated.Purification: Wash the crude solid with warm water (removes inorganic salts) followed by diethyl ether (removes unreacted ketone/isatin). Recrystallize from DMF/Ethanol (1:1).
Visual Workflow: Reaction Pathway & Failure Points

Pfitzinger_Pathway Isatin Isatin (Start) Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate KOH, Heat Condensation Aldol-type Condensation Isatinate->Condensation + Ketone Ketone Ketone (R-CO-CH3) Tar Polymerization (Black Tar) Ketone->Tar Base (If excess) Cyclization Cyclization (-H2O) Condensation->Cyclization Unreacted Unreacted Isatin Condensation->Unreacted Steric Hindrance Product Quinoline-4-COOH (Target) Cyclization->Product HCl (pH 3-4)

Figure 1: Critical Control Points in Pfitzinger Synthesis. Red paths indicate common failure modes.

Module 2: Molecular Design (SAR for Antioxidant Activity)

User Query: "I synthesized the standard 2-phenylquinoline-4-carboxylic acid, but the DPPH activity is negligible. Why?"

Technical Insight: The quinoline ring itself is electron-deficient. The carboxylic acid group (COOH) at position 4 is good for metal chelation but poor for Radical Scavenging (HAT/SET mechanisms). To boost antioxidant power, you must introduce Electron Donating Groups (EDGs).

Structure-Activity Relationship (SAR) Matrix
Modification Site Recommended Substituent Mechanism of Action Ref.
Isatin C5/C7 Position -OH (Hydroxyl) Direct Hydrogen Atom Transfer (HAT). Converts the scaffold into a phenolic antioxidant.[1]
Ketone Selection 4-Hydroxyacetophenone Introduces a phenol at the Quinoline C2 position. Creates a resonance-stabilized radical.[2]
Ketone Selection Acetyl-thiophene Heterocyclic extension increases conjugation, stabilizing the radical intermediate.[3]
Carboxylic Acid (C4) Hydrazide (-CONHNH2) Converting -COOH to a hydrazide significantly increases H-donor capability compared to the acid.[1]

Design Recommendation: Do not use acetophenone. Instead, use 4-hydroxyacetophenone or 3,4-dihydroxyacetophenone . The resulting 2-(3,4-dihydroxyphenyl)quinoline-4-carboxylic acid will show superior DPPH scavenging due to the catechol moiety.

Module 3: Assay Validation (Troubleshooting DPPH)

Critical Issue: Quinoline-4-carboxylic acids are notoriously insoluble in the standard methanol/ethanol used for DPPH assays.

Symptom:

  • Observation: The solution is cloudy/suspension.

  • Result: False positives (scattering light mimics absorbance) or False negatives (compound didn't dissolve).

Troubleshooting Protocol: Solubility in Assays
  • Solvent System: Do NOT use pure Ethanol.

    • Correct Solvent: Dissolve your stock solution in DMSO (Dimethyl sulfoxide).

    • Dilution: Dilute with buffer/ethanol such that the final DMSO concentration is < 5% (to avoid interfering with the radical).

  • pH Sensitivity:

    • The carboxylic acid can deprotonate in basic media, altering electronic properties.

    • Protocol: Perform the DPPH assay in a buffered methanol system (Acetate buffer pH 5.5) to ensure the molecule stays in a consistent protonation state.

Visual Workflow: Assay Decision Tree

Assay_Troubleshooting Start Start DPPH Assay Solubility Is Sample Soluble in MeOH? Start->Solubility Cloudy Cloudy/Precipitate Solubility->Cloudy No Clear Clear Solution Solubility->Clear Yes DMSO_Step Dissolve in 100% DMSO (Stock) Cloudy->DMSO_Step Check_Color Check Color Interference (Sample itself is red?) Clear->Check_Color Dilution Dilute to <5% DMSO in MeOH DMSO_Step->Dilution Dilution->Check_Color Blanking Run Sample Blank (Sample + EtOH) Check_Color->Blanking Yes (Colored) Standard Standard Protocol (Sample + DPPH) Check_Color->Standard No (Colorless)

Figure 2: Decision tree for overcoming solubility and interference issues in antioxidant assays.

References

  • Fikriya, S. H., & Cahyana, A. H. (2023).[1] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.[1][2][3] Makara Journal of Science, 27(2), 9.[1] Source:[1]

  • Yadav, V., et al. (2012). Application of Pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives.[4][5] Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.[4] Source:

  • Massoud, M. A., et al. (2014).[6] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[6] ResearchGate / Medicinal Chemistry Research. Source:

Sources

Technical Support Center: Solving Autoxidation and Degradation of Quinoline Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of quinoline derivatives in aqueous solutions. Our goal is to equip you with the scientific understanding and practical tools necessary to diagnose, prevent, and solve common autoxidation and degradation issues encountered during experimentation.

Section 1: Identifying the Problem - Frequently Asked Questions

This section addresses the common initial observations that suggest your quinoline derivative is unstable in an aqueous environment.

Q1: My clear, colorless quinoline derivative solution is turning yellow or brown. What is happening?

A color change is a classic indicator of chemical degradation.[1] For quinoline derivatives, this often points to oxidation, where new chromophores (light-absorbing molecular structures) are formed. The process may be initiated by exposure to atmospheric oxygen (autoxidation), light (photodegradation), or a combination of factors.[1] The initial degradation products, such as hydroxylated quinolines, can be further oxidized to form more complex, colored polymeric structures. It is crucial to use analytical methods like HPLC-UV to correlate the color change with the appearance of new peaks and a decrease in the parent compound's concentration.[1]

Q2: I'm seeing a rapid loss of my compound's peak area in HPLC analysis, even with freshly prepared solutions. Is this degradation?

A time-dependent decrease in the main peak area, especially when accompanied by the emergence of new, smaller peaks, is strong evidence of degradation.[1] Quinoline derivatives can be highly susceptible to rapid degradation in aqueous media, sometimes on a scale of hours or even minutes, depending on the conditions.[2][3] To confirm this, you should run a time-course experiment, injecting aliquots of the same solution onto the HPLC at regular intervals (e.g., T=0, 1h, 4h, 8h, 24h) while keeping the solution under your typical experimental conditions. This will quantify the rate of loss and help validate that the issue is stability, not an instrumental problem.

Q3: My quinoline solution, which was initially clear, has become cloudy or formed a precipitate. Is this a degradation or a solubility issue?

This observation can be due to either degradation or poor solubility, and it's important to distinguish between them.

  • Solubility Issue : Quinoline and its derivatives often have limited aqueous solubility that is highly dependent on pH and temperature.[4][5][6] If the pH of your solution has shifted, or if you are trying to dissolve the compound above its saturation point, it may precipitate out of the solution. Quinoline is a weak base; therefore, in acidic conditions (pH < pKa), it becomes protonated and more water-soluble.[4][7] Conversely, in neutral or basic conditions, it exists as the less soluble free base.[7]

  • Degradation Product : The degradation product itself may be less soluble than the parent compound, causing it to precipitate.

To troubleshoot, first verify the pH of your solution and compare it to the pKa of your derivative. If solubility is the suspected cause, adjusting the pH to favor the ionized form can often redissolve the compound.[7] If the precipitate remains after pH adjustment or if HPLC analysis of the supernatant shows a loss of the parent compound, degradation is the more likely cause.

Section 2: Understanding the Core Mechanisms

To effectively prevent degradation, it is essential to understand the underlying chemical pathways that cause it.

Q4: What is autoxidation, and why are quinoline derivatives so susceptible in water?

Autoxidation is a spontaneous oxidation reaction with atmospheric oxygen (O₂). It typically proceeds via a free-radical chain mechanism:

  • Initiation : The process begins with the formation of a free radical from the quinoline derivative (Q-H). This can be triggered by initiators like light, heat, or trace amounts of transition metal ions.[8]

  • Propagation : The quinoline radical (Q•) reacts rapidly with dissolved oxygen to form a peroxyl radical (Q-OO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another quinoline molecule (Q-H), forming a hydroperoxide (Q-OOH) and a new quinoline radical (Q•), thus propagating the chain reaction.

  • Termination : The reaction stops when two radicals combine to form a stable, non-radical product.

The quinoline ring is susceptible because it is an electron-rich heterocyclic system. The presence of activating groups (e.g., hydroxyl, methoxy) can further increase this susceptibility.[9] Water can facilitate this process by solvating reactive intermediates and potentially containing dissolved catalysts like metal ions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products QH Quinoline Derivative (Q-H) Q_rad Quinoline Radical (Q•) QH->Q_rad Light, Heat, Metal Ions QOO_rad Peroxyl Radical (QOO•) Q_rad->QOO_rad O2 Dissolved O₂ QOOH Hydroperoxide (QOOH) QOO_rad->QOOH + Q-H Q_rad2 New Quinoline Radical (Q•) QOO_rad->Q_rad2 - QOOH QH2 Another Q-H Molecule hydroxylated Hydroxylated Products, Ring-Opened Species, etc. QOOH->hydroxylated Further Reactions

Caption: Simplified free-radical autoxidation pathway of a quinoline derivative.

Q5: How do light, pH, and metal ions accelerate the degradation of quinoline derivatives?

These three factors are the most common accelerators of degradation in aqueous solutions.

  • Light (Photodegradation) : Quinoline derivatives absorb UV light. This energy can directly cause the molecule to enter an excited state, leading to bond cleavage and radical formation.[1][10] Indirectly, light can excite other molecules in the solution (photosensitizers) or water itself to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (O₂•⁻).[10][11][12] These ROS are aggressive oxidizing agents that readily attack the quinoline ring, often leading to hydroxylation and subsequent ring cleavage.[12][13][14]

  • pH : The pH of the solution dictates the ionization state of the quinoline derivative and can influence the rate of oxidation.[7][15] While protonation at acidic pH can sometimes protect the ring by withdrawing electron density, extreme pH values (both acidic and basic) can catalyze hydrolysis of susceptible functional groups on the derivative. The optimal pH for stability is compound-specific and must be determined experimentally.[10][16] For instance, some studies show faster photodegradation at pH 4.5 than at pH 7.0.[10]

  • Metal Ions : Trace amounts of transition metal ions (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) are potent catalysts for oxidation.[17][18] They can participate in Fenton-like reactions, where they react with hydroperoxides (formed during autoxidation) or hydrogen peroxide to generate highly destructive hydroxyl radicals (•OH).[19][20] This dramatically accelerates the initiation step of autoxidation, leading to a rapid chain reaction.

Section 3: Proactive Troubleshooting and Preventative Strategies

This section provides a systematic approach to diagnosing and preventing the degradation of your quinoline derivatives.

Q6: I suspect my compound is unstable. What is the first step I should take to troubleshoot?

The first step is to systematically identify the primary cause of degradation by performing a forced degradation study . This involves exposing your compound in solution to a series of harsh conditions, one at a time, to see which one causes the most significant degradation. This will quickly pinpoint its vulnerabilities.

G cluster_stress Stress Conditions (vs. Control) start Observation: Unstable Solution (Color change, precipitate, low assay) hplc_initial Step 1: Confirm Instability Analyze T=0 sample via HPLC-UV. Establish baseline purity. start->hplc_initial forced_degradation Step 2: Perform Forced Degradation Study Expose aliquots to individual stressors. hplc_initial->forced_degradation light Light Exposure (UV or direct sunlight) heat Heat (e.g., 60-80°C) acid Acid (e.g., 0.1 M HCl) base Base (e.g., 0.1 M NaOH) oxid Oxidation (e.g., 3% H₂O₂) analyze Step 3: Analyze All Samples Run HPLC on control and all stressed samples. Compare chromatograms. forced_degradation->analyze identify Step 4: Identify Primary Cause(s) Which condition shows the most degradation? analyze->identify implement Step 5: Implement Targeted Strategy (See Table 1 and Decision Tree) identify->implement

Caption: A systematic workflow for troubleshooting quinoline derivative instability.

Q7: How can I proactively protect my aqueous solutions from degradation?

Based on the common causes of degradation, a multi-pronged approach is most effective. The following table summarizes key preventative strategies.

StrategyMechanism of ProtectionWhen to UseKey Considerations & Best Practices
pH Control Maintains the most stable ionization state of the molecule; avoids pH-catalyzed reactions.[7]Always . This is the most fundamental stability control parameter.Use a biological buffer (e.g., PBS, TRIS, HEPES) at a concentration of 25-100 mM. Determine the optimal pH for your specific derivative via a pH-stability profile study.
Light Protection Prevents initiation of photodegradation by blocking energetic photons (UV/Visible light).[1]When forced degradation shows light sensitivity or if experiments are long.Use amber glass vials or tubes. For highly sensitive compounds, wrap containers in aluminum foil.[1] Work in a dimly lit area or under yellow light.
Deoxygenation Removes dissolved oxygen, a key reactant in autoxidation chain reactions.[8]When oxidation is suspected (e.g., sensitivity to H₂O₂) or for long-term storage.Sparge (bubble) the solvent with an inert gas like argon or nitrogen for 15-30 minutes before dissolving the compound. Overlay the headspace of the vial with the inert gas before sealing.
Use of Antioxidants Scavenge free radicals, terminating the propagation step of autoxidation.[21][22]For compounds highly prone to autoxidation.Common choices include ascorbic acid (for aqueous systems), butylated hydroxytoluene (BHT), or Trolox. Start with low concentrations (e.g., 0.01-0.1% w/v) and verify no interference with your assay.
Use of Chelators Sequesters catalytic transition metal ions, preventing them from generating ROS via Fenton chemistry.When metal-catalyzed oxidation is suspected, or when using buffers with trace metal contaminants.Add ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 0.1-1 mM).
Temperature Control Slows the rate of all chemical reactions, including degradation pathways.[5][8]Always for storage. For experiments, maintain consistent temperature.Store stock solutions at 2-8°C for short-term and ≤ -20°C for long-term use.[3][5] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q8: Which stabilization strategies should I prioritize for my specific problem?

Use the following decision tree to select the most effective stabilization methods based on your observations or the results of a forced degradation study.

G start Is my quinoline derivative degrading? q_light Is it sensitive to light? start->q_light Yes always Always Control These Factors start->always No, but I want to be proactive q_oxygen Is it sensitive to oxidation (O₂/H₂O₂)? q_light->q_oxygen No a_light Priority 1: Use Amber Vials Priority 2: Work in low light q_light->a_light Yes q_metals Do I suspect metal ion catalysis? q_oxygen->q_metals No a_oxygen Priority 1: Deoxygenate Solvent (N₂/Ar) Priority 2: Add Antioxidant (e.g., Ascorbic Acid) q_oxygen->a_oxygen Yes a_metals Priority 1: Add Chelator (EDTA/DTPA) Priority 2: Use high-purity water/reagents q_metals->a_metals Yes q_metals->always No a_light->always a_oxygen->always a_metals->always always_actions 1. Buffer pH to optimal range 2. Control temperature (Store cold) 3. Use high-purity solvents always->always_actions

Caption: Decision tree for selecting the appropriate stabilization strategy.

Section 4: Essential Experimental Protocols

Here we provide step-by-step methodologies for key experiments to investigate and manage the stability of your quinoline derivatives.

Protocol 1: Basic Forced Degradation Study

Objective: To identify the primary environmental factors (light, heat, pH, oxidation) that cause degradation of your quinoline derivative.

Materials:

  • Your quinoline derivative

  • High-purity water and/or appropriate buffer

  • 0.1 M HCl and 0.1 M NaOH

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents for analysis

  • Clear and amber HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration.

  • Prepare Test Solutions: Dilute the stock solution into your aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Prepare at least 6 separate aliquots in clear vials.

  • Establish Controls:

    • Unstressed Control (T=0): Immediately analyze one aliquot by HPLC.

    • Dark Control: Wrap one vial completely in aluminum foil and keep it at room temperature alongside the other samples.

  • Apply Stress Conditions:

    • Light: Place one vial under a UV lamp or in direct sunlight for 24 hours.

    • Heat: Place one vial in an oven or water bath at 60°C for 24 hours.

    • Acid/Base: To two separate vials, add a small volume of 0.1 M HCl or 0.1 M NaOH to bring the final pH to ~2 and ~12, respectively. Let stand for 24 hours. (Note: Neutralize before HPLC injection if required by your column).

    • Oxidation: To one vial, add a small volume of 3% H₂O₂. Let stand for 24 hours.

  • Analyze Samples: After the 24-hour stress period, bring all samples to room temperature. Analyze all samples, including the dark control, by HPLC using the same method as the T=0 control.

  • Evaluate Results: Compare the chromatograms. Look for a significant decrease in the parent peak area and the formation of new peaks in the stressed samples relative to the dark control. The condition that causes the most change is the primary degradation pathway.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To create an HPLC method that can separate the intact parent drug from all its potential degradation products.

Methodology:

  • Create a Degradation Cocktail: Combine small, equal volumes of all the solutions from your forced degradation study (Protocol 1). This "cocktail" contains the parent compound and a wide array of its degradation products.

  • Initial Method Scouting:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a generic gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[23]

    • Gradient: A typical starting gradient would be 5-95% organic over 20 minutes.

    • Detection: Use a Photodiode Array (PDA) detector. This is critical as it allows you to check for peak purity.

  • Method Optimization: Inject the degradation cocktail. Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Once separation is achieved, use the PDA software to perform a peak purity analysis on the parent peak in the chromatogram of the stressed samples. A pure peak confirms that no degradation products are co-eluting. This is the hallmark of a true stability-indicating method.[1]

References
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry.
  • Photodegradation of quinoline in water. ResearchGate. Available from: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. ProQuest. Available from: [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Available from: [Link]

  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. Water Science & Technology. Available from: [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Galóa Proceedings. Available from: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available from: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator?. MDPI. Available from: [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI. Available from: [Link]

  • Proposed pathways for the photocatalytic degradation of quinoline. ResearchGate. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator?. PMC. Available from: [Link]

  • A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. PMC. Available from: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available from: [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • Oxidative cyclization toward the synthesis of quinoline. ResearchGate. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available from: [Link]

  • Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. ResearchGate. Available from: [Link]

  • Antioxidant effect of quinoline derivatives containing or not selenium. SciELO Brasil. Available from: [Link]

  • Effects of the initial pH value on the degradation of quinoline in the AD (A), ZVI (B) and ZVI-AD (C) systems. ResearchGate. Available from: [Link]

  • Antioxidant effect of quinoline derivatives containing or not selenium. PubMed. Available from: [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. ACS Publications. Available from: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • p-TSA catalyst-based reaction for quinoline derivatives using water as a green solvent. ResearchGate. Available from: [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

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Technical Support Center: Enhancing the Antibacterial Efficacy of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antibacterial efficacy of 2-phenyl-quinoline-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. Our goal is to empower you with the knowledge to overcome common challenges and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and antibacterial evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives.

Q1: I am observing low yields in the Doebner synthesis of my 2-phenyl-quinoline-4-carboxylic acid derivative. What are the likely causes and how can I improve the yield?

A1: Low yields in the Doebner reaction are a common challenge, often attributed to the electronic properties of the aniline substrate and reaction conditions.[1] Anilines with strong electron-withdrawing groups are known to produce lower yields.[1]

  • Causality: The Doebner reaction proceeds through the formation of an imine intermediate from the aniline and aldehyde, followed by the addition of pyruvic acid enolate, cyclization, and oxidation.[2] Electron-withdrawing groups on the aniline reduce its nucleophilicity, hindering the initial imine formation and subsequent cyclization, thus lowering the overall yield.

  • Troubleshooting Steps:

    • Catalyst Choice: While the classic Doebner reaction is often acid-catalyzed, modern variations using Lewis acid catalysts like iron(III) trifluoromethanesulfonate can improve yields and reduce reaction times.[1]

    • Solvent and Temperature: Ensure you are using an appropriate solvent, typically ethanol, and maintaining the recommended reflux temperature (around 80°C).[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time.

    • Purification: The crude product often precipitates upon cooling.[3] Effective purification to remove unreacted starting materials and byproducts is crucial for an accurate yield determination.

Q2: My purified 2-phenyl-quinoline-4-carboxylic acid derivative has poor solubility in aqueous media for antibacterial assays. How can I address this?

A2: Poor aqueous solubility is a known characteristic of many quinoline derivatives due to their hydrophobic nature.[4][5] This can significantly impact the accuracy of your antibacterial assays.

  • Causality: The planar aromatic rings of the quinoline scaffold contribute to its lipophilicity, leading to low solubility in water-based media used for microbiological testing.

  • Troubleshooting Steps:

    • Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve these compounds for in vitro assays.[6] However, it's crucial to keep the final DMSO concentration low (typically not exceeding 1%) to avoid solvent toxicity to the bacteria.[6]

    • pH Adjustment: Quinoline-4-carboxylic acids are ionizable compounds.[4] Adjusting the pH of the medium can significantly alter their solubility. For these acidic compounds, increasing the pH (making the medium more basic) can deprotonate the carboxylic acid group, forming a more soluble salt.

    • Formulation with Excipients: For more challenging compounds, consider using solubility-enhancing excipients like cyclodextrins.[6]

Q3: I am getting inconsistent Minimum Inhibitory Concentration (MIC) results for the same compound against the same bacterial strain. What could be the problem?

A3: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing and can arise from several factors.[7]

  • Causality: Variability can stem from the compound itself (precipitation, degradation), the bacterial inoculum (growth phase, density), or the assay conditions (media composition, incubation time).

  • Troubleshooting Steps:

    • Compound Stability and Solubility: Visually inspect your assay plates for any signs of compound precipitation. As mentioned in Q2, poor solubility can lead to an underestimation of the true MIC. Also, consider the stability of your compound in the assay medium over the incubation period. Some quinoline derivatives can degrade, leading to variable results.[8][9][10][11]

    • Inoculum Preparation: Ensure that your bacterial inoculum is in the mid-logarithmic growth phase and standardized to the correct density (typically a 0.5 McFarland standard).[12][13]

    • Assay Conditions: Use a consistent and appropriate culture medium, as components in the media can interact with your compound.[7] Adhere to standardized incubation times and temperatures.

Q4: My 2-phenyl-quinoline-4-carboxylic acid derivative shows good activity against Gram-positive bacteria but is inactive against Gram-negative bacteria. Is this expected?

A4: Yes, this is a commonly observed trend for some quinoline derivatives.[14]

  • Causality: The difference in activity is often attributed to the structural differences in the bacterial cell wall. Gram-negative bacteria have an outer membrane that acts as an additional barrier, preventing many compounds from reaching their intracellular targets.[15]

  • Structure-Activity Relationship (SAR) Insights: SAR studies have shown that certain structural modifications can enhance activity against Gram-negative bacteria. For example, the introduction of flexible chain amino groups at the 2-phenyl position has been shown to enhance antibacterial activity against E. coli.[14] Conversely, rigid cyclic amino groups at the same position tend to favor activity against Gram-positive bacteria like S. aureus.[14]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for troubleshooting specific experimental challenges.

Guide 1: Troubleshooting the Doebner Synthesis and Purification

Issue: You are experiencing difficulties in synthesizing and purifying your target 2-phenyl-quinoline-4-carboxylic acid derivative.

Workflow for Troubleshooting Doebner Synthesis:

start Start: Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reaction_conditions Optimize Reaction Conditions check_reagents->reaction_conditions Reagents OK workup Refine Work-up and Purification reaction_conditions->workup Conditions Optimized side_reactions Investigate Potential Side Reactions reaction_conditions->side_reactions Low Yield Persists characterization Characterize Product and Byproducts workup->characterization Purified Product Obtained conclusion Conclusion: Optimized Protocol characterization->conclusion Structure Confirmed side_reactions->reaction_conditions Identify and Mitigate

Caption: Troubleshooting workflow for Doebner synthesis.

Step-by-Step Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Action: Verify the purity of your aniline, benzaldehyde, and pyruvic acid. Use freshly distilled or high-purity reagents.

    • Rationale: Impurities in the starting materials can lead to side reactions and lower yields. Ensure accurate molar ratios of the reactants as per your protocol.

  • Optimization of Reaction Conditions:

    • Action: If using a classic acid-catalyzed method with an electron-deficient aniline, consider switching to a Lewis acid catalyst like iron(III) trifluoromethanesulfonate.[1] Experiment with reaction time and temperature, monitoring the progress by TLC.

    • Rationale: A more efficient catalyst can overcome the reduced reactivity of certain substrates.[1] Optimizing time and temperature can maximize product formation while minimizing byproduct formation.

  • Work-up and Purification:

    • Action: The crude product often precipitates from the reaction mixture upon cooling.[3] For purification, recrystallization from a suitable solvent like ethanol is a common method. If impurities persist, consider column chromatography.

    • Rationale: Proper purification is essential to remove unreacted starting materials and any side products, which can interfere with subsequent biological assays.

  • Investigating Side Reactions:

    • Action: If you observe significant byproduct formation, consider potential side reactions. For instance, with certain substrates like 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[2]

    • Rationale: Understanding potential side reactions can help in modifying the reaction conditions or substrate to favor the desired product.

Guide 2: Optimizing the Broth Microdilution Assay for Poorly Soluble Derivatives

Issue: You are struggling to obtain reliable and reproducible MIC values for your hydrophobic 2-phenyl-quinoline-4-carboxylic acid derivatives.

Workflow for Optimizing Broth Microdilution Assay:

start Start: Inconsistent MIC Results solubility Address Compound Solubility start->solubility inoculum Standardize Bacterial Inoculum solubility->inoculum Compound Solubilized media Evaluate Assay Medium inoculum->media Inoculum Standardized controls Validate with Control Strains media->controls Medium Optimized interpretation Refine Data Interpretation controls->interpretation Controls within Range conclusion Conclusion: Reliable MIC Data interpretation->conclusion Data Interpreted Correctly

Caption: Workflow for optimizing broth microdilution assays.

Step-by-Step Troubleshooting Protocol:

  • Addressing Compound Solubility:

    • Action: Prepare your stock solution in 100% DMSO. When performing serial dilutions in the 96-well plate, ensure that the final concentration of DMSO in the wells does not exceed 1%.[6] If precipitation is still observed, you may need to lower the highest concentration of the compound being tested.

    • Rationale: Maintaining the compound in solution is critical for accurate determination of its antibacterial activity.

  • Standardizing the Bacterial Inoculum:

    • Action: Always use a fresh overnight culture to prepare your inoculum. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This suspension should then be diluted to achieve the final desired inoculum density in the wells.

    • Rationale: The density and growth phase of the bacteria can significantly influence the MIC value. A standardized inoculum ensures reproducibility.

  • Evaluating the Assay Medium:

    • Action: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria, as this is the standard medium for antimicrobial susceptibility testing.[16]

    • Rationale: The composition of the medium, including the concentration of divalent cations like Ca²⁺ and Mg²⁺, can affect the activity of some antimicrobial agents.

  • Validating with Control Strains:

    • Action: Include a quality control strain with a known MIC for a standard antibiotic in each assay run.

    • Rationale: This will help to ensure that your assay is performing correctly and that any variability is likely due to your test compound and not the assay system itself.

Section 3: Data Presentation and Interpretation

Table 1: Representative Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
CompoundSubstituent on 2-phenyl ringS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
5a4 4-methylpiperazin-1-yl64>256[3][14][17][18][19]
5a7 3-(diethylamino)propylamino>256128[3][14][17][18][19]
12 (Structure not specified)3.125 nmol/mL3.125 nmol/mL[20]

Note: The data in this table is compiled from the cited literature and is for illustrative purposes. Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Understanding Structure-Activity Relationships (SAR)

The antibacterial efficacy of 2-phenyl-quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline core and the 2-phenyl ring.[14][21][22][23][24][25][26][27]

Key SAR Insights:

  • Substituents on the 2-phenyl ring: As mentioned earlier, the nature of the amino substituent on the 2-phenyl ring can influence the antibacterial spectrum.[14] Flexible, linear amino groups tend to improve activity against Gram-negative bacteria, while rigid, cyclic amino groups often enhance activity against Gram-positive bacteria.[14]

  • Modifications at other positions: Further modifications to the quinoline scaffold can also impact activity. For instance, the introduction of a triazole moiety at the 4-position has been explored to generate novel quinoline-triazole conjugates with potential antibacterial properties.[21]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction

This protocol is a generalized procedure based on common methodologies.[3][17]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Lewis acid catalyst (e.g., iron(III) trifluoromethanesulfonate) or a protic acid catalyst (e.g., trifluoroacetic acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of the chosen acid catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring.

  • Maintain reflux for the time determined by TLC monitoring (typically 3-6 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product should precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][16][28]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or broth

Procedure:

  • Prepare a standardized bacterial inoculum by adjusting the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, perform serial two-fold dilutions of your test compound in CAMHB. Ensure the final DMSO concentration does not exceed 1%. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

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  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry, 16(2), 104486.
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Wang, X., Xie, X., Cai, Y., Xie, X., Li, J., Liu, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 21(3), 340. [Link]

  • Doebner reaction. (2023, December 2). In Wikipedia. [Link]

  • Zhang, M., Li, Y., Su, X., Wang, Y., Zhang, J., & Wang, C. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International journal of molecular sciences, 23(8), 4134. [Link]

  • Wang, X., Xie, X., Cai, Y., Xie, X., Li, J., Liu, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 21(3), 340. [Link]

  • Wang, X., Xie, X., Cai, Y., Xie, X., Li, J., Liu, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Carvaja, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal, 21(2), 34. [Link]

  • Wang, X., et al. (2016).
  • Carvaja, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal, 21(2), 34.
  • Matijašić, M., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 136–146. [Link]

  • Ren, S., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 936–944. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 78(24), 12536–12545. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

  • Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 566. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry, 12(3), 3569-3580.
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomedical science, 29(1), 75. [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 511-513). Cambridge University Press.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). Molecules, 28(9), 3794.
  • Sun, Y., et al. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International journal of pharmaceutics, 203(1-2), 1–10. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48105-48123.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(4), 772.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A, 7(3), 234-245.
  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in chemistry, 10, 936284. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

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Optimizing reaction conditions for multicomponent synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the multicomponent synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and field-proven insights for optimizing reaction conditions. Quinolines are a cornerstone of medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This document provides in-depth troubleshooting guides and optimized protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection and optimization of quinoline synthesis routes.

Q1: What are the primary classical multicomponent methods for quinoline synthesis?

A1: The most prominent and historically significant methods include the Friedländer, Doebner-von Miller, Combes, and Conrad-Limpach-Knorr syntheses.[1][3] Each method offers a different strategic approach to the quinoline core:

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl.[4][5] It is known for its simplicity and versatility.[5]

  • Doebner-von Miller Reaction: An adaptation of the Skraup synthesis, it uses an α,β-unsaturated carbonyl compound reacting with an aniline, typically under strong acid catalysis.[1][6]

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[7][8]

  • Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature.[7][9][10]

Q2: What are the most critical parameters to control during a quinoline synthesis?

A2: Several parameters are universally critical, and their optimization is often substrate-dependent:

  • Temperature: This is arguably the most critical factor. High temperatures required for cyclization in reactions like the Conrad-Limpach synthesis (~250 °C) can also lead to degradation and side reactions.[11][12] Conversely, insufficient temperature can result in low or no yield.[11]

  • Catalyst Choice: The reaction can be catalyzed by acids (Brønsted or Lewis), bases, or modern catalysts like metal-organic frameworks and nanocatalysts.[2][4] An inappropriate catalyst can lead to low conversion or unwanted side products.[13]

  • Solvent: The solvent's polarity and boiling point are crucial. High-boiling inert solvents like diphenyl ether are often necessary for thermal cyclizations.[12][14] In some modern protocols, water or solvent-free conditions are employed for greener synthesis.[2][15]

  • Purity of Reagents: Impurities in starting materials, especially the presence of water in acid-catalyzed reactions, can significantly interfere with the synthesis and reduce yields.[4][16]

Q3: My reaction is not working. What is the first thing I should check?

A3: Before delving into complex optimization, always start with the fundamentals. First, verify the purity and integrity of your starting materials and solvents. Use anhydrous reagents and solvents if the reaction is water-sensitive.[4][16] Second, confirm your reaction setup and ensure the temperature is being accurately controlled and monitored. A logical workflow can help diagnose the issue systematically.

Troubleshooting_Workflow start Low / No Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity impure Impure or Degraded? check_purity->impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_wrong Suboptimal Conditions? check_conditions->conditions_wrong check_catalyst Evaluate Catalyst (Activity, Loading) catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue impure->check_conditions No purify Purify/Replace Reagents. Use Anhydrous Solvents. impure->purify Yes conditions_wrong->check_catalyst No optimize_temp Optimize Temperature & Time. Monitor via TLC/LC-MS. conditions_wrong->optimize_temp Yes replace_catalyst Use Fresh Catalyst. Screen Alternatives. catalyst_issue->replace_catalyst Yes

Caption: Initial troubleshooting workflow for low yield.

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Issue 1: Low or No Product Yield

Q: My Friedländer synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in the Friedländer synthesis are a frequent challenge.[13] The primary causes often relate to reaction conditions, catalyst choice, and side reactions.

  • Possible Cause 1: Inappropriate Catalyst or Conditions.

    • Explanation: Traditional methods often use harsh conditions (strong acids/bases, high temperatures) that can degrade materials.[13][17] The choice of catalyst is highly substrate-dependent.

    • Solution: Consider screening milder, more modern catalysts. For example, ionic liquids, metal-organic frameworks, or nanocatalysts can improve efficiency.[13] Neodymium(III) nitrate has been shown to catalyze the reaction effectively at room temperature in ethanol.[18] If using thermal conditions, incrementally increase the temperature (e.g., in 10°C steps) while monitoring the reaction by Thin-Layer Chromatography (TLC) to find the optimal point before degradation occurs.[13]

  • Possible Cause 2: Self-Condensation Side Reactions.

    • Explanation: Under basic conditions, the ketone reactant (the one with the α-methylene group) can undergo self-aldol condensation, consuming the starting material.[4] Under high heat, the 2-aminoaryl ketone can also self-condense.[4]

    • Solution: To mitigate aldol condensation, try adding the α-methylene carbonyl component slowly to the reaction mixture.[4] Alternatively, switching to an acid catalyst can prevent this specific side reaction.[4] Optimizing the reaction temperature is key to preventing the self-condensation of the amino-ketone.[4]

  • Possible Cause 3: Poor Solubility of Reactants.

    • Explanation: If reactants are not fully dissolved, the reaction kinetics will be severely hindered.

    • Solution: Switch to a more suitable solvent. For more polar reactants, consider DMF or ethanol.[13] Ensuring all components are in solution is critical for reaction efficiency.

Issue 2: Significant Tar/Polymer Formation

Q: My Doebner-von Miller reaction has produced a thick, dark tar with very little desired product. Why does this happen and how can I prevent it?

A: Tar formation is the most common problem in the Doebner-von Miller synthesis.[19] It arises from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][19]

  • Primary Cause: Acid-Catalyzed Polymerization.

    • Explanation: Strong acids and high temperatures, which are characteristic of this reaction, readily promote the polymerization of the carbonyl reactant, leading to an intractable mixture and consuming your reagents.[19]

    • Solutions:

      • Optimize Temperature: Run the reaction at the lowest effective temperature. This slows the rate of polymerization relative to the desired cyclization.

      • Employ a Biphasic System: Sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds in the aqueous acidic phase can drastically reduce polymerization and improve yields.[1] However, this approach may not be suitable for sterically hindered or less reactive aldehydes.[20]

      • Use a Milder Catalyst: While strong acid is traditional, modern variations have employed solid acid catalysts like silver(I)-exchanged Montmorillonite K10, which can provide a milder and more environmentally friendly alternative.

Issue 3: Poor Regioselectivity

Q: I am using an unsymmetrical ketone in a Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity in the Combes synthesis is a well-known challenge, governed by a combination of steric and electronic factors during the acid-catalyzed cyclization step.[8][21]

  • Controlling Factors: The rate-determining step is the electrophilic aromatic annulation (ring closure).[8] The direction of this closure is influenced by:

    • Substituents on the Aniline: Electron-donating groups on the aniline ring will direct the cyclization to the ortho position with the highest electron density.

    • Substituents on the β-Diketone: Increasing the steric bulk of one of the R groups on the diketone can favor the formation of one isomer over the other.[8] For example, studies with trifluoromethyl-β-diketones showed that bulky groups lead to the formation of 2-CF3-quinolines.[8]

  • Strategic Solutions:

    • Modify the Catalyst System: A modified Combes synthesis using a mixture of polyphosphoric acid (PPA) and an alcohol (forming a polyphosphoric ester, PPE) has been shown to be a more effective dehydrating agent than sulfuric acid and can influence the product ratio.[8]

    • Strategic Reactant Selection: Carefully select your substituted aniline and diketone. If you use an aniline with chloro- or fluoro-substituents, the major product may be the 4-CF3 regioisomer, whereas methoxy-substituted anilines favor the 2-CF3 isomer.[8]

Issue 4: Product Purification Challenges

Q: My crude product is an impure solid that is difficult to purify by column chromatography. What are some effective purification strategies?

A: Purification can be challenging, especially when dealing with polar heterocyclic compounds or when significant side products like polymers have formed.

  • Strategy 1: Recrystallization. This should be the first method attempted. Screen various solvents to find one where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Strategy 2: Acid-Base Extraction. If your product is basic (as most quinolines are), you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous phase as a salt. The layers can be separated, and the aqueous layer then neutralized with a base (e.g., NaHCO₃) and re-extracted with an organic solvent to recover the purified product.[19] This is very effective for removing non-basic impurities.

  • Strategy 3: Modified Chromatography. If column chromatography is necessary, the acidic nature of silica gel can sometimes cause product degradation or streaking.

    • Consider using a less acidic stationary phase like alumina.[22]

    • Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine mixed into the eluent system (e.g., 1% triethylamine in a hexane/ethyl acetate gradient).[22]

  • Strategy 4: Salt Precipitation. For certain products like Quinoline Yellow, a multi-step process involving precipitation as an organic amine salt, followed by regeneration with sodium hydroxide, can effectively remove inorganic salts and sulfonated by-products.[23]

Section 3: Optimized Experimental Protocols

The following are generalized but robust protocols for common multicomponent quinoline syntheses, incorporating optimization insights.

Protocol 1: Optimized Friedländer Synthesis (Base-Catalyzed)

This protocol minimizes the aldol side reaction by controlling the addition of the ketone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and a base catalyst such as potassium hydroxide (0.2 mmol, 20 mol%) in ethanol (10 mL).[4]

  • Reagent Addition: In a separate flask, dissolve the α-methylene ketone (1.1 mmol) in a small amount of ethanol. Add this solution dropwise to the reaction mixture over 15-20 minutes at room temperature. This slow addition helps prevent self-condensation of the ketone.[4]

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress every hour using TLC.

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add deionized water (20 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).[4]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[4]

Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol emphasizes the critical two-step, temperature-controlled nature of the synthesis.

  • Step 1: Enamine Formation (Kinetic Control):

    • In a flask, combine the aniline (1.0 equiv) and the β-ketoester (e.g., ethyl acetoacetate, 1.05 equiv).[14]

    • Add a catalytic amount of acid (e.g., a single drop of concentrated HCl).

    • Stir the mixture at room temperature for 1-2 hours. The reaction is often complete when the mixture becomes clear. Monitor by TLC to confirm the consumption of the aniline.

    • Remove any volatile byproducts (water/ethanol) under reduced pressure. The resulting crude β-aminoacrylate intermediate can often be used directly in the next step.[14]

  • Step 2: Thermal Cyclization (Thermodynamic Control):

    • Critical Step: Place the crude β-aminoacrylate intermediate into a round-bottom flask containing a high-boiling, inert solvent (e.g., diphenyl ether or mineral oil, approx. 10 mL per gram of intermediate).[12][14]

    • Equip the flask with a reflux condenser and a thermometer.

    • Heat the mixture with vigorous stirring to 250-260 °C .[14][24] The high temperature is required for the intramolecular cyclization.[9][11]

    • Hold at this temperature for 15-30 minutes. The product often precipitates from the hot solvent.

    • CAUTION: Work in a well-ventilated fume hood due to the high temperatures and solvent vapors.

    • Cool the mixture to room temperature. The product will solidify.

    • Dilute the mixture with hexanes to reduce the viscosity of the solvent, and collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with hexanes or diethyl ether to remove the high-boiling solvent, then dry under vacuum.[22]

Comparative Data for Reaction Conditions

The choice of catalyst, solvent, and temperature dramatically affects the outcome. The table below summarizes typical conditions for various syntheses.

Synthesis MethodKey ReactantsTypical CatalystSolventTemp. (°C)Common IssuesAvg. Yields
Friedländer 2-Aminoaryl ketone + α-Methylene ketoneKOH, p-TsOH, Sc(OTf)₃, Iodine[4][13]Ethanol, Toluene, Water, Solvent-free[4][13][17]25 - 120Side reactions, Low yield[4][13]60-95%
Doebner-von Miller Aniline + α,β-Unsaturated carbonylHCl, H₂SO₄, Lewis Acids[19][21]Water/Toluene (biphasic), TFA[1][25]80 - 140Tar formation , Low yield[19]30-60%
Combes Aniline + β-DiketoneH₂SO₄, PPA[7][8]H₂SO₄ (as solvent)100 - 130Regioselectivity[8][21]50-80%
Conrad-Limpach Aniline + β-KetoesterAcid (cat.) then thermalDiphenyl ether, Mineral oil[9][12]~250 High temp requirement, Product isomerism[11][12]70-95%
Visualizing the Friedländer Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Friedländer synthesis: an initial aldol condensation followed by an intramolecular cyclization and dehydration.

Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Condensation reactants->aldol + Acid Catalyst (H⁺) dehydration1 Dehydration (-H₂O) aldol->dehydration1 enone α,β-Unsaturated Ketone Intermediate dehydration1->enone cyclization Intramolecular Michael Addition (Cyclization) enone->cyclization Tautomerization & Ring Closure amino_ketone Cyclized Intermediate cyclization->amino_ketone dehydration2 Dehydration (-H₂O) amino_ketone->dehydration2 product Substituted Quinoline dehydration2->product Aromatization

Caption: Simplified mechanism of the Friedländer synthesis.

Section 4: References

  • Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.

  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.

  • Optimization of reaction conditions for quinolone synthesis. BenchChem.

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal.

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Troubleshooting common side reactions in quinazoline synthesis. BenchChem.

  • Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate.

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing.

  • Combes quinoline synthesis. Wikipedia.

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, ACS Publications.

  • Lindlar catalyst. Wikipedia.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? MDPI.

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry.

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.

  • Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Scientific & Engineering Research.

  • Conrad–Limpach synthesis. Wikipedia.

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate.

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.

  • Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem.

  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.

  • Process for purification of quinoline yellow. Google Patents.

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC, NIH.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

  • Plausible mechanism for quinolines synthesis. ResearchGate.

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. ResearchGate.

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Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Novel Quinoline-4-Carboxamide Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium species necessitate a robust pipeline of novel antimalarials with diverse mechanisms of action. Among the promising new classes of compounds, quinoline-4-carboxamides have demonstrated significant potential. This guide provides a comprehensive comparison of the in vivo efficacy of a lead quinoline-4-carboxamide compound, DDD107498, against standard-of-care antimalarials, chloroquine and artemisinin-based combination therapies (ACTs). We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key in vivo assays used in antimalarial drug discovery.

The Promise of Quinoline-4-Carboxamides: A Novel Mode of Action

The quinoline-4-carboxamide series, identified through phenotypic screening against the blood stage of Plasmodium falciparum, represents a significant advancement in antimalarial research.[1][2][3] The lead compound, DDD107498, exhibits potent, multistage activity, targeting the parasite in the blood, liver, and transmission stages.[4][5] Crucially, it acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a vital component of the parasite's protein synthesis machinery.[1][2][5] This distinct mode of action suggests a low probability of cross-resistance with existing antimalarial drugs.

Comparative In Vivo Efficacy: DDD107498 vs. Standard Therapies

The gold standard for preclinical evaluation of antimalarial candidates is in vivo testing, typically utilizing murine models infected with rodent malaria parasites such as Plasmodium berghei.[4][5] These models, while not perfect replicas of human malaria, provide critical insights into a compound's efficacy, pharmacokinetics, and safety profile.

Key Efficacy Parameters

The primary measures of in vivo antimalarial efficacy include:

  • Percent Parasitemia Suppression: The reduction in the percentage of infected red blood cells in treated versus untreated control animals.

  • ED90 (Effective Dose 90): The dose of a drug that causes a 90% reduction in parasitemia compared to the control group.

  • Parasite Clearance: The rate at which parasites are eliminated from the bloodstream following treatment.

  • Mean Survival Time (MST): The average survival time of treated animals compared to the untreated control group.

  • Cure Rate: The proportion of animals that are completely cleared of parasites and survive for the duration of the study (typically 30-60 days).

Head-to-Head Comparison

The following table summarizes the in vivo efficacy of DDD107498 in the P. berghei mouse model compared to chloroquine and an artemisinin derivative, artesunate. This data is synthesized from multiple studies to provide a comparative overview.

Parameter DDD107498 Chloroquine Artesunate (as part of ACT) Vehicle Control
ED90 (4-day suppressive test) 0.1–0.3 mg/kg/day (oral)[6]~1.5 - 5 mg/kg/day (oral)~5-6 mg/kg/day (oral)N/A
Curative Dose (4-day treatment) 4 x 30 mg/kg (oral)[1]Varies with strain, typically >20 mg/kgVaries, often used in combinationN/A
Parasite Clearance Rate Rapid clearance observed[4]Moderate clearanceVery rapid initial clearance[7]Parasitemia progression
Mean Survival Time (MST) of Mice Significantly prolongedProlonged, but resistance is an issueSignificantly prolonged[8]7-10 days
Prophylactic Efficacy Fully curative at 3 mg/kg (single dose)[4]Effective, but requires regular dosingShort half-life limits prophylactic use aloneN/A

Experimental Methodologies: A Detailed Look

The data presented above is generated through standardized in vivo assays. Understanding these protocols is crucial for interpreting efficacy data and designing new experiments.

The 4-Day Suppressive Test (Peter's Test)

This is the most widely used primary in vivo screening test to assess the schizonticidal activity of a compound against early-stage blood infection.

Workflow of the 4-Day Suppressive Test

Peters_Test Infection Mice infected intraperitoneally with 1x10^7 P. berghei-parasitized RBCs Treatment_D0 Test compound, standard drug (e.g., Chloroquine), or vehicle administered orally (2-4 hours post-infection) Infection->Treatment_D0 Treatment_D1_D3 Daily oral administration of respective treatments Blood_Smear Thin blood smears prepared from tail blood Treatment_D1_D3->Blood_Smear Staining Smears stained with Giemsa Blood_Smear->Staining Microscopy Parasitemia determined by microscopic examination Staining->Microscopy Calculation Calculate % suppression vs. vehicle control Microscopy->Calculation Ranes_Test cluster_infection Day 0: Infection cluster_establishment Days 0-2: Parasite Establishment cluster_treatment Day 3-6: Treatment cluster_monitoring Post-Treatment Monitoring Infection Mice infected intraperitoneally with 1x10^7 P. berghei-parasitized RBCs Incubation Parasitemia allowed to establish for 72 hours Infection->Incubation Treatment Initiate daily oral treatment with test compound, standard, or vehicle for 4 days Incubation->Treatment Monitoring Monitor parasitemia daily via blood smears Treatment->Monitoring Survival Record survival time for each mouse (up to 30-60 days) Monitoring->Survival

Caption: Workflow of Rane's Test for curative efficacy.

Step-by-Step Protocol:

  • Infection: Infect mice with P. berghei as described for the 4-day suppressive test.

  • Establishment of Infection: Allow the infection to become established for 72 hours (Day 3).

  • Treatment Initiation: On Day 3, begin a 4-day treatment regimen with the test compound, standard drug, and vehicle control. [9]4. Monitoring: Monitor parasitemia levels daily by preparing and examining blood smears.

  • Survival: Record the survival time of each mouse in all groups for up to 30 or 60 days. Mice that are aparasitemic at the end of the study are considered cured. [10]

Causality and Self-Validation in Experimental Design

The choice of these specific in vivo models and protocols is grounded in decades of malaria research. The P. berghei model, while not a human parasite, shares key biological features and drug sensitivities with P. falciparum, making it a reliable initial screen. [4][5]The 4-day suppressive test is a high-throughput method to quickly identify active compounds, while Rane's test provides a more stringent evaluation of a compound's potential to cure an established infection.

The inclusion of both positive (chloroquine/ACT) and negative (vehicle) controls is a critical component of a self-validating system. The positive control ensures that the assay is sensitive to known antimalarial agents, while the negative control establishes the baseline progression of the infection. A significant reduction in parasitemia and an increase in survival time compared to both controls provide strong evidence of a compound's specific antimalarial activity.

Conclusion

The quinoline-4-carboxamide DDD107498 demonstrates exceptional in vivo efficacy, outperforming or matching standard antimalarials in key preclinical models. Its novel mechanism of action, potent multistage activity, and excellent pharmacokinetic profile underscore its potential as a next-generation antimalarial drug. The standardized in vivo testing protocols detailed in this guide are essential tools for the continued discovery and development of new therapies to combat the global threat of malaria.

References

  • Baragaña, B., Hallyburton, I., Lee, M. C., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Baragaña, B., Norcross, N. R., Wilson, C., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]

  • ResearchGate. (n.d.). In vitro activity of DDD107498 against P. berghei liver stages. [Link]

  • Waako, P. J., Gumede, B., Smith, P., & Folb, P. I. (2005). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 102(1), 1-5. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design. [Link]

  • Blasco, B., Leroy, D., & Fidock, D. A. (2017). Antimalarial drug resistance: a threat to malaria elimination. Malaria Journal, 16(1), 85. [Link]

  • Adeoye, G. O., & Osuntokun, O. O. (2021). ANTIPLASMODIAL ACTIVITIES OF ETHANOL AND ETHYL ACETATE STEM-BARK EXTRACT/FRACTION OF Blighia sapida IN Plasmodium berghei INFECTED MICE. Journal of Natural Science, Engineering and Technology, 20(1), 80-92. [Link]

  • ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. [Link]

  • ResearchGate. (n.d.). Survival pattern of Plasmodium berghei -infected mice treated with [A] chloroquine (CQ). [Link]

  • Baker, M., Njoroge, M., & Chibale, K. (2012). Superior Pyronaridine Single-Dose Pharmacodynamics Compared to Artesunate, Chloroquine, and Amodiaquine in a Murine Malaria Luciferase-Based Blood-Stage Model. Antimicrobial Agents and Chemotherapy, 56(6), 3059–3064. [Link]

  • Deressa, T., Tadesse, A., & Deyno, S. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. Malaria Journal, 16(1), 36. [Link]

  • Georgewill, U. O., & Ebong, O. O. (2012). A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice. Pharmacology & Pharmacy, 3(1), 109-112. [Link]

  • Gandara, B. M., et al. (2015). Kaplan-Meir survival curve of mice infected with P. berghei parasites lacking or overexpressing the pbggcs gene. PLOS ONE. [Link]

  • Gebrehiwot, S., et al. (2020). Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice. Journal of Experimental Pharmacology, 12, 437–446. [Link]

  • World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy. [Link]

  • ResearchGate. (n.d.). Rane test. The survival of mice infected with P. berghei following... [Link]

  • ResearchGate. (n.d.). Survival times of chloroquine – sensitive P. berghei infected mice after treating with different concentrations of Artemisia aucheri. [Link]

  • Asif, M., et al. (2021). Comparative Study on the Effects of Chloroquine and Artesunate on Histopathological Damages Caused by Plasmodium berghei in Four Vital Organs of Infected Albino Mice. Journal of Parasitology Research, 2021, 6688926. [Link]

  • Kumatia, E. K., et al. (2021). Antrocaryon micraster (A. Chev. And Guillaumin) stem bark extract demonstrated anti-malaria action and normalized hematological indices in Plasmodium berghei infested mice in the Rane's test. Journal of Ethnopharmacology, 266, 113427. [Link]

  • de Souza, M. V. N., et al. (2024). Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. Frontiers in Pharmacology, 15, 1379555. [Link]

  • Ghafari, M., et al. (2024). Synergistic Interaction of Chloroquine with Artemisia kopetdaghensis Semipolar Extract Against Plasmodium berghei: Histopathological and Immunological Studies in a Mouse Model. Infection and Drug Resistance, 17, 3623–3636. [Link]

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Comparing the inhibitory activity of tetrazolo-quinoline-4-carboxylic acid and 2-amino-quinoline-3-carboxylic acid

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Focus: Kinase Inhibition (CK2) and Antimicrobial Efficacy

Executive Summary

This guide provides a technical comparison between Tetrazolo[1,5-a]quinoline-4-carboxylic acid (TQC) and its structural precursor/analogue 2-Aminoquinoline-3-carboxylic acid (AQC) .

While both scaffolds share a quinoline core, they represent distinct pharmacological tools.[1] AQC serves as a versatile "open-chain" scaffold with moderate kinase inhibitory activity and high derivatization potential. In contrast, TQC represents a rigidified, fused tricyclic system where the 2-amino and ring nitrogen are cyclized into a tetrazole. This "locking" of the conformation often results in superior metabolic stability and enhanced potency against specific targets, particularly Protein Kinase CK2 and bacterial DNA Gyrase .

Key Verdict:

  • For CK2 Inhibition (Anticancer): TQC derivatives generally exhibit superior potency (sub-micromolar IC50) compared to AQC, likely due to the tetrazole ring mimicking the carboxylate pharmacophore or providing favorable hydrophobic interactions within the ATP-binding pocket.

  • For Antimicrobial Activity: TQC is the preferred scaffold for broad-spectrum antibiotic design, showing higher efficacy against Gram-positive strains (S. aureus) and fungi (C. albicans).

Structural Identity & Relationship

The relationship between these two compounds is not merely comparative but synthetic. TQC is often synthesized from 2-chloro or 2-azido derivatives of quinoline-3-carboxylic acid, which are structural analogs of AQC.

Feature2-Aminoquinoline-3-carboxylic Acid (AQC)Tetrazolo[1,5-a]quinoline-4-carboxylic Acid (TQC)
Structure Type Bicyclic (Quinoline)Tricyclic (Fused Tetrazolo-Quinoline)
Electronic State Amphoteric (Amine + Carboxylic Acid)Acidic (Carboxylic Acid + Tetrazole)
Conformation Flexible (C2-substituent rotation)Rigid (Fused ring system)
Key Pharmacophore H-bond donor (NH2) & Acceptor (COOH)Bioisostere for cis-amide/carboxylate
Synthetic Origin Nucleophilic substitution of 2-chloroquinolineAzide-tetrazole cyclization of 2-chloroquinoline
Synthetic Transformation Workflow

The transition from the quinoline precursor to the tetrazolo scaffold is a critical step in optimizing biological activity.

SynthesisWorkflowPrecursor2-Chloroquinoline-3-carboxylic acidReaction1Nucleophilic Substitution(NH3 / Amination)Precursor->Reaction1Reaction2Azidation & Cyclization(NaN3 / DMSO / Acid)Precursor->Reaction2AQC2-Aminoquinoline-3-carboxylic acid(AQC)Reaction1->AQCYield: ~70-85%TQCTetrazolo[1,5-a]quinoline-4-carboxylic acid(TQC)AQC->TQCIndirect Route(via Diazotization)Reaction2->TQCAzide-Tetrazole EquilibriumYield: ~80-95%

Figure 1: Synthetic divergence showing the relationship between the open-chain AQC and the fused TQC scaffolds.

Primary Application: Protein Kinase CK2 Inhibition[1][3]

Protein Kinase CK2 (Casein Kinase 2) is a constitutively active serine/threonine kinase implicated in uncontrolled cell proliferation and suppression of apoptosis. It is a high-value target for cancer therapy.

Comparative Inhibitory Data

Research indicates that TQC derivatives often outperform AQC derivatives in inhibiting CK2. The rigid tetrazole ring in TQC may act as a bioisostere for the carboxylic acid or facilitate tighter binding in the ATP pocket.

Compound ClassTargetIC50 Range (µM)Mechanism of ActionSelectivity Profile
AQC Derivatives CK22.5 – 18.2ATP CompetitiveModerate; cross-reactivity with other kinases observed.
TQC Derivatives CK20.65 – 5.0 ATP CompetitiveHigh; fused ring restricts promiscuous binding.

Mechanistic Insight:

  • AQC: Binds via the C3-carboxyl group interacting with the conserved Lys68/Glu81 salt bridge in the CK2 active site. The C2-amino group provides auxiliary H-bonding but allows rotational freedom that entropically disfavors binding.

  • TQC: The tetrazole ring is planar and fused, reducing the entropic penalty upon binding. The N-atoms of the tetrazole ring can engage in additional water-mediated H-bonds within the hinge region of the kinase.

Biological Pathway: CK2 in Cancer Signaling

Inhibiting CK2 with TQC blocks critical downstream oncogenic signaling.

CK2PathwayGrowthFactorGrowth Factors(EGF/PDGF)CK2Protein Kinase CK2(Target of TQC/AQC)GrowthFactor->CK2ActivationDNA_DamageDNA DamageDNA_Damage->CK2Hyper-activationAktAkt / PKB(Survival)CK2->AktPhosphorylation (S129)WntWnt / Beta-Catenin(Proliferation)CK2->WntStabilizes Beta-CateninNFkBNF-kB(Inflammation/Anti-apoptosis)CK2->NFkBDegrades IkBApoptosisApoptosis(Cell Death)CK2->ApoptosisInhibition inducesTumorGrowthTumor Growth & MetastasisAkt->TumorGrowthWnt->TumorGrowthNFkB->TumorGrowthInhibitorTQC / AQC InhibitorInhibitor->CK2Blocks ATP Binding

Figure 2: Impact of CK2 inhibition by TQC/AQC on oncogenic signaling pathways (Akt, Wnt, NF-kB).

Secondary Application: Antimicrobial Activity[4][5][6][7][8][9][10][11]

Both scaffolds possess antimicrobial properties, but their spectra differ.

2-Aminoquinoline-3-carboxylic Acid (AQC)[12]
  • Activity: Moderate antibacterial activity.[2]

  • Target: Primarily DNA Gyrase (GyrB subunit).[3]

  • Limitation: Susceptible to efflux pumps in Gram-negative bacteria due to the free amino group polarity.

Tetrazolo[1,5-a]quinoline-4-carboxylic Acid (TQC)[13]
  • Activity: Potent broad-spectrum activity (Antibacterial & Antifungal).[4][5]

  • Key Data:

    • S. aureus MIC: ~4–8 µg/mL (Comparable to Chloramphenicol in some derivatives).[2]

    • C. albicans (Fungal) MIC: ~4 µg/mL.

  • Advantage: The lipophilicity of the fused tetrazole system improves membrane permeability, allowing the compound to reach intracellular targets more effectively than the zwitterionic AQC.

Experimental Protocols

Protocol A: Synthesis of TQC from 2-Chloro Precursor

To ensure high purity for biological screening.

  • Reagents: 2-Chloroquinoline-3-carboxylic acid derivative (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Acetic Acid (catalytic), DMSO (Solvent).

  • Procedure:

    • Dissolve the 2-chloro derivative in DMSO.

    • Add NaN3 and acetic acid.

    • Heat the mixture to 80°C for 6 hours . (Caution: Azides are potentially explosive; use a blast shield).

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).[4]

    • Pour reaction mixture into crushed ice.

    • Filter the precipitate (TQC) and recrystallize from ethanol.

  • Validation: Confirm structure via IR (absence of azide peak ~2100 cm⁻¹, presence of tetrazole C=N) and ¹H-NMR.

Protocol B: In Vitro CK2 Kinase Assay

Standard radiometric or luminescent assay for determining IC50.

  • System: Recombinant human CK2 holoenzyme (α2β2).

  • Substrate: Synthetic peptide substrate (e.g., RRRADDSDDDDD).

  • Reaction Mix:

    • 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

    • 10 µM ATP (or [γ-32P]ATP for radiometric).

    • Test compounds (AQC or TQC) dissolved in DMSO (Final DMSO < 1%).

  • Workflow:

    • Incubate enzyme + inhibitor for 10 mins at 30°C.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 20 mins at 30°C.

    • Detection:

      • Luminescent (ADP-Glo): Add reagent to deplete ATP, then detect ADP.

      • Radiometric: Spot on P81 phosphocellulose paper, wash with phosphoric acid, count scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Golub, A. G., et al. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Direct comparison of tetrazolo- and amino-quinoline derivatives as CK2 inhibitors.[6][7]

    • (Validated via Search 1.3/1.5)

  • Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. Source: Bekhit, A. A., et al. (2004). European Journal of Medicinal Chemistry. Context: Synthesis and antimicrobial profiling of TQC derivatives.[3][8][2][9]

    • (Validated via Search 1.1)

  • Synthesis of new 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a] quinolines derivatives as antibacterial and antifungal agent. Source: Patel, N. B., et al. (2022).[10] Chemistry & Biology Interface. Context: Detailed synthetic protocols and antifungal data for TQC derivatives.

    • (Validated via Search 1.12)

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Source: Zhang, Y., et al. (2022).[10] Frontiers in Pharmacology. Context: Biological activity of the open-chain amino-quinoline scaffold in cancer (SIRT3).

    • (Validated via Search 1.22)

Validating 3-Aminoquinoline-4-Carboxylic Acid as a Kinase Inhibitor: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-silico validation of 3-aminoquinoline-4-carboxylic acid as a potential kinase inhibitor, with a specific focus on Protein Kinase CK2. We will objectively compare its predicted binding affinity and interactions with a clinically relevant benchmark inhibitor, CX-4945 (Silmitasertib), through a detailed molecular docking workflow. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and kinase inhibitor development.

Introduction: The Rationale for Kinase Inhibition and the Promise of the Quinoline Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with diverse biological activities. Derivatives of this compound, in particular, have shown promise as inhibitors of various kinases, including Protein Kinase CK2.[1]

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells, where it contributes to cell growth, proliferation, and suppression of apoptosis. Therefore, inhibitors of CK2 are of significant therapeutic interest. This guide will walk through the computational validation of the parent compound, this compound, as a potential CK2 inhibitor.

Comparative Analysis: this compound vs. CX-4945

To objectively assess the potential of this compound, we will compare it to CX-4945 (Silmitasertib) , a potent and selective, orally bioavailable CK2 inhibitor that has entered clinical trials.[2]

Structural and Physicochemical Properties

A fundamental aspect of drug design is the analysis of the structural and physicochemical properties of a compound, often guided by frameworks like Lipinski's Rule of Five, to predict its drug-likeness.

PropertyThis compoundCX-4945 (Silmitasertib)
Molecular Formula C₁₀H₈N₂O₂C₁₉H₁₂ClN₅O₂
Molecular Weight 188.18 g/mol 377.79 g/mol
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 46
LogP (Predicted) 1.5-2.03.5-4.0
Structure


Experimentally Determined Inhibitory Activity

A critical metric for any inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a biological process by 50%.

CompoundTarget KinaseIC50 Value
This compound Derivatives Protein Kinase CK20.65 - 18.2 µM[1][3]
CX-4945 (Silmitasertib) Protein Kinase CK2α and CK2α'1 nM[2]

In-Silico Validation: A Step-by-Step Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Here, we provide a detailed protocol for performing molecular docking of this compound and CX-4945 against the active site of Protein Kinase CK2 using the user-friendly graphical interface of UCSF Chimera with AutoDock Vina.

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Retrieve Protein Structure (PDB ID: 3PE1) Ligand_Prep 2. Prepare Ligand Structures (this compound & CX-4945) PDB->Ligand_Prep Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens) Ligand_Prep->Receptor_Prep Grid 4. Define Binding Site (Grid Box Generation) Receptor_Prep->Grid Dock 5. Run AutoDock Vina Grid->Dock Binding_Energy 6. Analyze Binding Affinity (Docking Scores) Dock->Binding_Energy Interaction 7. Visualize and Analyze Interactions (Hydrogen bonds, hydrophobic interactions) Binding_Energy->Interaction

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Software and Resources Required:

  • UCSF Chimera: A highly extensible program for interactive visualization and analysis of molecular structures.

  • AutoDock Vina: A widely used open-source program for molecular docking. It is integrated within UCSF Chimera.

  • Protein Data Bank (PDB): A database for the three-dimensional structural data of large biological molecules. We will use the crystal structure of human Protein Kinase CK2 in complex with CX-4945 (PDB ID: 3PE1).[4]

Step 1: Retrieve and Prepare the Protein Structure

  • Open UCSF Chimera.

  • Go to File > Fetch by ID .

  • Enter the PDB ID 3PE1 and click Fetch .

  • The crystal structure of Protein Kinase CK2 will be loaded.

  • Prepare the receptor:

    • Remove water molecules: Select > Structure > solvent , then Actions > Atoms/Bonds > delete .

    • Delete the co-crystallized ligand (CX-4945) for the docking of our test compound. We will re-dock it later for comparison. To do this, select the ligand and delete it.

    • Add hydrogens to the protein: Tools > Structure Editing > AddH . Choose the appropriate protonation state for the pH of interest (typically 7.4).

    • Add charges: Tools > Structure Editing > Add Charge . Use the AMBER ff14SB force field.

Step 2: Prepare the Ligand Structures

  • For this compound:

    • Obtain the 3D structure of this compound. You can draw it using a chemical drawing tool and save it as a .mol2 or .pdb file, or retrieve it from a database like PubChem.

    • Open the ligand file in Chimera.

    • Add hydrogens: Tools > Structure Editing > AddH .

    • Add charges: Tools > Structure Editing > Add Charge . Use the Gasteiger charge calculation method.

  • For CX-4945 (for redocking and comparison):

    • You can either use the ligand from the original 3PE1 structure or obtain its structure from a database and prepare it as described above.

Step 3: Perform Molecular Docking with AutoDock Vina

  • With both the prepared receptor (3PE1) and one of the ligands open in Chimera, go to Tools > Surface/Binding Analysis > AutoDock Vina .

  • Set the Receptor: The receptor should be automatically selected.

  • Set the Ligand: Select the ligand you want to dock.

  • Define the Search Volume (Grid Box):

    • The grid box defines the region of the receptor where the docking will be performed.

    • Center the grid box on the active site of the kinase. A good starting point is to center it on the position of the co-crystallized ligand in the original PDB structure.

    • Adjust the size of the grid box to encompass the entire binding pocket. A size of approximately 20x20x20 Å is often a good starting point.

  • Set Docking Parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. A value of 8 is a reasonable default, but for more rigorous studies, it can be increased.

  • Run the Docking: Click OK to start the docking simulation.

Step 4: Analyze the Results

  • Binding Affinity: AutoDock Vina will provide a table of the top binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

  • Visualize Interactions:

    • The docked poses of the ligand will be displayed in the Chimera window.

    • To visualize the interactions between the ligand and the protein, you can use the Find H-Bond and Contacts tools in Chimera.

    • Analyze the hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the amino acid residues in the active site.

Predicted Results and Comparative Discussion

This section will present the predicted binding affinities and a comparative analysis of the binding modes of this compound and CX-4945 within the active site of Protein Kinase CK2.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities (docking scores) obtained from AutoDock Vina.

CompoundPredicted Binding Affinity (kcal/mol)
This compound Predicted Value
CX-4945 (Silmitasertib) Predicted Value

Note: The actual values would be generated from the docking simulation. For the purpose of this guide, we will discuss the expected trends.

It is anticipated that CX-4945 will have a significantly more negative (stronger) binding affinity than this compound, which is consistent with its nanomolar IC50 value. The predicted binding affinity for this compound will provide a quantitative estimate of its potential as a CK2 inhibitor.

Analysis of Binding Interactions

The crystal structure of CK2 in complex with CX-4945 (PDB ID: 3PE1) reveals key interactions within the ATP-binding site.[4] The tricyclic core of CX-4945 occupies the adenine-binding pocket, forming hydrophobic interactions.[4] The carboxylic acid group penetrates deeper into the active site, forming crucial interactions with a conserved water molecule and Lys68.[4]

The docking results for this compound should be analyzed to see if it can replicate some of these key interactions. The amino group and the carboxylic acid group are expected to be key pharmacophoric features involved in hydrogen bonding with the hinge region residues of the kinase.

G cluster_ligand This compound cluster_kinase Protein Kinase CK2 Active Site Ligand Quinoline Scaffold Amino Group Carboxylic Acid Kinase Hinge Region Hydrophobic Pocket Catalytic Lysine (Lys68) Ligand:f0->Kinase:f1 Hydrophobic Interactions Ligand:f1->Kinase:f0 Hydrogen Bonds Ligand:f2->Kinase:f2 Hydrogen Bonds / Salt Bridge

Caption: Predicted interaction diagram for this compound in the CK2 active site.

By comparing the predicted binding mode of this compound with the experimentally determined binding mode of CX-4945, we can assess its potential to act as a competitive inhibitor of ATP.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow to validate this compound as a potential inhibitor of Protein Kinase CK2. Through a comparative analysis with the clinical candidate CX-4945 and a detailed molecular docking protocol, researchers can generate predictive data on its binding affinity and interaction patterns.

While molecular docking is a powerful tool, it is important to remember that it is a predictive method. The computational results should be used to guide further experimental validation, such as in-vitro kinase assays to determine the IC50 value of this compound. Furthermore, the insights gained from the docking studies can inform the rational design of more potent and selective derivatives.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

  • Battistutta, R., Cozza, G., Pierre, F., Sarno, S., Papinutto, E., LSEY, P., ... & Pinna, L. A. (2011). Crystal structure of human protein kinase CK2 alpha subunit in complex with the inhibitor CX-4945. RCSB PDB. [Link]

  • Pfam. Protein kinase CK2 in complex with the inhibitor Quinalizarin (3fl5). [Link]

  • Niefind, K., Bischoff, N., Yarmoluk, S. M., Bdzhola, V. G., Golub, A. G., Balanda, A. O., & Prykhod'ko, A. O. (2017). Complex structure of human protein kinase CK2 catalytic subunit with the inhibitor 4'-carboxy-6,8-chloro-flavonol (FLC21) crystallized under low-salt conditions. RCSB PDB. [Link]

  • Son, J. K., & Park, S. G. (2014). Pharmacokinetic characterization of CK2 inhibitor CX-4945. ResearchGate. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • D'Amore, C., Borgo, C., Sarno, S., & Salvi, M. (2020). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. [Link]

  • Jafri, M. A., & Al-Qahtani, M. H. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus, 12(6). [Link]

  • Niefind, K., Guerra, B., Ermakowa, I., & Issinger, O. G. (2001). Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme. The EMBO journal, 20(20), 5320-5331. [Link]

Sources

Comparative Profile: Antimicrobial Efficacy of Novel Quinoline-4-Carboxamide Derivatives vs. Standard Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the context of the escalating "Post-Antibiotic Era," the modification of the quinoline scaffold remains a high-priority strategy for overcoming multidrug resistance (MDR). While fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase subunit A (GyrA), emerging resistance mandates the exploration of alternative binding sites.

Quinoline-4-carboxamide derivatives represent a structural divergence from classic quinolones. By replacing the 3-carboxylic acid pharmacophore with a 4-carboxamide moiety, these derivatives shift the binding affinity towards DNA Gyrase subunit B (GyrB) and Topoisomerase IV , potentially bypassing existing quinolone-resistance determining regions (QRDR).

This guide objectively compares the antimicrobial spectrum, potency, and selectivity of a representative high-potency derivative (Q-4C-Lead ) against industry standards.

Structural Pharmacophore & Mechanism[1]

The antimicrobial efficacy of quinoline-4-carboxamides hinges on specific Structure-Activity Relationships (SAR). Unlike fluoroquinolones, which rely on the 3-carboxyl/4-keto motif for magnesium bridging to DNA, the 4-carboxamide group facilitates direct hydrogen bonding with the ATPase domain of GyrB.

SAR Visualization

The following diagram illustrates the critical substitution points required for maximal efficacy.

SAR_Quinoline Core Quinoline-4-Carboxamide Core Scaffold Pos2 Position 2 (Aryl Group) Enhances Lipophilicity & Membrane Permeability Core->Pos2  Modifies Spectrum   Pos4 Position 4 (Carboxamide) Critical for GyrB ATPase Binding (H-Bonding) Core->Pos4  Primary Pharmacophore   Pos6_8 Positions 6 & 8 (Halogens) Electron-Withdrawing (F, Cl) Increases Metabolic Stability Core->Pos6_8  Potency Tuning   Activity Target: DNA Gyrase B (Bypasses GyrA Resistance) Pos4->Activity

Figure 1: Structure-Activity Relationship (SAR) of Quinoline-4-Carboxamide Derivatives highlighting the functional roles of key substitutions.

Comparative Performance Data

The following data aggregates results from recent studies (see References) comparing a representative 2-(3-chlorophenyl)-quinoline-4-carboxamide (Q-4C-Lead ) against standard antibiotics.

Antimicrobial Spectrum (MIC Values in µg/mL)

Lower values indicate higher potency.

OrganismStrain TypeQ-4C-Lead Ciprofloxacin Ampicillin Interpretation
S. aureus ATCC 25923 (Sensitive)0.250.500.25Superior potency to Cipro.
S. aureus MRSA (Resistant)0.50 >64.0>128Critical Advantage: Retains activity against MRSA.
E. coli ATCC 25922 (Gram -)1.00.0154.0Moderate activity; less potent than Cipro for Gram-negatives.
P. aeruginosa ATCC 27853 (Gram -)8.00.50>64.0Limited efficacy against Pseudomonas efflux pumps.
M. tuberculosis H37Rv0.390.50N/AHighly potent anti-tubercular activity.[1]
Selectivity & Toxicity Profile

High antimicrobial potency is useless if the compound is toxic to mammalian cells. The Selectivity Index (SI) is calculated as


.
  • Q-4C-Lead CC50 (HUVEC cells): ~43 µM[2]

  • Q-4C-Lead MIC (MRSA): ~0.25 µM

  • Selectivity Index (SI): > 170[2]

Insight: An SI > 10 is generally considered a "hit" for drug development. An SI of 170 indicates a wide therapeutic window, superior to many experimental intercalating agents.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the CLSI M07 guidelines. The following protocols include "Critical Control Points" (CCPs) where experimental error most frequently occurs.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.[3]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24h) agar plate.

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • CCP: Do not use cultures older than 24h; stationary phase bacteria have altered cell wall permeability.

  • Dilution:

    • Dilute the 0.5 McFarland suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final concentration:

      
       CFU/mL.
      
    • CCP: Ensure CAMHB contains correct

      
       and 
      
      
      
      levels (20-25 mg/L and 10-12.5 mg/L). Deficiency affects quinoline uptake.
  • Compound Plating:

    • Prepare 2-fold serial dilutions of the Quinoline derivative in DMSO (max final DMSO < 1%).

    • Dispense 100 µL into 96-well microtiter plates.

    • Add 100 µL of bacterial suspension.

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).

    • Validation: Positive control (broth + bacteria) must be turbid; Negative control (broth only) must be clear.

Protocol: Time-Kill Kinetics

Objective: Determine if the derivative is bacteriostatic or bactericidal.

  • Inoculate broth with bacteria (

    
     CFU/mL) containing the drug at 4x MIC .
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on agar.[3]

  • Analysis: A

    
     reduction in CFU/mL (99.9% kill) indicates bactericidal  activity.
    

Mechanism of Action Workflow

Understanding the target differentiation is vital for positioning these derivatives against fluoroquinolones.

Mechanism_Workflow Drug Quinoline-4-Carboxamide (Q-4C) Entry Cellular Entry (Porin/Diffusion) Drug->Entry Target Target Identification Entry->Target GyrB GyrB Subunit (ATPase Domain) Target->GyrB High Affinity GyrA GyrA Subunit (DNA Cleavage Core) Target->GyrA Low/No Affinity Inhibition Inhibition of ATP Hydrolysis Energy Starvation of Gyrase GyrB->Inhibition Result DNA Supercoiling Failure Replication Arrest Inhibition->Result

Figure 2: Mechanistic pathway of Quinoline-4-Carboxamides. Note the specific targeting of the GyrB ATPase domain, distinguishing it from the GyrA targeting of Ciprofloxacin.

Conclusion & Strategic Outlook

The comparative study reveals that Quinoline-4-carboxamide derivatives are not merely "me-too" compounds but represent a distinct subclass with significant utility against Gram-positive resistant strains (MRSA) and Mycobacterium tuberculosis.

Key Takeaways for Drug Development:

  • Efficacy: Superior to Ciprofloxacin against MRSA due to lack of cross-resistance (GyrB vs GyrA targeting).

  • Spectrum: Narrower Gram-negative spectrum compared to fluoroquinolones, likely due to efflux pump susceptibility in P. aeruginosa.

  • Safety: High selectivity index suggests a favorable safety profile for further lead optimization.

Recommendation: Future optimization should focus on C-6 and C-8 halogenation to improve Gram-negative penetration and metabolic stability.

References

  • Shinde, et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.

  • Kumar, J., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4] CLSI Standards.

  • Faidallah, H.M., et al. (2016). Synthesis and biological evaluation of new quinoline-4-carboxamide derivatives as potential anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology Research

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of compounds that interact with a wide array of biological targets.[1][2] Among its many variations, the 2-phenyl-quinoline-4-carboxylic acid framework has garnered significant attention for its potent and diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of this structure allows for extensive chemical modification, enabling the fine-tuning of its biological profile to enhance efficacy and selectivity against cancer cells.[1]

This guide provides an in-depth comparison of the cytotoxic effects of various 2-phenyl-quinoline-4-carboxylic acid derivatives against several human cancer cell lines. We will delve into the primary mechanisms driving their anticancer activity, present comparative experimental data, and provide detailed, field-proven protocols for researchers to reliably assess these compounds in their own laboratories.

Mechanisms of Action: More Than Just Cytotoxicity

The anticancer effects of 2-phenyl-quinoline-4-carboxylic acid derivatives are not monolithic. They arise from the ability of these compounds to modulate multiple, critical cellular pathways involved in cancer cell proliferation, survival, and cell cycle regulation. Understanding these mechanisms is paramount for rational drug design and for selecting appropriate experimental models.

Key Molecular Targets and Pathways

Several derivatives have been identified as potent inhibitors of key enzymes that are often dysregulated in cancer:

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives function as HDAC inhibitors.[5][6][7] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of tumor suppressor genes.[5][6] By inhibiting HDACs, these quinoline compounds can reactivate silenced genes, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor growth.[7][8] Compound D28 , for example, has been identified as a selective HDAC3 inhibitor, demonstrating potent anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in K562 leukemia cells.[5][6][7]

  • Sirtuin (SIRT) Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are also crucial regulators of cellular processes, and their dysregulation is linked to cancer.[9][10] Molecule P6 , a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, was identified as a selective inhibitor of SIRT3, a mitochondrial sirtuin.[9][10] Inhibition of SIRT3 by P6 resulted in potent growth inhibition of MLL-rearranged (MLLr) leukemic cell lines by inducing cell cycle arrest at the G0/G1 phase and promoting cell differentiation rather than apoptosis.[9][10] Subsequent structural modifications have led to even more potent SIRT3 inhibitors with activity in multiple myeloma models.[11]

The culmination of these molecular interactions is often the induction of apoptosis, a controlled and non-inflammatory form of cell death.

compound 2-Phenyl-quinoline- 4-carboxylic Acid Derivative hdac HDAC3 Inhibition compound->hdac sirt3 SIRT3 Inhibition compound->sirt3 genes Tumor Suppressor Gene Expression ↑ hdac->genes cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) sirt3->cycle_arrest differentiation Cell Differentiation sirt3->differentiation genes->cycle_arrest apoptosis Induction of Apoptosis genes->apoptosis death Cell Death cycle_arrest->death caspase Caspase Cascade Activation apoptosis->caspase caspase->death

Caption: Potential anticancer mechanisms of action.

Comparative Cytotoxicity Data

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this activity. The table below summarizes the IC50 values for several 2-phenyl-quinoline-4-carboxylic acid derivatives across a panel of human cancer cell lines.

Compound IDDerivative Class/Key FeatureHuman Cell LineCell TypeIC50 (µM)Reference
D28 Hydroxamic AcidK562Chronic Myelogenous Leukemia1.02[6]
U937Histiocytic Lymphoma1.11[6]
A549Non-small Cell Lung Cancer2.83[6]
MCF-7Breast Adenocarcinoma5.66[6]
MDA-MB-231Breast Adenocarcinoma4.15[6]
HepG2Hepatocellular Carcinoma2.16[6]
P6 4-AcrylamidophenylTHP-1Acute Monocytic Leukemia7.2[9][10]
S18 Modified P6RPMI-8226Multiple Myeloma>10 (Inhibits IL-6 proliferation)[11]
S27 Modified P6MM1.SMultiple MyelomaPotent (Value not specified)[11]
T5 Modified P6MM1.SMultiple MyelomaPotent (Value not specified)[11]
MOSB UnspecifiedA549Non-small Cell Lung Cancer356[12]
NSB UnspecifiedA549Non-small Cell Lung Cancer366[12]
3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7Breast AdenocarcinomaPotent (82.9% growth reduction)[13]
11 4-(4-Acetylphenylamino)-6-methoxyNCI-H226Non-small Cell Lung Cancer0.94[14]
MDA-MB-231Breast Adenocarcinoma0.04[14]
SF-295CNS Cancer<0.01[14]

This table is a synthesis of data from multiple studies and is intended for comparative purposes.

Discussion of Structure-Activity Relationships (SAR)

The data reveals critical insights into the structure-activity relationships of these derivatives.

  • The C3 Carboxylic Acid Group: The presence of a free carboxylic acid at the C3 position appears to be detrimental to cytotoxic activity. Studies have shown that derivatives with a C3-carboxylate are largely inactive, possibly due to steric hindrance that prevents the phenyl ring from achieving co-planarity with the quinoline core, a crucial factor for cytotoxicity.[14]

  • Substitutions on the 4-Anilino Moiety: A hydrogen-bond accepting group at the C4 position of a 4-anilino moiety is crucial for activity. For instance, compound 11 , with its 4-acetylphenylamino group, shows exceptionally potent activity against breast (MDA-MB-231) and CNS (SF-295) cancer cell lines, with IC50 values in the nanomolar range.[14]

  • The Zinc-Binding Group (ZBG): For derivatives acting as HDAC inhibitors, the nature of the ZBG is critical. Compound D28 , which incorporates a hydroxamic acid group, demonstrates broad and potent anticancer activity.[6][7]

Core Experimental Protocols

To ensure reproducibility and accuracy in evaluating these compounds, standardized and well-controlled experimental protocols are essential. The following section details the methodologies for the two most fundamental assays in cytotoxicity screening: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Acquisition & Analysis culture 1. Seed Cells in 96-well Plate adhesion 2. Incubate (24h) for Cell Adhesion culture->adhesion treatment 3. Treat with Quinoline Derivatives (24-72h) adhesion->treatment mtt 4a. MTT Assay: Add MTT Reagent (2-4h Incubation) treatment->mtt annexin 4b. Apoptosis Assay: Harvest & Stain with Annexin V/PI treatment->annexin solubilize 5a. Solubilize Formazan Crystals mtt->solubilize flow 5b. Acquire Data via Flow Cytometry annexin->flow read 6a. Read Absorbance (570 nm) solubilize->read ic50 7a. Calculate IC50 (Cell Viability %) read->ic50 quadrant 6b. Quadrant Analysis (% Apoptosis) flow->quadrant

Caption: General experimental workflow for cytotoxicity evaluation.
MTT Assay for Cell Viability

Principle: This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[15][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for medium-only background controls.[18]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-quinoline-4-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[18] During this time, viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of a solubilizing agent (e.g., DMSO, or an isopropanol/HCl solution) to each well.[17]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay provides a robust method for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues on apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[20]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at relevant concentrations (e.g., at and around the IC50 value determined by the MTT assay) for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.[19]

  • Cell Harvesting:

    • Suspension Cells: Collect cells directly by centrifugation.

    • Adherent Cells: Collect the culture supernatant (which contains floating apoptotic cells) and then gently detach the adherent cells using a non-enzymatic method like trypsin-EDTA.[19][21] Combine the detached cells with the supernatant.

  • Washing: Wash the collected cells (1-5 x 10⁵) twice with cold 1X PBS by centrifuging at ~300-500 x g for 5 minutes and discarding the supernatant.[19][20] This removes any residual media components that could interfere with staining.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).[20]

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[19]

    • Add 5 µL of PI staining solution (e.g., 50 µg/mL stock).[19]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.[20]

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[20]

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[20]

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to primary necrosis/injury).

Conclusion

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a remarkably fertile ground for the development of novel anticancer therapeutics. The derivatives exhibit potent cytotoxicity across a range of human cancer cell lines, driven by diverse mechanisms including the inhibition of critical enzymes like HDACs and sirtuins, leading to the induction of cell cycle arrest and apoptosis. The comparative data clearly indicates that specific structural modifications are key to maximizing cytotoxic potential, with substitutions at the C3 and C4 positions playing a pivotal role in the molecule's activity. By employing the robust and validated protocols detailed in this guide, researchers can effectively screen and characterize new derivatives, contributing to the rational design of the next generation of quinoline-based cancer therapies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Jeyaprakash, R. S., Birangal, S., & Gourishetti, K. (2020). Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • ResearchGate. Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and.... [Link]

  • Hui, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Royal Society of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Wang, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. PubMed. [Link]

  • ResearchGate. (2024). Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy | Request PDF. [Link]

  • ResearchGate. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Xia, Y., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. [Link]

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A Comparative Guide for Medicinal Chemists: The 4-Quinolone-3-Carboxylic Acid Scaffold Versus Emerging Heterocyclic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The chosen framework must not only provide the appropriate three-dimensional geometry for target engagement but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For decades, the 4-quinolone-3-carboxylic acid moiety has been a cornerstone of medicinal chemistry, most notably yielding a powerful class of antibiotics. However, the relentless pressures of drug resistance and the quest for novel therapeutic agents necessitate a critical evaluation of this privileged scaffold against other promising frameworks.

This guide provides an in-depth, objective comparison of the 4-quinolone-3-carboxylic acid scaffold with prominent alternatives, supported by experimental data and established protocols. We will delve into the inherent strengths and liabilities of each framework, offering a rationale-driven perspective for researchers, scientists, and drug development professionals.

The Archetype: The 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid is a bicyclic heterocyclic scaffold. Its structure is characterized by a keto group at position 4, a carboxylic acid at position 3, and a nitrogen atom at position 1 of the quinolone ring system. This specific arrangement is crucial for its classical antibacterial activity.

Mechanism of Action and Key Physicochemical Properties

The archetypal mechanism of action for this scaffold involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The 4-keto and 3-carboxyl groups are essential for this activity, as they coordinate with a magnesium ion (Mg²⁺) and key amino acid residues in the enzyme's active site, trapping the enzyme-DNA complex and leading to a bactericidal effect. This scaffold is a classic example of a "pharmacophore," where a specific arrangement of functional groups is responsible for the biological activity.

Key Strengths:

  • Proven Clinical Success: The scaffold is the basis for numerous clinically successful fluoroquinolone antibiotics like ciprofloxacin and levofloxacin.

  • Well-Understood SAR: Decades of research have led to a deep understanding of its structure-activity relationships (SAR), allowing for rational modification to tune potency and spectrum.

  • Synthetic Tractability: The Gould-Jacobs reaction is a classic and reliable method for synthesizing the quinolone core, making it highly accessible.

Inherent Liabilities:

  • Resistance: Widespread use has led to significant bacterial resistance, primarily through mutations in the target enzymes or increased efflux pump activity.

  • Off-Target Effects: Some fluoroquinolones have been associated with adverse effects, including phototoxicity, cardiotoxicity (QT prolongation), and tendinopathy, often linked to interactions with mammalian topoisomerases or other off-targets.

  • Limited Chemical Space: While modifiable, the core structure's rigidity can limit exploration of diverse chemical space.

Experimental Workflow: Synthesis via Gould-Jacobs Reaction

The synthesis of the 4-quinolone core is a foundational technique. The Gould-Jacobs reaction provides a reliable and well-documented pathway.

Gould_Jacobs_Workflow Gould-Jacobs Reaction Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Derivative Condensation Condensation (Neat or in EtOH) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Elimination of EtOH Cyclization Thermal Cyclization (High Temp. >250°C) Intermediate->Cyclization QuinoloneEster Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Cyclization->QuinoloneEster Intramolecular ring closure Hydrolysis Saponification (e.g., NaOH, H₂O, Heat) QuinoloneEster->Hydrolysis CarboxylicAcid 4-oxo-1,4-dihydroquinoline -3-carboxylic acid Hydrolysis->CarboxylicAcid Acidification Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct 4-Quinolone Core Decarboxylation->FinalProduct Loss of CO₂

Caption: Workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.

Protocol: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Step 1: Condensation. A mixture of 4-fluoroaniline (3 mmol) and diethyl ethoxymethylenemalonate (EMME) (3 mmol) is refluxed in 10 mL of anhydrous ethanol for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the diethyl (4-fluoroanilino)methylenemalonate intermediate. The solid is collected by filtration and can be used in the next step without further purification.

    • Causality: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of EMME, followed by the elimination of ethanol. The choice of ethanol as a solvent is convenient due to its boiling point and ability to dissolve the reactants.

  • Step 2: Cyclization. The dried intermediate from Step 1 is added to Eaton's reagent (a 7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid). The mixture is heated to 80-100°C for 2 hours.

    • Causality: The high temperature is essential to overcome the activation energy for the 6-electron electrocyclization. Eaton's reagent acts as both a solvent and a powerful dehydrating agent/acid catalyst, promoting the intramolecular cyclization far more efficiently and at lower temperatures than traditional thermal methods which often require >250°C in solvents like diphenyl ether.

  • Step 3: Work-up and Isolation. The reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then with a small amount of cold ethanol. The crude product is dried to yield ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with literature values. Purity can be assessed by HPLC.

Alternative Frameworks: Expanding the Medicinal Chemist's Toolkit

While the quinolone scaffold is potent, the need for novel mechanisms of action and improved safety profiles has driven the exploration of alternative heterocyclic frameworks. We will compare three prominent alternatives: coumarins, indoles, and pyrimidines.

The Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a class of benzopyrone compounds widely found in nature. Their scaffold is versatile and has been explored for a vast range of biological activities, including anticoagulant, anticancer, and antimicrobial effects.

Comparative Analysis vs. 4-Quinolone-3-Carboxylic Acid:

Feature4-Quinolone-3-Carboxylic AcidCoumarin Scaffold
Core Structure Bicyclic, N-heterocycleBicyclic, O-heterocycle
Primary MOA DNA Gyrase/Topoisomerase IV InhibitionDiverse (Kinase inhibition, apoptosis induction, etc.)
Key Strengths Proven antibacterial efficacy, well-defined SAR.Broad biological activity, natural product origin, favorable safety profile.
Key Weaknesses Resistance, off-target toxicities.Often lower potency than quinolones, potential for metabolism-related issues (e.g., P450 interactions).
Synthetic Access Gould-Jacobs, Conrad-Limpach reactions.Pechmann condensation, Perkin reaction.

Data Point: Anticancer Activity

A study comparing a novel coumarin-based compound with a known quinolone-based anticancer agent (e.g., an experimental topoisomerase inhibitor) could yield the following hypothetical data:

CompoundScaffoldTargetIC₅₀ (µM) on HCT116 Cancer Cells
Compound Q 4-QuinoloneTopoisomerase II2.5
Compound C CoumarinSTAT3 Inhibition5.1
Doxorubicin AnthracyclineTopoisomerase II0.8

This table illustrates that while both scaffolds can yield potent anticancer agents, they may operate through entirely different mechanisms of action, offering an alternative therapeutic strategy.

The Indole Scaffold

The indole ring is another privileged scaffold in medicinal chemistry, forming the core of the amino acid tryptophan and numerous natural products and synthetic drugs. It is a rich source of hydrogen bond donors and acceptors and can participate in π-π stacking interactions.

Comparative Analysis vs. 4-Quinolone-3-Carboxylic Acid:

Feature4-Quinolone-3-Carboxylic AcidIndole Scaffold
Core Structure Bicyclic, N-heterocycle with keto/acidBicyclic, fused pyrrole-benzene ring
Primary MOA DNA Gyrase/Topoisomerase IV InhibitionHighly diverse (Receptor agonism/antagonism, enzyme inhibition)
Key Strengths Potent, targeted mechanism for antibacterials.Extreme versatility, "biogenic" scaffold, excellent for CNS targets.
Key Weaknesses Narrower therapeutic window beyond antibacterials.Can be susceptible to oxidative metabolism.
Synthetic Access Gould-Jacobs reaction.Fischer, Reissert, Madelung indole syntheses.
The Pyrimidine Scaffold

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms. This scaffold is a fundamental component of nucleic acids (cytosine, thymine, uracil) and is central to the development of a wide range of therapeutics, particularly kinase inhibitors in oncology.

Comparative Analysis vs. 4-Quinolone-3-Carboxylic Acid:

Feature4-Quinolone-3-Carboxylic AcidPyrimidine Scaffold
Core Structure Bicyclic, planarMonocyclic, planar
Primary MOA DNA Gyrase/Topoisomerase IV InhibitionKinase Inhibition (ATP-competitive)
Key Strengths Bactericidal action.Highly effective for targeting the ATP-binding pocket of kinases.
Key Weaknesses Resistance, specific toxicities.Selectivity can be a challenge (targeting one kinase over hundreds).
Synthetic Access Gould-Jacobs reaction.Biginelli reaction, condensation of 1,3-dicarbonyls with urea/thiourea.

Head-to-Head: A Mechanistic Comparison in Oncology

To truly appreciate the strategic choice of a scaffold, consider the inhibition of a key signaling pathway in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway PI3K/Akt/mTOR Signaling & Scaffold Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinolone Quinolone Inhibitor Quinolone->PI3K Inhibition Pyrimidine Pyrimidine Inhibitor Pyrimidine->PI3K Inhibition Indole Indole Inhibitor Indole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by different scaffolds.

  • The Pyrimidine Approach: Many potent PI3K inhibitors, such as the approved drug Idelalisib, are based on a purine or pyrimidine scaffold. This is logical because PI3K is a kinase, and its active site has evolved to bind ATP, which has a purine core. Pyrimidine-based inhibitors act as "ATP mimetics," fitting into the kinase hinge region and forming key hydrogen bonds that are critical for potent inhibition. The planarity and hydrogen bonding capacity of the pyrimidine ring are ideally suited for this purpose.

  • The Quinolone Approach: Quinolone-based scaffolds have also been successfully developed as PI3K inhibitors. Here, the strategy is different. The quinolone ring system can occupy the same ATP-binding pocket, with the nitrogen atom in the ring often forming a crucial hydrogen bond with the hinge region, mimicking the N1 or N3 of adenine. The larger bicyclic system allows for the exploration of adjacent hydrophobic pockets, potentially leading to improved potency and selectivity.

  • The Indole Approach: Indole-based inhibitors might target PI3K directly, but they have also been shown to be effective inhibitors of downstream effectors like Akt. The indole scaffold's unique electronic properties and ability to form different types of interactions allow it to bind to allosteric sites or different domains on Akt, preventing its activation and blocking the signal cascade further downstream.

This comparison highlights a fundamental principle in medicinal chemistry: different scaffolds can be used to solve the same biological problem, but they achieve this through distinct binding modes and interactions. The choice of scaffold dictates the synthetic strategy and the types of chemical space that can be explored to optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The 4-quinolone-3-carboxylic acid scaffold remains a titan in the world of antibacterial drug discovery, with a rich history and a well-understood mechanism of action. Its utility, however, is challenged by rising resistance and a need for novel therapeutic applications.

This guide has demonstrated that alternative frameworks like coumarins, indoles, and pyrimidines are not merely replacements but represent fundamentally different strategic approaches.

  • Coumarins offer a gateway to broad, often nature-inspired biological activity with potentially favorable safety profiles.

  • Indoles provide unparalleled versatility, capable of interacting with a vast array of biological targets, especially within the central nervous system.

  • Pyrimidines are the quintessential tools for kinase inhibition, leveraging their ATP-mimetic properties to target one of the most critical enzyme families in oncology.

The future of scaffold design will not be about finding a single "best" framework. Instead, it will rely on a deep, rational understanding of the target, the desired mechanism of action, and the inherent strengths of each chemical scaffold. By expanding our toolkit and appreciating the nuanced differences between these powerful chemical architectures, we can continue to innovate and develop the next generation of life-saving medicines.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. (2019). The Journal of Organic Chemistry. [Link]

  • Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University Innovation Gateway. Retrieved February 19, 2026, from [Link]

  • Ciprofloxacin: A Two Step Process. (2014). Der Pharma Chemica. [Link]

  • Gould-Jacobs Reaction Mechanism. (2025, January 15). Organic Chemistry [Video]. YouTube. [Link]

  • Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2016). ACS Medicinal Chemistry Letters. [Link]

  • FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry. [Link]

Structural characterization of 3-aminoquinoline-4-carboxylic acid using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Characterization of 3-Aminoquinoline-4-Carboxylic Acid

Executive Summary

This guide provides a technical comparison of analytical workflows for the structural characterization of This compound (CAS: 7529-23-9). Unlike standard commercial product comparisons, this document evaluates analytical methodologies (NMR vs. Mass Spectrometry) and structural differentiation strategies (distinguishing regioisomers).

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals. Primary Challenge: Distinguishing the 3-amino isomer from the thermodynamically favored 2-amino analog and identifying gas-phase cyclization artifacts in MS.

Part 1: Comparative Analysis of Analytical Architectures

The following table contrasts the three primary characterization pillars. For this specific scaffold, NMR is the Gold Standard for regioisomer confirmation , while MS is prone to artifacts due to the ortho-amino/carboxyl arrangement.

Feature1H NMR Spectroscopy Mass Spectrometry (ESI-MS/MS) X-Ray Crystallography
Primary Utility Definitive Regioisomer Identification (2- vs 3-amino)High-Sensitivity Detection & Purity CheckAbsolute Configuration & Solid-State Packing
Sample Requirement High (>5 mg)Low (<1 µg)High (Single Crystal required)
Solvent Dependency Critical: DMSO-d6 is required due to zwitterionic solubility.Flexible: MeOH/Water + Formic Acid.N/A
Key Diagnostic Signal H-2 Singlet (Distinct chemical shift).[M+H-H₂O]⁺ (Prominent "pseudo-lactam" ion).Hydrogen bonding network (Inter- vs Intramolecular).
Throughput Medium (10-30 min/sample)High (<2 min/sample)Low (Days/Weeks)
Confidence Level 99.9% (with 2D data)80% (Isomers have identical mass)100%

Part 2: Deep Dive – NMR Characterization

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH₂ and COOH) which are critical for confirmation.

  • DMSO-d6 (Recommended): The only standard solvent that effectively dissolves the zwitterionic amino-acid form. It slows proton exchange, often allowing the broad COOH (~13 ppm) and NH₂ (~6-7 ppm) signals to be observed.

  • CDCl₃: Avoid. The compound is virtually insoluble.

  • Methanol-d4: Solubilizes well but causes rapid exchange of NH₂ and COOH protons, erasing two key diagnostic signals.

Diagnostic Signals (1H NMR in DMSO-d6)

The differentiation of This compound from its isomers relies on the chemical shift and multiplicity of the proton adjacent to the nitrogen.

Proton PositionMultiplicityChemical Shift (

)
Structural Logic
H-2 Singlet 8.6 – 8.9 ppm The "Fingerprint" Signal. Deshielded by the ring nitrogen (N-1) but slightly shielded by the adjacent 3-NH₂ group.
H-5 Doublet (or dd)8.4 – 8.6 ppm Deshielded by the peri-effect of the 4-COOH group. Often the most downfield signal after H-2.
H-6, H-7, H-8 Multiplets7.5 – 8.0 ppmTypical aromatic quinoline pattern.
3-NH₂ Broad Singlet5.5 – 7.5 ppmPosition varies with concentration and water content.
4-COOH Broad Hump12.0 – 14.0 ppmOften invisible if water content in DMSO is high.

Critical Comparison - The Isomer Trap:

  • Target (3-Amino): H-2 is a singlet at ~8.8 ppm .

  • Isomer (2-Amino): H-3 is a singlet at ~6.5 - 7.2 ppm .

  • Result: A simple 1D NMR scan instantly differentiates the two based on the >1.5 ppm shift difference of the singlet.

Experimental Protocol: NMR Acquisition
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 .

  • Tube: Use high-quality 5mm tubes to minimize shimming errors.

  • Acquisition:

    • Pulse angle: 30° (to prevent saturation of slow-relaxing quaternary carbons in 13C).

    • Relaxation delay (D1): Set to 2.0 s to ensure integration accuracy of the H-2 singlet.

    • Scans: 16 (1H) / 1024 (13C).

  • Processing: Apply 0.3 Hz line broadening (LB) for 1H to smooth broad NH₂ signals.

Part 3: Deep Dive – Mass Spectrometry

Ionization & Fragmentation Behavior

While MS cannot easily distinguish isomers by mass alone (both MW 188.18), the fragmentation pathway offers clues to the structural arrangement. The proximity of the 3-amino and 4-carboxyl groups facilitates a specific gas-phase dehydration.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

    
     Da.
    
Key Fragmentation Channels (MS/MS)

The proximity of the 3-NH₂ and 4-COOH groups leads to a characteristic "Ortho Effect" in the mass spectrometer.

  • Dehydration (Diagnostic):

    • Mechanism:[1][2][3][4] Cyclization between the 3-NH₂ and 4-COOH to form a cyclic anhydride-like or lactam cation. This is highly favorable for the 3,4-substitution pattern compared to the 5,4- or 6,4-isomers.

  • Decarboxylation:

    • Loss of the carboxylic acid group to yield the 3-aminoquinoline cation.

  • Ring Cleavage:

    • Subsequent loss of HCN (27 Da) from the quinoline core.

Part 4: Visualized Workflows

Workflow 1: Structural Confirmation Logic

This decision tree guides the researcher through the characterization process, prioritizing NMR for isomer differentiation.

CharacterizationWorkflow Start Unknown Sample (Suspected 3-aminoquinoline-4-COOH) Solubility Solubility Test Start->Solubility DMSO Soluble in DMSO-d6 (Proceed to NMR) Solubility->DMSO Dissolves CDCl3 Insoluble in CDCl3 (Confirm Zwitterionic Nature) Solubility->CDCl3 Precipitates NMR_Acq Acquire 1H NMR (400 MHz+) DMSO->NMR_Acq CDCl3->DMSO Switch Solvent Signal_Check Analyze Singlet Region NMR_Acq->Signal_Check H2_High Singlet @ 8.6-8.9 ppm (H-2 Proton) Signal_Check->H2_High Downfield Shift H3_Low Singlet @ 6.5-7.5 ppm (H-3 Proton) Signal_Check->H3_Low Upfield Shift MS_Check MS/MS Confirmation (Look for m/z 171) H2_High->MS_Check Conclusion_2 REJECTED: Likely 2-Amino Isomer H3_Low->Conclusion_2 Conclusion_3 CONFIRMED: 3-Aminoquinoline-4-COOH MS_Check->Conclusion_3 m/z 189 -> 171

Figure 1: Decision tree for distinguishing this compound from its common 2-amino isomer using NMR chemical shifts.

Workflow 2: MS Fragmentation Pathway (Ortho-Effect)

This diagram illustrates the gas-phase cyclization that produces the diagnostic [M-18] peak.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 189 (Open Structure) Transition Ortho-Interaction (NH2 attacks COOH) Parent->Transition Gas Phase Fragment2 Decarboxylation [M+H-COOH]+ m/z 144 Parent->Fragment2 - COOH (45 Da) Fragment1 Cyclic Fragment [M+H-H2O]+ m/z 171 (Diagnostic Peak) Transition->Fragment1 - H2O (18 Da)

Figure 2: Proposed ESI-MS fragmentation pathway highlighting the diagnostic water loss facilitated by the ortho-amino/carboxyl arrangement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459685, this compound. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2010). Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Gable, K. P. (2022). 1H NMR Chemical Shifts and Interpretation. Oregon State University Chemistry. Retrieved from [Link]

  • University of Vienna (2025). NMR Spectral Data for Quinoline Derivatives. SpectraBase. Retrieved from [Link]

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A Guide to Confirming the Mechanism of Action of Quinoline-Based DHODH Inhibitors with Cocrystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and methodological framework for confirming the mechanism of action of quinoline-based inhibitors targeting Dihydroorotate Dehydrogenase (DHODH). We will explore the causality behind experimental choices, present comparative data for prominent inhibitors, and provide detailed protocols for key validation experiments, grounding our discussion in structural biology.

Introduction: DHODH as a Prime Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is fundamental for the production of pyrimidines, which are essential building blocks for DNA and RNA.[3] Consequently, rapidly proliferating cells, such as those found in tumors or activated lymphocytes, are highly dependent on this pathway for survival and growth.[1][4] This dependency makes DHODH a compelling and validated therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][4][5]

Among the various classes of DHODH inhibitors, quinoline-based compounds have emerged as particularly potent and effective. The archetypal inhibitor, Brequinar, demonstrated significant anti-tumor activity in preclinical models and paved the way for extensive research into this chemical scaffold.[4][6] Understanding precisely how these molecules interact with the enzyme is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The Enzymatic Mechanism and the Power of Structural Confirmation

DHODH utilizes a flavin mononucleotide (FMN) cofactor to oxidize DHO to orotate. The electrons from this reaction are then passed to the mitochondrial respiratory chain via a ubiquinone (Coenzyme Q) binding site.[7][8][9] Therefore, an inhibitor can theoretically act by competing with either the DHO substrate or the ubiquinone cofactor.

Kinetic assays are the first step in characterizing an inhibitor's mechanism. Studies on Brequinar, for instance, indicate it is a competitive inhibitor with respect to ubiquinone and an uncompetitive inhibitor versus DHO.[7][8][10] While this data is informative, it is indirect. To achieve unequivocal confirmation of the binding mode and mechanism, X-ray cocrystallography is the gold standard. It provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the enzyme's active site. This structural data is not merely confirmatory; it reveals the specific amino acid residues involved in binding, highlights opportunities for rational drug design, and validates the hypotheses generated from kinetic studies.[11][12]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of DHODH in the pyrimidine synthesis pathway and the critical point of intervention for quinoline-based inhibitors.

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

Comparative Analysis of DHODH Inhibitors

While Brequinar and Leflunomide (and its active metabolite, Teriflunomide) are well-established DHODH inhibitors, recent structure-guided efforts have produced novel quinoline-based analogues with significantly improved potency.[11][13] Cocrystal structures have been instrumental in this process, revealing how subtle modifications to the quinoline scaffold can engage with new hydrogen bond networks within the binding pocket.

For example, a structure-guided design approach identified Tyr356 and Thr63 as key residues for forming new interactions.[11] This led to the development of compounds like analogue 41 , which exhibits a potent IC50 of 9.71 nM, and analogue 43 . The cocrystal structure of analogue 43 with DHODH confirmed a novel water-mediated hydrogen bond with Thr63, a direct validation of the design strategy.[11]

Table 1: Comparison of DHODH Inhibitors
InhibitorChemical ClassHuman DHODH IC50Key Binding Interactions / Mechanism Notes
Brequinar Quinoline Carboxylic Acid1.8 - 2.1 nM[3][14]Potent inhibitor; competitive vs. ubiquinone.[7][8] Advanced to clinical trials.[4][6]
Teriflunomide Isoxazole Carboxamide24.5 - 388 nM[3][14]Active metabolite of Leflunomide; FDA-approved for multiple sclerosis.[15]
Leflunomide Isoxazole Carboxamide332.9 nM[14]Pro-drug for Teriflunomide; FDA-approved for rheumatoid arthritis.[4]
Analogue 41 Quinoline Carboxylic Acid9.71 ± 1.4 nM[11][13]Designed to form new H-bond interactions; possesses significant oral bioavailability.[11]
Analogue 43 Quinoline Carboxylic Acid26.2 ± 1.8 nM[11][13]Cocrystal structure confirmed a novel water-mediated H-bond with residue T63.[11]
BAY-2402234 Novel Scaffold0.42 nM[14]A highly potent, next-generation DHODH inhibitor.

Experimental Workflows for Mechanism Confirmation

Confirming the mechanism of action is a multi-step process that integrates biochemical assays with structural biology. The workflow ensures that quantitative data on inhibition is validated by direct visual evidence of the binding mode.

Workflow: From Hit to Structural Validation

This diagram outlines the logical progression of experiments required to fully characterize a novel quinoline-based DHODH inhibitor.

Workflow cluster_Biochem Biochemical & Biophysical Characterization cluster_Structural Structural Biology cluster_Validation Mechanism Validation assay DHODH Enzyme Inhibition Assay (Determine IC50) kinetic Kinetic Studies (Determine Ki, Mechanism) assay->kinetic tsa Thermal Shift Assay (TSA) or SPR (Binding Confirmation) kinetic->tsa analysis Analysis of Cocrystal Structure (Binding Site, Interactions) kinetic->analysis Kinetic Data Correlated with Structural Data protein Recombinant hDHODH Expression & Purification tsa->protein Confirms Binding for Crystallography cocrystal Cocrystallization (hDHODH + Inhibitor) protein->cocrystal xray X-ray Diffraction & Structure Determination cocrystal->xray xray->analysis sar Structure-Activity Relationship (SAR) & Optimization analysis->sar

Caption: Experimental workflow for DHODH inhibitor mechanism confirmation.

Protocol 1: DHODH Enzyme Inhibition Assay (DCIP-Based)

This protocol describes a common colorimetric assay to measure DHODH activity and determine inhibitor potency (IC50).[16][17] The assay relies on the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600-650 nm.

Principle: DHODH passes electrons from DHO to a quinone intermediate, which then reduces the blue-colored DCIP to its colorless form. The rate of this color change is proportional to enzyme activity.

Materials:

  • Recombinant human DHODH protein (truncated for solubility)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100

  • Dihydroorotic acid (DHO) stock solution (in buffer)

  • Coenzyme Q10 (or a soluble analogue like decylubiquinone) stock solution (in DMSO)

  • DCIP stock solution (in buffer)

  • Test Inhibitor (e.g., quinoline derivative) stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at ~600 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix in Assay Buffer containing Coenzyme Q10 (final concentration ~100 µM) and DCIP (final concentration ~200 µM).

  • Inhibitor Dilution: Perform a serial dilution of the quinoline-based inhibitor in DMSO. Then, add a small volume (e.g., 1-2 µL) of each dilution to the wells of the 96-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

  • Enzyme Addition: Add the purified hDHODH enzyme, diluted in Assay Buffer, to each well (except the no-enzyme control).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Start the enzymatic reaction by adding the DHO substrate to all wells (final concentration ~500 µM).

  • Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 600 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cocrystallization of DHODH with a Quinoline Inhibitor

This protocol provides a generalized workflow for obtaining protein-ligand cocrystals, which is essential for structural determination. The key principle of cocrystallization is to mix the protein and ligand together before setting up crystallization trials, allowing the complex to form in solution.[18]

Materials:

  • Highly pure and concentrated (>5-10 mg/mL) recombinant hDHODH protein.

  • Quinoline-based inhibitor powder.

  • Crystallization buffer screens (various pH, precipitants, and salts).

  • Vapor diffusion crystallization plates (e.g., sitting-drop or hanging-drop).

  • Micro-pipetting tools.

Procedure:

  • Complex Formation:

    • Dissolve the quinoline inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Add the inhibitor to the purified DHODH protein solution at a 2-5 fold molar excess.

    • Incubate the mixture on ice or at 4°C for at least 1 hour to ensure complex formation.

    • (Optional) Centrifuge the mixture to remove any precipitated protein or inhibitor.

  • Crystallization Screening:

    • Using a robotic or manual system, set up crystallization trials. This involves mixing a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of a reservoir solution from a commercial screen.

    • The "drop" is then equilibrated against a larger volume of the reservoir solution via vapor diffusion. This process slowly increases the concentration of the protein and precipitant, hopefully driving the formation of well-ordered crystals.

  • Crystal Optimization:

    • Monitor the plates regularly over several days to weeks for crystal growth.

    • Once initial "hits" (small or poorly formed crystals) are identified, perform optimization screening. This involves systematically varying the pH, precipitant concentration, and other additives around the conditions of the initial hit to grow larger, diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully loop out a suitable crystal from the drop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-freeze the crystal in liquid nitrogen for storage and transport to a synchrotron X-ray source.

This meticulous process, when successful, yields the cocrystals that are the foundation for definitively confirming the inhibitor's mechanism of action through X-ray diffraction analysis.

Conclusion

The combination of rigorous enzymatic assays and high-resolution cocrystal structures provides an undeniable framework for confirming the mechanism of action of quinoline-based DHODH inhibitors. While kinetic data can suggest a mechanism, the direct visualization afforded by crystallography validates these findings, reveals the atomic-level interactions responsible for potency, and illuminates the path for future structure-guided drug design.[11][12] The insights gained from analyzing how the quinoline scaffold fits within the ubiquinone binding pocket are invaluable for optimizing lead compounds into clinical candidates for treating a host of proliferation-dependent diseases.

References

  • McLean, J. E., Neidhardt, E. A., Grossman, T. H., & Hedstrom, L. (2001). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry, 40(7), 2194–2200. [Link]

  • McLean, J. E., et al. (2001). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Urakami, H., et al. (2022). Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM. Taylor & Francis Online. [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Taylor & Francis Online. [Link]

  • McLean, J. E., et al. (2001). Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. PubMed. [Link]

  • Lombardi, A. A., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Roland, J. L., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. PMC. [Link]

  • Tsuchiya, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. [Link]

  • Zhang, Z., et al. (2019). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]

  • Dong, C., et al. (2022). DHODH and cancer: promising prospects to be explored. springermedizin.de. [Link]

  • Ghate, M., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Scorah, N., et al. (2024). Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML. PubMed. [Link]

  • Reaction Biology. (2026). DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]

  • He, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC. [Link]

  • Wang, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. [Link]

  • DelveInsight. (2025). DHODH Inhibitors Market Forecast to Reach New Heights by 2034. PR Newswire. [Link]

  • Sharma, P., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity. Physical Chemistry Research. [Link]

  • de Paula, J. C., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Semantic Scholar. [Link]

  • Krimmer, S. G., & Klebe, G. (2015). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC. [Link]

  • Zhang, J., & Chen, X. (2023). Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition. PMC. [Link]

  • Shayan, M. S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • ResearchGate. (n.d.). Crystal structures of human DHODH in complex with inhibitors. ResearchGate. [Link]

Sources

Comparative Bioactivity Guide: 2-Quinolones vs. 4-Quinolones as Antibacterial Agents

[1]

Executive Summary: The Isomeric Divergence

In the landscape of antibacterial drug discovery, 4-quinolones (fluoroquinolones) represent the clinical "gold standard," characterized by the essential 4-oxo-3-carboxylic acid pharmacophore that targets bacterial Type II topoisomerases. 2-quinolones (carbostyrils), while isomeric, have historically been viewed as bio-isosteres with significantly reduced potency.

However, the rise of fluoroquinolone resistance (FQR) has reignited interest in the 2-quinolone scaffold. Recent data suggests that while 4-quinolones are superior in raw potency (sub-microgram MICs), specific 2-quinolone derivatives and related diones can evade standard resistance mechanisms (e.g., gyrA S83L mutations) due to altered binding modes. This guide objectively compares these two scaffolds, providing experimental evidence for their distinct bioactivity profiles.

Structural & Chemical Fundamentals

The core difference lies in the position of the carbonyl oxygen and the nitrogen atom within the bicyclic system. This structural isomerism fundamentally alters the electronic distribution required for the critical water-metal ion bridge interaction with the DNA-enzyme complex.

The Pharmacophore Gap
  • 4-Quinolones: The 3-carboxyl and 4-oxo groups are coplanar, chelating Mg²⁺. This complex binds to the Serine/Acidic residues of the enzyme (GyrA/ParC) via a water bridge.

  • 2-Quinolones: The 2-oxo position disrupts this specific chelation geometry. To achieve antibacterial activity, 2-quinolones often require alternative binding motifs (e.g., C-6 sulfonamide groups or C-3 modifications) that do not rely strictly on the classic water-metal bridge.

Visualization: Scaffold Comparison

QuinoloneScaffoldscluster_4Q4-Quinolone (Clinical Standard)cluster_2Q2-Quinolone (Carbostyril)node_4Q4-Oxo-3-Carboxyl Core(Essential Pharmacophore)target_4QTarget: Gyrase/Topo IV(Mg2+ Bridge Binding)node_4Q->target_4QHigh Affinitynode_2Q2-Oxo Isomer(Altered Geometry)target_2QTarget: Gyrase/Topo IV(Alternative Binding Pocket)node_2Q->target_2QModerate Affinity(Resistant to QRDR Mutations)

Figure 1: Structural logic distinguishing the primary binding modes of 4-quinolones versus 2-quinolones.

Comparative Bioactivity Data[1][2][3][4]

The following data contrasts a standard 4-quinolone (Ciprofloxacin ) against a representative bioactive 2-quinolone derivative (QS-3 , a 2-chloroquinoline-6-sulfonamide hybrid) and a Quinazoline-2,4-dione (a 2-quinolone mimic).

Key Insight: 4-quinolones exhibit superior potency against wild-type strains. However, 2-quinolone derivatives often maintain their (albeit lower) activity against resistant strains where 4-quinolones fail completely.

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainPhenotypeCiprofloxacin (4-Q)QS-3 (2-Q Derivative)Quinazoline-2,4-dione (2-Q Mimic)
E. coli (WT) Susceptible0.0151284.0
E. coli (GyrA S83L) FQR (Resistant) >64 128 (Unchanged)4.0 (Unchanged)
S. aureus (WT) Susceptible0.25642.0
P. aeruginosa Gram-Neg0.5648.0

Data synthesized from comparative screenings (e.g., BenchChem QS-3 data; NIH Dione studies).

Mechanism of Action Analysis

While both classes target Type II Topoisomerases, their "kill" mechanism differs slightly in efficiency.

  • 4-Quinolones: Act as "Poisons," stabilizing the cleaved DNA-enzyme complex, leading to accumulation of double-strand breaks (DSBs).

  • 2-Quinolones: Often act as catalytic inhibitors or weaker poisons. They may block ATP hydrolysis (GyrB targeting) or bind to the GyrA-GyrB interface without requiring the Ser83 residue, explaining their activity against resistant mutants.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflow.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To determine if the compound directly inhibits the enzymatic target.

Reagents:

  • Relaxed pBR322 plasmid DNA.

  • E. coli DNA Gyrase (Holoenzyme).[1][2]

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP.

Workflow:

  • Preparation: Prepare 30 µL reactions on ice.

    • Control: Buffer + DNA + Enzyme (No Drug).

    • Negative Control: Buffer + DNA (No Enzyme).

    • Test: Buffer + DNA + Enzyme + Compound (0.1 - 100 µM) .

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 30 µL of chloroform/isoamyl alcohol (24:1) and 6 µL of loading dye containing SDS (to trap cleaved complexes if analyzing cleavage).

  • Electrophoresis: Run on 1% agarose gel (no Ethidium Bromide in gel) at 50V for 3 hours.

  • Staining: Post-stain with Ethidium Bromide.

  • Validation:

    • Active 4-Q (Cipro): Shows linear DNA (cleavage complex) or relaxed DNA (inhibition of supercoiling).[3]

    • Active 2-Q: Should prevent the conversion of relaxed bands to supercoiled bands.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilution of compounds (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Growth Control (Bacteria + Solvent).

    • Sterility Control (Media only).

    • Reference Control (Ciprofloxacin).[3][4][5][6]

  • Incubation: 16–20 hours at 35°C.

  • Readout: Lowest concentration with no visible growth.

Visualizing the Screening Workflow

The following diagram outlines the logical flow for differentiating a 4-quinolone from a 2-quinolone based on experimental outcomes.

ScreeningWorkflowStartCompound Library(2-Q vs 4-Q)Step1Primary Screen: MIC (WT E. coli)Start->Step1Branch1MIC < 1 µg/mL?Step1->Branch1HighPotencyLikely 4-Quinolone Profile(High Potency)Branch1->HighPotencyYesLowPotencyPotential 2-Quinolone/Novel(Moderate Potency)Branch1->LowPotencyNoStep2Secondary Screen: Mutant MIC(gyrA S83L)HighPotency->Step2LowPotency->Step2AnalysisResistance Ratio Calculation(MIC Mutant / MIC WT)Step2->AnalysisResult4QHigh Ratio (>100x)Susceptible to ResistanceAnalysis->Result4QClassic 4-QResult2QLow Ratio (~1-4x)Overcomes ResistanceAnalysis->Result2QNovel 2-Q

Figure 2: Decision tree for characterizing quinolone derivatives based on potency and resistance profiles.

References

  • Aldred, K. J., et al. (2014).[6] "Topoisomerase IV-quinolone interactions." Biochemistry. Link

  • BenchChem. (2025).[7] "A Comparative Analysis of the Antibacterial Spectrum: 2-Chloroquinoline-6-sulfonamide Derivatives versus Ciprofloxacin." Link

  • Hiasa, H., & Shea, M. E. (2000). "DNA gyrase-mediated double-strand DNA break."[6][8] Journal of Biological Chemistry. Link

  • Inspiralis. (2023). "Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol." Link

  • Malik, I., et al. (2018). "Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones." Antimicrobial Agents and Chemotherapy.[9][10] Link

  • Reck, F., et al. (2023). "Synthetic 2-Quinolones Targeting DNA Gyrase." Biomedicines.[11] Link

A Researcher's Guide to Assessing the Antileishmanial Activity of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the antileishmanial potential of quinoline-4-carboxylic acid derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and comparable data. We will compare the performance of this promising chemical scaffold against established antileishmanial agents, supported by detailed experimental methodologies and data interpretation strategies.

The Imperative for New Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health threat, affecting millions in tropical and subtropical regions.[1][2][3] The disease manifests in several forms, with visceral leishmaniasis (kala-azar) being the most severe and often fatal if left untreated.[2][3][4]

The current chemotherapeutic options are fraught with challenges. For decades, pentavalent antimonials were the first line of defense, but their efficacy has been severely eroded by widespread drug resistance.[1][5][6] Second-line treatments such as Amphotericin B, while effective, are associated with significant toxicity, including nephrotoxicity.[1][5][7] Miltefosine, the only oral drug available, also faces emerging resistance and has limitations in its use.[4][5][8] This therapeutic gap underscores the urgent need for novel, safe, and effective antileishmanial compounds.[1][2][4]

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial and anticancer properties.[1][4] Consequently, derivatives of quinoline, specifically quinoline-4-carboxylic acids, have emerged as a promising class of molecules for antileishmanial drug discovery.[1][4][9][10][11]

Unraveling the Mechanism: How Do Quinolines Target Leishmania?

While the precise mechanisms of action for many quinoline-4-carboxylic acid derivatives are still under investigation, computational and in-silico studies have identified a highly plausible molecular target: N-myristoyltransferase (NMT) .[4][9]

NMT is a vital enzyme for the parasite's survival. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a range of substrate proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the structural integrity of the parasite. Inhibiting LdNMT disrupts these fundamental processes, leading to parasite death. Molecular docking studies have shown that quinoline-4-carboxylic acid derivatives can fit into the NMT binding pocket, establishing key interactions that inhibit its function.[9]

Mechanism_of_Action cluster_0 Leishmania Parasite cluster_1 Drug Intervention NMT N-Myristoyltransferase (NMT) Myristoylation N-Myristoylation NMT->Myristoylation Catalyzes Inhibition Inhibition Proteins Substrate Proteins Proteins->Myristoylation Function Proper Protein Function & Membrane Localization Myristoylation->Function Death Parasite Death Survival Parasite Survival Function->Survival Quinoline Quinoline-4-Carboxylic Acid Derivative Quinoline->NMT Binds to & Inhibits

Caption: Proposed mechanism of NMT inhibition by quinoline derivatives.

Performance Assessment: From In Vitro Screening to In Vivo Validation

A rigorous, stepwise evaluation is critical to determine the true potential of any new antileishmanial candidate. This process begins with in vitro assays to establish initial activity and selectivity, followed by validation in a relevant in vivo model.

Part A: In Vitro Evaluation – The First Line of Evidence

The initial screening process aims to answer three fundamental questions:

  • Does the compound kill the free-living parasite (promastigote)?

  • Does it kill the clinically relevant intracellular form (amastigote) within a host cell?

  • Is it more toxic to the parasite than to the host cell?

In_Vitro_Workflow cluster_assays Parallel Assays cluster_results Data Analysis Compound Quinoline Derivative (Test Compound) Assay1 Protocol 1: Anti-promastigote Assay Compound->Assay1 Assay2 Protocol 2: Anti-amastigote Assay Compound->Assay2 Assay3 Protocol 3: Cytotoxicity Assay Compound->Assay3 Promastigote Leishmania Promastigotes (Axenic Culture) Promastigote->Assay1 Macrophage Macrophage Host Cells (e.g., J774A.1) Macrophage->Assay2 Infect with Promastigotes Macrophage->Assay3 IC50_pro Calculate IC50 (Promastigote) Assay1->IC50_pro IC50_ama Calculate IC50 (Amastigote) Assay2->IC50_ama CC50 Calculate CC50 (Host Cell) Assay3->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50_ama) IC50_ama->SI CC50->SI

Caption: Workflow for the in vitro assessment of antileishmanial compounds.

Protocol 1: Anti-promastigote Activity Assay

  • Rationale: This is a primary, high-throughput screen to quickly identify compounds with activity against the easily culturable promastigote stage.[12]

  • Methodology:

    • Cultivation: Culture Leishmania promastigotes (e.g., L. donovani) in a suitable medium (e.g., M199) at 24-26°C until they reach the logarithmic growth phase.

    • Plating: Seed a 96-well plate with promastigotes at a density of approximately 1 x 10⁶ cells/mL.

    • Compound Addition: Add serial dilutions of the test compounds (and a standard drug like Amphotericin B as a positive control) to the wells. Include a solvent control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 24-26°C.[13][14]

    • Viability Assessment: Determine parasite viability using a colorimetric assay such as Resazurin (Alamar Blue) or MTT.[13][15] For the Resazurin assay, add the dye and incubate for another 4-6 hours, then read the fluorescence or absorbance.

    • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Intracellular Anti-amastigote Activity Assay

  • Rationale: This is the most critical in vitro assay as it evaluates the compound's ability to kill the parasite in its clinically relevant intracellular niche.[12][16]

  • Methodology:

    • Host Cell Culture: Seed a 96-well plate with a macrophage cell line (e.g., murine J774A.1 or human THP-1) at a density that allows for adherence and formation of a semi-confluent monolayer (e.g., 4 x 10⁴ cells/well).[17] Incubate at 37°C with 5% CO₂ for 18-24 hours.

    • Infection: Infect the adherent macrophages with late-stage promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[14] Incubate for 4-6 hours to allow phagocytosis.

    • Wash: Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

    • Compound Addition: Add fresh medium containing serial dilutions of the test compounds and controls.

    • Incubation: Incubate for another 48-72 hours at 37°C with 5% CO₂.

    • Quantification: Fix the cells (e.g., with methanol) and stain with Giemsa. Manually count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use high-content imaging systems for automated quantification.[18]

    • Data Analysis: Calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: Host Cell Cytotoxicity Assay

  • Rationale: To ensure that the observed anti-amastigote activity is not merely a result of killing the host cell, a parallel cytotoxicity assay is essential.[19]

  • Methodology:

    • Cell Plating: Seed macrophages in a 96-well plate as described in Protocol 2.

    • Compound Addition: Add serial dilutions of the test compounds to the uninfected macrophages.

    • Incubation: Incubate for the same duration as the anti-amastigote assay (48-72 hours) at 37°C with 5% CO₂.

    • Viability Assessment: Use the same viability assay (e.g., Resazurin) as in Protocol 1.

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces host cell viability by 50%.[17]

Data Interpretation & Comparative Analysis

The ultimate measure of a compound's potential is its Selectivity Index (SI) , calculated as the ratio of host cell cytotoxicity to anti-parasitic activity (SI = CC₅₀ / IC₅₀ amastigote).[13][17] A higher SI value indicates greater selectivity for the parasite. A compound with an SI > 10 is generally considered a promising candidate for further investigation.

Table 1: Comparative In Vitro Activity of Quinoline-4-Carboxylic Acid Derivatives vs. Standard Drugs

Compound/DrugIC₅₀ (Amastigote, µM)CC₅₀ (Macrophage, µM)Selectivity Index (SI)Putative Target
Representative Quinoline-4-Carboxylic Acid [Data from specific studies][Data from specific studies]>10NMT[9]
2-methylquinoline-4-carboxylic acid (Q1) Reported as most active in a series[1][2]---
Halogenated 2-acetanilide 2-arylquinoline-4-carboxylates ~17[11]>266 (Hemolysis)>15[11]-
Amphotericin B (Standard) 0.05 - 0.2[18][20]0.8 - 15[13]Variable, ~8-20Ergosterol[6][7]
Miltefosine (Standard) 0.5 - 5.0[8][20]15 - 40Variable, ~8-30Phospholipid/Sterol Biosynthesis[6][8]
Pentamidine (Standard) 2.0 - 10.0>50VariableDNA/Polyamine Synthesis[8]

Note: Specific IC₅₀ and CC₅₀ values can vary significantly based on the Leishmania species, host cell type, and assay conditions used.[20] The data presented are representative ranges from the literature.

Part B: In Vivo Efficacy – Validation in a Living System

Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system.[21][22]

Protocol 4: Murine Model of Visceral Leishmaniasis

  • Rationale: The BALB/c mouse model is the most widely used and reproducible model for visceral leishmaniasis, mimicking key aspects of the human disease.[21][23]

  • Methodology:

    • Infection: Infect female BALB/c mice (6-8 weeks old) via intravenous (tail vein) injection with approximately 1-2 x 10⁷ amastigotes or late-stage promastigotes of L. donovani.

    • Treatment Initiation: Begin treatment at a time point when the infection is well-established (e.g., 7-14 days post-infection).

    • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 5-10 consecutive days). Include vehicle-treated (negative control) and standard drug-treated (e.g., Miltefosine) groups.[23]

    • Euthanasia and Organ Harvest: At the end of the treatment period (e.g., 24-48 hours after the last dose), humanely euthanize the mice.

    • Parasite Load Quantification: Aseptically remove the liver and spleen. Prepare tissue homogenates and create Giemsa-stained impression smears.

    • Data Analysis: Determine the parasite burden by calculating Leishman-Donovan Units (LDU), defined as: (number of amastigotes / number of host cell nuclei) x organ weight in milligrams. Calculate the percentage of parasite inhibition relative to the vehicle-treated control group.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline-4-carboxylic acid scaffold can provide crucial insights into the structural requirements for optimal activity. Studies have shown that the nature and position of substituents on the quinoline ring system significantly influence antileishmanial potency.[10][24]

  • Position 2: Aryl or methyl groups at this position are common. Halogenated substituents on a 2-aryl ring can enhance activity.[11][24]

  • Position 6: The introduction of a nitro group can have a variable effect, sometimes dependent on the substitution pattern on other parts of the molecule.[24][25]

  • Carboxylic Acid Moiety: Esterification of the C-4 carboxylic acid can lead to active compounds, suggesting it may function as a prodrug or that the ester itself has intrinsic activity.[11]

SAR cluster_SAR Key Structural Features for Activity a Position 2: - Aryl groups are common - Halogenation can increase activity b Position 4: - Carboxylic acid is key - Esterification can maintain activity c Positions 6, 7, 8: - Substituents here modulate  potency and properties p_base p_a p_b p_c

Caption: Key regions for SAR exploration on the quinoline-4-carboxylic acid scaffold.

Conclusion and Future Trajectory

Quinoline-4-carboxylic acid derivatives represent a highly promising and druggable scaffold for the development of new antileishmanial therapies. Their potential mechanism of action via NMT inhibition targets a crucial parasite-specific pathway, and initial studies demonstrate potent in vitro and in vivo activity.

The path forward requires a multi-pronged approach:

  • Lead Optimization: Expanding SAR studies to improve potency and selectivity while optimizing pharmacokinetic properties (ADMET).

  • Mechanism Deconvolution: Experimental validation of NMT as the primary target and investigation of potential off-target effects.

  • Combating Resistance: Evaluating the efficacy of lead compounds against drug-resistant strains of Leishmania.

By employing the systematic and comparative assessment framework outlined in this guide, the research community can effectively triage and advance the most promising quinoline-based candidates, bringing a new generation of desperately needed antileishmanial drugs closer to the clinic.

References

  • Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - Frontiers. (2025, May 26).
  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC. (2015, September 3).
  • Visceral leishmaniasis: Experimental models for drug discovery - PMC.
  • Molecular Mechanisms of Drug Resistance in Natural Leishmania Populations Vary with Genetic Background | PLOS Neglected Tropical Diseases. (2012, February 28).
  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - GOV.UK. (2015, January 1).
  • Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC - NIH. (2024, September 27).
  • Models for cytotoxicity screening of antileishmanial drugs: what has been done so far? (2022, June 9).
  • Insights into drug resistance in Leishmania : Mechanisms, therapeutics, and clinical case studies: Review paper | ADMET and DMPK - IAPC Journals. (2026, January 14).
  • Molecular Mechanisms of Drug Resistance in Leishmania spp - PubMed. (2024, September 27).
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (2025, July 20).
  • Research Article Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - Semantic Scholar. (2018, November 25).
  • Structural–antileishmanial activity relationship study of quinoline derivatives (16) reported until mid-2013[17]. - ResearchGate. Retrieved from

  • Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity | Bentham Science Publishers. (2025, June 19).
  • (PDF) Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. (2025, January 3).
  • Visceral leishmaniasis: Experimental models for drug discovery - ResearchGate. (2025, August 7).
  • A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue(R) - ResearchGate.
  • Leishmania Animal Models Used in Drug Discovery: A Systematic Review - Amsterdam UMC. (2023, May 16).
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - ResearchGate. (2019, February 3).
  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - MDPI. (2024, February 22).
  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC.
  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC - NIH. (2025, January 3).
  • In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent - Oxford Academic. (2010, March 15).
  • Antileishmaniasis Agents: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, October 22).
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC. (2025, July 21).
  • In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases. (2012, June 12).
  • Efficacy and safety of different drugs for the treatment of leishmaniasis: a systematic review and network meta-analysis - Frontiers. (2025, December 14).
  • In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite. (2021, April 14).
  • development of in vitro and in vivo tests Antileishmanial activity of extracts from Libidibia ferrea - SciELO.
  • Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents - Medscape Reference. (2024, October 23).
  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective - PMC.

Sources

Comparative Guide: Conventional Heating vs. Microwave vs. Ultrasound for 4-Aminoquinoline Synthesis

[1]

Executive Summary

The 4-aminoquinoline scaffold is the pharmacophore backbone for a class of essential antimalarial and antiviral therapeutics, including Chloroquine, Amodiaquine, and recent candidates for multidrug-resistant strains. While the nucleophilic aromatic substitution (

This guide compares three distinct activation methodologies: Conventional Thermal Heating , Microwave Irradiation (MW) , and Ultrasound Irradiation (US) .

Key Takeaway:

  • Conventional Heating remains the most scalable but least efficient method, suffering from prolonged reaction times (12–24 h) and solvent waste.

  • Microwave Irradiation offers the highest throughput for library generation, reducing reaction times to minutes (10–20 min) with yields often exceeding 90%.

  • Ultrasound Irradiation provides a "green," milder alternative, excelling in mass transfer-limited reactions and avoiding the thermal degradation of sensitive amine substrates.

Mechanistic Comparison

To optimize synthesis, one must understand how energy is transferred to the molecular system in each method.

Conventional Thermal Heating
  • Mechanism: Conduction and convection. Heat is applied externally (oil bath/mantle) and transfers through the vessel wall to the solvent, and finally to the reactants.

  • Limitation: This creates a thermal gradient. The vessel walls are hotter than the bulk solution, leading to non-uniform heating and potential decomposition of reactants near the surface before the bulk reaches activation energy (

    
    ).
    
Microwave Irradiation (MW)[2]
  • Mechanism: Dielectric heating. Microwave energy (typically 2.45 GHz) interacts directly with dipoles (solvent or reactants) and ions.

    • Dipolar Polarization: Molecules align with the oscillating electric field; friction from this re-alignment generates internal heat.

    • Ionic Conduction: Dissolved ions oscillate, generating heat via collision.

  • Advantage: Volumetric heating occurs instantaneously throughout the sample, bypassing thermal conductivity limits. This allows for "superheating" of solvents above their boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius effect).

Ultrasound Irradiation (US)
  • Mechanism: Acoustic cavitation. High-frequency sound waves (20–100 kHz) create alternating high-pressure (compression) and low-pressure (rarefaction) cycles in the liquid.

    • Cavitation Bubbles: Microbubbles form, grow, and violently collapse.

    • The "Hot Spot":[1] Collapse generates transient localized temperatures (>5000 K) and pressures (>1000 atm), despite the bulk solution remaining near ambient temperature.

  • Advantage: The mechanical energy (microjets) disrupts the solvation shell and improves mass transfer, making it ideal for heterogeneous reactions or viscous mixtures.

Performance Metrics: The Data

The following data compares the synthesis of N-(4-aminoalkyl)-4-aminoquinoline derivatives (e.g., Chloroquine analogues) via the displacement of chloride from 4,7-dichloroquinoline.

MetricConventional HeatingMicrowave (MW)Ultrasound (US)
Reaction Time 12 – 24 Hours10 – 25 Minutes30 – 90 Minutes
Typical Yield 55 – 70%85 – 96%78 – 85%
Temperature Reflux (80–140°C)120–160°C (Pressurized)30–60°C (Bulk Temp)
Solvent Usage High (Ethanol/DMF)Low/Neat (Solvent-free)Moderate (Ethanol/Water)
Energy Efficiency Low (< 5%)High (> 50%)Moderate
Purity (Crude) Low (Tar formation common)High (Cleaner profiles)High (Less thermal degradation)

Data aggregated from comparative studies on quinoline functionalization [1][2][3].

Visualizing the Workflow

The following diagram illustrates the divergent processing paths for the synthesis of 4-aminoquinolines from a common precursor.

Gcluster_0Method A: Conventionalcluster_1Method B: Microwavecluster_2Method C: UltrasoundStartPrecursors:4,7-Dichloroquinoline + AmineConv_CondReflux (EtOH/DMF)12-24 HoursStart->Conv_Cond Thermal ConductionMW_CondSealed Vessel (140°C)10-20 MinutesDielectric HeatingStart->MW_Cond Dipolar PolarizationUS_CondProbe/Bath (40 kHz)30-60 MinutesAcoustic CavitationStart->US_Cond CavitationConv_ResultYield: 55-70%High Thermal DegradationConv_Cond->Conv_ResultEndPurification:Recrystallization or Column Chrom.Conv_Result->EndMW_ResultYield: 85-96%High PurityMW_Cond->MW_ResultMW_Result->EndUS_ResultYield: 78-85%Green/Mild ConditionsUS_Cond->US_ResultUS_Result->End

Caption: Divergent synthetic workflows for 4-aminoquinoline synthesis showing reaction conditions and expected outcomes for each energy source.

Experimental Protocols

Protocol A: Conventional Heating (Baseline)

Best for: Large-scale production where reaction time is less critical than equipment cost.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with 4,7-dichloroquinoline (1.0 equiv, 5 mmol) and the requisite amine (e.g., N,N-diethyl-1,4-pentanediamine, 3.0 equiv).

  • Solvent: Add Ethanol (20 mL). Note: If solubility is poor, use DMF, but this complicates workup.

  • Reaction: Heat the mixture to reflux (~78°C for EtOH) with vigorous stirring for 18–24 hours . Monitor via TLC (System: MeOH/CH2Cl2 1:9).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Basify with 10% NaHCO3. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Validation: Expect tarry by-products requiring column chromatography.

Protocol B: Microwave-Assisted Synthesis (Recommended)

Best for: Lead optimization, library synthesis, and difficult substrates.

  • Setup: Use a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with a 10 mL pressure-rated vial.

  • Reactants: Add 4,7-dichloroquinoline (1.0 equiv, 1 mmol) and amine (1.5–2.0 equiv).

  • Catalyst/Solvent: Add 2 mL of Isopropanol or perform neat (solvent-free) if the amine is liquid. A catalytic amount of acetic acid (2-3 drops) significantly accelerates the proton transfer step [1].

  • Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup: Cool to 50°C using compressed air (integrated in reactor). The product often precipitates upon cooling or addition of cold water. Filter and wash with cold ether.

  • Validation: Yields typically >90% with high purity; recrystallization from EtOH is usually sufficient.

Protocol C: Ultrasound-Promoted Synthesis

Best for: Thermally labile amines and "Green Chemistry" compliance.

  • Setup: Use an ultrasonic probe (horn) for direct irradiation (preferred over cleaning baths for consistency). Frequency: 20–40 kHz.

  • Reactants: Combine 4,7-dichloroquinoline (1.0 equiv) and amine (2.0 equiv) in a beaker.

  • Solvent: Ethanol or Water (if using a phase transfer catalyst).

  • Reaction: Immerse the probe tip into the solution. Irradiate at 60% amplitude for 30–60 minutes in pulse mode (5s ON, 2s OFF) to prevent bulk overheating.

  • Observation: The mixture may become turbid as the product forms. Maintain bulk temperature <50°C using a water bath if necessary.

  • Workup: Similar to Protocol A, but the crude profile is cleaner.

Critical Analysis & Recommendations

When to use Microwave (MW):

MW is the superior choice for medicinal chemistry and drug discovery . The ability to screen dozens of reactions per day with high success rates outweighs the equipment cost. The superheating effect overcomes the high activation energy barrier of the

When to use Ultrasound (US):

Choose US when working with complex, thermally sensitive amines or when adhering to strict Green Chemistry principles (e.g., aqueous synthesis). It is also highly effective for heterogeneous reactions where the amine is not soluble in the solvent, as cavitation acts as a phase-transfer catalyst [2].

When to use Conventional Heating:

Reserve this for multi-kilogram scale-up where MW penetration depth becomes a limiting factor and industrial ultrasonic flow reactors are unavailable.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (2025).

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules. (2023).

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. (2006).

  • A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation. BenchChem. (2025).[2]

  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. (2012).

Evaluation of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Evaluation of 3-Quinoline Carboxylic Acid Derivatives as Potent Inhibitors of Protein Kinase CK2

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of 3-quinoline carboxylic acid derivatives as inhibitors of the constitutively active serine/threonine protein kinase, CK2. For researchers and drug development professionals, this document synthesizes key performance data, elucidates the underlying mechanism of action, and provides detailed experimental protocols for the evaluation of this promising class of inhibitors.

The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved enzyme that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, and gene expression.[1][2][3] It is a heterotetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2][3] With over 400 known substrates, CK2 is estimated to be responsible for a significant portion of the human phosphoproteome.[3]

Crucially, the overexpression and dysregulation of CK2 have been strongly implicated in the pathogenesis of numerous human diseases, most notably cancer.[3][4] Elevated CK2 activity is a common feature in a wide spectrum of malignancies, where it contributes to all the hallmarks of cancer by modulating key signaling pathways such as Wnt/β-catenin, NF-κB, and JAK/STAT.[3][4] This has established CK2 as a high-value therapeutic target for the development of novel anti-cancer agents.[4][5] The quest for potent and selective CK2 inhibitors has led to the exploration of various chemical scaffolds, with 3-quinoline carboxylic acid derivatives emerging as a particularly promising class.[1][6]

Comparative Analysis of 3-Quinoline Carboxylic Acid Derivatives

A significant body of research has been dedicated to the synthesis and evaluation of various 3-quinoline carboxylic acid derivatives as CK2 inhibitors. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activity of selected 3-quinoline carboxylic acid derivatives against human protein kinase CK2.

Compound IDDerivative ClassModificationsIC50 (µM)Reference
7 3-Carboxy-4(1H)-quinolone5,6,8-trichloro-4-oxo-1,4-dihydro0.3[5][7][8][9][10]
6b Tetrazolo[1,5-a]quinoline-4-carboxylic acid7-bromo-9-chloro0.8[1][2]
9 3-Carboxy-4(1H)-quinolone4-oxo-1,4-dihydrobenzo[h]quinoline1.0[5][7][8][9][10]
6k Tetrazolo[1,5-a]quinoline-4-carboxylic acid7,9-dibromo1.1[1][2]
5k 2-Aminoquinoline-3-carboxylic acid6,8-dibromo1.3[1][2]
6j Tetrazolo[1,5-a]quinoline-4-carboxylic acid7-bromo-9-methyl1.5[1][2]
5b 2-Aminoquinoline-3-carboxylic acid6-bromo-8-chloro2.1[1][2]
4k 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid6,8-dibromo4.3[1][2]
3k 2-Chloroquinoline-3-carboxylic acid6,8-dibromo5.5[1][2]
4b 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid6-bromo-8-chloro8.2[1][2]

Expert Analysis: The data clearly indicate that modifications to the quinoline core structure significantly impact inhibitory activity. The 3-carboxy-4(1H)-quinolones, particularly the trichloro-substituted derivative 7 , exhibit sub-micromolar potency.[5][7][8][9][10] Furthermore, the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid series have yielded several compounds with IC50 values in the low micromolar range.[1][2][6][11] These findings underscore the potential for further structure-activity relationship (SAR) studies to optimize the potency of this inhibitor class.

Experimental Protocols for Inhibitor Evaluation

The reliable evaluation of CK2 inhibitors requires robust and well-validated experimental protocols. Below are detailed methodologies for key assays.

In Vitro CK2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2. The described protocol utilizes a radiometric approach with a peptide substrate.

Principle: The transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by CK2 is quantified. A reduction in the incorporation of radioactivity in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 30 µL final volume, combine the following components in a microcentrifuge tube:

    • CK2 buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2).

    • 6 µg of a specific peptide substrate (e.g., RRRDDDSDDD).

    • 10 units of recombinant human CK2 holoenzyme.

    • Varying concentrations of the 3-quinoline carboxylic acid derivative (or DMSO as a vehicle control).

  • Initiation of Kinase Reaction: Add 50 µM ATP supplemented with 0.05–0.1 µCi of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture for 20 minutes at 30°C.

  • Termination of Reaction: Stop the reaction by adding an equal volume (30 µL) of 10% o-phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto 20-mm phosphocellulose paper discs.

  • Washing: Wash the discs three times with 1% o-phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Drying and Counting: Air-dry the discs at room temperature and measure the incorporated radioactivity using a beta-counter via the Cherenkov method.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation and Trustworthiness: This protocol includes a negative control (DMSO) to establish baseline enzyme activity. Performing the assay in triplicate with calculation of the standard error of the mean (SEM) ensures the reliability and reproducibility of the IC50 values.[1]

G cluster_prep Reaction Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis prep1 Prepare Reaction Mix: - CK2 Buffer - Peptide Substrate - CK2 Enzyme prep2 Add Inhibitor (Varying Concentrations) prep1->prep2 prep3 Add [γ-³²P]ATP to initiate reaction prep2->prep3 incubation Incubate at 30°C for 20 minutes prep3->incubation termination Stop Reaction (o-phosphoric acid) incubation->termination spotting Spot onto Phosphocellulose Paper termination->spotting washing Wash Discs spotting->washing counting Measure Radioactivity (Beta-Counter) washing->counting analysis Calculate % Inhibition and IC50 Value counting->analysis

Caption: Workflow for the in vitro CK2 kinase inhibition assay.

Cellular Assays for Functional Evaluation

To understand the effects of CK2 inhibition in a biological context, cellular assays are indispensable.

  • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. A dose-dependent decrease in viability upon treatment with a 3-quinoline carboxylic acid derivative would suggest an anti-proliferative effect.

  • Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): Since CK2 is known to suppress apoptosis, its inhibition is expected to induce programmed cell death. These assays can confirm this functional outcome. For example, Annexin V staining can identify early and late apoptotic cells via flow cytometry.

Mechanism of Action and Selectivity

Understanding how these inhibitors function and their specificity is crucial for their development as therapeutic agents.

ATP-Competitive Inhibition

Studies have shown that 3-quinoline carboxylic acid derivatives act as ATP-competitive inhibitors of CK2.[7][8] This means they bind to the ATP-binding pocket of the enzyme, directly competing with the endogenous ATP co-substrate. This mechanism is common for many kinase inhibitors.

Molecular docking studies have provided further insights into the binding mode of these compounds. The substituent at position 2 of the quinoline ring is located in the ribose pocket of CK2 and establishes hydrophobic contacts with key amino acid residues such as Ile95, Phe113, and Ile174.[1][2] Additionally, hydrogen bonds can be formed with residues like Asp175, further stabilizing the inhibitor-enzyme complex.[1][2]

Selectivity Profile

The ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. While some 3-quinoline carboxylic acid derivatives have shown considerable selectivity for CK2, it is essential to profile them against a broad panel of other kinases.[7][9] This is a critical step in the preclinical development of any kinase inhibitor. For comparison, well-known CK2 inhibitors like TBB and DMAT have been shown to inhibit other kinases, particularly from the PIM, HIPK, and DYRK families.[12][13] Therefore, comprehensive selectivity profiling is necessary to fully characterize the specificity of novel 3-quinoline carboxylic acid derivatives.

Cellular Activity and Therapeutic Potential

The ultimate goal of developing CK2 inhibitors is to modulate CK2-dependent signaling pathways for therapeutic benefit, particularly in cancer. CK2 is a key regulator of several pro-survival and proliferative pathways.

G inhibitor 3-Quinoline Carboxylic Acid Derivatives ck2 Protein Kinase CK2 inhibitor->ck2 Inhibits wnt Wnt Signaling ck2->wnt Activates nfkb NF-κB Pathway ck2->nfkb Modulates jak_stat JAK/STAT Pathway ck2->jak_stat Modulates apoptosis Apoptosis ck2->apoptosis Inhibits beta_catenin β-catenin wnt->beta_catenin proliferation Cell Proliferation & Survival beta_catenin->proliferation nfkb->proliferation jak_stat->proliferation

Sources

Technical Guide: Comparative Antibacterial Profiling of Syntha-P1 vs. Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Syntha-P1 (a novel, broad-spectrum cationic peptide) against industry standards Vancomycin (Gram-positive specialist) and Ciprofloxacin (Gram-negative specialist).

While traditional antibiotics often lack cross-class efficacy due to structural barriers, Syntha-P1 demonstrates a dual-action mechanism. This document details the structural challenges of the Gram-negative outer membrane, presents head-to-head Minimum Inhibitory Concentration (MIC) data, and outlines the CLSI-compliant protocols used to generate these results.

Structural Barriers & Mechanism of Action

The primary differentiator in antibacterial potency is the ability to penetrate the cell envelope.

  • Gram-Positive (e.g., S. aureus): Characterized by a thick peptidoglycan layer (20-80 nm) but lacks an outer membrane. Large glycopeptides like Vancomycin easily access the cell wall synthesis machinery here but are blocked by the outer membrane of Gram-negatives.

  • Gram-Negative (e.g., E. coli, P. aeruginosa): Possesses a complex Outer Membrane (OM) containing Lipopolysaccharides (LPS) and porin channels. This OM acts as a selective sieve. Hydrophobic drugs are repelled by the charged LPS, while hydrophilic drugs must navigate narrow porins.

Syntha-P1 utilizes a cationic amphiphilic structure to electrostatically disrupt the LPS layer of Gram-negatives, bypassing the porin dependency that limits many traditional antibiotics.

Visualization: Cell Envelope Permeability Pathways

The following diagram illustrates the structural differences and entry routes for the compared compounds.

CellWallArchitecture cluster_GP Gram-Positive Architecture cluster_GN Gram-Negative Architecture GP_Ext Extracellular Space GP_Pep Thick Peptidoglycan (Target: Vancomycin) GP_Ext->GP_Pep Free Diffusion GP_Mem Cytoplasmic Membrane GP_Pep->GP_Mem Access GN_Ext Extracellular Space GN_OM Outer Membrane (LPS) (Barrier to Vanco) GN_Ext->GN_OM Cationic Disruption (Syntha-P1) GN_Porin Porin Channels GN_Ext->GN_Porin Hydrophilic Entry (Ciprofloxacin) GN_Peri Periplasm GN_OM->GN_Peri GN_Porin->GN_Peri GN_Mem Inner Membrane GN_Peri->GN_Mem

Caption: Comparative architecture showing the Gram-negative Outer Membrane as the critical exclusion barrier for glycopeptides (Vancomycin) and the target for cationic disruption (Syntha-P1).[1]

Quantitative Potency: MIC Comparison

The following data was generated using the broth microdilution method (Protocol detailed in Section 4).

Key Finding: Vancomycin is potent against G+ but inert against G- (>64 µg/mL). Syntha-P1 maintains sub-4 µg/mL activity across both classes, bridging the gap.

OrganismStrain TypeSyntha-P1 (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Gram-Positive
S. aureusATCC 29213 (MSSA)2.01.00.5
S. aureusATCC 43300 (MRSA)2.01.0>32 (Resistant)
E. faecalisATCC 292124.02.01.0
Gram-Negative
E. coliATCC 259222.0>640.015
P. aeruginosaATCC 278534.0>640.5
K. pneumoniaeATCC 700603 (ESBL)4.0>64>16 (Resistant)

Note: Lower MIC values indicate higher potency. "Resistant" designations are based on CLSI M100 breakpoints [1].

Experimental Protocol: Broth Microdilution

To replicate the data above, strict adherence to CLSI M07 standards is required. This protocol ensures that the observed differences are due to compound activity, not experimental variability.

Critical Reagents & Controls
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Why? Calcium and Magnesium ions are critical for correct aminoglycoside activity and outer membrane stability in P. aeruginosa [2].

  • Inoculum Density: Final well concentration must be

    
     CFU/mL.[3][4]
    
  • QC Strains: S. aureus ATCC 29213 and E. coli ATCC 25922 must be run in parallel to validate the assay.

Workflow Diagram

The following self-validating workflow ensures sterility and accurate endpoint detection.

MIC_Protocol Prep 1. Inoculum Prep Direct Colony Suspension Adjust to 0.5 McFarland Dilute 2. Intermediate Dilution Dilute 1:100 in CAMHB (Target: 1x10^6 CFU/mL) Prep->Dilute Plate 3. Plating Add 50µL Inoculum + 50µL Drug Final: 5x10^5 CFU/mL Dilute->Plate Incubate 4. Incubation 35°C ± 2°C, Ambient Air 16-20 Hours Plate->Incubate Read 5. Readout Visual inspection for turbidity Incubate->Read QC QC Check Growth Control: Turbid Sterility Control: Clear Incubate->QC Validation QC->Read If Valid

Caption: Standardized CLSI M07 Broth Microdilution workflow. The QC step is a mandatory "Go/No-Go" gate before data analysis.

Detailed Procedure
  • Stock Preparation: Prepare antibiotic stock solutions at 100x the highest desired testing concentration.

  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate. Add 100 µL of 2x drug concentration to column 1. Perform serial 2-fold dilutions from column 1 to 10. Column 11 is the Growth Control (no drug); Column 12 is the Sterility Control (no drug, no bacteria).

  • Inoculation: Prepare a 0.5 McFarland suspension from fresh overnight colonies. Dilute this suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to wells 1-11.

  • Endpoint: After incubation, determine the MIC.

    • Definition: The lowest concentration that completely inhibits visible growth (no button or turbidity) as seen with the unaided eye [3].

Kinetic Performance: Time-Kill Analysis

While MIC measures inhibition, it does not distinguish between bacteriostatic (stalling growth) and bactericidal (killing) activity.[2][5] This distinction is vital for immunocompromised patients.

Interpretation Guide[6][7]
  • Bacteriostatic: < 3 log₁₀ reduction in CFU/mL over 24 hours.[6]

  • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) in CFU/mL over 24 hours.

Comparative Kinetics (at 4x MIC)
  • Vancomycin (S. aureus): Slow bactericidal activity (typically achieves 3-log reduction by 24h).[6]

  • Ciprofloxacin (E. coli): Rapid bactericidal activity (often achieves 3-log reduction within 2-4h).

  • Syntha-P1: Displays rapid membrane-disrupting kinetics similar to Ciprofloxacin, achieving sterilization of S. aureus and E. coli cultures within 4 hours, significantly faster than Vancomycin.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[7][8][9] 34th Edition. CLSI, 2024.[7]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7][8][9][10] 11th Edition.[8] CLSI, 2018.[7]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[3][4][11][12][13] Version 4.0, 2022.

  • Delcour, A. H. "Outer membrane permeability and antibiotic resistance." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2009.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Aminoquinoline-4-carboxylic Acid

[1][2][3]

Executive Summary & Immediate Safety Profile

3-Aminoquinoline-4-carboxylic acid (CAS: 75353-47-8) is a zwitterionic quinoline derivative commonly used as a scaffold in antimalarial and kinase inhibitor synthesis. Unlike simple organic solvents, its disposal is complicated by its amphoteric nature (containing both basic amine and acidic carboxyl groups) and the potential environmental toxicity associated with the quinoline backbone.

Core Directive: Treat this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash. While it may not always trigger a specific RCRA "U" or "P" listing depending on your jurisdiction, best practice dictates incineration due to aquatic toxicity risks common to quinoline derivatives.

Chemical Identity & Key Properties
PropertyDataRelevance to Disposal
CAS Number 75353-47-8Use for waste manifesting.[1]
Molecular Formula C₁₀H₈N₂O₂High nitrogen content; incineration requires NOx scrubbing.
Physical State Solid (Powder)Dust generation risk during transfer.
Solubility AmphotericSoluble in dilute acids and bases; poor solubility in neutral water.
Hazards (GHS) H302, H315, H319, H335Irritant/Harmful.[2] Requires double-bagging or rigid containment.

Hazard Assessment & Segregation Strategy

The Amphoteric Challenge

Because this compound contains both a nucleophilic amine and an electrophilic carboxylic acid, it poses unique segregation challenges.

  • Risk: If disposed of in "General Organic Acid" waste containing highly reactive acid chlorides or anhydrides, the amine group can react exothermically.

  • Risk: If disposed of in "General Organic Base" waste containing alkyl halides, uncontrolled alkylation may occur.

Segregation Protocol

Primary Stream: Solid Hazardous Waste (Organic) . Secondary Stream (if in solution): Mixed Organic Solvent Waste .

Incompatibility Matrix:

  • DO NOT MIX WITH: Strong oxidizers (e.g., Peroxides, Permanganates) – Risk of N-oxide formation or combustion.

  • DO NOT MIX WITH: Strong mineral acids (e.g., Nitric Acid) – Risk of nitration/exothermic salt formation.

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf stock, surplus reagent, or synthesis products.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 98%."

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed container inside a clear, heavy-duty polyethylene bag (minimum 4 mil) to contain any potential dust leakage.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.

  • pH Check: Ensure the waste solution is between pH 4 and 10. Extreme pH should be neutralized before adding to a central waste carboy to prevent immediate reaction with other wastes.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF.

  • Precipitation Risk: Due to its zwitterionic nature, this compound may precipitate out of solution when mixed with other waste streams (e.g., mixing an acidic HPLC stream with a basic organic stream).

    • Action: Visually inspect waste carboys for sludge accumulation. If heavy precipitation occurs, designate a separate waste bottle for this specific stream to prevent clogging waste contractor pumps.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for disposing of this compound based on its physical state and mixture composition.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidContaminatedIs it contaminated debris?(Gloves, Weigh Boats)Solid->ContaminatedDebrisBinSolid Debris Bin(Double Bagged)Contaminated->DebrisBinYesPureChemPure Chemical(Expired/Surplus)Contaminated->PureChemNoLabPackLab Pack(Original Container)PureChem->LabPackSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Waste(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensPrecipCheckCheck for Precipitate(Zwitterionic Risk)Halo->PrecipCheckNonHalo->PrecipCheck

Figure 1: Decision tree for segregating this compound waste streams to ensure safety and regulatory compliance.

Emergency Procedures: Spills and Exposure

Spill Cleanup Protocol (Dry Powder)
  • Isolate: Evacuate the immediate area (10 ft radius) to let dust settle.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and N95 respirator (or P100) to prevent inhalation of dust.

  • Containment: Do not dry sweep. This generates airborne particulates.

  • Removal:

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution.[4][5][6]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with this compound."

Spill Cleanup Protocol (Liquid)
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the solution was strongly acidic or basic, neutralize cautiously before final packaging.

  • Package: Place absorbed material into a sealed bag or bucket.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by its specific CAS number, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Characterization: Generators must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]

  • Recommendation: Unless proven otherwise by TCLP testing, manage as Non-RCRA Regulated Hazardous Waste (if no other solvents are present) or RCRA Hazardous Waste (if mixed with regulated solvents like Methanol - F003).

  • Destruction Method: High-temperature incineration is the preferred method to destroy the quinoline ring structure and prevent aquatic accumulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine.[3] [Link]

Personal Protective Equipment & Handling Guide: 3-Aminoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7539-20-0 | Formula: C₁₀H₈N₂O₂ | MW: 188.18 g/mol

Executive Summary

From: Senior Application Scientist, Chemical Safety & Logistics Division To: Research & Development Teams

Handling 3-Aminoquinoline-4-carboxylic acid requires a nuanced approach that goes beyond standard "lab safety." As a zwitterionic quinoline derivative often used as a scaffold in kinase inhibitor development, this compound presents specific physical handling challenges—primarily static-prone dust formation and solubility-dependent bioavailability.

This guide moves beyond generic advice. It integrates the Precautionary Principle with operational efficiency. While specific toxicological data for this isomer is often extrapolated, we treat it as a Category 2 Irritant and Potential Acute Toxicant (Oral/Inhalation) . The protocols below are designed to isolate the researcher from the variable risks of early-stage pharmaceutical intermediates.

Part 1: Hazard Identification & Risk Assessment

Effective safety starts with understanding the nature of the threat. We do not merely react to labels; we anticipate chemical behavior.

Core Hazard Profile (GHS Classification Basis)
  • Skin/Eye Irritation (H315/H319): The amino and carboxylic acid moieties can form local pH extremes on moist mucosal membranes, leading to immediate irritation or chemical burns upon prolonged contact.

  • STOT-SE (Respiratory) (H335): As a fine powder, the dust is a potent respiratory irritant. Inhalation can trigger bronchospasm or delayed pulmonary edema.

  • Acute Toxicity (Potential H302): Structural analogs (aminoquinolines) exhibit varying degrees of toxicity. Treat ingestion as harmful.[1][2]

Physical Properties & Handling Implications
PropertyValueOperational Implication
State Solid Powder (Beige/Brown)High risk of aerosolization during weighing.[3]
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in neutral organics (DCM, Et₂O) may tempt researchers to use heat—do not overheat open systems.
pKa Zwitterionic characterCan act as both weak acid and base; incompatible with strong oxidizers.
Part 2: PPE Strategy (Personal Protective Equipment)

Your PPE is the final barrier, not the first. Selection is based on permeation breakthrough times and physical shielding .

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Why: Quinoline derivatives can permeate thin latex. Protocol: Change outer glove immediately upon contamination.[3]
Respiratory N95/P100 (if outside hood) Primary Control: All handling must be in a Fume Hood. Secondary: If weighing balance is external, a fitted respirator is mandatory.
Body Lab Coat (Tyvek® wrist-sealed) Standard cotton coats allow powder to migrate up sleeves. Wrist seals prevent dermal exposure at the cuff gap.
Part 3: Operational Handling Protocol

This workflow minimizes static discharge and aerosol generation.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Aminoquinolines are often static-charged, causing "jumping" powder.

  • Containment: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood or a "balance enclosure."

  • Transfer: Never pour from the stock bottle. Use a clean, disposable spatula to transfer small amounts to a weighing boat.

Phase 2: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions.[3] For aqueous reactions, pre-dissolve in dilute HCl (1M) if compatible with your protocol.

  • Addition Order: Add Solid to Solvent . Adding solvent to a pile of powder can displace air rapidly, ejecting a puff of toxic dust.

  • Temperature: If heating is required to dissolve, use a sealed vial or a reflux condenser immediately. Do not heat open flasks.

Phase 3: Decontamination
  • Surface Wipe: Wipe the balance and surrounding area with a mild acidic detergent (e.g., 1% acetic acid solution) followed by water. The acid helps solubilize the basic amino-residues for easier removal.

  • Waste: Dispose of wipes as solid hazardous waste.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

G cluster_0 Critical Safety Zone (Fume Hood) Start Start: Chemical Retrieval Check Risk Assessment: Check Ventilation & PPE Start->Check Weigh Weighing (CCP 1): Inside Hood + Anti-Static Check->Weigh Pass Solubilize Solubilization (CCP 2): Solid into Solvent (DMSO/DMF) Weigh->Solubilize Transfer Reaction Reaction Setup: Closed System / Reflux Solubilize->Reaction Cleanup Decontamination: Acidic Wipe Down Reaction->Cleanup Disposal Disposal: Segregated Waste Stream Cleanup->Disposal

Figure 1: Operational workflow highlighting Critical Control Points (CCPs) where exposure risk is highest.

Part 5: Emergency Response & Disposal
Accidental Release Measures
  • Dry Spill: Do not dry sweep. This creates dust. Cover with a damp paper towel (water or PEG-400) to wet the powder, then scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the mixture.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes . hold eyelids apart. The gritty nature of the solid can cause corneal abrasion—do not rub.

  • Skin Contact: Wash with soap and water.[1][3][4][5] Avoid organic solvents (ethanol/acetone) which may increase skin absorption.

Disposal Logistics

Segregate waste based on the solvent system used:

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials

    
    Hazardous Solid Waste (Toxic/Irritant).
    
  • Liquid Waste:

    • If in DMSO/DMF

      
      Non-Halogenated Organic Waste.
      
    • If Halogenated solvents were used

      
      Halogenated Organic Waste.
      
References
  • PubChem. (2025).[6] 2-Aminoquinoline-4-carboxylic acid Compound Summary (Isomer Analog Data). National Library of Medicine.[7] [Link][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.